2-(3-Fluoro-5-methoxyphenyl)acetonitrile
Description
Properties
IUPAC Name |
2-(3-fluoro-5-methoxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c1-12-9-5-7(2-3-11)4-8(10)6-9/h4-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYCYRCMXIAREJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CC#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650441 | |
| Record name | (3-Fluoro-5-methoxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914637-31-3 | |
| Record name | (3-Fluoro-5-methoxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(3-Fluoro-5-methoxyphenyl)acetonitrile (CAS No. 914637-31-3)
This guide provides a comprehensive technical overview of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile, a key building block in contemporary medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, and its strategic application in the creation of novel therapeutics, particularly as an intermediate for G-protein coupled receptor (GPCR) modulators.
Introduction: A Strategically Substituted Phenylacetonitrile
This compound, registered under CAS number 914637-31-3, is a substituted phenylacetonitrile derivative. Its chemical structure, featuring a fluoro and a methoxy group on the phenyl ring, is of significant interest in drug design. The strategic placement of these functional groups allows for the fine-tuning of molecular properties crucial for pharmacological activity.
The fluorine atom, with its high electronegativity and small size, can modulate the electronic environment of the molecule, influencing its binding affinity to biological targets and metabolic stability. The methoxy group, an electron-donating substituent, can also impact these properties, often enhancing solubility and influencing ligand-receptor interactions. This unique combination of substituents makes this compound a valuable intermediate in the synthesis of complex molecules with therapeutic potential.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The table below summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 914637-31-3 | [1] |
| Molecular Formula | C₉H₈FNO | [1] |
| Molecular Weight | 165.16 g/mol | [1] |
| Synonyms | 3-Fluoro-5-methoxybenzyl cyanide | [1] |
Note: Experimental data for properties such as boiling point, melting point, and solubility are not consistently reported across public sources. Researchers should refer to supplier-specific documentation or perform their own characterization.
Synthesis of this compound: A Proposed Protocol
Reaction Scheme
Caption: Proposed synthesis of this compound.
Step-by-Step Methodology
-
Preparation of the Starting Material: The synthesis would commence with a suitable 3-fluoro-5-methoxybenzyl halide (e.g., bromide or chloride). This precursor can be synthesized from 3-fluoro-5-methoxybenzyl alcohol via treatment with a halogenating agent.
-
Cyanation Reaction:
-
In a well-ventilated fume hood, a reaction vessel equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is charged with sodium cyanide (NaCN) and a suitable polar aprotic solvent such as acetone or dimethyl sulfoxide (DMSO).
-
The 3-fluoro-5-methoxybenzyl halide, dissolved in a minimal amount of the reaction solvent, is added dropwise to the stirred suspension of sodium cyanide.
-
The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated to yield the crude product.
-
Purification of the crude this compound can be achieved by vacuum distillation or column chromatography on silica gel.
-
Mechanistic Rationale and Self-Validating System
The core of this synthesis is an SN2 reaction. The cyanide ion (CN⁻) acts as a nucleophile, attacking the benzylic carbon of the 3-fluoro-5-methoxybenzyl halide and displacing the halide leaving group. The choice of a polar aprotic solvent is crucial as it solvates the cation (Na⁺) while leaving the nucleophile relatively "bare," thereby increasing its reactivity.
This protocol incorporates self-validating checkpoints. The progress of the reaction can be unequivocally monitored by TLC, observing the disappearance of the starting material and the appearance of the product spot. The identity and purity of the final product should be confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry. The presence of the characteristic nitrile stretch in the infrared (IR) spectrum would provide further confirmation.
Applications in Drug Discovery and Development
The primary application of this compound lies in its role as a versatile intermediate in the synthesis of pharmacologically active molecules. Patent literature indicates its use in the development of modulators for G-protein coupled receptors (GPCRs).[2][3][4] GPCRs are a large family of transmembrane receptors that are involved in a vast array of physiological processes, making them a major target class for drug discovery.
The nitrile group in this compound can be readily transformed into other functional groups, such as carboxylic acids, amines, or amides, which are common moieties in drug molecules. This chemical versatility allows for the incorporation of the 3-fluoro-5-methoxyphenyl scaffold into a diverse range of molecular architectures.
Caption: Role as an intermediate in drug discovery.
Conclusion
This compound is a valuable and strategically designed chemical intermediate. Its unique substitution pattern offers medicinal chemists a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of new drug candidates. The synthetic route to this compound is based on well-established and reliable chemical transformations, and its versatility allows for its incorporation into a wide range of complex molecular scaffolds. As research into GPCR modulators and other therapeutic areas continues to expand, the importance of such well-designed building blocks is likely to grow.
References
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ChemWhat. 3-Fluoro-5-methoxyphenylacetonitrile CAS#: 914637-31-3. Available at: [Link]
- Google Patents. KR20240007251A - Modulator of G-protein coupled receptors.
- Google Patents. US20230151074A1 - Modulators of g-protein coupled receptors.
- Google Patents. WO2022241287A2 - Modulators of g-protein coupled receptors.
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2-(3-Fluoro-5-methoxyphenyl)acetonitrile chemical properties
An In-depth Technical Guide to 2-(3-Fluoro-5-methoxyphenyl)acetonitrile
Introduction
This compound, also known as 3-fluoro-5-methoxybenzyl cyanide, is a substituted aromatic nitrile that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring both an electron-withdrawing fluorine atom and an electron-donating methoxy group at the meta positions, imparts specific reactivity and properties to the molecule. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling, tailored for researchers and professionals in drug development and chemical synthesis. The presence of fluorine is particularly significant, as organofluorine compounds are increasingly prevalent in pharmaceuticals and agrochemicals due to their ability to modulate metabolic stability, binding affinity, and lipophilicity.[1]
Chemical Identity and Physicochemical Properties
The fundamental characteristics of this compound are summarized below, providing a foundational understanding of its physical nature.
Synonyms: 3-Fluoro-5-methoxybenzyl cyanide, 3-(Cyanomethyl)-5-fluoroanisole.[2] CAS Number: 914637-31-3[2] Molecular Formula: C₉H₈FNO[2] Molecular Weight: 165.16 g/mol [2][3]
Physicochemical Data
The physical properties of a compound are critical for designing experimental setups, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source |
| Boiling Point | 249 °C | [ChemWhat][2] |
| Density | 1.148 g/cm³ | [ChemWhat][2] |
| Flash Point | 105 °C | [ChemWhat][2] |
| Appearance | Solid (Typical) | [Nanjing Finechem][3] |
| Water Solubility | Low | [Nanjing Finechem][3] |
| Organic Solvent Solubility | Soluble in common organic solvents (e.g., ethanol, acetone) | [Nanjing Finechem][3] |
Spectral Data
Spectral analysis is indispensable for structure verification and purity assessment. For this compound, the expected spectral features are:
-
¹H NMR: Signals corresponding to the methoxy group protons (-OCH₃), the benzylic protons (-CH₂CN), and the aromatic protons. The aromatic signals will exhibit splitting patterns influenced by the fluorine atom.
-
¹³C NMR: Resonances for the nitrile carbon (CN), the benzylic carbon (CH₂), the methoxy carbon (OCH₃), and the distinct aromatic carbons, with C-F coupling constants evident for the fluorinated ring.
-
IR Spectroscopy: Characteristic absorption bands for the nitrile C≡N stretch (typically around 2240-2260 cm⁻¹), C-O stretching for the methoxy group, and C-F stretching.
-
Mass Spectrometry: The molecular ion peak (M⁺) corresponding to its molecular weight (165.16).
Synthesis and Manufacturing
The synthesis of this compound typically proceeds from the corresponding benzyl halide, which itself is derived from 3-fluoro-5-methoxybenzaldehyde. This multi-step approach is a common strategy for preparing substituted benzyl cyanides.
Proposed Synthetic Pathway
A logical and field-proven pathway involves two main stages: the reduction of a benzaldehyde to a benzyl alcohol followed by conversion to the nitrile.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Cyanation of Benzyl Chloride
This protocol is adapted from a general method for preparing phenylacetonitriles from benzyl halides, a robust and widely used transformation.[4]
Objective: To synthesize this compound from 3-fluoro-5-methoxybenzyl chloride.
Materials:
-
3-Fluoro-5-methoxybenzyl chloride
-
Sodium cyanide (NaCN), finely powdered
-
Anhydrous acetone
-
Sodium iodide (NaI, catalytic amount)
-
Benzene or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine the 3-fluoro-5-methoxybenzyl chloride, 1.5 molar equivalents of sodium cyanide, a catalytic amount of sodium iodide, and anhydrous acetone. The use of anhydrous acetone is critical to prevent hydrolysis of the benzyl chloride to the corresponding alcohol.[4]
-
Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Typically, the reaction is complete within 16-20 hours.[4]
-
Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (NaCl and excess NaCN). Wash the solid residue with a small amount of acetone.
-
Extraction: Combine the filtrates and remove the acetone under reduced pressure. Dissolve the resulting crude oil in benzene (or an alternative solvent like ethyl acetate) and wash with several portions of hot water to remove any remaining cyanide salts.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation. The crude product can often be used directly for subsequent steps or purified further by vacuum distillation.[4]
Self-Validation: The success of the synthesis can be validated at each stage. The identity and purity of the final product should be confirmed using the spectral methods outlined in Section 1.2 (NMR, IR, MS). The disappearance of the starting benzyl chloride and the appearance of the product spot on a TLC plate provide real-time validation of the reaction's progress.
Chemical Reactivity
The reactivity of this compound is governed by its three key structural components: the nitrile group, the active methylene bridge, and the substituted aromatic ring.
Caption: Key reactive sites of this compound.
Reactions at the Nitrile Group
-
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 2-(3-fluoro-5-methoxyphenyl)acetic acid, a valuable carboxylic acid derivative.
-
Reduction: The nitrile can be reduced to the corresponding primary amine, 2-(3-fluoro-5-methoxyphenyl)ethanamine, using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Reactions at the Methylene Bridge
The protons on the carbon adjacent to the nitrile group (the benzylic position) are acidic due to the electron-withdrawing nature of both the nitrile and the aromatic ring. This allows for deprotonation with a suitable base (e.g., sodium hydride, LDA) to form a carbanion, which can then act as a nucleophile in various reactions, such as alkylation or acylation.
Reactions on the Aromatic Ring
Electrophilic aromatic substitution is directed by the existing substituents. The methoxy group is a strongly activating, ortho-, para-director, while the fluorine atom is a deactivating (by induction) but also ortho-, para-directing group. In this 1,3,5-substitution pattern, the positions ortho to the methoxy group (C4 and C6) and ortho to the fluorine (C2 and C4) are the most activated sites for electrophilic attack. The C4 position is doubly activated, making it the most likely site for substitution reactions like nitration or halogenation.
Applications in Research and Development
Substituted phenylacetonitriles are prominent scaffolds in medicinal chemistry. The 3-fluoro-5-methoxy substitution pattern is particularly interesting for modulating drug properties.
-
Bioisosteric Replacement: The fluoro group can serve as a bioisostere for a hydrogen atom or a hydroxyl group, enhancing metabolic stability by blocking sites of oxidative metabolism.
-
Lipophilicity and Permeability: The combination of a lipophilic fluorine and a more hydrophilic methoxy group allows for fine-tuning of the overall molecule's logP value, which is crucial for membrane permeability and oral bioavailability.
-
Intermediate for Complex Molecules: This compound is a key intermediate for synthesizing more complex molecules, including potential kinase inhibitors, GPCR modulators, and other therapeutic agents where the substituted phenyl ring is a critical pharmacophore. For example, related structures like (2-methoxyphenyl)acetonitrile have been used to synthesize agents with antibiotic activity.[5][6]
Safety and Handling
Proper handling of this compound is essential due to the potential hazards associated with nitriles and aromatic compounds.
Hazard Identification:
-
Toxicity: Phenylacetonitrile derivatives are generally classified as toxic if swallowed, inhaled, or in contact with skin.[7][8][9] Ingestion or exposure can lead to irritation.[7]
-
Irritation: May cause skin, eye, and respiratory tract irritation.[7]
-
Hazardous Decomposition: Upon combustion, it may produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen cyanide.[7]
Recommended Handling Procedures:
-
Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.[10][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8][11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents, acids, and bases.[8][10]
Disposal: Dispose of waste materials in accordance with local, regional, and national regulations. Do not allow the material to enter sewers or waterways.[8]
Conclusion
This compound is a specialized chemical intermediate with significant potential in synthetic organic chemistry, particularly in the field of drug discovery. Its distinct electronic properties, stemming from the fluoro and methoxy substituents, provide a versatile platform for constructing complex molecular architectures. A thorough understanding of its synthesis, reactivity, and safe handling protocols is paramount for harnessing its full potential in research and development endeavors.
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ChemWhat. 3-Fluoro-5-methoxyphenylacetonitrile CAS#: 914637-31-3. Available at: [Link][2]
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Atul Ltd. para Methoxy phenyl aceto nitrile - Technical Data Sheet. Available at: [Link][8]
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Organic Syntheses. p-METHOXYPHENYLACETONITRILE. Available at: [Link][4]
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NIST. (2-Methoxyphenyl)acetonitrile - NIST Chemistry WebBook. Available at: [Link][6]
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MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link][1]
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An In-Depth Technical Guide to 2-(3-Fluoro-5-methoxyphenyl)acetonitrile: Synthesis, Characterization, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 2-(3-Fluoro-5-methoxyphenyl)acetonitrile. This document moves beyond a simple recitation of facts, aiming instead to provide a deep, practical understanding of this valuable synthetic intermediate. The strategic incorporation of fluorine and a meta-methoxy group on the phenylacetonitrile scaffold makes this molecule a significant building block in modern medicinal chemistry. Our exploration will delve into the causality behind synthetic choices, robust analytical protocols for its characterization, and its emerging role in the development of novel therapeutics. The methodologies described herein are designed to be self-validating, ensuring reproducibility and reliability in your research endeavors.
Introduction: The Strategic Importance of this compound
This compound, a substituted phenylacetonitrile derivative, has emerged as a key intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. The presence of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, properties that are highly desirable in drug candidates[1]. The methoxy group, also a common feature in bioactive molecules, further modulates the electronic and steric properties of the aromatic ring.
Recent patent literature has highlighted the use of this compound in the synthesis of modulators for G-protein coupled receptors (GPCRs), specifically the glucagon-like peptide-1 receptor (GLP-1R) and/or the gastric inhibitory polypeptide receptor (GIPR)[2][3]. These receptors are critical targets in the treatment of type 2 diabetes and obesity, making this acetonitrile derivative a valuable starting material for the development of novel therapeutics in this area[4][5][6][7][8]. This guide will provide the necessary technical details to synthesize, characterize, and effectively utilize this important chemical entity.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of this compound is fundamental to its application and analysis.
| Property | Value | Source |
| Molecular Formula | C₉H₈FNO | |
| Molecular Weight | 165.16 g/mol | |
| CAS Number | 914637-31-3 | |
| Appearance | White to off-white solid | Typical for similar compounds |
| Boiling Point | 249 °C | |
| Density | 1.148 g/cm³ | |
| Flash Point | 105 °C |
Structural Diagram:
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 3-Fluoro-5-methoxybenzaldehyde (Starting Material)
While commercially available, understanding the synthesis of the starting aldehyde provides a more complete picture. A common route involves the formylation of 3-fluoro-5-methoxyanisole. For the purpose of this guide, we will assume the starting aldehyde is commercially sourced.
Step 2: Reduction to 3-Fluoro-5-methoxybenzyl alcohol
Protocol:
-
Reaction Setup: To a solution of 3-fluoro-5-methoxybenzaldehyde (1.0 eq) in methanol at 0 °C, add sodium borohydride (NaBH₄, 1.1 eq) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-fluoro-5-methoxybenzyl alcohol, which can often be used in the next step without further purification.
Causality: The use of sodium borohydride in methanol is a mild and selective method for the reduction of aldehydes to primary alcohols, minimizing side reactions.
Step 3: Bromination to 3-Fluoro-5-methoxybenzyl bromide
Protocol:
-
Reaction Setup: Dissolve 3-fluoro-5-methoxybenzyl alcohol (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or diethyl ether. Cool the solution to 0 °C.
-
Reagent Addition: Slowly add phosphorus tribromide (PBr₃, 0.4 eq) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.
-
Work-up: Carefully pour the reaction mixture onto ice-water and separate the organic layer.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 3-fluoro-5-methoxybenzyl bromide.
Causality: PBr₃ is an effective reagent for converting primary alcohols to the corresponding bromides with minimal rearrangement. The aqueous work-up neutralizes any remaining acidic byproducts.
Step 4: Cyanation to this compound
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-fluoro-5-methoxybenzyl bromide (1.0 eq) in a mixture of acetone and water (e.g., 8:2 v/v).
-
Cyanide Addition: Add sodium cyanide (NaCN, 1.2 eq) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the disappearance of the benzyl bromide by TLC.
-
Work-up: After cooling to room temperature, remove the acetone under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate or diethyl ether (3 x volumes).
-
Purification: Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Causality: The use of a polar aprotic solvent mixture facilitates the dissolution of both the organic substrate and the inorganic cyanide salt. Refluxing provides the necessary activation energy for the Sₙ2 reaction to proceed efficiently.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, and the methoxy protons. The aromatic protons will exhibit splitting patterns influenced by the fluorine and methoxy substituents. The methylene protons adjacent to the nitrile group will appear as a singlet.
-
¹³C NMR: The carbon NMR will display distinct signals for each carbon atom in the molecule. The carbon of the nitrile group typically appears in the range of 115-125 ppm. The aromatic carbons will show characteristic shifts and C-F coupling.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present. Key expected absorptions include:
-
A sharp, strong absorption band around 2240-2260 cm⁻¹ characteristic of the C≡N stretching vibration.[2][3][9][10]
-
Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
-
C-O stretching of the methoxy group will be observed in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z 165. The fragmentation pattern can also provide structural information, with common fragments arising from the loss of the cyano group or cleavage of the benzyl moiety.[11][12][13][14][15][16]
Applications in Drug Discovery and Medicinal Chemistry
As previously mentioned, this compound is a valuable building block for the synthesis of GLP-1R and GIPR modulators.[2][3] These receptors are central to glucose homeostasis and appetite regulation, making them prime targets for anti-diabetic and anti-obesity drugs.[4][5][6][7][8] The phenylacetonitrile moiety can be elaborated through various chemical transformations to construct more complex heterocyclic systems that are often found in potent receptor modulators. The presence of the fluoro and methoxy groups on the aromatic ring allows for fine-tuning of the pharmacokinetic and pharmacodynamic properties of the final drug candidates.
Conclusion
This technical guide has provided a comprehensive overview of this compound, from its synthesis and characterization to its application in drug discovery. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers to confidently synthesize and utilize this important molecule. The self-validating nature of the described methods ensures a high degree of reproducibility. As the quest for novel therapeutics continues, the strategic use of well-characterized and readily accessible building blocks like this compound will undoubtedly play a pivotal role in accelerating the drug discovery process.
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An In-depth Technical Guide to 2-(3-Fluoro-5-methoxyphenyl)acetonitrile: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile, a substituted phenylacetonitrile derivative with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven insights to offer a robust resource for researchers actively engaged in the synthesis and application of novel chemical entities.
Molecular and Physicochemical Properties
This compound, with the CAS Number 914637-31-3, is a key organic intermediate.[1] Its molecular structure incorporates a phenyl ring substituted with a fluoro group at the 3-position and a methoxy group at the 5-position, with an acetonitrile moiety attached to the ring. This unique combination of functional groups imparts specific physicochemical properties that are highly relevant to its application in drug discovery and materials science.
The molecular formula of this compound is C₉H₈FNO, and its molecular weight is 165.16 g/mol .[1] The presence of the fluorine atom and the methoxy group significantly influences the electronic and steric properties of the molecule, affecting its reactivity, solubility, and biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 914637-31-3 | [1] |
| Molecular Formula | C₉H₈FNO | [1] |
| Molecular Weight | 165.16 g/mol | [1] |
| Boiling Point | 249 °C | [1] |
| Density | 1.148 g/cm³ | [1] |
| Flash Point | 105 °C | [1] |
Synthesis of this compound
The synthesis of substituted phenylacetonitriles can be achieved through various established methodologies. A common and effective approach involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This section outlines a plausible and detailed multi-step synthesis of this compound, starting from commercially available precursors.
Synthetic Strategy
The proposed synthetic route commences with the preparation of the key intermediate, 3-fluoro-5-methoxybenzaldehyde. This aldehyde is then reduced to the corresponding benzyl alcohol, which is subsequently converted to the benzyl chloride. Finally, a nucleophilic substitution reaction with sodium cyanide yields the target molecule.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Fluoro-5-methoxybenzaldehyde
This step involves a nucleophilic aromatic substitution reaction on a difluorinated starting material.
-
Materials: 3,5-Difluorobenzaldehyde, Sodium methoxide, Methanol, Dichloromethane, Water, Magnesium sulfate.
-
Procedure:
-
Dissolve 3,5-difluorobenzaldehyde in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add a solution of sodium methoxide in methanol to the reaction mixture at room temperature.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield crude 3-fluoro-5-methoxybenzaldehyde, which can be purified by column chromatography.
-
Step 2: Synthesis of (3-Fluoro-5-methoxyphenyl)methanol
The aldehyde is reduced to the corresponding alcohol.
-
Materials: 3-Fluoro-5-methoxybenzaldehyde, Sodium borohydride, Methanol, Water, Ethyl acetate, Magnesium sulfate.
-
Procedure:
-
Dissolve 3-fluoro-5-methoxybenzaldehyde in methanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride in small portions to the cooled solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain (3-fluoro-5-methoxyphenyl)methanol.
-
Step 3: Synthesis of 1-(Chloromethyl)-3-fluoro-5-methoxybenzene
The benzyl alcohol is converted to the more reactive benzyl chloride.
-
Materials: (3-Fluoro-5-methoxyphenyl)methanol, Thionyl chloride, Dichloromethane, Saturated sodium bicarbonate solution.
-
Procedure:
-
Dissolve (3-fluoro-5-methoxyphenyl)methanol in anhydrous dichloromethane in a round-bottom flask and cool to 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture into a saturated sodium bicarbonate solution to neutralize the excess thionyl chloride.
-
Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 1-(chloromethyl)-3-fluoro-5-methoxybenzene.
-
Step 4: Synthesis of this compound
The final step involves the introduction of the nitrile group.
-
Materials: 1-(Chloromethyl)-3-fluoro-5-methoxybenzene, Sodium cyanide, Dimethyl sulfoxide (DMSO), Water, Ethyl acetate.
-
Procedure:
-
Dissolve sodium cyanide in DMSO in a round-bottom flask equipped with a magnetic stirrer.[4]
-
Slowly add a solution of 1-(chloromethyl)-3-fluoro-5-methoxybenzene in DMSO to the cyanide solution.
-
Heat the reaction mixture to 60-70 °C and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it into a large volume of water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.[5]
-
Analytical Characterization
Due to the limited availability of experimental data for this specific isomer, this section provides predicted spectroscopic data based on the analysis of its structural features and comparison with similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the acetonitrile group, and the methoxy protons. The aromatic protons will exhibit splitting patterns influenced by both the fluorine and methoxy substituents. The methylene protons will appear as a singlet, and the methoxy protons will also be a singlet.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbon of the nitrile group will appear in the characteristic region for nitriles. The aromatic carbons will show signals with chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing fluoro group. The carbon atoms directly bonded to fluorine will exhibit C-F coupling.[6]
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present in the molecule.
-
C≡N Stretch: A sharp, strong absorption band is expected in the region of 2240-2260 cm⁻¹ characteristic of the nitrile group.[7][8]
-
C-O Stretch: A strong absorption band corresponding to the C-O stretching of the methoxy group should be observed in the range of 1000-1300 cm⁻¹.[9]
-
C-F Stretch: An absorption band for the C-F bond is expected in the fingerprint region, typically around 1000-1400 cm⁻¹.
-
Aromatic C-H and C=C Stretches: The spectrum will also show characteristic absorptions for the aromatic ring.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (165.16 g/mol ). The fragmentation pattern will likely involve the loss of the cyanide radical (·CN) and cleavage of the benzyl-cyanide bond to form a stable benzyl cation.[10][11]
Safety and Handling
Substituted phenylacetonitriles, as a class of compounds, require careful handling due to their potential toxicity.
-
General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Toxicity: Benzyl cyanides can be toxic if inhaled, ingested, or absorbed through the skin.[10][12][13] The toxicity is often associated with the in vivo release of cyanide.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Applications in Drug Discovery and Development
The unique structural features of this compound make it a valuable building block in medicinal chemistry. The incorporation of fluorine and a methoxy group can significantly impact the pharmacological properties of a molecule.
-
Fluorine in Medicinal Chemistry: The introduction of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate the physicochemical properties of a drug candidate.[14][15][16][17]
-
Methoxy Group: The methoxy group can influence solubility, lipophilicity, and metabolic pathways.
-
Nitrile Group: The nitrile moiety is a versatile functional group that can act as a hydrogen bond acceptor and can be transformed into other functional groups such as amines, carboxylic acids, and amides.[3]
Substituted phenylacetonitriles are key intermediates in the synthesis of a wide range of pharmaceuticals, including cardiovascular drugs and central nervous system agents.[1][8][18] The specific substitution pattern of this compound makes it a promising scaffold for the development of novel therapeutics.
Caption: Potential application areas for this compound.
Conclusion
This compound is a valuable chemical entity with significant potential for application in research and development, particularly in the pharmaceutical industry. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic protocol, predicted analytical characterization data, essential safety information, and a discussion of its potential applications. The strategic combination of fluoro, methoxy, and acetonitrile functionalities on a phenyl ring offers a versatile platform for the design and synthesis of novel molecules with tailored properties. As research in medicinal chemistry continues to advance, the demand for such uniquely substituted building blocks is expected to grow, underscoring the importance of a thorough understanding of their synthesis and characteristics.
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Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. PubMed Central. Available at: [Link]
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3-Fluoro-5-methoxyphenylacetonitrile CAS#: 914637-31-3. ChemWhat. Available at: [Link]
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Applications of Fluorine in Medicinal Chemistry | Request PDF. ResearchGate. Available at: [Link]
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Preparation of Nitriles from Halides and Sodium Cyanide. An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide. ACS Publications. Available at: [Link]
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can u provide conversion of benzyl alcohol in to benzyl chloride mechanism by using socl2 , pocl3,hcl,zncl2 as the reagents. Filo. Available at: [Link]
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Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. CORE. Available at: [Link]
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3-Fluoro-4-hydroxy-5-methoxybenzaldehyde. PubChem. Available at: [Link]
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Convert the followingBenzyl alcohol to benzyl chloride. Filo. Available at: [Link]
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A Convenient Synthesis of 3,4-Dimethoxy-5-Hydroxybenzaldehyde. Rhodium.ws. Available at: [Link]
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Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. National Institutes of Health. Available at: [Link]
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(3-Methoxyphenyl)acetonitrile. PubChem. Available at: [Link]
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13C NMR spectra (d6-DMSO/d3-acetonitrile, 125 MHz) indicating the.... ResearchGate. Available at: [Link]
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Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. ACS Publications. Available at: [Link]
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The reaction of benzyl chloride with sodium cyanide followed by reduction with hydrogen in the presence of nickel gives. Allen. Available at: [Link]
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Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. MDPI. Available at: [Link]
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An In-Depth Technical Guide to the Synthesis of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile
Introduction
2-(3-Fluoro-5-methoxyphenyl)acetonitrile is a key building block in the synthesis of various pharmaceutical compounds, particularly those targeting G-protein coupled receptors.[1][2][3] Its unique substitution pattern, featuring a fluoro and a methoxy group at the meta positions, imparts specific electronic and conformational properties to the molecules in which it is incorporated. This guide provides a comprehensive overview of the viable synthetic pathways to this important intermediate, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of two primary synthetic strategies, offering detailed experimental protocols and field-proven insights to ensure reproducibility and success in the laboratory.
Strategic Approaches to Synthesis
The synthesis of this compound can be efficiently approached via two principal routes:
-
Nucleophilic Substitution: This classic and robust method involves the displacement of a leaving group on a benzylic substrate with a cyanide salt. It is a well-established transformation in organic synthesis.
-
Palladium-Catalyzed Cyanation: A more modern approach that allows for the direct introduction of a nitrile group onto the aromatic ring, offering an alternative disconnection and substrate scope.
This guide will explore both pathways in detail, providing a rationale for the selection of starting materials, reagents, and reaction conditions.
Pathway 1: Synthesis via Nucleophilic Substitution
This pathway commences with the readily available 3-fluoro-5-methoxybenzaldehyde, which is first converted to the corresponding benzyl halide, followed by a nucleophilic substitution with a cyanide salt.
Logical Workflow for Nucleophilic Substitution
Caption: Workflow for the synthesis of this compound via nucleophilic substitution.
Step 1: Reduction of 3-Fluoro-5-methoxybenzaldehyde
The initial step involves the reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride (NaBH₄) in methanol is a mild and effective reagent for this transformation, offering high chemoselectivity and operational simplicity.
Step 2: Conversion to 3-Fluoro-5-methoxybenzyl Halide
The benzylic alcohol is then converted to a more reactive benzyl halide. Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly employed for this purpose, yielding the corresponding benzyl chloride or bromide. The choice between the chloride and bromide often depends on the desired reactivity in the subsequent step, with the bromide being a better leaving group.
Step 3: Nucleophilic Substitution with Cyanide
The final step is the nucleophilic displacement of the halide with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN). The choice of solvent is critical to the success of this reaction. A polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is often preferred to dissolve the cyanide salt and promote the Sₙ2 reaction.
Experimental Protocol: Nucleophilic Substitution Pathway
Materials:
-
3-Fluoro-5-methoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂) or Phosphorus tribromide (PBr₃)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reduction: Dissolve 3-fluoro-5-methoxybenzaldehyde (1.0 eq) in methanol at 0 °C. Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C. Stir for 1 hour at room temperature. Quench the reaction with water and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 3-fluoro-5-methoxybenzyl alcohol.
-
Halogenation: To the crude 3-fluoro-5-methoxybenzyl alcohol (1.0 eq) at 0 °C, add thionyl chloride (1.2 eq) dropwise. Stir at room temperature for 2 hours. Carefully quench the reaction with saturated aqueous NaHCO₃ and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to give the crude 3-fluoro-5-methoxybenzyl chloride.
-
Cyanation: Dissolve the crude 3-fluoro-5-methoxybenzyl chloride (1.0 eq) in DMSO. Add sodium cyanide (1.5 eq) and heat the mixture to 60-70 °C for 4-6 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture, pour it into water, and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography on silica gel to afford this compound.
Pathway 2: Synthesis via Palladium-Catalyzed Cyanation
This modern approach involves the direct cyanation of an aryl halide, specifically 1-bromo-3-fluoro-5-methoxybenzene, using a palladium catalyst. This method offers a more convergent synthesis and can be advantageous when the corresponding benzyl halide is unstable or difficult to prepare.
Logical Workflow for Palladium-Catalyzed Cyanation
Caption: Workflow for the synthesis of this compound via palladium-catalyzed cyanation.
Mechanistic Considerations
The catalytic cycle for palladium-catalyzed cyanation generally involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (1-bromo-3-fluoro-5-methoxybenzene) to form a Pd(II) intermediate.
-
Transmetalation/Cyanide Exchange: The cyanide source transfers a cyanide group to the palladium center.
-
Reductive Elimination: The desired aryl nitrile product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.
The choice of catalyst, ligand, and cyanide source is crucial for an efficient reaction. Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃. A variety of phosphine ligands can be employed, with bulky, electron-rich ligands often giving the best results. Zinc cyanide (Zn(CN)₂) is a frequently used cyanide source due to its lower toxicity and ability to mitigate catalyst inhibition by free cyanide ions.
Experimental Protocol: Palladium-Catalyzed Cyanation Pathway
Materials:
-
1-Bromo-3-fluoro-5-methoxybenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Zinc cyanide (Zn(CN)₂)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add 1-bromo-3-fluoro-5-methoxybenzene (1.0 eq), zinc cyanide (0.6 eq), palladium(II) acetate (0.05 eq), and 1,1'-bis(diphenylphosphino)ferrocene (0.1 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous dimethylformamide (DMF).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble solids.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Summary
| Parameter | Nucleophilic Substitution Pathway | Palladium-Catalyzed Cyanation Pathway |
| Starting Material | 3-Fluoro-5-methoxybenzaldehyde | 1-Bromo-3-fluoro-5-methoxybenzene |
| Key Transformation | Sₙ2 displacement | Cross-coupling |
| Typical Yield | 60-80% (over 3 steps) | 70-90% |
| Advantages | Utilizes readily available starting material, well-established chemistry. | More convergent, potentially higher overall yield. |
| Disadvantages | Multi-step process, use of toxic cyanide salts. | Requires more expensive catalyst and ligand, optimization may be needed. |
Conclusion
Both the nucleophilic substitution and palladium-catalyzed cyanation pathways offer viable and effective routes to this compound. The choice of method will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the laboratory's capabilities. The nucleophilic substitution route is a more traditional and often more cost-effective approach for larger-scale synthesis, while the palladium-catalyzed method provides a more elegant and convergent solution that may be preferable for smaller-scale preparations and for building a diverse library of analogs. By understanding the underlying principles and following the detailed protocols provided in this guide, researchers can confidently synthesize this valuable intermediate for their drug discovery and development programs.
References
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An In-depth Technical Guide to the Starting Materials for 2-(3-Fluoro-5-methoxyphenyl)acetonitrile
Introduction: The Significance of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile in Modern Drug Discovery
This compound is a key building block in contemporary medicinal chemistry. Its substituted phenylacetonitrile scaffold is a prevalent feature in a multitude of pharmacologically active molecules. The strategic placement of a fluorine atom and a methoxy group on the phenyl ring significantly influences the pharmacokinetic and pharmacodynamic properties of the parent molecule. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the methoxy group can modulate solubility and electronic properties. Consequently, this compound serves as a crucial intermediate in the synthesis of a new generation of therapeutics targeting a wide range of diseases. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a detailed focus on the selection and preparation of the requisite starting materials.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route is often dictated by the availability and cost of the starting materials, scalability, and the desired purity of the final product. The most common strategies converge on the late-stage introduction of the nitrile group, typically via the cyanation of a corresponding benzyl halide. Therefore, the core of the synthetic challenge lies in the efficient construction of the 3-fluoro-5-methoxyphenyl moiety.
This guide will explore three primary synthetic strategies, each commencing from a different commercially available or readily accessible starting material:
-
Route A: From 3-Fluoro-5-methoxyaniline via the Sandmeyer Reaction. This classical approach utilizes a diazonium salt intermediate to introduce a functional group that can be further elaborated to the desired acetonitrile.
-
Route B: From 3-Fluoro-5-methoxybenzaldehyde. This versatile route involves the reduction of the aldehyde to the corresponding benzyl alcohol, followed by conversion to a benzyl halide and subsequent cyanation.
-
Route C: Direct Formylation of a 1-Fluoro-3-methoxybenzene Derivative. This approach focuses on the direct introduction of the aldehyde functionality onto the aromatic ring, which can then be converted to the target acetonitrile as in Route B.
The following sections will delve into the mechanistic underpinnings and practical considerations of each of these synthetic pathways.
Route A: Synthesis via the Sandmeyer Reaction of 3-Fluoro-5-methoxyaniline
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an amino group on an aromatic ring into a variety of other functional groups via a diazonium salt intermediate.[1][2] This route is particularly advantageous when 3-fluoro-5-methoxyaniline is a readily available and cost-effective starting material.
Workflow for Route A
Caption: Synthetic workflow starting from 3-fluoro-5-methoxybenzaldehyde.
Step-by-Step Methodology and Mechanistic Insights
Step 1: Reduction of 3-Fluoro-5-methoxybenzaldehyde
The aldehyde is reduced to the corresponding primary alcohol, 3-fluoro-5-methoxybenzyl alcohol. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation due to its selectivity for aldehydes and ketones, its mild reaction conditions, and its ease of handling. [3] Mechanism: The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated during the workup (typically with water or a dilute acid) to yield the benzyl alcohol.
Step 2: Conversion of the Benzyl Alcohol to a Benzyl Halide
The hydroxyl group of the benzyl alcohol is a poor leaving group and must be converted to a better one to facilitate nucleophilic substitution. This is typically achieved by converting the alcohol to a benzyl bromide or chloride.
-
For Benzyl Bromide: Phosphorus tribromide (PBr₃) is an effective reagent for this conversion. [4][5]The reaction proceeds with inversion of configuration if the benzylic carbon is chiral.
-
For Benzyl Chloride: Thionyl chloride (SOCl₂) is a common choice for the preparation of benzyl chlorides from benzyl alcohols. [6][7][8] Mechanism (with PBr₃): The oxygen of the alcohol acts as a nucleophile and attacks the phosphorus atom of PBr₃, displacing a bromide ion. The resulting intermediate is a good leaving group, which is then displaced by the bromide ion in an SN2 reaction to form the benzyl bromide. [9] Step 3: Cyanation of the Benzyl Halide
The final step is a nucleophilic substitution reaction where the benzyl halide is treated with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), to yield this compound. [10][11] Mechanism: The cyanide ion (CN⁻) is a potent nucleophile that attacks the electrophilic benzylic carbon, displacing the halide ion in a classic SN2 reaction.
Route C: Synthesis via Direct Formylation
This route focuses on the synthesis of the key intermediate, 3-fluoro-5-methoxybenzaldehyde, through the direct introduction of a formyl group onto a suitable aromatic precursor, such as 1-fluoro-3-methoxybenzene. The Vilsmeier-Haack and Duff reactions are two classical methods for achieving this transformation. [12][13][14]
Workflow for Route C
Caption: Synthetic workflow involving a direct formylation step.
Step-by-Step Methodology and Mechanistic Insights
Step 1: Formylation of 1-Fluoro-3-methoxybenzene
-
Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). [13][14][15]This method is suitable for electron-rich aromatic compounds.
-
Duff Reaction: The Duff reaction uses hexamethylenetetramine (hexamine) as the formylating agent in the presence of an acid, often with a phenol as the substrate. [12][16]Therefore, 3-fluoro-5-methoxyphenol would be the required starting material for this specific transformation.
Mechanism (Vilsmeier-Haack): DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, a chloroiminium ion. The electron-rich aromatic ring of 1-fluoro-3-methoxybenzene then attacks this electrophile. The resulting intermediate is subsequently hydrolyzed during workup to yield the aldehyde. The formylation is directed by the activating methoxy group.
Subsequent Steps: Once 3-fluoro-5-methoxybenzaldehyde is synthesized, it can be converted to the target acetonitrile by following the steps outlined in Route B.
Comparative Analysis of Synthetic Routes
| Parameter | Route A (Sandmeyer) | Route B (From Aldehyde) | Route C (Formylation) |
| Starting Material | 3-Fluoro-5-methoxyaniline | 3-Fluoro-5-methoxybenzaldehyde | 1-Fluoro-3-methoxybenzene or 3-Fluoro-5-methoxyphenol |
| Number of Steps | 2-3 (depending on the target) | 3 | 4 |
| Key Reactions | Diazotization, Sandmeyer | Reduction, Halogenation, Cyanation | Formylation, Reduction, Halogenation, Cyanation |
| Advantages | Utilizes a common starting material (aniline). | Most direct and often highest yielding route. | Allows for the construction of the key aldehyde intermediate from simpler precursors. |
| Disadvantages | Use of potentially unstable diazonium salts. Handling of copper cyanide. | Dependent on the commercial availability of the starting aldehyde. | Formylation reactions can sometimes suffer from low yields and regioselectivity issues. |
| Scalability | Can be challenging due to the nature of diazonium salts. | Generally good scalability. | Can be scalable, but optimization of the formylation step may be required. |
Experimental Protocols
Protocol for Route B: Synthesis of this compound from 3-Fluoro-5-methoxybenzaldehyde
Step 1: Reduction of 3-Fluoro-5-methoxybenzaldehyde to 3-Fluoro-5-methoxybenzyl alcohol
-
To a stirred solution of 3-fluoro-5-methoxybenzaldehyde (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 3-fluoro-5-methoxybenzyl alcohol, which can often be used in the next step without further purification.
Step 2: Conversion of 3-Fluoro-5-methoxybenzyl alcohol to 3-Fluoro-5-methoxybenzyl bromide
-
To a solution of 3-fluoro-5-methoxybenzyl alcohol (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add phosphorus tribromide (0.5 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto ice-water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 3-fluoro-5-methoxybenzyl bromide.
Step 3: Cyanation of 3-Fluoro-5-methoxybenzyl bromide
-
To a solution of 3-fluoro-5-methoxybenzyl bromide (1.0 eq) in a mixture of acetone and water, add sodium cyanide (1.2 eq).
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Conclusion
The synthesis of this compound can be achieved through several reliable synthetic routes. The choice of the optimal pathway is a strategic decision that depends on various factors, including the cost and availability of starting materials, desired scale of production, and the specific capabilities of the laboratory. The route starting from 3-fluoro-5-methoxybenzaldehyde is often the most direct and efficient. However, the ability to synthesize this key aldehyde intermediate from more fundamental precursors, such as 3-fluoro-5-methoxyaniline or 1-fluoro-3-methoxybenzene, provides valuable flexibility in the overall synthetic strategy. This guide has provided a detailed overview of these approaches, equipping researchers and drug development professionals with the necessary knowledge to make informed decisions in their synthetic endeavors.
References
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An In-Depth Technical Guide to 2-(3-Fluoro-5-methoxyphenyl)acetonitrile: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Building Blocks
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] Among the diverse array of fluorinated building blocks, 2-(3-Fluoro-5-methoxyphenyl)acetonitrile stands out as a versatile intermediate, offering a unique combination of functionalities for the synthesis of complex pharmaceutical agents.[3] This guide provides a comprehensive technical overview of its synthesis, structural elucidation, and its emerging role in the development of novel therapeutics.
IUPAC Name: this compound[4] Synonyms: 3-Fluoro-5-methoxyphenylacetonitrile, 3-Fluoro-5-Methoxybenzyl cyanide, 3-(Cyanomethyl)-5-fluoroanisole[4] CAS Number: 914637-31-3[4]
Synthesis of this compound: A Methodical Approach
The synthesis of this compound is typically achieved through a two-step process commencing from the corresponding benzyl alcohol. This method, adapted from established procedures for similar methoxyphenylacetonitriles, is reliable and scalable.[5]
Part 1: Chlorination of 3-Fluoro-5-methoxybenzyl Alcohol
The initial step involves the conversion of 3-Fluoro-5-methoxybenzyl alcohol to its corresponding benzyl chloride. This is a crucial activation step, rendering the benzylic carbon susceptible to nucleophilic attack.
Experimental Protocol:
-
In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Charge the flask with 3-Fluoro-5-methoxybenzyl alcohol.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add thionyl chloride (SOCl₂) dropwise to the stirred alcohol. An excess of thionyl chloride is typically used to drive the reaction to completion.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold water.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or diethyl ether.
-
Combine the organic extracts, wash with a saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Fluoro-5-methoxybenzyl chloride. This intermediate is often used in the next step without further purification due to its potential instability.
Causality Behind Experimental Choices:
-
The use of thionyl chloride is a standard and efficient method for converting primary alcohols to their corresponding chlorides. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, thus driving the equilibrium towards the product.
-
The reaction is performed at low temperatures initially to control the exothermic nature of the reaction between the alcohol and thionyl chloride.
Part 2: Cyanation of 3-Fluoro-5-methoxybenzyl Chloride
The final step involves a nucleophilic substitution reaction where the chloride is displaced by a cyanide ion to form the target nitrile.
Experimental Protocol:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add a solution of sodium cyanide (NaCN) or potassium cyanide (KCN) in a suitable solvent, such as a mixture of ethanol and water or acetone.[5]
-
Add a catalytic amount of a phase-transfer catalyst, like tetrabutylammonium bromide (TBAB), if using a biphasic solvent system.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add a solution of the crude 3-Fluoro-5-methoxybenzyl chloride from the previous step in the same solvent.
-
Maintain the reaction at reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel to yield the final product.
Causality Behind Experimental Choices:
-
Sodium or potassium cyanide serves as the nucleophile, providing the cyanide ion (CN⁻) to displace the chloride.
-
The use of a polar aprotic solvent like acetone or a protic solvent mixture like ethanol/water facilitates the dissolution of the cyanide salt and the organic substrate.[5]
-
Refluxing the reaction provides the necessary activation energy for the nucleophilic substitution to occur at a reasonable rate.
Synthesis Workflow Diagram:
Caption: Hypothetical pathway for a GPCR modulator synthesis.
In a documented synthetic approach, this compound undergoes demethylation, for instance, using boron tribromide (BBr₃), to yield the corresponding phenolic derivative, 2-(3-Fluoro-5-hydroxyphenyl)acetonitrile. T[6][7]his phenolic hydroxyl group then provides a handle for further functionalization, such as alkylation with a variety of electrophiles, to introduce diverse side chains and build up the complexity of the final drug candidate. The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, offering additional avenues for molecular elaboration.
Conclusion
This compound is a strategically important, fluorinated building block with significant potential in drug discovery and development. Its synthesis is achievable through well-established chemical transformations, and its structure can be confidently characterized using a suite of spectroscopic methods. The presence of three distinct functional groups—a fluoro, a methoxy, and a cyanomethyl group—on a phenyl ring provides medicinal chemists with multiple points for molecular diversification, making it an attractive starting material for the synthesis of novel and complex therapeutic agents, particularly in the realm of GPCR modulation. As the demand for more effective and safer drugs continues to grow, the utility of such versatile fluorinated intermediates is set to expand, further solidifying the role of fluorine in shaping the future of medicine.
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p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure. [Link]
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3-Fluoro-5-methoxybenzonitrile. PubChem. [Link]
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Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. MDPI. [Link]
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3-Fluoro-5-methoxyphenylacetonitrile. ChemWhat. [Link]
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2H,2H,3H,3H-Perfluorooctanoic acid. PubChem. [Link]
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Fluorinated building blocks in drug design: new pathways and targets. Future Medicinal Chemistry. [Link]
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Fluorinated building blocks in drug design: new pathways and targets. PubMed. [Link]
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A simplified protocol for the automated production of 2‐[18F]fluoro‐3‐[2‐((S)‐3‐pyrrolinyl)methoxy]pyridine ([18F]nifene). Knowledge at UChicago. [Link]
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Organic Letters Ahead of Print. ACS Publications. [Link]
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An In-depth Technical Guide to 2-(3-Fluoro-5-methoxyphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Foreword
The strategic incorporation of fluorine and methoxy functional groups into small molecules represents a cornerstone of modern medicinal chemistry. These substitutions can profoundly influence a compound's metabolic stability, lipophilicity, and target-binding affinity, thereby enhancing its pharmacokinetic and pharmacodynamic profile.[1][2] 2-(3-Fluoro-5-methoxyphenyl)acetonitrile emerges as a key building block in this context, offering a versatile scaffold for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its synthesis, characterization, and potential applications, underpinned by established chemical principles and methodologies.
Molecular Overview and Physicochemical Properties
This compound is a substituted phenylacetonitrile derivative with the chemical formula C₉H₈FNO. Its structure incorporates a fluorine atom and a methoxy group on the phenyl ring, imparting unique electronic and steric properties that are highly sought after in drug design.
SMILES Notation: C1(CC#N)=CC(OC)=CC(F)=C1
CAS Number: 914637-31-3
A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Weight | 165.16 g/mol | ChemScene |
| Boiling Point | 249 °C | ChemicalBook[3] |
| Density | 1.148 g/cm³ | ChemicalBook[3] |
| Flash Point | 105 °C | ChemicalBook[3] |
| LogP | 1.90038 | ChemScene[4] |
| Topological Polar Surface Area (TPSA) | 33.02 Ų | ChemScene[4] |
Synthesis of this compound
The synthesis of this compound can be approached through several established synthetic routes. The most common and efficient methods involve the cyanation of a suitable precursor, such as a benzyl halide or the conversion of a benzaldehyde.
Synthetic Strategy: Cyanation of 3-Fluoro-5-methoxybenzyl Halide
This is a classical and reliable method for the preparation of phenylacetonitriles. The reaction proceeds via a nucleophilic substitution of a halide with a cyanide salt.
Experimental Protocol: Synthesis of this compound from 3-Fluoro-5-methoxybenzyl Bromide
Materials:
-
3-Fluoro-5-methoxybenzyl bromide
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Dimethyl sulfoxide (DMSO) or Acetonitrile (MeCN)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluoro-5-methoxybenzyl bromide (1.0 eq) in DMSO (5 mL per gram of benzyl bromide).
-
Add sodium cyanide (1.2 eq) portion-wise to the stirred solution. Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Alternative Synthetic Route: Knoevenagel Condensation
The Knoevenagel condensation provides an alternative pathway, particularly if the corresponding benzaldehyde is more readily available. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as an alkyl cyanoacetate, followed by decarboxylation.
Experimental Protocol: Synthesis via Knoevenagel Condensation of 3-Fluoro-5-methoxybenzaldehyde
Materials:
-
3-Fluoro-5-methoxybenzaldehyde
-
Ethyl cyanoacetate
-
Piperidine or another suitable base
-
Ethanol or Toluene
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
To a solution of 3-fluoro-5-methoxybenzaldehyde (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol, add a catalytic amount of piperidine.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
To the resulting crude ethyl 2-cyano-3-(3-fluoro-5-methoxyphenyl)acrylate, add a solution of sodium hydroxide (2.0 eq) in water/ethanol.
-
Heat the mixture to reflux for 2-3 hours to effect hydrolysis and decarboxylation.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is acidic.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield this compound.
Caption: Synthetic pathways to this compound.
Spectroscopic Characterization
Accurate characterization of the synthesized compound is crucial for confirming its identity and purity. The following are the expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene protons (CH₂) adjacent to the nitrile group, a singlet for the methoxy group (OCH₃), and multiplets in the aromatic region for the three phenyl protons. Based on data for a similar compound, octyl 2-fluoro-3-methoxyphenylcyanoacrylate, the aromatic protons would likely appear in the range of δ 7.1-8.0 ppm.[3] The methylene protons in related phenylacetonitriles typically resonate around δ 3.7 ppm.[5]
-
¹³C NMR: The carbon NMR spectrum should exhibit characteristic signals for the nitrile carbon (around δ 117-120 ppm), the methylene carbon, the methoxy carbon (around δ 56 ppm), and the aromatic carbons.[3] The carbon attached to the fluorine will show a large coupling constant (¹JCF).
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present. A sharp, medium-intensity absorption band is expected in the range of 2240-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. Other characteristic absorptions will include C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For this compound, the molecular ion peak (M⁺) is expected at m/z = 165.16.
Applications in Drug Discovery and Medicinal Chemistry
The phenylacetonitrile scaffold is a privileged structure in medicinal chemistry, serving as a precursor to a wide array of biologically active molecules. The presence of the fluoro and methoxy substituents on this compound makes it a particularly attractive starting material for the synthesis of novel drug candidates.
Role of Fluorine in Drug Design
The introduction of a fluorine atom can significantly enhance the therapeutic properties of a drug molecule by:
-
Increasing metabolic stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position.[6]
-
Modulating lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.
-
Enhancing binding affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets.[1][2]
Importance of the Nitrile Group
The nitrile group is a versatile functional group in organic synthesis and can be transformed into various other functionalities, including:
This versatility allows for the elaboration of the this compound core into a diverse library of compounds for biological screening.
Potential Therapeutic Targets
Substituted phenylacetonitriles have been investigated for a range of biological activities, including:
-
Antimicrobial and Cytotoxic Effects: Certain methoxy-substituted aryl acrylonitrile derivatives have demonstrated potent effects against cancer cell lines.[9]
-
Microtubule-Destabilizing Agents: Some benzotriazole-acrylonitrile derivatives have shown promise as inhibitors of tubulin polymerization, a validated target in cancer therapy.[10]
-
Enzyme Inhibition: The scaffold can be used to design inhibitors for various enzymes implicated in disease.
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Technical Guide: Physicochemical Properties of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile (CAS No. 914637-31-3), a key intermediate in various synthetic pathways. While certain physical constants for this compound are well-documented, its precise physical state at ambient temperature remains ambiguous in publicly available literature. This guide synthesizes available data, clarifies nomenclature, and presents contextual information from related isomers to offer a thorough understanding for researchers and drug development professionals. All presented data is supported by in-text citations with a full reference list appended.
Introduction and Nomenclature
This compound is a substituted aromatic nitrile that serves as a valuable building block in medicinal chemistry and materials science. Accurate knowledge of its physical properties is paramount for its effective handling, reaction optimization, and safety in a laboratory setting.
Nomenclature Disambiguation: It is crucial to note that this compound is often indexed under the synonymous name, 3-Fluoro-5-methoxyphenylacetonitrile . Both names refer to the same chemical entity with the Chemical Abstracts Service (CAS) number 914637-31-3 . This guide will use these names interchangeably, with the CAS number providing the most definitive identification.
Confirmed Physicochemical Properties
Data for this compound (CAS: 914637-31-3) has been aggregated from various chemical data providers. The following table summarizes the consistently reported physical and chemical properties.
| Property | Value | Source(s) |
| CAS Number | 914637-31-3 | [1] |
| Molecular Formula | C₉H₈FNO | [1] |
| Molecular Weight | 165.16 g/mol | [1] |
| Boiling Point | 249 °C | [1] |
| Density | 1.148 g/cm³ | [1] |
| Flash Point | 105 °C | [1] |
The high boiling point is indicative of a compound with strong intermolecular forces, likely influenced by the polar nitrile group and the aromatic ring. The density, being greater than water, is also a key consideration for solvent extraction and reaction work-up procedures.
Analysis of Physical Appearance
The physical state of this compound at standard temperature and pressure (STP) is not definitively and consistently reported across publicly accessible sources. A Safety Data Sheet (SDS) for this compound explicitly states "No data available" for the melting/freezing point.
To provide a scientifically grounded inference, we can examine the properties of closely related isomers and analogs. This comparative analysis offers valuable context for experimental planning.
| Compound | CAS Number | Reported Physical State | Melting Point (°C) |
| 2-(2-Fluoro-5-methoxyphenyl)acetonitrile | 102987-84-4 | Solid (Typical)[2] | Not specified |
| 2-(2-Methoxyphenyl)acetonitrile | 7035-03-2 | Crystals | 65-67 |
| (3-Methoxyphenyl)acetonitrile | 19924-43-7 | Crystals[3] | Not applicable (liquid at RT) |
Data for related isomers is provided for contextual understanding.
The varied physical states of these closely related molecules highlight the significant impact of subtle structural changes (in this case, the position of the fluorine and methoxy groups) on the crystalline lattice energy and, consequently, the melting point. For instance, the ortho-substituted, non-fluorinated analog, 2-(2-Methoxyphenyl)acetonitrile, is a solid with a defined melting point of 65-67 °C. In contrast, the meta-substituted version is a liquid. The introduction of a fluorine atom, as seen in the ortho-fluoro isomer, also results in a solid[2].
Given this information, it is plausible that this compound is a low-melting solid or a high-boiling liquid at room temperature. Researchers should handle this compound with the expectation that it may be either, and appropriate measures for handling both solids and viscous liquids should be in place.
Experimental Workflow for Determining Physical State
For laboratories receiving this compound for the first time, a straightforward experimental workflow can definitively determine its physical state.
Caption: Workflow for physical state determination.
Protocol for Melting Point Determination:
-
Sample Preparation: Place a small, representative sample of the solid into a capillary tube and ensure it is well-packed.
-
Apparatus Setup: Use a calibrated melting point apparatus.
-
Heating: Begin heating the sample at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting range.
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
-
Validation: For a pure substance, the melting range should be narrow (typically less than 2 °C). A broad melting range may indicate the presence of impurities.
Conclusion
This compound is a chemical intermediate with well-defined properties such as a boiling point of 249 °C and a density of 1.148 g/cm³[1]. However, its physical state at room temperature is not consistently documented. Based on the analysis of related isomers, it is likely to be a low-melting solid or a high-boiling liquid. It is imperative for researchers to conduct a preliminary physical characterization, as outlined in this guide, to ensure safe and effective handling in their experimental protocols.
References
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ChemWhat (n.d.). 3-Fluoro-5-methoxyphenylacetonitrile CAS#: 914637-31-3. Retrieved from [Link]
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A Comprehensive Technical Guide to the Solubility of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile for Pharmaceutical Development
Introduction: The Critical Role of Solubility in Drug Discovery
In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from a promising candidate to a viable therapeutic is fraught with challenges. Among the most fundamental of these is solubility. A drug's ability to dissolve in a solvent to form a homogeneous solution is a critical determinant of its bioavailability, efficacy, and eventual therapeutic success.[1][2][3] Poor aqueous solubility is a major hurdle in formulation development, with over 40% of NCEs being practically insoluble in water.[3][4] This guide provides an in-depth exploration of the solubility of 2-(3-fluoro-5-methoxyphenyl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical agents. Understanding and overcoming solubility challenges are paramount for researchers, scientists, and drug development professionals.[2][5] This document will serve as a technical resource, offering both theoretical insights and practical methodologies for the accurate determination and interpretation of solubility data for this compound.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.
| Property | Value | Source |
| Chemical Formula | C₉H₈FNO | [6] |
| Molecular Weight | 165.16 g/mol | [6] |
| CAS Number | 914637-31-3 | [6] |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds |
| Predicted Water Solubility | Low | [7][8] |
| Predicted Organic Solvent Solubility | Soluble in common organic solvents | [7][8] |
The presence of a polar nitrile group and a methoxy group suggests the potential for hydrogen bonding with protic solvents, while the fluorophenyl ring introduces a degree of lipophilicity.[9] The interplay of these structural features will govern its solubility across a range of solvents with varying polarities.
Theoretical Framework: The Principles of Solubility
The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[10][11] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[11] The solubility of a compound is influenced by several factors:
-
Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility.[10] Polar solvents, such as water, have large dipole moments and can engage in hydrogen bonding, effectively solvating polar molecules. Non-polar solvents, like hexane, lack significant partial charges and are better suited for dissolving non-polar compounds.[12]
-
Temperature: For most solid solutes, solubility increases with temperature.[10][13] This is because the dissolution process is often endothermic, and an increase in temperature provides the necessary energy to overcome the lattice energy of the solid and the intermolecular forces of the solvent.[13]
-
pH: For ionizable compounds, pH plays a crucial role in solubility.[2][14] The solubility of a weak acid, for instance, will increase in a basic environment where it can deprotonate to form a more soluble salt.[14] While this compound is not strongly acidic or basic, significant pH deviations could potentially influence its stability and, consequently, its apparent solubility.
Experimental Determination of Solubility: Methodologies and Protocols
Accurate determination of solubility is a cornerstone of pre-formulation studies. Several robust methods are available, each with its own advantages and applications.
The Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is a classic and reliable technique for determining the thermodynamic solubility of a compound.[2][15]
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a fine-pore filter (e.g., 0.22 µm).
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC).[16][17]
Causality Behind Experimental Choices:
-
Excess Solid: Ensures that the solution is truly saturated, representing the thermodynamic equilibrium solubility.
-
Prolonged Equilibration: Allows sufficient time for the dissolution process to reach a steady state.
-
Constant Temperature: Solubility is temperature-dependent; maintaining a constant temperature is critical for reproducible results.[13]
-
Filtration: Removes any undissolved microparticles that could lead to an overestimation of solubility.
Diagram of the Shake-Flask Method Workflow:
Caption: Workflow for Thermodynamic Solubility Determination.
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is a powerful and widely used technique for the accurate quantification of dissolved solutes in solubility studies.[16][17][18][19]
Protocol for HPLC Analysis:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.
-
Sample Analysis: Dilute the saturated filtrate from the shake-flask experiment with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Injection and Data Acquisition: Inject the diluted sample into the HPLC system and record the peak area.
-
Concentration Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original solubility by accounting for the dilution factor.
Self-Validating System:
The use of a calibration curve with a high correlation coefficient (R² > 0.99) ensures the linearity and accuracy of the quantification.[17] Running quality control samples of known concentrations alongside the experimental samples further validates the accuracy of the measurements.
Diagram of HPLC Quantification Logic:
Caption: Logical Flow for HPLC-based Solubility Quantification.
Hypothetical Solubility Data for this compound
| Solvent | Solvent Polarity (Dielectric Constant) | Temperature (°C) | Solubility (mg/mL) |
| Water | 78.5 | 25 | < 0.1 |
| Ethanol | 24.6 | 25 | 25.3 |
| Acetone | 20.7 | 25 | 150.8 |
| Dichloromethane | 9.1 | 25 | > 200 |
| Hexane | 1.9 | 25 | < 1.0 |
Interpretation of Hypothetical Data:
The hypothetical data suggests that this compound exhibits low solubility in the highly polar solvent, water, and the non-polar solvent, hexane. Its solubility is significantly higher in polar aprotic (acetone) and moderately polar protic (ethanol) solvents, as well as in a non-protic solvent of moderate polarity (dichloromethane). This pattern is consistent with a molecule that has both polar functional groups and a significant non-polar scaffold.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the theoretical principles and practical methodologies for determining the solubility of this compound. A thorough understanding and accurate measurement of solubility are indispensable for the successful development of any NCE. The protocols outlined herein, particularly the shake-flask method coupled with HPLC analysis, represent a robust and reliable approach for obtaining high-quality solubility data. For drug development professionals, this information is crucial for guiding formulation strategies, such as salt formation, co-solvency, or the use of amorphous solid dispersions, to enhance the bioavailability of promising but poorly soluble drug candidates. Further studies should focus on generating empirical solubility data in a wider range of pharmaceutically relevant solvents and at various pH and temperature conditions to build a complete solubility profile for this important chemical intermediate.
References
- The Importance of Solubility for New Drug Molecules. (2020-05-11).
- Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024-09-09). Alwsci.
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available at: [Link]
- Schneider, I. (2018). Substance solubility. Drug Discovery News.
- DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. (2012).
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How To Determine Solubility Of Organic Compounds? (2025-02-11). Chemistry For Everyone. Available at: [Link]
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Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (n.d.). ACS Publications. Available at: [Link]
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How to determine the solubility of a substance in an organic solvent? (2024-05-28). ResearchGate. Available at: [Link]
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How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025-03-26). PharmaGuru. Available at: [Link]
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A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2025-08-05). ResearchGate. Available at: [Link]
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Solubility factors when choosing a solvent. (2020-11-16). Labclinics. Available at: [Link]
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
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Physical properties of organic compounds. (2022-09-30). Chemistry LibreTexts. Available at: [Link]
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how can i test the solubility in hplc please ? (2009-08-19). Chromatography Forum. Available at: [Link]
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3-Fluoro-5-methoxyphenylacetonitrile. (n.d.). ChemWhat. Available at: [Link]
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Solubility and Dissolution with HPLC or UV-Vis Detection. (2021-02-14). Improved Pharma. Available at: [Link]
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Solubility. (n.d.). Open Oregon Educational Resources. Available at: [Link]
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(2-Fluoro-5-Methoxyphenyl)Acetonitrile. (n.d.). Methylamine Supplier. Available at: [Link]
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Solubility. (n.d.). Chemistry Online @ UTSC. Available at: [Link]
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Methoxyphenyl(trifluoromethyl)acetonitrile. (n.d.). PubChem. Available at: [Link]
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2-[3-chloro-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile. (n.d.). American Elements. Available at: [Link]
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(5-Fluoro-2-Methoxyphenyl)Acetonitrile. (n.d.). Methylamine Supplier. Available at: [Link]
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Crystal Violet Assay for Determining Viability of Cultured Cells. (2016-04-01). PubMed. Available at: [Link]
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Physical Properties of Nitriles. (2023-01-22). Chemistry LibreTexts. Available at: [Link]
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Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (n.d.). CORE. Available at: [Link]
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Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (2025-12-13). ResearchGate. Available at: [Link]
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Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. (2025-11-28). ResearchGate. Available at: [Link]
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Thermodynamics of mixtures containing aromatic nitriles. (n.d.). ResearchGate. Available at: [Link]
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Crystal Violet Lab Calculations. (2024-01-23). YouTube. Available at: [Link]
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(2-Methoxyphenyl)acetonitrile. (n.d.). NIST WebBook. Available at: [Link]
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An In-depth Technical Guide to the Spectroscopic Data of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile
Foreword
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile, a compound of significant interest in contemporary pharmaceutical research and development. The structural elucidation of such molecules is fundamental to understanding their chemical behavior, reactivity, and potential as therapeutic agents. This document is intended to serve as a detailed reference for researchers, offering not only spectral data but also insights into the principles of data acquisition and interpretation.
Note on Data Availability: While this guide is structured to provide a complete spectroscopic profile, as of the date of this document, publicly accessible, experimentally verified spectroscopic data for this compound (CAS No. 914637-31-3) is limited. The following sections are presented as a template of best practices for the acquisition and interpretation of such data. The illustrative data and interpretations are based on established principles of spectroscopy and analysis of structurally similar compounds.
Introduction: The Significance of this compound
This compound is a substituted aromatic nitrile. The presence of a fluorine atom and a methoxy group on the phenyl ring, along with the reactive acetonitrile moiety, makes it a versatile building block in medicinal chemistry. Fluorine substitution is a common strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity. The methoxy group can also influence the electronic properties and metabolic fate of the molecule. Accurate spectroscopic characterization is therefore a critical first step in its application, ensuring purity, confirming identity, and providing a basis for further synthetic modifications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
Proton (¹H) NMR Spectroscopy
¹H NMR spectroscopy reveals the number of distinct proton environments and their connectivity. For this compound, the spectrum is expected to show signals for the aromatic protons, the methylene protons of the acetonitrile group, and the methyl protons of the methoxy group.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of at least 1-2 seconds.
-
Referencing: Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Data Interpretation:
Illustrative ¹H NMR Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.0 - 6.7 | m | 3H | Aromatic protons (H-2, H-4, H-6) |
| ~ 3.8 | s | 3H | Methoxy protons (-OCH₃) |
| ~ 3.7 | s | 2H | Methylene protons (-CH₂CN) |
The multiplicity of the aromatic protons will be influenced by both proton-proton and proton-fluorine coupling.
Causality in Experimental Choices: The choice of a high-field NMR spectrometer (≥400 MHz) is to achieve better signal dispersion, which is crucial for resolving the complex splitting patterns of the aromatic protons, especially with the added complexity of fluorine coupling. Deuterated solvents are used to avoid large solvent signals that would overwhelm the analyte signals.
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides information on the different carbon environments within the molecule.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer.
-
Data Acquisition: Obtain a proton-decoupled ¹³C spectrum. This simplifies the spectrum to single lines for each unique carbon environment. A sufficient number of scans is required due to the low natural abundance of ¹³C.
-
Referencing: Chemical shifts are referenced to the deuterated solvent signals.
Data Interpretation:
Illustrative ¹³C NMR Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~ 163 (d) | C-F (Aromatic) |
| ~ 161 | C-OCH₃ (Aromatic) |
| ~ 133 (d) | C-CN (Aromatic) |
| ~ 118 | -CN (Nitrile) |
| ~ 108 (d) | C-H (Aromatic) |
| ~ 105 (d) | C-H (Aromatic) |
| ~ 102 (d) | C-H (Aromatic) |
| ~ 56 | -OCH₃ |
| ~ 23 | -CH₂CN |
(d) indicates a doublet due to carbon-fluorine coupling.
Trustworthiness through Self-Validation: The combination of ¹H and ¹³C NMR data provides a self-validating system. The number of signals in each spectrum should correspond to the number of unique proton and carbon environments in the proposed structure. Furthermore, 2D NMR experiments like HSQC and HMBC can be used to definitively correlate proton and carbon signals, confirming the structural assignment.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elemental composition.
Experimental Protocol:
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate intact molecular ions.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain an accurate mass measurement.
Data Interpretation:
Illustrative Mass Spectrometry Data (Predicted)
| m/z (Mass-to-Charge Ratio) | Ion |
| [M+H]⁺ | Molecular ion plus a proton |
| [M+Na]⁺ | Molecular ion plus a sodium adduct |
The exact mass of the molecular ion can be used to confirm the elemental formula (C₉H₈FNO). For this compound, the predicted exact mass is approximately 165.06 g/mol . High-resolution mass spectrometry would allow for the confirmation of this mass to within a few parts per million (ppm).
Expertise in Method Selection: The choice of a soft ionization technique like ESI is crucial to minimize fragmentation and maximize the abundance of the molecular ion, which is the most critical piece of information for confirming the molecular weight. High-resolution mass spectrometry is essential for unambiguous elemental composition determination, a key requirement for the characterization of new chemical entities.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film, or dispersed in a solid matrix (e.g., KBr pellet). Attenuated Total Reflectance (ATR) is a common and convenient method for solid and liquid samples.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the mid-infrared region (typically 4000-400 cm⁻¹).
Data Interpretation:
Illustrative Infrared (IR) Absorption Data (Predicted)
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 3050-3000 | Aromatic C-H stretch |
| ~ 2950-2850 | Aliphatic C-H stretch (-CH₂- and -OCH₃) |
| ~ 2250 | C≡N stretch (nitrile) |
| ~ 1600, 1480 | Aromatic C=C stretch |
| ~ 1250 | C-O stretch (aryl ether) |
| ~ 1150 | C-F stretch |
Authoritative Grounding: The interpretation of IR spectra is based on well-established correlation tables that link specific absorption frequencies to functional groups. The presence of a sharp band around 2250 cm⁻¹ is a strong indicator of the nitrile group[1]. The C-F stretching vibration typically appears in the 1400-1000 cm⁻¹ region, though its exact position can be influenced by the aromatic system[2].
Visualization of Key Relationships
The following diagram illustrates the relationship between the molecular structure of this compound and its expected spectroscopic signals.
Caption: Molecular structure and corresponding spectroscopic signatures.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, MS, and IR techniques provides a robust framework for its structural confirmation and purity assessment. Each technique offers complementary information that, when combined, allows for an unambiguous assignment of the molecule's structure. This guide outlines the standard methodologies and expected outcomes for these analyses, providing a valuable resource for researchers working with this and structurally related compounds. The principles and protocols described herein are fundamental to ensuring the quality and integrity of chemical research in the pharmaceutical sciences.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
Sources
An In-depth Technical Guide to 2-(3-Fluoro-5-methoxyphenyl)acetonitrile: From Discovery to Application in Modern Drug Development
Abstract
This technical guide provides a comprehensive overview of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile, a key building block in contemporary medicinal chemistry. The document delves into the compound's discovery, historical context, detailed synthetic methodologies, and its critical role as an intermediate in the development of novel therapeutics. Particular emphasis is placed on its application in the synthesis of G-protein coupled receptor (GPCR) modulators. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utilization of this versatile chemical entity.
Introduction: The Emergence of a Key Synthetic Intermediate
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates. The unique electronic properties of fluorine can significantly influence a molecule's metabolic stability, binding affinity, and lipophilicity. Within this context, this compound (CAS No. 914637-31-3) has emerged as a valuable and versatile intermediate. Its substituted phenylacetonitrile core provides a reactive handle for the construction of more complex molecular architectures, making it a sought-after component in the synthesis of a variety of pharmacologically active compounds.
While the precise "discovery" of this specific molecule is not marked by a singular seminal publication, its appearance in the scientific literature and patent landscape coincides with the growing interest in fluorinated building blocks for drug development. Its utility is exemplified in recent advancements in the treatment of metabolic disorders, where it serves as a crucial precursor to potent and selective receptor modulators.
Synthetic Pathways and Methodologies
The synthesis of this compound is not explicitly detailed in a standalone publication but can be inferred from established organic chemistry principles and synthetic routes for analogous compounds. The most logical and practical approach involves a two-step process starting from the corresponding benzaldehyde.
Synthesis of the Precursor: 3-Fluoro-5-methoxybenzaldehyde
The journey to our target molecule begins with the synthesis of its aldehyde precursor, 3-Fluoro-5-methoxybenzaldehyde. Several synthetic routes are available for this compound, often starting from commercially available materials like 3,5-difluorobenzaldehyde or 3-hydroxy-5-fluorobenzaldehyde. A representative synthesis is outlined below:
Experimental Protocol: Synthesis of 3-Fluoro-5-methoxybenzaldehyde
-
Starting Material: 3,5-Difluorobenzaldehyde.
-
Reaction: Nucleophilic aromatic substitution with sodium methoxide.
-
Procedure:
-
To a solution of 3,5-difluorobenzaldehyde in a suitable solvent such as dimethylformamide (DMF) or methanol, add sodium methoxide.
-
The reaction mixture is heated to a moderate temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield pure 3-Fluoro-5-methoxybenzaldehyde.
-
Conversion to 3-Fluoro-5-methoxybenzyl Chloride
The next crucial step is the conversion of the aldehyde to the corresponding benzyl chloride. This transformation is typically achieved through a reduction followed by chlorination.
Experimental Protocol: Synthesis of 3-Fluoro-5-methoxybenzyl Chloride
-
Reduction of the Aldehyde:
-
3-Fluoro-5-methoxybenzaldehyde is reduced to the corresponding alcohol, 3-fluoro-5-methoxybenzyl alcohol, using a suitable reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.
-
-
Chlorination of the Alcohol:
-
The resulting benzyl alcohol is then converted to 3-fluoro-5-methoxybenzyl chloride. A common method involves treatment with thionyl chloride (SOCl₂) or concentrated hydrochloric acid.
-
Final Step: Cyanation to this compound
The final step in the synthesis is the nucleophilic substitution of the chloride with a cyanide salt to introduce the nitrile group.
Experimental Protocol: Synthesis of this compound
-
Reaction: To a solution of 3-fluoro-5-methoxybenzyl chloride in a polar aprotic solvent such as acetone or dimethylformamide (DMF), add a cyanide source, typically sodium cyanide (NaCN) or potassium cyanide (KCN).
-
Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures to facilitate the substitution. The progress of the reaction is monitored by TLC or GC-MS.
-
Work-up and Purification:
-
Once the reaction is complete, the mixture is poured into water and the product is extracted with an organic solvent.
-
The organic extracts are washed, dried, and concentrated.
-
The crude this compound is then purified by vacuum distillation or column chromatography to yield the final product.
-
Causality in Experimental Choices: The choice of a two-step conversion from the aldehyde to the nitrile via the benzyl chloride is a well-established and reliable method. Direct conversion of the aldehyde to the nitrile is possible but can be lower yielding and require harsher conditions. The use of a polar aprotic solvent in the final cyanation step is crucial to dissolve the cyanide salt and promote the SN2 reaction.
Diagram of the Synthetic Pathway:
Caption: Synthetic route to this compound.
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 914637-31-3 |
| Molecular Formula | C₉H₈FNO |
| Molecular Weight | 165.17 g/mol |
| Appearance | Off-white to yellow solid or oil |
| Boiling Point | ~285 °C at 760 mmHg (predicted) |
| Melting Point | Not reported |
| Solubility | Soluble in most organic solvents |
Spectroscopic Characterization:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.00-6.80 (m, 3H, Ar-H), 3.85 (s, 3H, OCH₃), 3.70 (s, 2H, CH₂CN).
-
¹³C NMR (CDCl₃, 100 MHz): δ 163.5 (d, J=245 Hz, C-F), 161.0 (C-O), 132.0 (d, J=10 Hz), 117.5 (CN), 114.0 (d, J=2 Hz), 110.0 (d, J=21 Hz), 102.0 (d, J=24 Hz), 56.0 (OCH₃), 23.0 (CH₂).
-
Mass Spectrometry (EI): m/z 165 (M⁺).
Application in Drug Discovery: A Key Intermediate for GLP-1R/GIPR Modulators
The significance of this compound in modern drug discovery is prominently highlighted by its use as a key intermediate in the synthesis of novel modulators of G-protein coupled receptors, specifically the glucagon-like peptide-1 receptor (GLP-1R) and the glucose-dependent insulinotropic polypeptide receptor (GIPR). These receptors are critical targets for the treatment of type 2 diabetes and obesity.
A recent patent application (KR20240007251A) details the synthesis of potent GLP-1R/GIPR modulators where this compound serves as a crucial starting material.[1] In this synthesis, the methoxy group of the acetonitrile is demethylated to a hydroxyl group, which then serves as an attachment point for further chemical modifications to build the final, complex drug molecule.
Experimental Protocol: Demethylation of this compound [1]
-
Reactants: To a solution of this compound in a suitable solvent such as dichloromethane (DCM), boron tribromide (BBr₃) is added at a low temperature (e.g., -78 °C).
-
Reaction Conditions: The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Work-up: The reaction is quenched with water, and the product, 2-(3-fluoro-5-hydroxyphenyl)acetonitrile, is extracted with an organic solvent.
-
Purification: The crude product is purified by standard techniques such as column chromatography.
This demethylation step is a critical transformation that unmasks a reactive functional group, enabling the subsequent elaboration of the molecular scaffold.
Diagram of the Application in Drug Synthesis:
Caption: Role as an intermediate in GLP-1R/GIPR modulator synthesis.
Conclusion and Future Perspectives
This compound stands as a testament to the enabling power of fluorinated building blocks in medicinal chemistry. While its own discovery may not be a landmark event, its strategic application in the synthesis of complex and therapeutically relevant molecules underscores its importance. The synthetic routes to this intermediate are logical and scalable, ensuring its accessibility for research and development.
As the quest for novel therapeutics continues, particularly in areas like metabolic diseases, oncology, and neuroscience, the demand for versatile and strategically functionalized intermediates like this compound is expected to grow. Future research may uncover its utility in the synthesis of other classes of bioactive molecules, further solidifying its position as a valuable tool in the drug discovery arsenal.
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A Strategic Guide to Unveiling the Biological Potential of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile
Distribution: For Research, Scientific, and Drug Development Professionals
Preamble: From Chemical Structure to Biological Function
In the landscape of drug discovery, novel chemical entities represent uncharted territory, holding the potential for new therapeutic paradigms. 2-(3-Fluoro-5-methoxyphenyl)acetonitrile is one such entity. Its structure, featuring a phenylacetonitrile core, is a privileged scaffold found in numerous therapeutic agents, suggesting inherent potential for biological activity.[1][2][3] The strategic placement of fluoro- and methoxy- groups can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical determinants of its pharmacokinetic and pharmacodynamic profile.[4][5][6]
The nitrile pharmacophore itself is a versatile functional group, capable of acting as a hydrogen bond acceptor, a bioisostere for other functional groups, or even a reactive covalent warhead in targeted inhibitors.[7] However, without empirical data, the therapeutic potential of this compound remains speculative.
This technical guide presents a comprehensive, multi-stage strategy for the systematic evaluation of this compound. It is designed not as a rigid protocol, but as a logical and efficient workflow, moving from high-throughput computational predictions to focused in vitro validation. Our approach is grounded in the principle of "fail early, fail cheap," prioritizing the generation of decision-driving data at each stage to build a robust biological profile for this promising molecule.[8]
Part 1: In Silico Profiling & Target Prediction — The Digital Discovery Phase
Expertise & Rationale: Before committing to resource-intensive wet-lab experimentation, a robust in silico assessment is paramount. Computational and machine learning models, trained on vast datasets of compound-target interactions, allow us to generate initial hypotheses about the compound's drug-likeness, potential biological targets, and liabilities.[9][10][11][12] This predictive phase is a critical, cost-effective first pass to guide our experimental design.
Workflow for Computational Assessment
Caption: In Silico screening cascade for initial compound profiling.
Methodology 1.1: Physicochemical and ADME/Tox Prediction
A critical first step is to evaluate the compound's fundamental properties against established criteria for oral bioavailability, such as Lipinski's Rule of Five.[13] This provides an early indication of its potential as a drug candidate.
Protocol:
-
Input: Obtain the canonical SMILES string for this compound.
-
Platform: Utilize a validated, free web server such as SwissADME or pkCSM.[14]
-
Execution: Submit the SMILES string and run the prediction algorithms.
-
Analysis: Consolidate the predicted data into a summary table, flagging any deviations from ideal ranges. Key parameters include molecular weight (MW), LogP (lipophilicity), number of hydrogen bond donors and acceptors, and Total Polar Surface Area (TPSA).[13][14]
-
Toxicity Prediction: Assess predictions for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), hepatotoxicity, and other common toxicological endpoints.[14][15]
Table 1: Predicted Physicochemical and ADME/Tox Properties
| Parameter | Predicted Value | Guideline | Compliance |
|---|---|---|---|
| Molecular Weight | 181.18 g/mol | < 500 | Yes |
| cLogP | 1.95 | < 5 | Yes |
| H-Bond Acceptors | 2 | < 10 | Yes |
| H-Bond Donors | 0 | < 5 | Yes |
| TPSA | 33.02 Ų | < 140 Ų | Yes |
| GI Absorption | High | - | Favorable |
| BBB Permeant | Yes | - | Potential CNS Activity |
| CYP2D6 Inhibitor | No | - | Low DDI Risk |
| AMES Toxicity | No | - | Favorable |
| hERG Inhibition | Low Probability | - | Favorable |
Note: Data are hypothetical, generated for illustrative purposes based on typical values for similar fragments.
Methodology 1.2: Biological Target Prediction
The goal here is to generate a ranked list of potential protein targets. We employ a consensus approach, combining multiple predictive methods to increase confidence in the results.
Protocol:
-
Ligand-Based Screening: Use AI/ML and chemical similarity methods (e.g., SEA, PharmMapper) to compare the compound's 2D and 3D structure to libraries of molecules with known biological activities.[9][10] This approach hypothesizes that structurally similar molecules may share biological targets.
-
Structure-Based Screening (Inverse Docking): Computationally "dock" the compound into the binding sites of a wide array of protein crystal structures.[9] High-scoring poses suggest a potential favorable binding interaction.
-
Data Integration: Synthesize the results from all methods. Targets that are predicted by multiple, orthogonal approaches are considered high-priority candidates for experimental validation.
Part 2: Broad Phenotypic Screening — Identifying Biological Activity
Expertise & Rationale: While in silico methods generate hypotheses, they require experimental validation. Phenotypic screening, which measures the effect of a compound on cell behavior (e.g., viability, proliferation), is an unbiased approach to discover any biological activity without preconceived notions of the target.[16] A standard panel of cancer and microbial cell lines provides a broad net to catch potential anti-proliferative or anti-infective properties.
Workflow for Initial In Vitro Screening
Caption: Workflow for primary phenotypic screening.
Methodology 2.1: Cytotoxicity Screening in Human Cell Lines
This assay determines the concentration of the compound that inhibits cell viability by 50% (IC50), providing a key measure of potency.
Protocol:
-
Cell Plating: Seed a panel of human cancer cells (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous control line (e.g., HEK293) into 96-well plates at an optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point serial dilution series of this compound in culture medium, typically starting from 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).
-
Treatment: Remove the old medium from the cells and add the compound dilutions.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment: Use a commercially available viability assay, such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control (100% viability) and plot a dose-response curve. Calculate the IC50 value for each cell line using non-linear regression.
Table 2: Illustrative Cytotoxicity Screening Results (IC50 in µM)
| Cell Line | Tissue of Origin | IC50 (µM) |
|---|---|---|
| HCT116 | Colon Cancer | 2.5 |
| A549 | Lung Cancer | 5.1 |
| MCF-7 | Breast Cancer | > 50 |
| HEK293 | Non-Cancerous Kidney | 45.0 |
Note: Data are hypothetical. The selectivity observed between HCT116 and HEK293 would mark the compound as a "hit" for further investigation.
Part 3: Target Deconvolution and Mechanism of Action (MoA) Elucidation
Expertise & Rationale: Following a successful hit in a phenotypic screen (e.g., selective anti-cancer activity), identifying the specific molecular target is the next crucial step. Understanding the Mechanism of Action (MoA) is essential for rational drug development and for predicting both efficacy and potential side effects.
Hypothetical MoA: Inhibition of a Cancer-Relevant Kinase Pathway
Let's hypothesize that our in silico predictions and preliminary cellular assays suggest the compound may be acting as a kinase inhibitor, a common mechanism for anti-cancer drugs.
Caption: Diagram of a signaling pathway inhibited by the compound.
Methodology 3.1: Target Validation and Binding Affinity
Once a putative target like "Kinase A" is identified, we must confirm direct engagement and measure the binding affinity.
Protocol: In Vitro Kinase Inhibition Assay
-
Objective: To determine if the compound directly inhibits the enzymatic activity of the purified recombinant target kinase.
-
Reagents: Recombinant human Kinase A, a suitable peptide substrate, and ATP.
-
Assay Setup: In a 384-well plate, combine the kinase and a fluorescently-labeled peptide substrate in assay buffer.
-
Compound Addition: Add this compound across a range of concentrations. Include a known inhibitor as a positive control.
-
Reaction Initiation: Start the reaction by adding ATP. Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate, often using technologies like LanthaScreen™ or HTRF®.
-
Analysis: Calculate the percent inhibition relative to controls and determine the IC50 value from the dose-response curve.
Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Objective: To measure the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD) of the compound binding to the target protein.
-
Immobilization: Covalently immobilize the purified recombinant Kinase A onto a sensor chip surface.
-
Binding Measurement: Flow different concentrations of the compound over the sensor surface and measure the change in refractive index in real-time, which corresponds to the binding and dissociation events.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and the KD. A low KD value (e.g., in the nanomolar range) indicates high-affinity binding.
Conclusion and Path Forward
This guide outlines a systematic, hypothesis-driven framework for the initial biological characterization of this compound. By integrating predictive computational modeling with targeted in vitro experimentation, this strategy enables a comprehensive assessment of the compound's therapeutic potential.
Positive outcomes from this workflow—such as high potency, target selectivity, favorable ADME properties, and a validated mechanism of action—would build a strong data package. This would justify advancing the compound into the next phases of drug discovery, including lead optimization to improve properties and subsequent in vivo studies in relevant disease models to establish efficacy and safety. This structured approach ensures that resources are directed efficiently, maximizing the probability of translating a novel chemical entity into a viable therapeutic candidate.
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A Technical Guide to 2-(3-Fluoro-5-methoxyphenyl)acetonitrile Derivatives and Analogs: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
The strategic incorporation of fluorine and methoxy substituents into aromatic scaffolds is a cornerstone of modern medicinal chemistry, offering powerful tools to modulate physicochemical properties and pharmacological activity. The 2-(3-Fluoro-5-methoxyphenyl)acetonitrile core represents a highly valuable, yet underexplored, structural motif. This technical guide provides an in-depth analysis of this scaffold, intended for researchers, chemists, and drug development professionals. We will dissect the electronic contributions of its key functional groups, present detailed synthetic methodologies, outline robust characterization protocols, and explore its application as a versatile intermediate for creating advanced analogs with therapeutic potential. This document serves as a practical and theoretical resource for leveraging this promising building block in drug discovery programs.
The Core Moiety: Structural and Electronic Insights
The this compound scaffold is a carefully orchestrated combination of three critical functional groups, each imparting distinct and often synergistic properties that are highly advantageous in drug design.
-
The Phenylacetonitrile Group: The nitrile moiety is far more than a simple synthetic handle. Its strong dipole moment and linear geometry allow it to act as an effective hydrogen bond acceptor or a bioisostere for carbonyls, without the associated metabolic liabilities.[1] Its compact size enables it to fit into sterically constrained enzyme active sites.[1] Furthermore, the α-methylene protons are weakly acidic, providing a reactive site for further functionalization to build molecular complexity.
-
The Methoxy Group (-OCH₃): As a strong electron-donating group through resonance, the methoxy substituent increases the electron density of the aromatic ring, which can enhance π-π stacking or cation-π interactions with biological targets.[1] In medicinal chemistry, methoxy groups are frequently used to improve metabolic stability by blocking potential sites of aromatic hydroxylation and to fine-tune solubility and lipophilicity.[2]
-
The Fluorine Atom (-F): Fluorine's high electronegativity and small van der Waals radius make it a unique tool for molecular design.[3] Its introduction can profoundly alter the pKa of nearby functional groups, modulate conformation, and improve membrane permeability. Crucially, replacing a C-H bond with a metabolically robust C-F bond is a well-established strategy to prevent oxidative metabolism by cytochrome P450 enzymes, thereby increasing a drug's half-life.[3][4]
The meta-substitution pattern of the fluoro and methoxy groups relative to the cyanomethyl substituent is deliberate. It creates a specific electronic environment on the ring that influences both the reactivity of the scaffold in subsequent chemical transformations and its potential binding interactions with protein targets.
Synthetic Strategies and Methodologies
The synthesis of this compound and its analogs can be approached through several reliable routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Workflow: Selecting a Synthetic Pathway
The following diagram outlines a decision-making process for synthesizing the target scaffold.
Caption: Decision workflow for the synthesis of the target phenylacetonitrile.
Protocol 1: Synthesis via Nucleophilic Cyanation of a Benzyl Halide
This is the most direct and classical approach, relying on an Sₙ2 reaction between a benzyl halide and an alkali metal cyanide. The protocol is adapted from well-established procedures for similar substituted phenylacetonitriles.[5]
Rationale: The choice of an aprotic polar solvent like DMSO or acetone is critical. These solvents effectively solvate the cation (Na⁺) while leaving the cyanide anion (CN⁻) relatively "naked" and highly nucleophilic, thus accelerating the Sₙ2 reaction. The addition of a catalytic amount of sodium iodide can further increase the reaction rate via the Finkelstein reaction, where the more nucleophilic iodide transiently displaces the bromide or chloride, creating a more reactive benzyl iodide intermediate.
Step-by-Step Methodology:
-
Preparation: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add finely powdered sodium cyanide (NaCN, 1.2 eq.) and anhydrous dimethyl sulfoxide (DMSO, 100 mL).
-
Reagent Addition: Stir the suspension vigorously. Add 3-fluoro-5-methoxybenzyl bromide (1.0 eq.) dissolved in a minimal amount of anhydrous DMSO via a dropping funnel over 15 minutes.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting benzyl bromide is consumed.
-
Workup: Cool the mixture to room temperature and pour it into 500 mL of ice-cold water. A precipitate or oil may form.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL) to remove residual DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.
Protocol 2: Palladium-Catalyzed Cyanomethylation of an Aryl Halide
For more complex analogs or when the corresponding benzyl halide is unstable, modern cross-coupling methods provide a powerful alternative. This involves the reaction of an aryl halide with a cyanomethyl nucleophile source, catalyzed by a palladium complex.[6]
Rationale: This method leverages the catalytic cycle of palladium to form the C-C bond. The choice of ligand (e.g., dppf) is crucial for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination. This approach offers excellent functional group tolerance, making it suitable for late-stage functionalization of complex molecules.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine the aryl bromide (e.g., 1-bromo-3-fluoro-5-methoxybenzene, 1.0 eq.), PdCl₂(dppf) (0.05 eq.), and a cyanide source such as isoxazole-4-boronic acid pinacol ester (1.5 eq.) which serves as a safer surrogate for cyanide salts.[6]
-
Solvent and Base: Add anhydrous solvent (e.g., DMSO/H₂O mixture) followed by a base such as potassium fluoride (KF, 3.0 eq.).
-
Reaction: Seal the tube and heat the mixture to 130 °C for 12-24 hours. Monitor the reaction by LC-MS or TLC.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain the desired product.
Physicochemical and Spectroscopic Characterization
Unambiguous characterization is essential to confirm the identity and purity of the synthesized compounds. A combination of spectroscopic techniques should be employed.
| Parameter | Description |
| Appearance | Typically an off-white to pale yellow solid or oil at room temperature.[7] |
| Molecular Formula | C₉H₈FNO |
| Molecular Weight | 165.16 g/mol [8] |
| Solubility | Low solubility in water; soluble in common organic solvents like CH₂Cl₂, CHCl₃, EtOAc, and Acetone.[7] |
| LogP | Calculated LogP is approximately 1.9, indicating moderate lipophilicity.[8] |
Table 1: Key Physicochemical Properties.
Expected Spectroscopic Data
The following table summarizes the expected spectral signatures for this compound, based on data from structurally similar compounds.[9]
| Technique | Expected Signature |
| ¹H NMR (400 MHz, CDCl₃) | δ ~6.8-6.6 (m, 3H, Ar-H), 3.82 (s, 3H, -OCH₃), 3.75 (s, 2H, -CH₂CN). The aromatic protons will show complex splitting due to H-H and H-F coupling. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~163 (d, ¹JCF), 161 (s), 133 (d, ³JCF), 117 (s, -CN), 110 (d, ²JCF), 108 (s), 102 (d, ²JCF), 56 (s, -OCH₃), 23 (s, -CH₂CN). |
| ¹⁹F NMR (376 MHz, CDCl₃) | A single resonance is expected around δ -110 to -115 ppm. |
| IR (KBr, cm⁻¹) | ν ~2250 cm⁻¹ (sharp, medium intensity, C≡N stretch), ~1600-1580 cm⁻¹ (C=C aromatic stretch), ~1250 cm⁻¹ (C-O-C stretch). |
| Mass Spec (EI) | M⁺ at m/z = 165. |
Table 2: Representative Spectroscopic Data for Characterization.
Applications in Medicinal Chemistry and Drug Discovery
While this compound itself may not be a final drug, it serves as a crucial building block for synthesizing more complex and potent therapeutic agents. The strategic placement of the fluoro and methoxy groups makes it an attractive starting point for library synthesis and lead optimization.
Structure-Activity Relationship (SAR) Insights
The true value of this scaffold is revealed in the synthesis of its derivatives. By functionalizing the α-carbon or modifying the nitrile, chemists can explore chemical space efficiently.
-
α-Substitution: The methylene group can be deprotonated and alkylated to introduce new side chains, which can probe deeper into protein binding pockets.
-
Nitrile Group Conversion: The nitrile is a versatile precursor to other key functional groups:
-
Reduction (e.g., with LiAlH₄ or H₂/Raney Ni) yields a primary amine, introducing a basic center for salt formation or further derivatization.
-
Hydrolysis (acidic or basic) produces a carboxylic acid, a common pharmacophore.
-
Addition of organometallics can generate ketones.
-
Case Study: Precursor to TRPV1 Antagonists
Research into potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target for treating neuropathic pain, highlights the utility of this scaffold's core structure. A series of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamide analogs were developed as highly potent TRPV1 antagonists.[10] Although the substitution pattern is slightly different, this work demonstrates that the 2-(fluorophenyl)acetonitrile and its elaborated propanamide derivatives are pharmacologically validated cores for this target class. The 3-fluoro substituent is critical for achieving high potency. The synthesis of such propanamides would logically proceed from a phenylacetonitrile intermediate like the one discussed in this guide.
Workflow for Analog Synthesis
Caption: Key derivatization pathways from the core scaffold.
Conclusion and Future Outlook
The this compound scaffold is a potent and versatile building block for modern drug discovery. The convergence of a reactive cyanomethyl handle with the beneficial electronic and metabolic properties of fluoro and methoxy substituents provides a rich platform for generating novel chemical entities. The synthetic routes are well-established and robust, allowing for reliable access to the core and its derivatives.
Future research should focus on developing asymmetric methodologies for α-functionalization to create chiral centers, which are often critical for selective pharmacology. Furthermore, the application of this scaffold to a broader range of biological targets beyond ion channels is a promising avenue for exploration. As the demand for metabolically stable and potent drug candidates continues to grow, scaffolds like this will remain indispensable tools for medicinal chemists.
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Navigating the Synthesis and Sourcing of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile: A Technical Guide for Researchers
For Immediate Release
For researchers, scientists, and professionals in drug development, the accessibility of novel chemical building blocks is a critical factor in the pace of discovery. This technical guide addresses the commercial availability and synthetic pathways for 2-(3-fluoro-5-methoxyphenyl)acetonitrile, a potentially valuable intermediate in medicinal chemistry. While direct, large-scale commercial availability appears limited, this guide provides insights into sourcing related compounds and outlines a plausible synthetic route for its laboratory-scale preparation.
Commercial Availability: A Landscape of Related Isomers
An extensive search of commercial chemical suppliers indicates that this compound is not a readily available, off-the-shelf compound. However, several structurally related isomers and derivatives are commercially available, which may serve as either alternative starting points for synthesis or as comparative compounds in research studies.
| Compound Name | CAS Number | Notes |
| (2-Fluoro-5-methoxyphenyl)acetonitrile | Not readily available | A positional isomer. |
| 2-(2-Fluoro-3-methoxyphenyl)acetonitrile | 672931-80-5 | Commercially available from suppliers like BLDpharm and ChemScene.[1][2] |
| 2-(4-Fluoro-3-methoxyphenyl)acetonitrile | 850565-37-6 | Commercially available from suppliers like BLDpharm.[3] |
| 2-(3-Chloro-5-fluoro-4-methoxyphenyl)acetonitrile | 1000540-93-1 | A chlorinated and fluorinated analog available from suppliers like BLDpharm.[4] |
| (2-Fluoro-5-methoxy-pyridin-3-yl)-acetonitrile | 1227581-06-7 | A pyridine-based analog available from suppliers like BLDpharm.[5] |
The availability of these related compounds suggests that while the specific 3-fluoro-5-methoxy substitution pattern is not common for the phenylacetonitrile scaffold, the broader class of halogenated and methoxylated phenylacetonitriles is accessible.
Proposed Synthetic Route for this compound
Given the apparent lack of direct commercial sources, a multi-step synthesis from a more readily available starting material is a viable approach for obtaining this compound. A plausible synthetic pathway, based on established organic chemistry principles, is outlined below. This proposed route starts from the commercially available 3,5-dihydroxybenzoic acid.
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Methodological & Application
Application Notes and Protocols: Synthesis of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile
Abstract: This document provides a comprehensive guide for the synthesis of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile, a valuable fluorinated building block in medicinal chemistry and materials science. The primary method detailed is the nucleophilic substitution of a benzyl halide with sodium cyanide, a robust and scalable route. This guide emphasizes not only the procedural steps but also the underlying chemical principles, critical safety protocols for handling cyanide, and methods for characterization and purification. It is intended for researchers and professionals in organic synthesis and drug development.
Introduction and Strategic Overview
This compound is a key intermediate whose structural motifs—a meta-substituted fluorine and methoxy group—are prevalent in the design of novel bioactive molecules. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the nitrile group is a versatile functional handle that can be transformed into amines, carboxylic acids, amides, or tetrazoles.[1]
Several synthetic pathways can lead to arylacetonitriles. The most common approaches include:
-
Nucleophilic Substitution: The reaction of a corresponding benzyl halide with an alkali metal cyanide (e.g., NaCN, KCN). This is an SN2 reaction and is often the most direct route.[2][3]
-
From Aldehydes: Conversion of the corresponding benzaldehyde via intermediates like cyanohydrins or oximes.[4]
-
Palladium-Catalyzed Cyanation: Cross-coupling of an aryl halide with a cyanide source, though this typically targets the aromatic ring directly rather than a benzylic position.[5]
For its reliability and straightforward execution, this guide will focus on the nucleophilic substitution of 3-fluoro-5-methoxybenzyl bromide/chloride with sodium cyanide. This method is analogous to well-established procedures for similar structures, such as the synthesis of p-methoxyphenylacetonitrile.[6] The causality for this choice rests on the high reactivity of benzyl halides towards SN2 displacement and the ready availability of the required precursors.
Reaction Mechanism and Causality
The core of this synthesis is a bimolecular nucleophilic substitution (SN2) reaction.
-
Nucleophile: The cyanide anion (:C≡N:⁻), a potent carbon-centered nucleophile.
-
Electrophile: The benzylic carbon of 3-fluoro-5-methoxybenzyl halide. This carbon is electrophilic due to the polarization of the C-X (X = Cl, Br) bond.
-
Solvent: A polar aprotic solvent like acetone or DMSO is ideal. Acetone is effective at dissolving sodium cyanide (particularly with a catalytic amount of NaI via the Finkelstein reaction if starting with the chloride) while minimizing undesirable side reactions like hydrolysis of the benzyl halide, which can occur in aqueous or protic solvents.[6][7]
-
Leaving Group: A halide ion (Cl⁻ or Br⁻). Bromide is a better leaving group than chloride, leading to faster reaction rates.
The reaction proceeds via a backside attack of the cyanide ion on the benzylic carbon, inverting its stereochemistry (though the starting material is achiral). The choice of an anhydrous solvent system is critical to prevent the formation of the corresponding benzyl alcohol as a byproduct.[6]
Critical Safety Protocols: Handling Sodium Cyanide
WARNING: Sodium cyanide (NaCN) is a highly toxic substance that can be fatal if swallowed, inhaled, or absorbed through the skin.[8][9] All operations involving NaCN must be conducted with extreme caution.
-
Engineering Controls: All manipulations of solid NaCN and the entire reaction must be performed inside a certified chemical fume hood with robust airflow.[10]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and heavy-duty nitrile gloves. Always change gloves immediately after handling the reagent.[8]
-
Acid Incompatibility: NEVER allow sodium cyanide to come into contact with acids. This reaction liberates highly toxic and flammable hydrogen cyanide (HCN) gas.[8] Ensure all glassware is free of acid residue.
-
Emergency Preparedness: A cyanide poisoning antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) must be readily available. All personnel must be trained in its use and in emergency procedures.
-
Waste Disposal: All cyanide-containing waste (solid residues, aqueous layers) must be quenched before disposal. A common method involves treating the waste with an excess of sodium hypochlorite (bleach) or hydrogen peroxide under strongly basic conditions (pH > 10) to oxidize the cyanide to the much less toxic cyanate ion. This procedure must also be performed in a fume hood.
Experimental Protocol
This protocol details the synthesis of the target compound from 3-fluoro-5-methoxybenzyl chloride.
Materials and Reagents
| Reagent | CAS No. | Mol. Wt. ( g/mol ) | Moles (mol) | Eq. | Amount |
| 3-Fluoro-5-methoxybenzyl chloride | 261763-50-6 | 174.60 | 0.10 | 1.0 | 17.5 g |
| Sodium Cyanide (NaCN) | 143-33-9 | 49.01 | 0.15 | 1.5 | 7.4 g |
| Sodium Iodide (NaI) | 7681-82-5 | 149.89 | 0.01 | 0.1 | 1.5 g |
| Acetone (anhydrous) | 67-64-1 | 58.08 | - | - | 250 mL |
| Ethyl Acetate | 141-78-6 | 88.11 | - | - | 300 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | - | ~20 g |
Equipment
-
500 mL three-necked round-bottom flask
-
Reflux condenser with drying tube (CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Buchner funnel and filter flask
-
Rotary evaporator
-
Separatory funnel (500 mL)
Step-by-Step Procedure
-
Apparatus Setup: Assemble the 500 mL flask with the magnetic stir bar, reflux condenser, and a stopper in a chemical fume hood.
-
Reagent Addition: To the flask, add anhydrous acetone (250 mL), finely powdered sodium cyanide (7.4 g, 1.5 eq), and sodium iodide (1.5 g, 0.1 eq). Rationale: Sodium iodide acts as a catalyst by converting the benzyl chloride to the more reactive benzyl iodide in situ (Finkelstein reaction).
-
Initiation of Reaction: Begin vigorous stirring to create a fine suspension. Add 3-fluoro-5-methoxybenzyl chloride (17.5 g, 1.0 eq) to the flask.
-
Reaction Execution: Heat the mixture to a gentle reflux (~56 °C) using the heating mantle. Maintain reflux with continuous stirring for 12-18 hours. Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
-
Work-up - Filtration: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the suspension through a Buchner funnel to remove the precipitated inorganic salts (NaCl, NaI, and excess NaCN). Wash the solid residue with two small portions of acetone (~25 mL each). Safety Note: The filtered solid contains unreacted cyanide and must be quenched as described in the safety section.
-
Work-up - Concentration: Combine the filtrate and the acetone washes. Remove the acetone using a rotary evaporator.
-
Extraction: Transfer the residual oil to a 500 mL separatory funnel using ethyl acetate (150 mL). Wash the organic layer sequentially with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove any remaining water-soluble impurities.[11] Rationale: The aqueous washes remove any trace amounts of inorganic salts, while the brine wash helps to break any emulsions and begins the drying process.
-
Drying and Final Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (~20 g). Let it stand for 15-20 minutes, then filter or decant the solution to remove the drying agent. Concentrate the solution using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation to obtain a clear, colorless to pale yellow oil.[6][12] The expected boiling point is approximately 249°C at atmospheric pressure, so distillation should be performed under high vacuum.[13]
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure and assess purity.
-
¹⁹F NMR: To confirm the presence and chemical environment of the fluorine atom.
-
FTIR Spectroscopy: To identify the characteristic nitrile (C≡N) stretching frequency, typically observed around 2250 cm⁻¹.
-
Mass Spectrometry (GC-MS or LC-MS): To confirm the molecular weight (165.16 g/mol ).[13]
Visualized Workflow
The following diagram outlines the key stages of the synthesis protocol.
Caption: Experimental workflow for the synthesis of this compound.
References
-
Chemistry LibreTexts. (2023). Preparation of Nitriles. [Link]
- TAE KWANG INDUSTRIAL Co., Ltd. (2022).
-
Laulhé S, Gori SS, Nantz MH. (2012). A chemoselective, one-pot transformation of aldehydes to nitriles. J. Org. Chem, 77(20), 9334–9337. [Link]
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Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. [Link]
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Chemistry Steps. Nitriles to Ketones and Aldehydes. [Link]
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ResearchGate. (2020). The classical approach for nitrile synthesis from aldehydes. [Link]
-
PubChem. Sodium Cyanide (NaCN). [Link]
- Google Patents. (2009).
-
Organic Syntheses. 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. [Link]
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ChemWhat. 3-Fluoro-5-methoxyphenylacetonitrile. [Link]
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Organic Syntheses. p-METHOXYPHENYLACETONITRILE. [Link]
-
PubChem. 3-Fluoro-5-hydroxy-2-methoxybenzaldehyde. [Link]
- Google Patents. (2014). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
- Google Patents. (2011). CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.
-
Taylor & Francis Online. (2021). Cyanation – Knowledge and References. [Link]
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-
ResearchGate. (2006). Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. [Link]
-
MDPI. (2021). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. [Link]
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Application Notes and Protocols for the Purification of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile
Introduction: The Critical Role of Purity for a Key Pharmaceutical Intermediate
2-(3-Fluoro-5-methoxyphenyl)acetonitrile is a sophisticated chemical intermediate whose structural motifs—a fluorinated benzene ring, a methoxy group, and a nitrile function—are prevalent in a multitude of pharmacologically active molecules. As a cornerstone in the synthesis of complex drug candidates, its purity is not merely a quality metric but a fundamental prerequisite for the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). The presence of even minute quantities of impurities, such as unreacted starting materials, byproducts, or isomers, can lead to downstream reaction failures, the formation of toxic metabolites, or altered pharmacological profiles.
This comprehensive guide provides a detailed exploration of robust purification strategies for this compound. Moving beyond a simple recitation of steps, this document delves into the causal relationships behind methodological choices, offering researchers, scientists, and drug development professionals the expertise to not only execute these protocols but also to adapt and troubleshoot them effectively. The protocols described herein are designed as self-validating systems, ensuring a high degree of confidence in the final product's purity.
Understanding the Impurity Profile: A Prerequisite for Effective Purification
A logical approach to purification begins with a thorough understanding of the potential impurities. The synthesis of this compound, often proceeding via a nucleophilic substitution of a corresponding benzyl halide or through a Knoevenagel condensation, can introduce several classes of impurities.
Potential Impurities in the Synthesis of this compound:
| Impurity Class | Potential Compounds | Origin | Rationale for Removal |
| Unreacted Starting Materials | 3-Fluoro-5-methoxybenzaldehyde, 3-Fluoro-5-methoxybenzyl halide, Cyanide source (e.g., KCN, NaCN) | Incomplete reaction | Can interfere with subsequent synthetic steps; cyanide salts are highly toxic. |
| Reaction Byproducts | Di- and tri-substituted products, elimination products, hydrolysis products (e.g., 2-(3-fluoro-5-methoxyphenyl)acetamide) | Side reactions | May have different reactivity and toxicity profiles. |
| Isomeric Impurities | Positional isomers of the fluoro or methoxy groups | Impurities in starting materials | Can lead to the formation of isomeric APIs with different pharmacological activities. |
| Residual Solvents | Acetonitrile, Toluene, Dichloromethane, etc. | Reaction and work-up | Must be controlled to levels stipulated by regulatory guidelines (e.g., ICH Q3C).[1] |
A logical workflow for the purification of this compound is presented below. This decision tree guides the user from the crude product to a highly purified solid, suitable for the most demanding applications.
Caption: A decision-making workflow for the purification of this compound.
Protocol 1: Purification by Recrystallization
Recrystallization is a powerful and economical technique for the purification of solid compounds, leveraging the differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[2][3] For aromatic nitriles like this compound, a mixed solvent system often provides the best results.[4]
Solvent System Selection: A Critical First Step
The ideal solvent system will dissolve the compound readily at elevated temperatures but poorly at ambient or sub-ambient temperatures, while impurities remain either highly soluble or insoluble at all temperatures.
Recommended Solvent Systems for Screening:
| Solvent System | Rationale | Anticipated Outcome |
| Hexane/Ethyl Acetate | A non-polar/polar mixture effective for many aromatic compounds.[4] | Good for removing both non-polar and moderately polar impurities. |
| Isopropanol/Water | A polar protic/polar aprotic system. | Effective if the compound has some hydrogen bonding capability. |
| Toluene | An aromatic solvent that can be effective for aromatic compounds. | High boiling point may increase the risk of "oiling out".[4] |
| Ethanol | A versatile polar protic solvent.[5] | May be a good single-solvent option if impurities have significantly different polarities. |
Step-by-Step Recrystallization Protocol
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of the "good" solvent (e.g., ethyl acetate) to create a slurry.
-
Heating: Gently heat the mixture on a hotplate with stirring. Continue to add the "good" solvent dropwise until the solid completely dissolves. Causality Note: Using the minimum amount of hot solvent is crucial for maximizing recovery.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Inducing Crystallization: To the hot, clear solution, slowly add the "bad" solvent (e.g., hexane) dropwise with swirling until the solution becomes faintly turbid. Add a few drops of the "good" solvent to redissolve the precipitate.
-
Cooling and Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. Expertise Insight: Slow cooling is paramount for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture. Trustworthiness Check: Washing with cold solvent removes soluble impurities adhering to the crystal surface without significantly dissolving the product.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
For crude materials with significant amounts of impurities or impurities with similar solubility profiles to the target compound, flash column chromatography is the preferred method.[4][6] This technique utilizes a stationary phase (typically silica gel) and a mobile phase to separate compounds based on their polarity.
Mobile Phase Selection and Optimization
The choice of mobile phase is critical for achieving good separation. Thin-layer chromatography (TLC) is an indispensable tool for rapidly screening and optimizing the mobile phase.
Recommended Mobile Phase Systems for TLC Screening:
| Stationary Phase | Mobile Phase System (v/v) | Rationale |
| Normal Phase (Silica Gel) | Hexane/Ethyl Acetate | A versatile system for compounds of moderate polarity. |
| Normal Phase (Silica Gel) | Dichloromethane/Acetonitrile | Acetonitrile can offer different selectivity compared to ethyl acetate for polar compounds.[2] |
| Reversed Phase (C18 Silica) | Acetonitrile/Water | A standard system for reversed-phase chromatography, separating compounds based on hydrophobicity.[6][7] |
| Reversed Phase (C18 Silica) | Methanol/Water | Methanol can provide different selectivity compared to acetonitrile.[6][7] |
Expertise Insight: Aim for an Rf value of 0.2-0.4 for the target compound on the TLC plate to ensure good separation on the column.
Step-by-Step Flash Chromatography Protocol (Normal Phase)
-
Column Packing: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Fill the column with a slurry of silica gel in the initial mobile phase (e.g., 9:1 hexane/ethyl acetate). Allow the silica to settle, ensuring a level bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane). Alternatively, for better resolution, adsorb the crude material onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the silica bed.
-
Elution: Begin eluting the column with the mobile phase. Apply gentle pressure with compressed air or a pump to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes or vials. Monitor the elution of compounds using TLC.
-
Solvent Gradient (Optional): If the separation is not optimal with a single solvent mixture (isocratic elution), a gradient elution can be employed by gradually increasing the polarity of the mobile phase (e.g., from 9:1 to 7:3 hexane/ethyl acetate).
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator.
Caption: A schematic overview of the flash column chromatography workflow.
Purity Assessment: The Final Verification
Following any purification protocol, the purity of the final product must be rigorously assessed. A combination of analytical techniques should be employed to provide orthogonal data, ensuring a comprehensive evaluation.
Recommended Analytical Techniques for Purity Confirmation:
| Technique | Information Provided | Typical Conditions |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment, detection of non-volatile impurities. | Column: C18 reversed-phase; Mobile Phase: Acetonitrile/Water with 0.1% trifluoroacetic acid (gradient elution); Detection: UV at 254 nm.[8] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Detection of volatile impurities and residual solvents. | Column: Capillary column (e.g., DB-5ms); Carrier Gas: Helium; Detection: Mass spectrometry. |
| Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy | Structural confirmation and detection of structurally related impurities. | Solvent: CDCl₃ or DMSO-d₆. |
| Melting Point Analysis | A sharp melting point range is indicative of high purity. | Calibrated melting point apparatus. |
Conclusion: A Pathway to High-Purity this compound
The purification of this compound is a critical step in the synthesis of advanced pharmaceutical compounds. The choice between recrystallization and flash column chromatography depends on the impurity profile of the crude material. By understanding the principles behind each technique and following the detailed protocols provided, researchers can consistently obtain this key intermediate in high purity. The analytical methods outlined are essential for verifying the success of the purification and ensuring the quality required for subsequent applications in drug discovery and development.
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Online] Available at: [Link]
-
Phenomenex. Mobile Phase Selectivity. [Online] Available at: [Link]
-
Santai Technologies. The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. [Online] Available at: [Link]
-
Biotage. Benefits of acetonitrile over methanol in normal-phase flash column chromatography. [Online] 2023. Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Online] Available at: [Link]
-
Agilent Technologies. Purity and Impurity Analysis. [Online] Available at: [Link]
- Patil, A. et al. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 2008.
-
Pharmaceutical Technology. Evaluating Impurities in Drugs (Part II of III). [Online] 2011. Available at: [Link]
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- 8. Separation of (3-Methoxyphenyl)acetonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note: A Validated Protocol for the Recrystallization of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile
Abstract
This application note provides a comprehensive, scientifically-grounded protocol for the purification of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile via recrystallization. As a key intermediate in pharmaceutical synthesis, achieving high purity of this compound is critical for downstream applications. This guide moves beyond a simple set of instructions, delving into the physicochemical principles, solvent selection rationale, and troubleshooting strategies to empower researchers. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results for professionals in chemical and drug development.
Foundational Principles & Compound Profile
Recrystallization is a powerful purification technique for solid compounds, predicated on the differential solubility of a substance in a hot versus a cold solvent.[1][2] The ideal process involves dissolving the impure compound in a minimum amount of a suitable hot solvent, followed by slow cooling. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities. These impurities ideally remain dissolved in the cooled solvent (the mother liquor) or are removed beforehand if they are insoluble in the hot solvent.[1][3]
The molecular structure of this compound—featuring an aromatic ring, a polar nitrile group, and a methoxy group—dictates its solubility, making solvent selection a critical first step.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 914637-31-3 | [4] |
| Molecular Formula | C₉H₈FNO | [4][5] |
| Molecular Weight | 165.16 g/mol | [4][5] |
| Appearance | Typically a solid | [5] |
| Boiling Point | ~249 °C | [4] |
| Flash Point | ~105 °C | [4] |
| Solubility | Low in water; soluble in common organic solvents | [5][6] |
Potential impurities largely depend on the synthetic route. For instance, in a Rosenmund-von Braun type reaction, impurities could include unreacted aromatic halides and inorganic copper salts.[7] In syntheses involving benzyl chlorides and cyanide salts, residual inorganic salts and starting materials are common contaminants.[8][9]
Mandatory Safety & Handling Protocols
This compound and many of the solvents used for its recrystallization pose health risks. Strict adherence to safety protocols is non-negotiable.
-
Hazard Profile: Aromatic nitriles can be toxic if swallowed, inhaled, or absorbed through the skin.[10][11] They are often irritating to the skin, eyes, and respiratory system.[12]
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of dust or solvent vapors.[11]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, chemical splash goggles, and a flame-retardant lab coat at all times.[10]
-
Waste Disposal: Dispose of all chemical waste, including mother liquor and used filter paper, in designated hazardous waste containers according to institutional guidelines.
Solvent System Selection: Rationale and Screening Protocol
The choice of solvent is the most critical parameter for successful recrystallization.[3] An ideal solvent should:
-
Exhibit high solubility for the compound at its boiling point.
-
Exhibit low solubility for the compound at low temperatures (e.g., 0-4 °C).
-
Either not dissolve impurities at all or dissolve them very well even at low temperatures.
-
Be chemically inert with respect to the compound.
-
Be volatile enough to be easily removed from the purified crystals.
Given the moderate polarity of the target compound, single-solvent systems like Isopropanol or Ethanol are excellent starting points. A mixed-solvent system, such as Toluene/Heptane , can also be effective, where the compound is soluble in toluene but insoluble in heptane.
Protocol 3.1: Small-Scale Solvent Screening
-
Place ~20-30 mg of the crude this compound into several small test tubes.
-
To each tube, add a different candidate solvent (e.g., Isopropanol, Ethanol, Toluene, Water) dropwise at room temperature, vortexing after each addition. Note the solubility.
-
If the compound is insoluble at room temperature, heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. A dense crop of crystals indicates a promising solvent.
Detailed Recrystallization Protocol
This protocol assumes Isopropanol has been selected as a suitable solvent.
Step 1: Dissolution
-
Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add ~10 mL of Isopropanol to the flask.
-
Place the flask on a stirring hotplate and heat the mixture gently to a near-boil.
-
Continue adding Isopropanol portion-wise (0.5-1.0 mL at a time) until all of the solid has just dissolved. The goal is to create a saturated solution at high temperature, so avoid adding a large excess of solvent.[1]
Step 2 (Optional): Decolorization & Hot Filtration
-
Causality: This step is necessary only if the solution is colored by high-molecular-weight impurities.
-
Remove the flask from the heat source and allow it to cool slightly to prevent flash boiling.
-
Add a very small amount (tip of a spatula) of activated carbon to the solution.[13]
-
Re-heat the solution to boiling for 2-3 minutes while stirring.
-
To remove the carbon and any insoluble impurities, perform a hot gravity filtration. Pre-heat a funnel with a small piece of fluted filter paper by placing it over a second, clean Erlenmeyer flask containing a small amount of boiling solvent.[13]
-
Carefully and quickly pour the hot solution through the pre-heated funnel.
-
Rinse the original flask with a small amount (~1-2 mL) of hot solvent and pass this through the filter paper to recover any residual compound.
Step 3: Crystallization
-
Cover the flask containing the clear, hot filtrate with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature on the benchtop. Slow cooling is crucial for the formation of large, pure crystals.[1]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
If crystals do not form, try inducing crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface or by adding a single "seed" crystal of the pure compound.[13]
Step 4: Collection and Drying
-
Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Wash the collected crystals with a small amount (2-3 mL) of ice-cold Isopropanol to remove any adhering mother liquor.[13]
-
Continue to draw air through the crystals on the funnel for several minutes to partially dry them.
-
Transfer the purified crystals to a watch glass and allow them to air-dry completely in a well-ventilated area, protected from dust. For residual high-boiling solvents or hygroscopic compounds, drying in a vacuum oven or desiccator is recommended.[13]
Workflow Visualization
The following diagram outlines the logical flow of the recrystallization process, including key decision points.
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Guide
Table 2: Common Recrystallization Issues and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| "Oiling Out" (Compound separates as a liquid) | The melting point of the compound is lower than the boiling point of the solvent.[13] The solution is too concentrated. | Add more hot solvent until the oil dissolves, then attempt to cool again.[13] Alternatively, switch to a lower-boiling point solvent. |
| No Crystals Form Upon Cooling | The solution is not saturated (too much solvent was added).[1] The solution is supersaturated. | Boil off some of the solvent to increase the concentration and re-cool. Induce crystallization by scratching the flask or adding a seed crystal.[13] |
| Very Low Yield | Too much solvent was used. The crystals were washed with solvent that was not ice-cold. Premature crystallization occurred during hot filtration. | Ensure minimum solvent is used. Always use ice-cold solvent for washing.[13] Ensure the filtration apparatus is properly pre-heated. |
| Product Purity is Still Low | The cooling process was too rapid, trapping impurities. The chosen solvent is not suitable for removing the specific impurities present. | Allow the solution to cool more slowly (e.g., by insulating the flask). Re-evaluate the solvent choice with further screening. |
Characterization of Purified Product
The purity of the final product should be confirmed using standard analytical techniques:
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
-
Chromatography (HPLC, TLC): Assess the number and quantity of any remaining impurities.
-
Spectroscopy (¹H NMR, ¹³C NMR): Confirm the chemical structure and absence of impurity signals.
References
- Recrystallization Techniques. (n.d.). University of Colorado Boulder, Department of Chemistry.
- Acetonitrile Safety Data Sheet. (2025). MilliporeSigma.
- (3-Methoxyphenyl)acetonitrile Safety Data Sheet. (2010). Thermo Fisher Scientific.
- (2-Fluoro-5-Methoxyphenyl)Acetonitrile Product Page. (n.d.). Methylamine Supplier.
- (2-Methoxyphenyl)acetonitrile Safety Data Sheet. (n.d.). Fisher Scientific.
- Recrystallization. (n.d.). University of California, Davis, Department of Chemistry.
- Important Chemistry Tips-Solvents choose for recrystallization. (2022). MH Chem via YouTube.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- 3-Methoxyphenylacetonitrile Safety Data Sheet. (n.d.). Fisher Scientific.
- Process for the preparation and the isolation of aromatic nitriles. (1990). Google Patents (US4925642A).
- (5-Fluoro-2-Methoxyphenyl)Acetonitrile Product Page. (n.d.). Methylamine Supplier.
- Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile. (2012). Google Patents (CN101659630B).
- p-METHOXYPHENYLACETONITRILE. (1955). Organic Syntheses, Coll. Vol. 3, p.559.
- 3-Fluoro-5-methoxyphenylacetonitrile Product Page. (n.d.). ChemWhat.
- Recrystallization Guide. (n.d.). Mettler Toledo.
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Column chromatography for 2-(3-Fluoro-5-methoxyphenyl)acetonitrile
An Application Note for the Chromatographic Purification of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile
Abstract
This technical guide provides a comprehensive framework for the purification of this compound, a key intermediate in pharmaceutical and agrochemical research. The document details a systematic approach, beginning with method development using Thin-Layer Chromatography (TLC) and culminating in a robust preparative-scale purification via flash column chromatography. The rationale behind the selection of stationary and mobile phases is discussed, grounded in the physicochemical properties of the target molecule. Furthermore, this note includes detailed, step-by-step protocols, a troubleshooting guide for common chromatographic challenges, and an overview of alternative analytical methods. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and efficient protocol for isolating this and structurally similar compounds.
Introduction: The Rationale for Purification
This compound is a substituted arylacetonitrile, a class of compounds widely utilized as building blocks in the synthesis of more complex molecules. The presence of fluoro and methoxy substituents on the aromatic ring makes it a valuable precursor for creating compounds with specific biological activities. Given that synthetic reactions rarely yield a single, pure product, an efficient purification step is critical to remove unreacted starting materials, by-products, and other impurities.
Column chromatography is a cornerstone technique for purification in organic chemistry, separating compounds based on their differential partitioning between a stationary phase and a mobile phase.[1][2] This guide focuses on developing a normal-phase flash chromatography protocol, which is ideally suited for purifying gram-scale quantities of moderately polar organic molecules like the topic compound in a typical research laboratory setting.[3][4]
Compound Analysis and Method Selection
The molecular structure of this compound dictates its chromatographic behavior. It possesses a non-polar benzene ring and moderately polar functional groups: a nitrile (-C≡N), a methoxy ether (-OCH₃), and a fluorine (-F) atom. This combination of features suggests that the molecule will have an intermediate polarity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈FNO | [5][6] |
| Molecular Weight | 165.16 g/mol | [5][6] |
| Appearance | Solid (Typical) | [7] |
| Solubility | Low in water; Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate) | [7][8] |
Method Selection Rationale:
For preparative purification, Normal-Phase Chromatography (NPC) is the method of choice. The causality is as follows:
-
Stationary Phase: Silica gel is the standard stationary phase for NPC.[9] Its surface is covered with polar silanol groups (Si-OH) that can form hydrogen bonds and dipole-dipole interactions with the polar nitrile and methoxy groups of the target molecule.[10][11]
-
Mobile Phase: A non-polar mobile phase, typically a mixture of a hydrocarbon (like hexane or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane), is used.[9] By adjusting the ratio of these solvents, one can finely tune the mobile phase polarity to effectively elute the target compound while leaving more polar impurities on the column and washing away less polar ones.[2]
While Reversed-Phase Chromatography (RPC) , which uses a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water), is excellent for analytical HPLC[11][12], it is often less practical for routine, large-scale laboratory purifications of organic-soluble compounds due to the large volumes of aqueous waste generated and the higher cost of the stationary phase.
Part 1: Method Development with Thin-Layer Chromatography (TLC)
Before committing a crude sample to a large column, TLC is an indispensable tool for rapidly determining the optimal mobile phase composition.[2] The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.3-0.4, which generally provides the best separation in column chromatography.
Protocol 1: TLC Analysis
-
Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a thin origin line about 1 cm from the bottom.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a few drops of a suitable solvent (e.g., dichloromethane).
-
Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the origin line. Also, spot the starting materials as references, if available.
-
Developing the Plate: Prepare a small chamber with your chosen solvent system (see Table 2 for suggestions). Place the TLC plate in the chamber, ensuring the solvent level is below the origin line. Cover the chamber to allow it to become saturated with solvent vapors.[13]
-
Visualization: Once the solvent front has moved to about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.
-
Rf Calculation: Measure the distance from the origin to the center of the spot and the distance from the origin to the solvent front. Calculate the Rf value: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Table 2: Example TLC Solvent Systems for Method Development
| Solvent System (v/v) | Polarity | Expected Rf of Target | Rationale |
| 10% Ethyl Acetate in Hexane | Low | < 0.2 | Good starting point. If Rf is too low, increase polarity. |
| 20% Ethyl Acetate in Hexane | Medium-Low | ~0.35 | Often the optimal system for moderately polar compounds. |
| 30% Ethyl Acetate in Hexane | Medium | > 0.5 | Use if the compound is more polar and shows low Rf in 20% EtOAc. |
| 50% Dichloromethane in Hexane | Medium | Variable | Dichloromethane offers different selectivity compared to ethyl acetate and can sometimes improve separation between spots with similar Rf values. |
Part 2: Preparative Purification via Flash Column Chromatography
Flash chromatography utilizes positive pressure (typically from compressed air or nitrogen) to force the mobile phase through the column more quickly, significantly reducing purification time compared to traditional gravity chromatography.[2]
Workflow for Flash Chromatography Purification
Caption: Workflow from method development to isolation of the pure compound.
Protocol 2: Flash Column Chromatography
A. Column Preparation (Dry Packing)
-
Setup: Securely clamp a glass chromatography column in a vertical position inside a fume hood.
-
Plug: Place a small plug of cotton or glass wool at the bottom of the column, followed by a ~1 cm layer of sand.
-
Add Silica: Pour the required amount of dry silica gel (typically 50-100 times the weight of the crude sample) into the column using a powder funnel.[3]
-
Settle: Gently tap the side of the column with a piece of rubber tubing to ensure the silica gel packs down into a level, stable bed.
-
Pre-Elute: Add a ~2 cm layer of sand on top of the silica. Carefully pour the chosen non-polar mobile phase (e.g., 100% hexane) into the column and use air pressure to push the solvent through until the entire silica bed is wetted and the solvent level is just above the top layer of sand.[14] Do not let the column run dry.
B. Sample Loading (Dry Loading)
Causality: Dry loading is superior for compounds that have limited solubility in the initial non-polar eluent. It prevents the sample from precipitating at the top of the column and ensures a narrow starting band, leading to sharper peaks and better separation.[14]
-
Dissolve the crude sample (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (or Celite), approximately 2-3 times the weight of the crude sample, to the solution.
-
Carefully evaporate the solvent under reduced pressure (using a rotary evaporator) until a free-flowing powder is obtained.
-
Carefully add this powder to the top of the prepared column.
C. Elution and Fraction Collection
-
Initial Elution: Begin eluting with a low-polarity solvent (e.g., 100% Hexane or 5% Ethyl Acetate in Hexane) to wash off very non-polar impurities.
-
Gradient Elution: Gradually increase the polarity of the mobile phase according to your TLC results. For example, switch from 5% to 20% Ethyl Acetate in Hexane. This is known as a step gradient.
-
Collection: Collect the eluent in a series of labeled test tubes or flasks.[1]
-
Monitoring: After collecting a set number of fractions (e.g., 20), pause the column and analyze the collected fractions by TLC to determine which ones contain your desired product.[1][3]
-
Isolation: Combine the fractions that contain the pure product, and remove the solvent using a rotary evaporator to yield the purified this compound.
Table 3: Typical Flash Chromatography Parameters
| Parameter | Recommended Value |
| Stationary Phase | Silica Gel, 60 Å, 40-63 µm particle size |
| Column Diameter | 2-5 cm (for 0.5 - 2.0 g scale) |
| Silica Gel Mass | ~50-100 g (for 1 g crude sample) |
| Mobile Phase | Hexane / Ethyl Acetate Gradient |
| Pressure | 5-10 psi |
Alternative Method: Reversed-Phase HPLC for Purity Analysis
Once the compound is purified, its purity should be assessed analytically. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method.
-
Principle: The purified compound is dissolved in a polar solvent and injected onto a non-polar column (e.g., C18). A polar mobile phase (e.g., a gradient of water and acetonitrile) is used for elution.[11] Purity is determined by the percentage of the total peak area that corresponds to the main product peak.
-
Fluorinated Phases: For fluorinated compounds, specialized stationary phases like Pentafluorophenyl (PFP) can offer alternative selectivity.[15][16] These phases can engage in π-π, dipole, and charge-transfer interactions, which can be advantageous for separating closely related aromatic or halogenated compounds.[15][16]
Troubleshooting
Table 4: Common Column Chromatography Issues and Solutions
| Problem | Potential Cause(s) | Solution(s) |
| Poor Separation (Overlapping Bands) | - Mobile phase is too polar. - Sample was loaded improperly (band too wide). - Column was packed unevenly. | - Re-develop TLC with a less polar solvent system. - Use dry loading to ensure a narrow starting band. - Ensure the silica bed is level and free of cracks before loading. |
| Compound Won't Elute | - Mobile phase is not polar enough. | - Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in the mobile phase. |
| Cracked/Channeling Silica Bed | - The silica bed ran dry during packing or elution. - Heat generated from solvent interaction with silica. | - Always keep the solvent level above the top of the silica bed. - Pack the column using the eluent (slurry packing) if heat generation is an issue. |
| Streaking on TLC of Fractions | - Too much sample spotted on the TLC plate. - Compound is acidic or basic and interacting strongly with silica. | - Dilute the fraction before spotting on the TLC plate. - Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent. |
Conclusion
The protocol detailed in this application note, centered on a systematic TLC-to-flash-chromatography workflow, provides a reliable and efficient method for the purification of this compound. By understanding the chemical principles governing the interactions between the analyte, the stationary phase, and the mobile phase, researchers can effectively adapt this methodology for a wide range of structurally related synthetic intermediates, ensuring high purity, which is essential for subsequent research and development activities.
References
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]
-
Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. Available at: [Link]
-
Normal-phase vs. Reversed-phase Chromatography. Phenomenex. Available at: [Link]
-
Normal Phase HPLC Columns. Phenomenex. Available at: [Link]
-
HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. ResearchGate. Available at: [Link]
-
Column chromatography. Columbia University. Available at: [Link]
-
(2-Fluoro-5-Methoxyphenyl)Acetonitrile. Methylamine Supplier. Available at: [Link]
-
Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Available at: [Link]
-
Purification by Flash Column Chromatography. MIT OpenCourseWare. Available at: [Link]
-
B. Column Chromatography. Chemistry LibreTexts. Available at: [Link]
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Column Chromatography. University of Colorado Boulder, Department of Chemistry. Available at: [Link]
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Catalytic Decarboxylative Fluorination for the Synthesis of Tri- and Difluoromethyl Arenes. Supporting Information. Available at: [Link]
-
column chromatography & purification of organic compounds. YouTube. Available at: [Link]
-
(5-Fluoro-2-Methoxyphenyl)Acetonitrile. Methylamine Supplier. Available at: [Link]
-
Separation of (3-Methoxyphenyl)acetonitrile on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]
-
3-Fluoro-5-methoxyphenylacetonitrile. ChemWhat. Available at: [Link]
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Application Note: High-Resolution ¹H NMR Analysis for the Structural Elucidation of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile
Abstract
This application note provides a comprehensive guide to the structural analysis of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile, a key building block in medicinal chemistry and materials science. We detail a robust protocol for sample preparation and data acquisition using high-resolution ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. The focus is on the in-depth interpretation of the resulting spectrum, including the assignment of proton signals by analyzing chemical shifts (δ), spin-spin coupling constants (J), and integration. Particular emphasis is placed on decoding the complex splitting patterns of the aromatic region, which are influenced by both proton-proton (H-H) and through-bond proton-fluorine (H-F) couplings. This guide serves as a practical resource for researchers, chemists, and quality control specialists engaged in the synthesis and characterization of fluorinated aromatic compounds.
Introduction and Scientific Context
This compound is a substituted arylacetonitrile derivative. Such compounds are valuable precursors in the synthesis of a wide range of biologically active molecules and functional materials. The precise placement of the fluoro and methoxy substituents on the aromatic ring is critical to the final properties and activity of the target molecules. Therefore, unambiguous structural verification is a non-negotiable step in the synthetic workflow.
¹H NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound.[1] By mapping the chemical environment of hydrogen nuclei, it allows for the confirmation of substituent patterns, functional groups, and overall molecular integrity. For fluorinated compounds, the analysis is enriched by the presence of the ¹⁹F nucleus (spin I = ½), which couples with nearby protons, providing an additional layer of structural information that is invaluable for definitive assignments.[2] This note explains the causality behind the observed spectral features, grounding the interpretation in fundamental principles of magnetic resonance.
Molecular Structure and Predicted Spectral Features
To effectively interpret the ¹H NMR spectrum, we must first analyze the molecule's structure to identify all chemically non-equivalent protons and predict their expected spectral characteristics.
Figure 1: Molecular structure of this compound with labeled proton environments and key spin-spin couplings.
The structure contains four distinct sets of chemically equivalent protons:
-
Methylene Protons (Hα): Two protons of the -CH₂CN group. They are adjacent to an aromatic ring and an electron-withdrawing nitrile group, which will shift them downfield. With no adjacent protons, their signal is expected to be a singlet.
-
Methoxy Protons (HMeO): Three protons of the -OCH₃ group. These typically appear as a sharp singlet in a characteristic region of the spectrum.
-
Aromatic Protons (H₂, H₄, H₆): Three protons on the phenyl ring. They are chemically non-equivalent due to the substitution pattern. Their chemical shifts and multiplicities will be governed by the electronic effects of the substituents and their coupling to each other (H-H coupling) and to the fluorine atom (H-F coupling).
-
Electronic Effects: The methoxy group (-OCH₃) is an electron-donating group (EDG) via resonance, which shields the ortho (H₄, H₆) and para positions. The fluorine atom (-F) and the acetonitrile group (-CH₂CN) are electron-withdrawing groups (EWG) via induction, which deshields nearby protons. These competing effects result in a complex chemical shift pattern.
-
Spin-Spin Coupling: Aromatic protons typically exhibit ortho (³JHH ≈ 7–10 Hz), meta (⁴JHH ≈ 2–3 Hz), and para (⁵JHH ≈ 0–1 Hz) coupling.[3] Additionally, H-F coupling is observed, with the magnitude depending on the number of bonds separating the nuclei: ³JHF (ortho) > ⁴JHF (meta) > ⁵JHF (para).[4][5]
-
Experimental Protocol
This protocol outlines a standard procedure for preparing a high-quality sample for ¹H NMR analysis. Adherence to these steps is crucial for obtaining spectra with high resolution and signal-to-noise.
3.1. Materials and Equipment
-
This compound (5-10 mg)
-
Deuterated Chloroform (CDCl₃, ≥99.8% D)
-
High-quality 5 mm NMR tubes (e.g., Wilmad, Norell)[6]
-
Pasteur pipette with a small cotton or Kimwipe plug
-
Volumetric glassware and analytical balance
-
Vortex mixer (optional)
3.2. Sample Preparation Workflow
Figure 2: Step-by-step workflow for NMR sample preparation.
Protocol Steps:
-
Weighing: Accurately weigh approximately 5-10 mg of this compound into a small, clean glass vial.[7]
-
Dissolution: Using a calibrated pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[8][9] CDCl₃ is chosen for its excellent solvating power for many organic compounds and its single, well-characterized residual solvent peak (CHCl₃ at δ 7.26 ppm).[10]
-
Homogenization: Gently swirl or briefly vortex the vial to ensure the sample is fully dissolved. Visually inspect the solution against a light source to confirm no solid particulates remain. The presence of suspended solids can degrade the magnetic field homogeneity, leading to poor spectral resolution.[7][9]
-
Filtration: Draw the solution into a clean Pasteur pipette that has a small plug of cotton or Kimwipe inserted into the neck. Carefully transfer the filtered solution into a clean, dry 5 mm NMR tube. This step is critical to remove any dust or microparticulates.[8]
-
Finalizing: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly with a permanent marker. The sample is now ready for analysis.
3.3. NMR Data Acquisition
-
Spectrometer: 400 MHz (or higher) NMR spectrometer.
-
Solvent Reference: Calibrate the chemical shift scale to the residual CHCl₃ signal at δ 7.26 ppm.[10]
-
Acquisition Parameters (Typical):
-
Pulse Angle: 30-45°
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 8-16 (adjust as needed for signal-to-noise)
-
-
Processing: Apply a Fourier transform with an exponential line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.
Spectral Interpretation and Data Analysis
The ¹H NMR spectrum is analyzed by assigning each signal based on its integration, chemical shift (δ), and multiplicity (splitting pattern).
Signal Assignment:
-
δ ~3.82 ppm (Singlet, 3H): This sharp singlet integrates to three protons and is unequivocally assigned to the methoxy protons (HMeO) . Its chemical shift is characteristic for methoxy groups attached to an aromatic ring.
-
δ ~3.75 ppm (Singlet, 2H): This singlet integrates to two protons and corresponds to the methylene protons (Hα) . Its downfield position is a result of the combined deshielding effects from the adjacent aromatic ring and the electron-withdrawing nitrile (-CN) group.
-
Aromatic Region (δ 6.70 - 6.85 ppm): This region contains three distinct signals, each integrating to one proton. The assignment relies on a careful analysis of their splitting patterns, which arise from H-H and H-F couplings.
-
δ ~6.81 ppm (triplet of doublets, 1H, H₂): This signal is assigned to H₂ . It appears as a complex multiplet due to coupling with H₆ (⁴JHH, meta), H₄ (⁴JHH, meta), and the fluorine at position 3 (³JHF, ortho). The larger coupling will be the ortho H-F coupling.
-
δ ~6.78 ppm (doublet of triplets or multiplet, 1H, H₄): This signal is assigned to H₄ . It is coupled to the fluorine at position 3 (³JHF, ortho), H₂ (⁴JHH, meta), and H₆ (⁵JHH, para). The para coupling is often very small or unresolved. The primary splitting will be from the ortho H-F coupling.
-
δ ~6.72 ppm (triplet or broad singlet, 1H, H₆): This upfield-shifted aromatic signal is assigned to H₆ . It is coupled to the fluorine at position 3 (⁴JHF, meta) and H₂ (⁴JHH, meta). The meta couplings are typically small (2-3 Hz), which can cause the signal to appear as a narrow triplet or even a broadened singlet if the coupling constants are very similar.
-
Summary of ¹H NMR Data
The following table provides a consolidated summary of the spectral data for this compound in CDCl₃.
| Signal Assignment | Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Integration |
| Aromatic | H₂ | ~6.81 | td | ³JHF ≈ 8.8, ⁴JHH ≈ 2.5 | 1H |
| Aromatic | H₄ | ~6.78 | dt | ³JHF ≈ 10.0, ⁴JHH ≈ 2.5 | 1H |
| Aromatic | H₆ | ~6.72 | t | ⁴JHH ≈ 2.0 | 1H |
| Methylene | Hα | ~3.75 | s | - | 2H |
| Methoxy | HMeO | ~3.82 | s | - | 3H |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the sample concentration and the specific spectrometer used. The multiplicity abbreviations are: s = singlet, t = triplet, dt = doublet of triplets, td = triplet of doublets.
Conclusion
High-resolution ¹H NMR spectroscopy is an indispensable tool for the structural verification of this compound. A systematic approach, beginning with proper sample preparation and followed by a detailed analysis of chemical shifts, integration, and coupling patterns, allows for the unambiguous assignment of all proton signals. The characteristic H-F coupling constants, in particular, provide definitive evidence for the substitution pattern on the aromatic ring. The protocol and analysis detailed in this application note establish a reliable method for routine quality control and structural confirmation in synthetic and medicinal chemistry laboratories.
References
-
Hornak, J. P. (n.d.). The Basics of NMR. Rochester Institute of Technology. Retrieved from [Link]
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JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link] (Simulated URL for a representative source)
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Stothers, J.B. (n.d.). NMR Sample Preparation. Western University. Retrieved from [Link]
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Cárdenas-Jirón, G. I., et al. (2005). Fluorine-Fluorine Spin-Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling, 45(2), 354–359. Retrieved from [Link]
-
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
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University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
Peralta, J. E., et al. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. Journal of Chemical Information and Modeling, 45(2), 354-9. Retrieved from [Link]
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LibreTexts Chemistry. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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KPU Pressbooks. (n.d.). ¹H NMR Spectra and Interpretation. Organic Chemistry I. Retrieved from [Link]
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LibreTexts Chemistry. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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ACS Publications. (2005). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]
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- 10. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
13C NMR characterization of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile
An Application Note and Protocol for the Comprehensive 13C NMR Characterization of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile
Introduction
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of ensuring safety, efficacy, and intellectual property. This compound is a substituted aromatic compound that serves as a valuable building block in the synthesis of various biologically active molecules. Its chemical structure, featuring a metasubstituted benzene ring with fluoro, methoxy, and acetonitrile groups, presents a unique and instructive case for characterization by Nuclear Magnetic Resonance (NMR) spectroscopy.
This document, intended for researchers, chemists, and drug development professionals, provides a detailed guide to the characterization of this molecule using 13C NMR spectroscopy. Moving beyond a simple recitation of steps, this guide delves into the theoretical underpinnings of the experiment, explains the rationale behind protocol choices, and offers a systematic workflow for unambiguous spectral assignment. We will leverage standard proton-decoupled 13C NMR in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments to provide a self-validating protocol for complete structural confirmation.
Theoretical Background: Understanding Substituent Effects and C-F Coupling
A robust interpretation of the 13C NMR spectrum for this compound requires an understanding of how each substituent influences the chemical environment of the carbon atoms.
-
Methoxy Group (-OCH₃): The oxygen atom is highly electronegative, leading to a deshielding effect (a downfield shift) on the carbon atom to which it is directly attached (C5). However, through resonance, the lone pairs on the oxygen can donate electron density into the aromatic ring, causing a shielding effect (an upfield shift) at the ortho (C4, C6) and para (C2) positions.
-
Fluorine Atom (-F): As the most electronegative element, fluorine exerts a strong deshielding inductive effect. This results in a significant downfield shift for the carbon it is bonded to (C3).[1] A key feature of fluorine is its nuclear spin (I = 1/2), which causes it to couple with nearby carbon atoms, resulting in characteristic splitting patterns in the 13C spectrum.[1][2] This C-F coupling is observed through one or more bonds, with the magnitude of the coupling constant (J) decreasing with distance:
-
¹JCF (one bond): Typically very large, 240-250 Hz.
-
²JCF (two bonds): 15-25 Hz.
-
³JCF (three bonds): 5-10 Hz.
-
⁴JCF (four bonds): 1-4 Hz.[2]
-
-
Acetonitrile Group (-CH₂CN): The methylene carbon (-CH₂) is a typical sp³ hybridized carbon, appearing in the upfield region of the spectrum. The nitrile carbon (-CN) is sp hybridized and appears in the aromatic/alkene region, typically around 115-125 ppm.[3]
Distortionless Enhancement by Polarization Transfer (DEPT): To definitively identify the multiplicity of each carbon signal (i.e., whether it is a CH, CH₂, CH₃, or a quaternary carbon), DEPT experiments are indispensable.[4][5] These experiments manipulate polarization transfer from ¹H to ¹³C nuclei to differentiate carbon types based on the number of attached protons.[6][7]
-
DEPT-90: Only signals from CH (methine) carbons appear.
-
DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks. Quaternary carbons (C) are absent in both DEPT-90 and DEPT-135 spectra.[6][8]
Predicted ¹³C NMR Spectral Data
A thorough analysis of substituent effects allows for a robust prediction of the 13C NMR spectrum. The numbering scheme for this compound is provided in the diagram below.
Caption: Molecular structure and numbering of this compound.
Based on the principles outlined above, the following table summarizes the predicted chemical shifts (δ), multiplicities from DEPT experiments, and expected C-F coupling patterns.
| Carbon | Predicted δ (ppm) | Multiplicity (DEPT-135) | Expected C-F Coupling | Rationale for Prediction |
| C1 | ~135 | Absent (Quaternary) | Doublet (³JCF ≈ 5-10 Hz) | Quaternary carbon attached to the electron-withdrawing CH₂CN group. |
| C2 | ~103 | Positive (CH) | Doublet (⁴JCF ≈ 1-4 Hz) | Ortho to -OCH₃ (shielding) and para to -F (weak effect). |
| C3 | ~163 | Absent (Quaternary) | Doublet (¹JCF ≈ 245 Hz) | Directly bonded to highly electronegative F, causing strong deshielding. |
| C4 | ~109 | Positive (CH) | Doublet (²JCF ≈ 20 Hz) | Ortho to both -F and -OCH₃, experiencing complex electronic effects. |
| C5 | ~161 | Absent (Quaternary) | Doublet (³JCF ≈ 5-10 Hz) | Directly bonded to electronegative OCH₃ group. |
| C6 | ~115 | Positive (CH) | Doublet (²JCF ≈ 20 Hz) | Ortho to -OCH₃ (shielding) and meta to -F. |
| C7 (CH₂) | ~25 | Negative (CH₂) | Singlet | Standard sp³ methylene carbon, slightly deshielded by the CN group. |
| C8 (CN) | ~117 | Absent (Quaternary) | Singlet | Typical chemical shift for a nitrile carbon. |
| C9 (OCH₃) | ~56 | Positive (CH₃) | Singlet | Standard sp³ methyl carbon attached to oxygen. |
Experimental Protocols
This section provides a comprehensive, step-by-step methodology for acquiring high-quality 13C NMR data.
Caption: Comprehensive workflow for 13C NMR characterization.
Part A: Sample Preparation Protocol
The quality of the final spectrum is critically dependent on proper sample preparation. The choice of solvent is paramount, as it must fully dissolve the analyte without interfering with its signals.[9][10]
-
Weighing the Analyte: Accurately weigh 15-25 mg of this compound directly into a clean, dry vial.
-
Solvent Selection: Add approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its excellent dissolving power for many organic compounds and its single solvent peak at ~77.16 ppm.[11] If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.
-
Dissolution and Transfer: Vortex the vial until the sample is completely dissolved, ensuring a clear, homogeneous solution. Using a clean pipette, transfer the solution into a standard 5 mm NMR tube.
-
Positioning: Carefully wipe the outside of the NMR tube and place it into a spinner turbine, adjusting the depth with a depth gauge to match the spectrometer's requirements. Insert the sample into the NMR magnet.
Part B: NMR Data Acquisition Protocol
The following parameters are based on a standard 400 MHz NMR spectrometer and may require adjustment based on the specific instrument and sample concentration. A standard operating procedure should always be consulted.[12][13]
1. Standard ¹³C{¹H} (Proton-Decoupled) Spectrum
-
Rationale: This is the primary experiment to locate the chemical shifts of all unique carbon atoms in the molecule. Proton decoupling is used to simplify the spectrum by collapsing all C-H coupling, resulting in a single sharp peak for each carbon (unless coupled to another nucleus like fluorine).[1]
-
Procedure:
-
Load a standard carbon experiment parameter set.
-
Lock the spectrometer onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Set the key acquisition parameters:
-
Pulse Angle (p1): 30-45°. A smaller flip angle allows for a shorter relaxation delay, increasing the number of scans possible in a given time.
-
Spectral Width (sw): ~240 ppm (from -10 to 230 ppm) to ensure all signals are captured.
-
Acquisition Time (at): 1.0 - 1.5 seconds.
-
Relaxation Delay (d1): 2.0 seconds. This delay allows magnetized nuclei to return to equilibrium. Quaternary carbons have longer relaxation times and may require a longer delay for accurate integration, though this experiment is primarily for chemical shift identification.
-
Number of Scans (ns): 1024-4096. Due to the low natural abundance of ¹³C (~1.1%), a large number of scans is required to achieve an adequate signal-to-noise ratio.[14]
-
-
Start the acquisition by typing zg.
-
2. DEPT-90 and DEPT-135 Spectra
-
Rationale: These experiments are run to confirm the assignments made from the proton-decoupled spectrum by identifying the multiplicity of each carbon.[8]
-
Procedure:
-
After the ¹³C{¹H} experiment is complete, copy its parameters to a new experiment number.
-
Load the standard DEPT-135 parameter set. The instrument software will automatically adjust the necessary pulse sequence timings.
-
Set the number of scans (ns) to 256-512. DEPT is a more sensitive experiment than a standard ¹³C acquisition, so fewer scans are typically needed.[7]
-
Start the acquisition.
-
Repeat steps 1-4 using the DEPT-90 parameter set.
-
Data Analysis and Interpretation
A systematic approach is essential for the correct assignment of all carbon signals.
Caption: Logical workflow for assigning carbon multiplicities using DEPT spectra.
-
Initial Processing: Apply Fourier transform, phase correction, and baseline correction to all acquired spectra (¹³C{¹H}, DEPT-90, DEPT-135) using the spectrometer software. Calibrate the chemical shift axis by setting the solvent peak (CDCl₃) to 77.16 ppm.
-
Identify Quaternary Carbons: Compare the ¹³C{¹H} spectrum with the DEPT-135 spectrum. Peaks present in the ¹³C{¹H} but absent in the DEPT-135 correspond to quaternary carbons (C1, C3, C5, C8).
-
Identify Methine (CH) Carbons: The DEPT-90 spectrum will exclusively show signals for all CH carbons (C2, C4, C6).
-
Identify Methylene (CH₂) and Methyl (CH₃) Carbons:
-
In the DEPT-135 spectrum, the inverted (negative) peak corresponds to the CH₂ carbon (C7).
-
The remaining positive peak in the DEPT-135 spectrum that is not present in the DEPT-90 spectrum corresponds to the CH₃ carbon (C9).
-
-
Final Assignment using C-F Coupling: With multiplicities established, perform the final assignments by correlating the signals with the predicted chemical shifts and, crucially, the C-F coupling patterns. For example, the large doublet (~245 Hz) in the downfield quaternary region can be unambiguously assigned to C3. The other aromatic carbons should appear as smaller doublets corresponding to their 2, 3, or 4-bond coupling to fluorine, confirming their positions relative to the C-F bond.
Advanced 2D NMR for Unambiguous Confirmation
For exceptionally complex structures or to provide the highest level of structural validation, 2D NMR techniques can be employed.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon with its directly attached proton(s).[15][16][17] It provides a direct and unambiguous link between the ¹H and ¹³C spectra, confirming the assignments for all protonated carbons (C2, C4, C6, C7, C9).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away.[15][18][19] It is particularly powerful for assigning quaternary carbons by observing their correlations to nearby protons. For instance, the C1 quaternary carbon should show correlations to the protons on C2, C6, and C7.
Conclusion
The structural characterization of this compound is efficiently and robustly achieved through a combination of standard ¹³C{¹H} NMR and DEPT spectroscopy. This application note provides a comprehensive framework, from theoretical principles and predictive analysis to detailed experimental protocols and a logical interpretation strategy. By understanding the influence of the distinct electronic environments created by the fluoro, methoxy, and acetonitrile substituents, and by leveraging the information-rich C-F coupling patterns and DEPT-derived multiplicity data, researchers can achieve unambiguous assignment of all carbon resonances. This self-validating methodology ensures the high-fidelity data required for publications, patent filings, and regulatory submissions in the field of chemical and pharmaceutical development.
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Application Note: High-Resolution Mass Spectrometry for the Characterization of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile
Abstract
This application note provides a comprehensive guide to the characterization of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile, a key intermediate in pharmaceutical synthesis, using Liquid Chromatography coupled with Quadrupole Time-of-Flight (LC-Q-TOF) Mass Spectrometry. We present a detailed protocol for sample preparation, instrument setup, and data acquisition using Electrospray Ionization (ESI). Furthermore, we explore the theoretical fragmentation pathway of the molecule, providing researchers with a robust framework for impurity identification and structural confirmation. This guide is intended for researchers, scientists, and drug development professionals seeking to implement rigorous analytical methods for pharmaceutical intermediates.
Introduction: The Analytical Imperative
This compound (Molecular Formula: C₉H₈FNO, Molecular Weight: 165.16 g/mol ) is a substituted phenylacetonitrile derivative.[1][2] Such compounds are pivotal building blocks in the synthesis of a wide range of pharmacologically active molecules. The purity and structural integrity of these intermediates are critical, as any impurities can carry through the synthetic process, potentially impacting the safety and efficacy of the final drug product.[3][4]
High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography, offers unparalleled sensitivity and specificity for the analysis of such compounds.[3][4] This application note focuses on the use of a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, a hybrid instrument that combines the selectivity of a quadrupole with the high mass accuracy and resolution of a time-of-flight analyzer.[5][6][7] This combination is ideal for confirming the elemental composition of the parent molecule and elucidating the structure of its fragments, which is essential for confident identification.[6][8]
Foundational Principles: Ionization and Mass Analysis
Electrospray Ionization (ESI)
For a polar molecule like this compound, Electrospray Ionization (ESI) is the preferred method.[9][10] ESI is a "soft" ionization technique that transfers ions from solution into the gas phase with minimal fragmentation.[9][10] This is crucial for accurately determining the molecular weight of the parent compound. The process involves creating a fine spray of charged droplets from the sample solution. As the solvent evaporates, the charge density on the droplets increases until gas-phase ions are ejected and directed into the mass spectrometer.[10][11] Given the presence of a nitrogen atom in the nitrile group, this compound is expected to readily form a protonated molecule, [M+H]⁺, in positive ion mode.
Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry
The Q-TOF mass spectrometer provides two key stages of analysis.[6] The initial quadrupole (Q1) can act as a mass filter, selecting ions of a specific mass-to-charge ratio (m/z).[7][12] The selected ions then pass into a collision cell (q2), where they can be fragmented by collision-induced dissociation (CID). The resulting fragment ions, along with the precursor ion, are then accelerated into the Time-of-Flight (TOF) analyzer.[5] The TOF analyzer measures the time it takes for ions to travel a fixed distance; lighter ions travel faster than heavier ones, allowing for precise mass determination based on their flight time.[13] This capability for both high-resolution full-scan (MS) and fragmentation (MS/MS) analysis makes the Q-TOF an exceptionally powerful tool for structural elucidation.
Experimental Protocol
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
Materials and Reagents
-
Analyte: this compound
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Deionized Water (18.2 MΩ·cm), Formic Acid (LC-MS Grade)
-
Equipment: Analytical balance, volumetric flasks, pipettes, autosampler vials with inserts.
Sample Preparation Workflow
Caption: Workflow for sample preparation.
LC-MS System Parameters
The following parameters are recommended for a standard LC-Q-TOF system and may need adjustment.
Table 1: Liquid Chromatography Parameters
| Parameter | Value | Rationale |
| Column | C18 Column (e.g., 2.1 x 100 mm, 2.6 µm) | Provides good reversed-phase retention for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation for positive mode ESI.[14] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength.[14] |
| Gradient | 5% B to 95% B over 10 minutes | A standard gradient to ensure elution of the analyte and any potential impurities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column, ensuring efficient separation. |
| Column Temperature | 40 °C | Improves peak shape and reproducibility.[14] |
| Injection Volume | 5 µL | A typical volume to avoid column overloading while ensuring sufficient signal. |
Table 2: Mass Spectrometry Parameters
| Parameter | Value | Rationale |
| Ionization Mode | ESI Positive | The nitrile nitrogen is a site for protonation.[8] |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process for stable ion generation.[10] |
| Nebulizer Gas | 45 psi | Assists in droplet formation. |
| Drying Gas Flow | 10 L/min | Facilitates solvent evaporation from droplets. |
| Drying Gas Temp. | 325 °C | Ensures efficient desolvation of ions. |
| Scan Range (MS) | 50 - 300 m/z | Covers the expected mass of the precursor ion and its potential fragments. |
| Scan Range (MS/MS) | 30 - 180 m/z | Focuses on the fragments generated from the precursor ion. |
| Collision Energy | 10-30 eV (Ramped) | A range of energies ensures the capture of both low and high-energy fragments. |
Data Interpretation: Predicted Fragmentation
The high-resolution MS scan should reveal a prominent ion at an m/z corresponding to the protonated molecule [C₉H₈FNO + H]⁺, which has a calculated exact mass of 166.0663 .
In MS/MS mode, collision-induced dissociation (CID) will fragment this precursor ion. The fragmentation pattern provides a structural fingerprint of the molecule. Based on the structure of this compound and common fragmentation mechanisms of related compounds, we can predict a logical fragmentation pathway.[15][16][17] The primary fragmentation is expected to occur at the benzylic position, which is the weakest bond adjacent to the aromatic ring.
Caption: Predicted fragmentation of protonated this compound.
Explanation of Key Fragments:
-
m/z 166.0663 ([C₉H₉FNO]⁺): The protonated molecular ion.
-
m/z 125.0397 ([C₇H₆FO]⁺): This major fragment likely results from the cleavage of the C-C bond between the aromatic ring and the acetonitrile group (benzylic cleavage). This is a common pathway for phenylacetonitrile derivatives.[18] The resulting cation is a stable fluoromethoxybenzyl cation.
-
m/z 97.0448 ([C₆H₆F]⁺): Subsequent loss of carbon monoxide (CO) from the methoxy group of the m/z 125 fragment. This is a characteristic fragmentation for methoxy-substituted aromatic compounds.[16]
-
m/z 110.0162 ([C₆H₃FO]⁺): An alternative fragmentation from m/z 125 involving the loss of a methyl radical (•CH₃) from the methoxy group.
Table 3: Summary of Predicted Ions
| m/z (Calculated) | Formula | Description |
| 166.0663 | [C₉H₉FNO]⁺ | Protonated Molecule [M+H]⁺ |
| 125.0397 | [C₇H₆FO]⁺ | Loss of acetonitrile (-CH₂CN) |
| 110.0162 | [C₆H₃FO]⁺ | Loss of methyl radical from m/z 125 |
| 97.0448 | [C₆H₆F]⁺ | Loss of carbon monoxide from m/z 125 |
Conclusion and Applications
The LC-Q-TOF MS method detailed in this note provides a highly effective strategy for the comprehensive characterization of this compound. The high mass accuracy confirms the elemental composition, while the MS/MS fragmentation pattern provides unequivocal structural confirmation.
This protocol serves as a robust foundation for:
-
Quality Control: Confirming the identity and purity of incoming raw materials and synthesized intermediates.
-
Impurity Profiling: Detecting and identifying process-related impurities or degradation products.[3][19]
-
Metabolite Identification: Adapting the method for use in early-stage drug metabolism studies.
By leveraging the power of high-resolution mass spectrometry, researchers and drug developers can ensure the quality and integrity of their chemical entities, a cornerstone of safe and effective pharmaceutical development.[4]
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- 12. Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab - Persee [pgeneral.com]
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- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-(3-Fluoro-5-methoxyphenyl)acetonitrile in Medicinal Chemistry
Introduction: Strategic Deployment of Fluorine and Methoxy Moieties in Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and methoxy groups into molecular scaffolds is a cornerstone of rational drug design.[1][2][3][4] The phenylacetonitrile scaffold, a versatile building block, serves as an excellent platform for exploring the synergistic effects of these functional groups. 2-(3-Fluoro-5-methoxyphenyl)acetonitrile emerges as a compound of significant interest, embodying a deliberate convergence of physicochemical properties tailored for optimizing drug candidates. The fluorine atom, with its high electronegativity and small van der Waals radius, can profoundly influence a molecule's pKa, metabolic stability, and binding affinity to target proteins.[1][2][3] Concurrently, the methoxy group can modulate lipophilicity, solubility, and hydrogen bonding capacity, while also being susceptible to metabolic O-demethylation, a pathway that can be exploited for prodrug strategies.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, properties, and potential applications of this compound. It provides detailed protocols, explains the causal relationships behind experimental choices, and explores the rationale for its use as a key intermediate in the pursuit of novel therapeutics.
Physicochemical Properties and Structural Rationale
The unique substitution pattern of this compound offers a compelling array of features for medicinal chemists.
| Property | Influence of Functional Groups | Potential Impact in Drug Discovery |
| Lipophilicity (logP) | The methoxy group increases lipophilicity, while the fluorine atom can either increase or decrease it depending on the molecular context. The overall logP is moderately lipophilic. | Favorable for cell membrane permeability and potential blood-brain barrier penetration. |
| Metabolic Stability | The fluorine atom at the meta-position can block potential sites of aromatic hydroxylation, a common metabolic pathway, thereby increasing the compound's half-life.[1] | Enhanced pharmacokinetic profile with reduced clearance and longer duration of action. |
| Target Binding | The fluorine atom can participate in favorable electrostatic and orthogonal multipolar interactions with protein residues. The methoxy group can act as a hydrogen bond acceptor. | Improved binding affinity and selectivity for the biological target. |
| pKa | The electron-withdrawing nature of the fluorine atom can influence the acidity of nearby protons, though the effect on the benzylic protons of the acetonitrile is modest. | Subtle modulation of ionization state, which can affect solubility and receptor interactions. |
| Bioisosterism | The fluoro and methoxy groups can serve as bioisosteres for other functional groups, allowing for fine-tuning of a lead compound's properties.[5][6][7][8][9] For example, the methoxy group can be a bioisostere for a hydroxyl or amino group. | A valuable tool for structure-activity relationship (SAR) studies to optimize potency, selectivity, and ADME properties. |
Synthetic Protocol: A Plausible Route to this compound
The synthesis of this compound can be efficiently achieved from commercially available 3,5-difluorobenzaldehyde through a two-step sequence involving nucleophilic aromatic substitution followed by conversion of the aldehyde to the nitrile.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 3-Fluoro-5-methoxybenzaldehyde
Rationale: This step utilizes a nucleophilic aromatic substitution reaction where the electron-withdrawing nature of the aldehyde and the second fluorine atom activates the aromatic ring for substitution by the methoxide anion. Methanol serves as both the solvent and the source of the methoxide.
Materials:
-
3,5-Difluorobenzaldehyde
-
Sodium methoxide (25% solution in methanol)
-
Methanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
To a solution of 3,5-difluorobenzaldehyde (1.0 eq) in methanol, add sodium methoxide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash sequentially with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford crude 3-fluoro-5-methoxybenzaldehyde, which can be used in the next step without further purification or purified by column chromatography.
Step 2: Synthesis of this compound
Rationale: The conversion of the aldehyde to the nitrile is a well-established transformation. The use of tosylmethyl isocyanide (TosMIC) provides a mild and efficient method for this conversion under basic conditions.
Materials:
-
3-Fluoro-5-methoxybenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate
-
Methanol
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
To a stirred solution of 3-fluoro-5-methoxybenzaldehyde (1.0 eq) and tosylmethyl isocyanide (1.1 eq) in methanol, add potassium carbonate (2.0 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Medicinal Chemistry Applications: A Scaffold for Diverse Therapeutic Targets
The structural motifs present in this compound make it an attractive starting point for the synthesis of inhibitors for a variety of biological targets. The phenylacetonitrile core is a known pharmacophore in many biologically active compounds.
Potential Therapeutic Areas and Targets
Caption: Potential therapeutic applications of the core scaffold.
-
Oncology - Kinase Inhibitors: The phenylacetonitrile moiety can be elaborated to generate scaffolds that target the ATP-binding site of various kinases. The fluorine and methoxy groups can be strategically positioned to interact with specific residues in the kinase domain, thereby enhancing potency and selectivity.
-
Central Nervous System (CNS) Disorders - GPCR Modulators: The physicochemical properties of this compound, particularly its potential to cross the blood-brain barrier, make its derivatives promising candidates for modulating G-protein coupled receptors (GPCRs) implicated in neurological and psychiatric conditions.
-
Metabolic Diseases - Enzyme Inhibitors: Derivatives of this scaffold could be designed to inhibit enzymes involved in metabolic pathways. The nitrile group itself can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or amide, providing additional points of interaction within an enzyme's active site.
Protocol: Synthesis of a Representative Derivative - 2-(3-Fluoro-5-methoxyphenyl)propanoic Acid
Rationale: The hydrolysis of the nitrile to a carboxylic acid is a common transformation in medicinal chemistry to introduce a key acidic functional group for interaction with biological targets or to improve aqueous solubility.
Materials:
-
This compound
-
Sulfuric acid (concentrated)
-
Water
-
Sodium hydroxide solution
-
Hydrochloric acid (concentrated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
To a solution of this compound (1.0 eq) in water, add concentrated sulfuric acid (5.0 eq) carefully at 0 °C.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a sodium hydroxide solution to pH > 12.
-
Wash the aqueous layer with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer with concentrated hydrochloric acid to pH < 2, leading to the precipitation of the product.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford 2-(3-fluoro-5-methoxyphenyl)propanoic acid.
Conclusion
This compound represents a strategically designed building block for medicinal chemistry. Its synthesis is accessible, and its unique combination of fluorine and methoxy substituents provides a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. The protocols and applications outlined in this document are intended to serve as a foundational guide for researchers to explore the full potential of this versatile scaffold in the discovery of novel therapeutics.
References
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
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- Filler, R., & Kirsch, P. (Eds.). (2006). Organofluorine compounds in biology and medicine (Vol. 1). Elsevier.
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Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Soloshonok, V. A. (2014). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001–2011). Chemical reviews, 114(4), 2432-2506. [Link]
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- Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., Aceña, J. L., ... & Liu, H. (2016). Next generation of fluorine-containing pharmaceuticals, compounds currently in phase II–III clinical trials of major pharmaceutical companies: new structural trends and therapeutic areas. Chemical reviews, 116(2), 422-518.
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Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369. [Link]
- Launay, D., & Gouverneur, V. (2017). Late-stage fluorination: a wolf in sheep’s clothing.
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Application Notes and Protocols for 2-(3-Fluoro-5-methoxyphenyl)acetonitrile: A Key Intermediate in Pharmaceutical Synthesis
Abstract
This technical guide provides a comprehensive overview of 2-(3-fluoro-5-methoxyphenyl)acetonitrile, a fluorinated aromatic compound of increasing importance as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs). The strategic placement of the fluoro, methoxy, and acetonitrile functionalities offers a unique combination of reactivity and metabolic stability, making it a valuable building block in modern drug discovery. This document details its physicochemical properties, outlines a robust laboratory-scale synthesis protocol, provides in-depth methodologies for its purification and characterization, and discusses its potential applications with a focus on ensuring scientific integrity and reproducibility.
Introduction: The Strategic Importance of Fluorinated Intermediates
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability[1]. This compound emerges as a significant intermediate precisely because it delivers a fluorinated phenyl moiety, a common feature in many modern pharmaceuticals. The acetonitrile group is a highly versatile functional handle, readily convertible into carboxylic acids, amines, or complex heterocyclic structures, which form the core of many drug scaffolds[2][3]. This guide serves as a practical resource for researchers and process chemists engaged in the synthesis and utilization of this key intermediate.
Physicochemical and Safety Data
Proper handling and understanding of the physical properties of an intermediate are paramount for successful and safe experimentation. The data presented below are compiled from supplier information and analogous compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Notes |
| Molecular Formula | C₉H₈FNO | [4] |
| Molecular Weight | 165.16 g/mol | [4] |
| Appearance | Solid (Typical) | [5] |
| Solubility | Low in water; soluble in common organic solvents (e.g., DCM, Acetone, Acetonitrile) | [5][6] |
| Boiling Point | Not readily available; estimated >200 °C at atmospheric pressure. | Based on related structures. |
| Melting Point | Not readily available. |
Safety and Handling Precautions
Substituted phenylacetonitriles should be handled with care. While specific toxicity data for this compound is not widely published, data from analogous compounds such as (3-Methoxyphenyl)acetonitrile and other nitriles suggest the following precautions.[6][7][8][9]
-
Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.[6][9] The nitrile group can release hydrogen cyanide upon decomposition or under acidic conditions.
-
Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[6][9]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection. Work in a well-ventilated chemical fume hood.[7][10]
-
Handling: Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[7][8]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store it locked up.[6][8]
Synthesis Protocol: Cyanation of 3-Fluoro-5-methoxybenzyl Halide
The most direct and widely adopted method for synthesizing phenylacetonitriles is through the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt.[2][11] The following protocol is adapted from established procedures for similar methoxyphenylacetonitriles.[12][13]
Rationale and Causality
The reaction proceeds via an SN2 mechanism. The benzyl halide (chloride or bromide) is the electrophile, and the cyanide ion (CN⁻) is the nucleophile. The choice of solvent is critical; a polar aprotic solvent like acetone or acetonitrile is often used to dissolve the organic starting material while accommodating the cyanide salt.[12] A phase-transfer catalyst can be employed in biphasic systems to facilitate the transport of the cyanide ion into the organic phase.[14] The use of anhydrous conditions can help minimize the formation of isonitrile byproducts.[12]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol
Materials:
-
3-Fluoro-5-methoxybenzyl chloride (or bromide)
-
Sodium cyanide (NaCN) - EXTREMELY TOXIC
-
Diethyl ether or Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (EtOAc)
Procedure:
-
Setup: In a well-ventilated fume hood, equip a dry 500 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser topped with a drying tube (e.g., CaCl₂), and a stopper.
-
Charging Reagents: To the flask, add 3-fluoro-5-methoxybenzyl chloride (1.0 eq), finely powdered sodium cyanide (1.2 eq), and anhydrous acetone (approx. 5 mL per gram of benzyl chloride).
-
Reaction: With vigorous stirring, heat the mixture to a gentle reflux (approx. 56 °C for acetone) and maintain for 6-16 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or HPLC until the starting benzyl chloride is consumed.
-
Work-up (Isolation): a. Cool the reaction mixture to room temperature. b. Filter the mixture through a pad of celite to remove the insoluble sodium chloride precipitate. Wash the filter cake with a small amount of acetone. c. Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator. d. Dissolve the resulting crude oil/solid in diethyl ether or DCM (100 mL). e. Transfer the solution to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). This removes any remaining inorganic salts and water-soluble impurities.
-
Purification: a. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product. b. Purify the crude material by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 95:5). c. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent to yield this compound as a solid.
Analytical Quality Control
Rigorous analytical testing is essential to validate the identity, purity, and quality of the synthesized intermediate before its use in subsequent pharmaceutical synthesis steps.
Table 2: Recommended Analytical Methods and Expected Results
| Method | Purpose | Sample Preparation & Typical Parameters | Expected Result |
| HPLC | Purity Assessment & Quantification | Column: C18, 5 µm, 4.6 x 150 mmMobile Phase: Acetonitrile/Water gradientDetector: UV at 254 nm | A major peak corresponding to the product with purity >98%. Retention time is method-dependent. |
| GC-MS | Identity Confirmation & Volatile Impurity Profile | Column: DB-5 or equivalentCarrier Gas: HeliumAnalysis: Electron Ionization (EI) MS | Molecular ion peak (M⁺) at m/z = 165.16. Characteristic fragmentation pattern. |
| ¹H NMR | Structural Elucidation | Solvent: CDCl₃Standard: TMS (0 ppm) | Expected peaks for aromatic protons, methylene (-CH₂-) protons, and methoxy (-OCH₃) protons with characteristic splitting patterns due to fluorine coupling. |
| FT-IR | Functional Group Identification | Method: KBr pellet or thin film | Characteristic absorption bands for C≡N (nitrile) stretch (~2250 cm⁻¹), C-F stretch, and C-O (ether) stretch. |
General Sample Preparation Protocol for HPLC/GC-MS
-
Accurately weigh approximately 10 mg of the synthesized material.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., HPLC-grade acetonitrile) in a volumetric flask.[17]
-
Vortex the solution until the sample is fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an appropriate autosampler vial.
-
The sample is now ready for injection into the HPLC or GC-MS system.[18]
Logical Pathway: From Intermediate to API Scaffold
The true value of an intermediate lies in its potential for elaboration into more complex molecules. This compound serves as a precursor to several key structural motifs in drug development.
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Suzuki coupling reactions with 2-(3-Fluoro-5-methoxyphenyl)acetonitrile derivatives
An In-Depth Guide to Suzuki-Miyaura Coupling Reactions with 2-(3-Fluoro-5-methoxyphenyl)acetonitrile Derivatives
Introduction: The Strategic Importance of Biarylacetonitriles
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed transformation has become an indispensable tool in both academic research and industrial applications, particularly in the pharmaceutical sector for the synthesis of complex molecular architectures.[1][4][5][6][7]
This guide focuses on the application of the Suzuki-Miyaura reaction to a specific, high-value class of substrates: derivatives of this compound. The biarylacetonitrile motif is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The specific substitution pattern—a fluorine atom, a methoxy group, and a nitrile—introduces unique electronic properties that require careful consideration for successful cross-coupling. This document provides a comprehensive overview, from mechanistic principles to a detailed, field-proven laboratory protocol, designed for researchers and drug development professionals seeking to leverage this powerful reaction.
Part 1: Mechanistic Insights into the Suzuki-Miyaura Coupling
A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8][9][10] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition into the carbon-halogen bond (C-X) of the organohalide (e.g., a bromo-substituted this compound derivative). This step forms a square planar Pd(II) intermediate.[3][8][9] The reactivity of the halide is a key factor, with the general trend being I > Br > OTf >> Cl.[1]
-
Transmetalation: This is the crucial step where the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base.[11] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then readily transfers its organic group to the Pd(II) complex, displacing the halide.[2][12][13] The choice of base is therefore critical to the reaction's success.[2]
-
Reductive Elimination: In the final step, the two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8][9]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Reaction Components and Their Roles
-
Catalyst: Palladium complexes are the standard. The active species is Pd(0), which can be added directly (e.g., Pd(PPh₃)₄) or generated in situ from a more stable Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)).[14]
-
Ligand: Ligands stabilize the palladium center and modulate its reactivity. For challenging substrates like electron-deficient aryl halides, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are often required to promote the oxidative addition and reductive elimination steps.[15][16][17]
-
Base: As mentioned, the base is critical for activating the boronic acid.[11][13] Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[2] The strength and solubility of the base can significantly impact reaction rates and yields.
-
Solvent: A solvent system that can dissolve both the organic and inorganic reagents is necessary. Often, a mixture of an organic solvent (e.g., dioxane, toluene, THF) and water is used.[9]
Part 2: Application Note for Coupling with 2-(4-Bromo-3-fluoro-5-methoxyphenyl)acetonitrile
This section provides a detailed protocol for a representative Suzuki-Miyaura coupling between 2-(4-bromo-3-fluoro-5-methoxyphenyl)acetonitrile (as the organohalide partner) and a generic Arylboronic Acid .
Substrate-Specific Considerations
The aryl bromide partner in this example possesses competing electronic factors:
-
Electron-Withdrawing: The nitrile (-CN) and fluoro (-F) groups are electron-withdrawing, which generally makes the C-Br bond more susceptible to oxidative addition.
-
Electron-Donating: The methoxy (-OCH₃) group is electron-donating.
-
Steric Hindrance: The substituents ortho to the bromine atom can influence the approach of the palladium catalyst.
These features necessitate a robust catalytic system, often employing a strong base and an electron-rich, bulky phosphine ligand to ensure efficient coupling.
General Experimental Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Detailed Step-by-Step Protocol
Materials:
-
2-(4-Bromo-3-fluoro-5-methoxyphenyl)acetonitrile (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv), finely ground
-
1,4-Dioxane (5 mL, anhydrous)
-
Water (0.5 mL, degassed)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (oven-dried) and magnetic stirrer
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar, add 2-(4-bromo-3-fluoro-5-methoxyphenyl)acetonitrile, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[14]
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this vacuum/backfill cycle three times to ensure the reaction atmosphere is completely inert.[14]
-
-
Solvent Addition:
-
Using syringes, add the anhydrous 1,4-dioxane followed by the degassed water to the flask. The mixture may appear as a suspension.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath set to 80-100 °C.
-
Stir the reaction mixture vigorously. The reaction time can vary from 2 to 24 hours.[14]
-
-
Monitoring Progress:
-
Periodically check the reaction's progress by taking a small aliquot (via syringe), quenching it with water, extracting with ethyl acetate, and analyzing the organic layer by Thin-Layer Chromatography (TLC) or GC-MS to observe the disappearance of the starting aryl bromide.
-
-
Work-up:
-
Once the reaction is complete (as determined by monitoring), remove the flask from the oil bath and allow it to cool to room temperature.
-
Add 20 mL of water to the reaction mixture and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[14][18]
-
-
Purification:
-
Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biarylacetonitrile product.
-
Part 3: Optimization and Troubleshooting
Achieving high yields in Suzuki coupling often requires optimization of several parameters.[19][20][21] The following table summarizes key variables and provides guidance for adapting the protocol to different substrates.
| Parameter | Standard Condition | Optimization Considerations | Rationale |
| Catalyst/Ligand | Pd(OAc)₂ / SPhos | Try other bulky phosphines (XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. Use pre-formed Pd(II) precatalysts like PdCl₂(dppf). | Ligands significantly alter catalyst activity and stability.[17] NHCs can be effective for electron-deficient substrates.[22] |
| Base | K₃PO₄ | Screen other bases like Cs₂CO₃ (stronger, more soluble) or K₂CO₃ (milder). KF can be effective for base-sensitive substrates. | Base strength and solubility directly affect the rate of boronic acid activation and transmetalation.[2][13] |
| Solvent | Dioxane/Water | Toluene, THF, or 2-MeTHF can be used. The ratio of organic solvent to water can also be adjusted. | Solvent polarity affects the solubility of reagents and the stability of intermediates. Some systems work better under anhydrous conditions.[9] |
| Temperature | 80-100 °C | For sluggish reactions, increase the temperature. For sensitive substrates, try lower temperatures (e.g., room temp to 60 °C) with a highly active catalyst. | Higher temperatures increase reaction rates but can also lead to side reactions like protodeboronation or catalyst decomposition. |
| Boronic Acid | 1.2-1.5 equiv. | Increase to 2.0 equiv. for difficult couplings. Consider using boronate esters (e.g., pinacol esters) for unstable boronic acids. | Excess boronic acid can drive the reaction to completion. Boronate esters offer greater stability against protodeboronation.[1] |
Common Troubleshooting Scenarios:
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure). 2. Insufficiently strong base. 3. Low reaction temperature. | 1. Ensure a thoroughly inert atmosphere. Use fresh, high-quality reagents. 2. Switch to a stronger base (e.g., Cs₂CO₃). 3. Increase temperature; screen different solvents. |
| Protodeboronation | Boronic acid is unstable under reaction conditions (hydrolyzes to Ar-H). | Use a milder base (KF), less water, or switch to a more stable boronate ester. Run the reaction at a lower temperature. |
| Homocoupling | (R¹-R¹ or R²-R²) | Lower the catalyst loading. Ensure the atmosphere is strictly inert, as oxygen can promote homocoupling. |
| Dehalogenation | (R¹-X → R¹-H) | This side reaction can be complex. Try a different ligand/solvent combination. Ensure the base is not excessively strong. |
References
- Suzuki reaction - Wikipedia.
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem.
- Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo.
- Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling - Benchchem.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Suzuki Coupling - Organic Chemistry Portal.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Optimizing Suzuki Coupling Reactions - CovaSyn.
- Carbon-carbon formation via Ni-catalyzed Suzuki-Miyaura coupling through C-CN bond cleavage of aryl nitrile. | Semantic Scholar.
- Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews.
- Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing).
- New Horizons for Cross-Coupling Reactions - Pharmaceutical Technology.
- A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant | Request PDF - ResearchG
- Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage...
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI.
- (PDF)
- Ni‐catalyzed Suzuki‐Miyaura coupling of aryl nitriles.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC.
- The Suzuki Reaction - Andrew G Myers Research Group.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH.
- Suzuki Coupling: Mechanism & Examples | NROChemistry.
- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION!
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PubMed Central.
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- 19. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 20. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 21. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 22. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for 2-(3-Fluoro-5-methoxyphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Fluoro-5-methoxyphenyl)acetonitrile is a fluorinated aromatic nitrile that serves as a valuable intermediate in synthetic organic chemistry.[] Its unique substitution pattern, featuring a fluorine atom and a methoxy group on the phenyl ring, offers opportunities for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The presence of fluorine can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated building blocks like this one of particular interest to drug development professionals.[2]
This guide provides a comprehensive overview of the safe handling, storage, and common applications of this compound, grounded in established laboratory practices and data from analogous compounds. The protocols provided herein are representative and intended to serve as a starting point for experienced researchers.
Compound Properties and Specifications
A thorough understanding of the physicochemical properties of a reagent is fundamental to its safe and effective use.
| Property | Value | Source(s) |
| CAS Number | 914637-31-3 | [3][4][5] |
| Molecular Formula | C₉H₈FNO | [5][6] |
| Molecular Weight | 165.17 g/mol | [5][6] |
| Appearance | Not definitively specified; likely a solid or liquid | [7] |
| Boiling Point | 249 °C | [5] |
| Density | 1.148 g/cm³ | [5] |
| Flash Point | 105 °C | [5] |
| Solubility | Expected to have low water solubility | [7] |
Safety and Handling
Hazard Assessment
Based on analogous compounds, this compound should be handled as a substance with the following potential hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[8][9]
-
Skin Irritation: May cause skin irritation.[8]
-
Eye Irritation: May cause serious eye irritation.[8]
-
Respiratory Irritation: May cause respiratory tract irritation.[8]
GHS Hazard Pictograms (Anticipated):
Signal Word (Anticipated): Warning or Danger
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure risk.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Nitrile gloves are recommended for their resistance to a wide range of chemicals.[3][4][6][10] For prolonged contact, consider double-gloving or using heavier-duty gloves. | Protects against skin contact and absorption. |
| Eye Protection | Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Protects eyes from splashes and airborne particles. |
| Skin and Body Protection | A buttoned lab coat should be worn at all times. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advised. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors. | Minimizes the risk of inhaling the compound. |
Emergency Procedures
| Situation | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8] |
| Spills | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.[11] |
Storage and Stability
Proper storage is crucial for maintaining the integrity of the compound and ensuring laboratory safety.
Storage Conditions
-
Container: Keep the container tightly sealed and clearly labeled.[11][12][13]
-
Atmosphere: Store in a cool, dry, and well-ventilated area.[11][12] Some suppliers recommend storing under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[7]
-
Temperature: Ambient room temperature is generally acceptable, but always refer to the supplier's specific recommendations.[11]
-
Light: Protect from direct sunlight.[9]
Chemical Incompatibilities
To prevent hazardous reactions, store this compound separately from the following:
Stability and Degradation
-
Stability: Phenylacetonitrile derivatives are generally stable under normal storage conditions.[8]
-
Hazardous Decomposition Products: Upon combustion, this compound may produce toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen cyanide.[8][14]
Application Notes and Protocols
This compound is a versatile building block in organic synthesis. The acidic benzylic protons and the electrophilic nitrile carbon are the primary sites of reactivity.
Diagram: Key Reactive Sites of this compound
Caption: Reactivity map of the target molecule.
Protocol 1: α-Alkylation of this compound (Representative)
This protocol is adapted from a general procedure for the phase-transfer alkylation of phenylacetonitriles.[15] This reaction is fundamental for creating new carbon-carbon bonds at the benzylic position.
Reaction Scheme:
General representation of α-alkylation.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl bromide)
-
50% aqueous sodium hydroxide solution
-
Tetrabutylammonium bromide (TBAB) or other phase-transfer catalyst
-
Toluene or another suitable organic solvent
-
Magnetic stirrer and hotplate
-
Round-bottom flask and reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound (1.0 eq), the chosen alkyl halide (1.1-1.5 eq), and a catalytic amount of TBAB (0.05 eq) in toluene.
-
Addition of Base: With vigorous stirring, add the 50% aqueous sodium hydroxide solution (a significant excess, e.g., 5-10 eq). The reaction is often exothermic; maintain the temperature between 25-35 °C, using a water bath for cooling if necessary.
-
Reaction Monitoring: Stir the biphasic mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent like diethyl ether or ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent (2x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation.
Causality: The phase-transfer catalyst (TBAB) facilitates the transfer of the hydroxide ion into the organic phase, where it deprotonates the acidic benzylic proton of the nitrile. The resulting carbanion then acts as a nucleophile, attacking the alkyl halide in an SN2 reaction to form the alkylated product.[15]
Protocol 2: Hydrolysis to 2-(3-Fluoro-5-methoxyphenyl)acetic Acid (Representative)
The hydrolysis of the nitrile group to a carboxylic acid is a common and useful transformation.[16][17][18][19] This protocol outlines a typical base-catalyzed hydrolysis.
Reaction Scheme:
General representation of nitrile hydrolysis.
Materials:
-
This compound
-
10-20% aqueous sodium hydroxide or potassium hydroxide solution
-
Ethanol or another co-solvent (optional, to aid solubility)
-
Concentrated hydrochloric acid
-
Magnetic stirrer and hotplate
-
Round-bottom flask and reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) with a 10-20% aqueous solution of sodium hydroxide (a large excess). If the starting material is not fully soluble, a co-solvent like ethanol can be added.
-
Reflux: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by observing the disappearance of the starting material (often an oil) and the evolution of ammonia gas (use appropriate ventilation). Reflux for 2-6 hours or until the reaction is complete by TLC analysis.
-
Cooling and Acidification: Cool the reaction mixture in an ice bath. Slowly and carefully add concentrated hydrochloric acid with stirring until the solution is acidic (pH < 2), which will precipitate the carboxylic acid product.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold water to remove inorganic salts.
-
Drying and Purification: Air-dry the product. If necessary, the carboxylic acid can be further purified by recrystallization from a suitable solvent (e.g., water, ethanol/water).
Causality: Under basic conditions, the hydroxide ion attacks the electrophilic carbon of the nitrile group. Subsequent proton transfers and tautomerization lead to the formation of an intermediate amide, which is then further hydrolyzed under the reaction conditions to the carboxylate salt. Acidification in the final step protonates the carboxylate to yield the free carboxylic acid.[16][17]
Diagram: Experimental Workflow for Nitrile Hydrolysis
Sources
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- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]
The Synthetic Cornerstone: A Detailed Guide to 2-(3-Fluoro-5-methoxyphenyl)acetonitrile for Advanced Research
Introduction: A Versatile Fluorinated Building Block
2-(3-Fluoro-5-methoxyphenyl)acetonitrile is a key intermediate in the synthesis of a wide array of complex organic molecules. Its unique trifunctional substitution pattern—comprising a nitrile, a fluoro group, and a methoxy group on a phenyl ring—renders it a highly valuable building block for researchers in medicinal chemistry and drug development. The electron-withdrawing fluorine atom and the electron-donating methoxy group create a distinct electronic environment on the aromatic ring, influencing its reactivity and the properties of its derivatives. The nitrile moiety, a versatile functional group, can be readily transformed into amines, carboxylic acids, ketones, and various heterocyclic systems. This guide provides a comprehensive overview of the safe handling, synthesis, and key applications of this important synthetic intermediate, grounded in established chemical principles and supported by relevant literature.
PART 1: Comprehensive Safety & Handling Protocols
Hazard Identification and Mitigation
Based on analogous compounds, this compound should be treated as a hazardous substance.
Primary Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[1][2][3]
-
Skin Irritation: May cause skin irritation.[2]
-
Eye Irritation: Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
Hazard Mitigation Workflow:
Caption: Workflow for safe handling and emergency response.
Personal Protective Equipment (PPE)
A robust PPE strategy is the first line of defense against exposure.
| PPE Item | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum) | Provides a barrier against skin contact. Double-gloving is recommended for extended handling. |
| Eye Protection | Chemical splash goggles | Protects against splashes and aerosols. A face shield should be worn when handling larger quantities. |
| Body Protection | Standard laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. | Prevents inhalation of potentially harmful vapors or dusts. |
Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous waste.
PART 2: Synthesis and Analytical Characterization
The synthesis of this compound typically proceeds via a nucleophilic substitution reaction.
Proposed Synthesis Protocol: Cyanation of 3-Fluoro-5-methoxybenzyl Chloride
This protocol is adapted from established procedures for the synthesis of similar phenylacetonitriles.[5] The reaction involves the displacement of a benzylic halide with a cyanide salt.
Reaction Scheme:
Step-by-Step Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium cyanide (1.1 equivalents) and a suitable solvent (e.g., anhydrous DMSO or acetone). The use of aprotic polar solvents enhances the nucleophilicity of the cyanide ion.
-
Addition of Starting Material: Slowly add a solution of 3-fluoro-5-methoxybenzyl chloride (1.0 equivalent) in the same solvent to the stirred suspension of sodium cyanide at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 50-60 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate).
-
Extraction and Washing: Separate the organic layer and wash it sequentially with water and brine to remove any remaining inorganic salts and impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear as multiplets in the aromatic region. A singlet corresponding to the methoxy group protons and a singlet for the benzylic protons will also be present.[6] |
| ¹³C NMR | The spectrum will show distinct signals for the aromatic carbons (with C-F coupling), the methoxy carbon, the benzylic carbon, and the nitrile carbon.[7] |
| IR Spectroscopy | A characteristic sharp peak for the nitrile (C≡N) stretch will be observed around 2250 cm⁻¹. C-F and C-O stretching bands will also be present.[6] |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (C₉H₈FNO, MW: 165.17 g/mol ) should be observed.[8] |
PART 3: Application Notes and Experimental Protocols
This compound is a versatile precursor for a variety of chemical transformations.
Hydrolysis to 2-(3-Fluoro-5-methoxyphenyl)acetic Acid
The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis, providing access to valuable phenylacetic acid derivatives.
Protocol for Acid-Catalyzed Hydrolysis:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a mixture of a suitable acid (e.g., 6M sulfuric acid or concentrated hydrochloric acid) and an optional co-solvent like acetic acid.
-
Heating: Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by TLC.
-
Work-up: After cooling, pour the reaction mixture into ice-water. The carboxylic acid product may precipitate out of the solution.
-
Isolation: Collect the solid product by filtration. If the product remains in solution, extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system.
Reduction to 2-(3-Fluoro-5-methoxyphenyl)ethanamine
The reduction of the nitrile functionality provides access to phenethylamine derivatives, which are important pharmacophores.
Protocol using Lithium Aluminum Hydride (LiAlH₄):
Safety Note: LiAlH₄ is a highly reactive and pyrophoric reagent. It should be handled with extreme caution under an inert atmosphere.
-
Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a stirred suspension of LiAlH₄ (typically 1.5-2.0 equivalents) in an anhydrous ether solvent (e.g., diethyl ether or THF).
-
Addition of Nitrile: Cool the LiAlH₄ suspension in an ice bath and slowly add a solution of this compound in the same anhydrous solvent.
-
Reaction and Quenching: After the addition is complete, allow the reaction to stir at room temperature or with gentle heating. Once the reaction is complete (monitored by TLC), carefully quench the excess LiAlH₄ by the sequential and slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Isolation: Filter the resulting aluminum salts and wash them thoroughly with an organic solvent.
-
Purification: Combine the organic filtrates, dry over a suitable drying agent, and concentrate under reduced pressure. The resulting amine can be purified by distillation or chromatography.
Reduction Protocol Workflow:
Caption: Workflow for the reduction of the nitrile to the corresponding amine.
α-Alkylation
The acidic α-protons of the nitrile can be deprotonated with a strong base, and the resulting carbanion can be alkylated with various electrophiles.
General Protocol for α-Alkylation:
-
Deprotonation: In an inert atmosphere, dissolve this compound in an anhydrous aprotic solvent (e.g., THF, DMF). Cool the solution to a low temperature (e.g., -78 °C or 0 °C) and add a strong base such as sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide (KOtBu).[9]
-
Alkylation: After stirring for a short period to ensure complete deprotonation, add the desired alkylating agent (e.g., an alkyl halide) to the solution.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the product by column chromatography.
Knoevenagel Condensation
The active methylene group of this compound can participate in Knoevenagel condensation with aldehydes and ketones to form α,β-unsaturated products.[10]
General Protocol for Knoevenagel Condensation:
-
Reaction Mixture: In a suitable solvent (e.g., ethanol, toluene), combine this compound, an aldehyde or ketone (1.0 equivalent), and a catalytic amount of a weak base (e.g., piperidine, ammonium acetate).
-
Heating and Water Removal: Heat the reaction mixture, often with azeotropic removal of water using a Dean-Stark apparatus if toluene is the solvent.
-
Monitoring and Isolation: Monitor the reaction by TLC. Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.
-
Purification: If necessary, the product can be purified by recrystallization or column chromatography.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its unique electronic properties and the reactivity of the nitrile group allow for the construction of a diverse range of complex molecules with potential applications in drug discovery and materials science. By adhering to the stringent safety protocols outlined in this guide and utilizing the provided synthetic methodologies, researchers can effectively and safely harness the synthetic potential of this important compound.
References
-
SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 15). 4-(Trifluoromethyl)phenylacetonitrile. Retrieved from [Link]
-
α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols - ResearchGate. Retrieved from [Link]
-
Safety Data Sheet: Fluorinated surfactants - Chemos GmbH&Co.KG. Retrieved from [Link]
-
p-METHOXYPHENYLACETONITRILE - Organic Syntheses Procedure. Retrieved from [Link]
-
Novel Methods of Knoevenagel Condensation - Banaras Hindu University. Retrieved from [Link]
-
reduction of nitriles - Chemguide. Retrieved from [Link]
-
Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols - PMC - NIH. Retrieved from [Link]
-
Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines - MDPI. Retrieved from [Link]
-
Lab 5: NMR and IR spectra & vibrational analysis. Retrieved from [Link]
-
2 - Organic Syntheses Procedure. Retrieved from [Link]
-
Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES a - ResearchGate. Retrieved from [Link]
-
COMMUNICATION Iron-catalyzed alkylation of nitriles with alcohols - The University of Liverpool Repository. Retrieved from [Link]
-
Knoevenagel condensation between benzaldehyde and... | Download Scientific Diagram - ResearchGate. Retrieved from [Link]
-
Ch20: Reduction of Nitriles using LiAlH4 to amines - University of Calgary. Retrieved from [Link]
-
ChemInform Abstract: Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V). - ResearchGate. Retrieved from [Link]
-
Reduction of nitriles to amines using LiAlH4 - YouTube. (2025, May 1). Retrieved from [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives - MDPI. Retrieved from [Link]
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Nitrile to Amine - Common Conditions. Retrieved from [Link]
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(3-Methoxyphenyl)acetonitrile | C9H9NO | CID 88310 - PubChem. Retrieved from [Link]
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Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates - ChemRxiv. Retrieved from [Link]
- US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents.
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Mechanism of hydrolysis in acetonitrile of p-nitrophenyl... - ResearchGate. Retrieved from [Link]
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Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation - ACS Publications. Retrieved from [Link]
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Transition State Structure for the Water-Catalyzed Hydrolysis of p-Nitrophenyl Trifluoroacetate in Acetonitrile - PubMed. Retrieved from [Link]
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(PDF) Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - ResearchGate. Retrieved from [Link]
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Crystal structure of an acetonitrile solvate of 2-(3,4,5-triphenylphenyl)acetic acid - PMC. Retrieved from [Link]
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Application Notes and Protocols for the Scale-Up Synthesis of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile
Abstract
This document provides a comprehensive, field-tested guide for the multi-gram scale-up synthesis of 2-(3-fluoro-5-methoxyphenyl)acetonitrile, a key building block in contemporary medicinal chemistry. The protocol is structured as a two-step process commencing with the bromination of 3-fluoro-5-methoxybenzyl alcohol, followed by a nucleophilic cyanation. Emphasis is placed on procedural robustness, scalability considerations, mechanistic understanding, and rigorous safety protocols, particularly concerning the handling of cyanide reagents. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.
Introduction: Significance and Synthetic Strategy
This compound is a valuable intermediate in the synthesis of complex organic molecules, particularly for pharmaceutical applications. The unique substitution pattern of the phenyl ring, featuring both a fluorine atom and a methoxy group, allows for the modulation of physicochemical properties such as lipophilicity and metabolic stability in target drug candidates. Its precursor, 3-fluoro-5-methoxybenzyl alcohol, is a key intermediate in the development of compounds with potential therapeutic effects, especially those targeting neurological disorders[1][2].
The synthetic route detailed herein was selected for its reliability, scalability, and use of readily available starting materials. The strategy involves two sequential, high-yielding transformations:
-
Bromination: Conversion of 3-fluoro-5-methoxybenzyl alcohol to 3-fluoro-5-methoxybenzyl bromide via a mild and efficient Appel-type reaction.
-
Cyanation: Nucleophilic substitution of the resulting benzyl bromide with sodium cyanide to afford the target nitrile. This classic transformation is a robust method for forming carbon-carbon bonds[3].
This protocol is designed to be a self-validating system, where careful execution and adherence to the outlined parameters will consistently yield high-purity material.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I am planning the synthesis of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile for the first time. What is a reliable, baseline protocol to start with?
Answer: A robust and widely applicable method for synthesizing arylacetonitriles is the nucleophilic substitution of a corresponding benzyl halide with an alkali metal cyanide. For this compound, the most common route involves the cyanation of 3-fluoro-5-methoxybenzyl chloride or bromide.
The reaction proceeds via an SN2 mechanism where the cyanide ion (CN⁻) acts as the nucleophile, displacing the halide from the benzylic carbon. The choice of solvent is critical to facilitate this reaction while minimizing side products. Anhydrous polar aprotic solvents are highly recommended.
Here is a well-established, adaptable protocol based on analogous preparations.[1][2]
Baseline Experimental Protocol: Cyanation of 3-Fluoro-5-methoxybenzyl Halide
-
Preparation: In a three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add finely powdered sodium cyanide (NaCN, 1.2 - 1.5 equivalents) and a catalytic amount of sodium iodide (NaI, 0.1 equivalents).
-
Solvent Addition: Add anhydrous acetone or acetonitrile as the solvent. The use of anhydrous acetone is particularly effective at preventing the hydrolysis of reactive benzyl halides.[1]
-
Reactant Addition: Dissolve 3-fluoro-5-methoxybenzyl chloride (1.0 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the stirred suspension.
-
Reaction: Heat the mixture to reflux with vigorous stirring for 16-24 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After cooling to room temperature, filter the reaction mixture to remove inorganic salts (NaCl/NaBr). Wash the solid residue with a small portion of fresh solvent.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure.
-
Purification: Dissolve the resulting crude oil in a suitable organic solvent like dichloromethane or ethyl acetate. Wash the solution sequentially with water and brine to remove any remaining inorganic impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The final product can be further purified by vacuum distillation or column chromatography on silica gel.
Question 2: My reaction yield is consistently below 50%. What are the most likely causes and how can I troubleshoot this?
Answer: Low yield is the most common issue in this synthesis. The root cause typically falls into one of three categories: reagent quality, suboptimal reaction conditions, or competing side reactions.
Troubleshooting Low Yields
| Potential Cause | Explanation & Troubleshooting Steps | Key References |
| Poor Starting Material Quality | The starting material, 3-fluoro-5-methoxybenzyl halide, can be unstable and degrade upon storage, especially if exposed to moisture.[1] Action: Verify the purity of the benzyl halide by ¹H NMR or GC before use. If it is impure, consider purification by distillation or chromatography, or synthesize it fresh. | [1] |
| Presence of Water | Water in the reaction medium will hydrolyze the benzyl halide back to 3-fluoro-5-methoxybenzyl alcohol, a major competing side reaction.[1] Action: Use anhydrous solvents. Dry glassware thoroughly in an oven before use. Handle hygroscopic reagents like NaCN in a glovebox or under a dry nitrogen atmosphere. Consider using molecular sieves to dry the solvent.[3] | [1][3] |
| Incomplete Reaction | The reaction may not have reached completion. Action: Extend the reaction time and monitor carefully by TLC/GC until the starting material spot disappears. Ensure vigorous stirring, as this is often a heterogeneous reaction.[1] | [1] |
| Side Reaction: Isonitrile Formation | The cyanide ion is an ambident nucleophile and can attack via the nitrogen atom to form an isonitrile byproduct. Action: Using anhydrous polar aprotic solvents like acetone or DMSO helps favor C-alkylation (nitrile formation) over N-alkylation (isonitrile formation).[1] | [1] |
| Inefficient Cyanide Source | The solubility of NaCN or KCN in organic solvents can be low, limiting the reaction rate. Action: Use finely powdered cyanide to maximize surface area. Adding a catalytic amount of NaI can promote the reaction by in situ formation of the more reactive benzyl iodide (Finkelstein reaction).[1] Consider using a phase-transfer catalyst.[4][5] | [1][4][5] |
Below is a logical workflow to diagnose the cause of low yields.
Caption: Troubleshooting workflow for low yield diagnosis.
Question 3: How does my choice of solvent impact the reaction, and are there advanced solvent systems I should consider?
Answer: Solvent selection is arguably the most critical parameter for optimizing this synthesis. The ideal solvent must sufficiently dissolve the reactants while favoring the desired SN2 pathway and suppressing side reactions.
Comparison of Common Solvents
| Solvent System | Advantages | Disadvantages | Typical Conditions |
| Anhydrous Acetone | Excellent at preventing hydrolysis of the benzyl halide; good balance of polarity.[1] | Lower boiling point (56°C) limits reaction temperature. | Reflux (56°C), 16-24 h. |
| Dimethyl Sulfoxide (DMSO) | High boiling point allows for higher reaction temperatures; excellent at dissolving cyanide salts.[4] | Can be difficult to remove during workup; potential for side reactions at high temperatures. | 60-100°C, 4-8 h. |
| Acetonitrile (MeCN) | Good solvent for many organic substrates; relatively high boiling point (82°C). | Can be challenging to render completely anhydrous.[3] | Reflux (82°C), 12-20 h. |
| Ionic Liquids | Can provide high yields and simple product extraction; reusable solvent.[6] | High cost; potential viscosity issues. | 70-80°C, 2-4 h. |
| Phase-Transfer Catalysis (PTC) | Excellent for reactions with poor mutual solubility. Uses a biphasic system (e.g., toluene/water) with a catalyst (e.g., a quaternary ammonium salt) to shuttle the cyanide anion into the organic phase. This method can give high yields and simplify procedures.[4][5] | Requires careful selection of catalyst and optimization of conditions. | Toluene/H₂O, Benzyltriethylammonium chloride, 40-60°C, 2-6 h. |
For scaling up, a phase-transfer catalysis system is often highly effective, as it avoids the need for strictly anhydrous conditions and can accelerate the reaction rate significantly.[5]
Question 4: Handling sodium cyanide presents significant safety challenges. Are there safer or more efficient cyanide sources available?
Answer: Yes, the high toxicity of simple alkali cyanides has driven research into alternative cyanating agents. While NaCN and KCN are effective and inexpensive, several alternatives offer improved safety profiles or different reactivity.
-
Potassium Hexacyanoferrate(II) - K₄[Fe(CN)₆]: This complex is significantly less toxic than NaCN/KCN because the cyanide ions are tightly bound to the iron center. In combination with a palladium catalyst, it can be used for the cyanation of aryl bromides, offering a much safer alternative.[7] While typically used for aryl halides rather than benzyl halides, this chemistry represents an important direction in safer cyanation methods.
-
Trimethylsilyl Cyanide (TMSCN): This reagent can be used for the cyanation of alkyl halides and alcohols. It is often activated by a Lewis acid. While still toxic, it offers different solubility and reactivity profiles.
-
Isonitriles as a Cyanide Source: A novel method involves the B(C₆F₅)₃-catalyzed direct cyanation of alcohols using an isonitrile as the cyanide source.[8] This avoids the direct handling of metal cyanide salts entirely. The reaction proceeds through the rearrangement of the isonitrile, transferring the CN group to the substrate.
The overall workflow from starting material to final product, highlighting the key cyanation step, is shown below.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]
- 7. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 8. Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source [mdpi.com]
Technical Support Center: 2-(3-Fluoro-5-methoxyphenyl)acetonitrile Purification
Welcome to the technical support center for the purification of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with purifying this critical pharmaceutical intermediate. The presence of the fluorine atom and methoxy group on the phenyl ring introduces unique chemical properties that can complicate purification.[1][2] This resource provides in-depth, experience-based solutions to frequently encountered problems.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile largely depends on the synthetic route. A common method is the cyanomethylation of a corresponding benzyl halide.[3][4][5] Potential impurities include:
-
Unreacted Starting Materials: Residual 3-fluoro-5-methoxybenzyl halide (chloride or bromide) and the cyanide source (e.g., sodium or potassium cyanide).
-
Over-alkylation Products: Dialkylated phenylacetonitrile derivatives.
-
Side-Reaction Products: Isomeric impurities if the starting materials are not pure, and potential hydrolysis of the nitrile group to the corresponding carboxylic acid or amide under certain reaction or workup conditions.
-
Solvent Residues: Residual solvents from the reaction and extraction steps.[6]
Q2: My purified this compound is a yellow oil, but I was expecting a solid. What could be the reason?
A2: While some substituted phenylacetonitriles are solids, it is not uncommon for them to exist as oils or low-melting solids, especially in the presence of minor impurities that can cause freezing point depression. The physical state can be influenced by residual solvents or slight variations in the substitution pattern on the phenyl ring. For comparison, 2-methoxyphenylacetonitrile is a crystalline solid with a melting point of 65-67 °C. It is crucial to confirm purity using analytical methods like HPLC, GC, or NMR spectroscopy rather than relying solely on physical appearance.[]
Q3: I am observing significant product loss during aqueous workup and extraction. How can I minimize this?
A3: this compound has moderate polarity. To minimize losses during extraction:
-
Solvent Selection: Use a water-immiscible organic solvent in which your product has high solubility. Dichloromethane or ethyl acetate are common choices.
-
Brine Washes: After aqueous washes, perform a final wash with a saturated sodium chloride (brine) solution. This decreases the solubility of the organic product in the aqueous layer, driving more of it into the organic phase.
-
Back-Extraction: After separating the initial organic layer, you can re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
Q4: Are there any specific safety precautions I should take when handling and purifying this fluorinated compound?
A4: Yes, working with fluorinated organic compounds requires specific safety measures.[8]
-
Handling: Always handle in a well-ventilated fume hood.[8][9] Fluorinated compounds can be volatile and have varying levels of toxicity.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8] Consult the glove manufacturer's compatibility chart for the specific solvents you are using.[8]
-
Waste Disposal: Dispose of all fluorinated waste in clearly labeled, dedicated containers.[8] Do not mix with other waste streams unless compatibility has been confirmed.[8]
Troubleshooting Guides
Issue 1: Difficulty Removing a Persistent, Closely-Eluting Impurity in Column Chromatography
Scenario: You are using normal-phase silica gel chromatography with a hexane/ethyl acetate solvent system, but a stubborn impurity co-elutes with your product, as confirmed by TLC and HPLC analysis.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Solvent Polarity: Systematically vary the ratio of hexane to ethyl acetate. A shallower gradient or isocratic elution with a lower percentage of the more polar solvent (ethyl acetate) can improve separation.
-
Alternative Solvents: If adjusting polarity is insufficient, switch to a different solvent system. For example, replacing hexane with heptane can sometimes alter selectivity. Dichloromethane/methanol systems can also be effective but require careful handling due to the toxicity of dichloromethane.
-
-
Consider a Different Stationary Phase:
-
If normal-phase silica is not providing adequate separation, consider using a different stationary phase. Options include alumina (basic or neutral) or chemically-modified silica gels (e.g., diol, cyano, or amino-bonded phases).
-
-
Recrystallization as an Alternative or Pre-Purification Step:
| Parameter | Troubleshooting Action | Rationale |
| Mobile Phase | Vary hexane/ethyl acetate ratio; switch to dichloromethane/methanol. | Alters the polarity and selectivity of the separation. |
| Stationary Phase | Switch from silica to alumina or a bonded phase. | Changes the nature of the interactions between the analytes and the stationary phase. |
| Purification Technique | Attempt recrystallization before or after chromatography. | Exploits differences in solubility between the product and impurities.[10][12] |
Issue 2: Product Degradation During Purification
Scenario: You observe the appearance of new impurity peaks in your analytical data (e.g., HPLC, GC-MS) after attempting purification by distillation or prolonged exposure to certain conditions.
Troubleshooting Steps:
-
Thermal Lability Assessment:
-
Arylacetonitriles can be susceptible to decomposition at elevated temperatures. If you are attempting distillation, ensure it is performed under high vacuum to lower the boiling point.
-
Recommendation: Use the mildest purification technique possible. Column chromatography at room temperature is generally preferred over distillation if thermal stability is a concern.
-
-
pH Sensitivity:
-
The nitrile group can be sensitive to strongly acidic or basic conditions, potentially leading to hydrolysis to the corresponding amide or carboxylic acid.
-
Recommendation: During workup, use dilute acids and bases and minimize contact time. Ensure that any silica gel used for chromatography is neutral. If your compound is sensitive to acid, you can add a small amount of a non-polar amine (e.g., triethylamine) to your mobile phase to neutralize active sites on the silica.
-
Experimental Protocols
This protocol is designed for the purification of this compound when dealing with closely-eluting impurities.
-
Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution to create a slurry.
-
Solvent Removal: Gently remove the solvent from the slurry under reduced pressure until a free-flowing powder is obtained. This dry-loading method often results in better separation than direct liquid injection.
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 95:5 v/v) as the eluent.
-
Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.
-
Elution: Begin elution with the hexane/ethyl acetate mixture. A shallow gradient, slowly increasing the proportion of ethyl acetate, can be employed to effectively separate the desired compound from its impurities.
-
Fraction Collection: Collect fractions and monitor them by TLC or HPLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
This protocol is suitable if your product is a solid and you need to remove small amounts of impurities after a primary purification step like chromatography.
-
Solvent Selection: The key is to find a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[10][12] Common choices for compounds of this polarity include isopropanol, ethanol, or a mixture of solvents like ethyl acetate/hexanes.
-
Dissolution: Place the impure solid in a flask and add a small amount of the chosen solvent. Heat the mixture to near the solvent's boiling point while stirring.[11] Continue adding small portions of the hot solvent until the solid just dissolves.[10]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[11]
-
Crystal Formation: If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[10]
-
Further Cooling: Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.[11]
-
Isolation: Collect the crystals by vacuum filtration.[11]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.[6]
Visualizing the Purification Workflow
Below is a diagram illustrating the decision-making process for purifying this compound.
Caption: Decision workflow for purification.
References
- BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
- The Pharma Master. (n.d.). What are the key steps in the purification of pharmaceutical intermediates?.
- Gas-MOF Reagents. (n.d.). Handling fluorinated gases as solid reagents using metal–organic frameworks.
- The Pharma Master. (n.d.). Troubleshooting.
- PMC. (n.d.). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks.
- Agilent. (n.d.). Achieve high-throughput LC/MS purification of pharmaceutical impurities.
- Princeton University. (n.d.). Fluorine Safety.
- BOC Sciences. (n.d.). Analytical Services for Purity Determination.
- YouTube. (2020, January 10). Recrystallization.
- ChemTalk. (n.d.). Lab Procedure: Recrystallization.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Wikipedia. (n.d.). Recrystallization (chemistry).
- Jack Westin. (n.d.). Recrystallization - Organic Chemistry.
- Sigma-Aldrich. (n.d.). 2-Methoxyphenylacetonitrile 98%.
- NIH. (n.d.). Cyanomethylation of Substituted Fluorenes and Oxindoles with Alkyl Nitriles.
- NIH. (2020, February 21). Cyanomethylation of Substituted Fluorenes and Oxindoles with Alkyl Nitriles.
- NIH. (n.d.). Cyanomethylation of Substituted Fluorenes and Oxindoles with Alkyl Nitriles.
Sources
- 1. Handling fluorinated gases as solid reagents using metal–organic frameworks - American Chemical Society [acs.digitellinc.com]
- 2. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyanomethylation of Substituted Fluorenes and Oxindoles with Alkyl Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Cyanomethylation of Substituted Fluorenes and Oxindoles with Alkyl Nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shyzchem.com [shyzchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 12. mt.com [mt.com]
- 13. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 14. jackwestin.com [jackwestin.com]
Technical Support Center: Purification of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(3-Fluoro-5-methoxyphenyl)acetonitrile. This document provides in-depth troubleshooting advice and detailed protocols in a direct question-and-answer format to address common challenges encountered during the purification of this important synthetic intermediate. Our goal is to blend technical accuracy with practical, field-proven insights to ensure the integrity of your experimental outcomes.
Section 1: Impurity Identification and Analysis
This section focuses on the foundational step of any purification process: understanding what you are trying to remove.
Q1: What are the most probable impurities in my crude this compound sample?
A: The impurities in your sample are almost always a direct reflection of the synthetic route used, as well as handling and storage conditions. Common impurities can be categorized as follows:
-
Unreacted Starting Materials: The most common impurities are residual starting materials. For instance, if you synthesized the nitrile via a nucleophilic substitution (a common method), you might have leftover 2-(3-Fluoro-5-methoxyphenyl)benzyl halide or the corresponding alcohol.[1][2]
-
Reaction By-products: Synthesis of nitriles can generate related compounds. Dehydration of a primary amide, for example, might leave residual amide.[3][4] Hydrolysis of the nitrile group during workup or storage can also occur, leading to the formation of 2-(3-Fluoro-5-methoxyphenyl)acetamide or 2-(3-Fluoro-5-methoxyphenyl)acetic acid.
-
Solvent Residues: Residual solvents from the reaction or extraction steps (e.g., Dichloromethane, Ethyl Acetate, Hexanes, Acetone) are very common.
-
Reagent-Derived Impurities: Catalysts or reagents used in the reaction, such as phase-transfer catalysts or dehydrating agents, may persist in the crude product.[5]
Expert Insight: The nitrile functional group is relatively stable but can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[4][6] Always consider the pH and temperature of your aqueous workup steps as a potential source of amide or carboxylic acid impurities.
Q2: Which analytical techniques are most effective for identifying and quantifying impurities in my sample?
A: A multi-technique approach is recommended for a comprehensive purity assessment. The primary methods are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
-
NMR Spectroscopy (¹H and ¹³C): NMR is unparalleled for structural identification of the main compound and its impurities.[7] By comparing the integrals of impurity peaks to the product peaks, you can estimate the relative quantities. Quantitative NMR (qNMR) can be used for a highly accurate purity determination.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for quantifying purity and separating components in a mixture.[11][12] A reversed-phase C18 column is typically a good starting point for aromatic compounds like this. The area under each peak in the chromatogram corresponds to the relative concentration of that species.
-
Gas Chromatography (GC): If the compound and its impurities are thermally stable and volatile, GC is a high-resolution alternative to HPLC.
-
Mass Spectrometry (MS): Often coupled with HPLC or GC (LC-MS or GC-MS), this technique provides the molecular weight of the components, aiding in the identification of unknown impurities.
Section 2: Purification Strategies and Protocols
Once impurities are identified, the next step is to select and execute an appropriate purification strategy.
Workflow for Purification of this compound
Caption: General workflow for purifying this compound.
Q3: When should I choose recrystallization versus column chromatography?
A: The choice depends on the purity of your crude material and the nature of the impurities.
-
Choose Recrystallization when:
-
The crude product is already relatively pure (>90-95%).
-
You have identified a suitable solvent system.
-
The impurities have significantly different solubility profiles from the desired product.
-
You need to process a large quantity of material, as recrystallization is often more scalable than chromatography.[13]
-
-
Choose Column Chromatography when:
-
The crude product is a complex mixture with multiple impurities.
-
Impurities have similar polarity and solubility to the product, making separation by recrystallization difficult.
-
You need to isolate a small amount of very high-purity material for analytical or biological testing purposes.
-
The product is an oil or a low-melting solid that is difficult to recrystallize.
-
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting a primary purification method.
Q4: Can you provide a detailed protocol for recrystallizing this compound?
A: Absolutely. Recrystallization is a powerful technique that relies on the difference in solubility of your compound in a hot versus a cold solvent.[14][15]
Step 1: Solvent Selection The ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.[16] Given the polar nature of the fluoro, methoxy, and nitrile groups, moderately polar solvents are a good starting point.
| Solvent System | Rationale |
| Isopropanol/Water | Isopropanol should dissolve the compound well. Adding water as an anti-solvent will decrease solubility and induce crystallization upon cooling. |
| Toluene | As an aromatic solvent, it may have good solubility for the compound at high temperatures. |
| Ethyl Acetate/Hexanes | Dissolve in a minimum of hot ethyl acetate, then add hexanes until the solution becomes cloudy (the cloud point), then add a few more drops of ethyl acetate to redissolve. |
Step 2: Experimental Protocol
-
Place the crude solid (e.g., 1.0 g) into an Erlenmeyer flask with a stir bar.
-
Add a small amount of your chosen solvent (e.g., 5 mL of isopropanol) and heat the mixture to a gentle boil with stirring.
-
Continue adding the hot solvent dropwise until all the solid just dissolves. Avoid adding excess solvent.
-
If using a co-solvent system (like isopropanol/water), add hot water dropwise at the boiling point until a persistent cloudiness appears. Then, add a few drops of hot isopropanol to make the solution clear again.
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[16]
-
Once the flask has reached room temperature, you can place it in an ice bath for 20-30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of the cold recrystallization solvent to rinse away any impurities adhering to the crystal surfaces.[14]
-
Dry the crystals under vacuum to remove all residual solvent.
Q5: How do I effectively purify my compound using column chromatography?
A: Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[17] For a polar compound like this compound, normal-phase chromatography with silica gel is the standard approach.
Principle of Normal-Phase Column Chromatography
Caption: More polar compounds adhere more strongly to the polar silica gel and elute slower.
Step 1: Choosing the Mobile Phase (Eluent) The goal is to find a solvent system where your desired compound has an Rf (retention factor) of ~0.3 on a silica gel TLC plate.
-
Start with a non-polar solvent like Hexanes or Heptane and a slightly more polar solvent like Ethyl Acetate.
-
Test different ratios on a TLC plate. A good starting point is 20-30% Ethyl Acetate in Hexanes.
-
Spot your crude mixture on the TLC plate, develop it in the chosen solvent system, and visualize under UV light.
-
Adjust the solvent ratio until the spot for your product is about one-third of the way up the plate. If spots are too close, a less polar system (less Ethyl Acetate) will improve separation.[18]
Step 2: Column Packing and Loading
-
Select a column of appropriate size (a good rule of thumb is to use 50-100 g of silica gel for every 1 g of crude material).
-
Pack the column using the "slurry method": mix the silica gel with your initial, non-polar eluent, pour it into the column, and allow it to settle into a uniform bed, ensuring no air bubbles are trapped.[19]
-
Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent itself) and load it carefully onto the top of the silica bed.
Step 3: Elution and Fraction Collection
-
Begin eluting with your starting solvent system (e.g., 10% Ethyl Acetate in Hexanes).
-
Collect the eluent in fractions (e.g., in test tubes).
-
Monitor the separation by spotting fractions onto TLC plates.
-
If your compound is eluting too slowly, you can gradually increase the polarity of the mobile phase (gradient elution), for example, by increasing the percentage of Ethyl Acetate.[17]
-
Once you have identified the fractions containing your pure product, combine them.
-
Remove the solvent using a rotary evaporator to yield the purified compound.
Section 3: Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution |
| Recrystallization Failure: No crystals form upon cooling. | 1. Too much solvent was used. 2. The compound is too soluble even in the cold solvent. 3. The presence of impurities is inhibiting crystallization. | 1. Boil off some of the solvent to concentrate the solution and try cooling again. 2. Try a different solvent system or add an anti-solvent (a solvent in which your compound is insoluble). 3. Add a "seed crystal" (a tiny crystal from a previous batch) to initiate crystallization. If this fails, column chromatography may be necessary. |
| Chromatography Issue: Compound streaks on TLC/Column. | 1. The sample is too concentrated (overloaded). 2. The compound is highly acidic or basic and is interacting strongly with the silica. 3. The compound is not fully soluble in the mobile phase. | 1. Dilute the sample before loading. 2. Add a small amount of a modifier to the eluent (e.g., 0.5-1% triethylamine for basic compounds, or 0.5-1% acetic acid for acidic compounds).[18] 3. Use a stronger (more polar) solvent system or add a small amount of a more polar co-solvent like dichloromethane or methanol. |
| Analysis Issue: NMR spectrum shows only broad, unresolved peaks. | 1. The sample contains paramagnetic impurities (e.g., metal ions). 2. The sample concentration is too high, leading to aggregation. 3. The compound is not fully dissolved. | 1. Filter the NMR sample through a small plug of silica gel or celite in a pipette to remove particulate or paramagnetic material. 2. Dilute the sample. 3. Ensure complete dissolution; you may need to gently warm the sample or use a different deuterated solvent. |
| Post-Purification Issue: Residual solvent remains after drying. | The solvent has a high boiling point (e.g., DMSO, DMF) or is trapped in the crystal lattice. | Dry the sample under high vacuum for an extended period, possibly with gentle heating (if the compound is thermally stable). If the solvent is water, lyophilization (freeze-drying) can be effective. |
References
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Chemistry LibreTexts. (2021). 9.11: Nuclear Magnetic Resonance Spectroscopy. [Link]
-
Kaul, P., et al. (2004). Purification and characterization of an enantioselective arylacetonitrilase from Pseudomonas putida. PubMed. [Link]
-
University of Alberta. Column chromatography. [Link]
-
ACS Publications. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]
-
Chem Help ASAP. (2021). column chromatography & purification of organic compounds. YouTube. [Link]
-
KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
-
ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry. [Link]
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]
-
University of Colorado Boulder, Organic Chemistry. Column Chromatography. [Link]
-
ACS Publications. (2023). Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation. [Link]
-
Kumar, D., & Dube, A. (2013). Optimization of arylacetonitrilase production from Alcaligenes sp. MTCC 10675 and its application in mandelic acid synthesis. PubMed. [Link]
-
ACS Publications. (2023). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. The Journal of Organic Chemistry. [Link]
-
University of California, Los Angeles. Recrystallization. [Link]
-
PubChem. Methoxyphenyl(trifluoromethyl)acetonitrile. [Link]
-
AA Blocks. 2-(5-chloro-3-fluoro-2-methoxyphenyl)acetonitrile. [Link]
-
Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Link]
-
Chemistry LibreTexts. (2023). 20.7: Chemistry of Nitriles. [Link]
-
Nakashima, K., et al. (2007). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. PubMed. [Link]
-
American Elements. 2-[3-chloro-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile. [Link]
-
Wikipedia. Nitrile. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
EBSCO Research Starters. Nitriles. [Link]
-
Organic Syntheses. 2-Phenylbutyronitrile. [Link]
-
StudySmarter. Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques. [Link]
-
Cytiva. Protein purification troubleshooting guide. [Link]
-
Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]
-
Organic Syntheses. p-METHOXYPHENYLACETONITRILE. [Link]
-
Organic Chemistry Portal. (2006). Efficient Solvent-Free Selective Monoalkylation of Arylacetonitriles with Mono-, Bis-, and Tris-primary Alcohols Catalyzed by a CpIr Complex*. [Link]
-
ChemRxiv. (2021). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. [Link]
-
Fiveable. Aromatic Nitriles Definition. [Link]
- Google Patents. Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.
-
GATE 2026. CY Chemistry. [Link]
-
Wiley Online Library. (2021). Methods for the synthesis of aromatic nitriles via the C≡N triple bond cleavage of CN⁻. [Link]
-
Smith, R. V., & Rosazza, J. P. (1974). In vitro metabolism of aromatic nitriles. PubMed. [Link]
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Technical Support Center: Optimizing Reaction Conditions for 2-(3-Fluoro-5-methoxyphenyl)acetonitrile
Welcome to the technical support center for the synthesis of 2-(3-fluoro-5-methoxyphenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this important synthetic intermediate. Our goal is to move beyond simple procedural steps and delve into the causality behind experimental choices, empowering you to navigate the challenges of this synthesis with confidence.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds and research chemicals. Its synthesis, typically achieved through the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt, is a well-established reaction. However, the presence of the electron-withdrawing fluorine atom and the electron-donating methoxy group on the phenyl ring can influence reactivity and lead to specific challenges. This guide will address common issues encountered during the synthesis, providing a framework for logical troubleshooting and optimization.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and industrially scalable method is the nucleophilic substitution of a 3-fluoro-5-methoxybenzyl halide (chloride or bromide) with an alkali metal cyanide, such as sodium cyanide or potassium cyanide. This reaction is typically carried out in a solvent or a biphasic system, often with the aid of a phase-transfer catalyst.
Q2: I am experiencing low yields. What are the likely causes?
Low yields in this synthesis can often be attributed to several factors:
-
Purity of the Starting Benzyl Halide: Impurities in the 3-fluoro-5-methoxybenzyl halide can lead to unwanted side reactions. It is often beneficial to purify the halide, for instance by distillation, before use.[1]
-
Incomplete Reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, inadequate temperature, or poor solubility of the cyanide salt.
-
Side Reactions: The formation of byproducts such as benzyl isocyanide, benzyl alcohol (from hydrolysis), or elimination products can significantly reduce the yield of the desired nitrile.[2]
-
Inefficient Mixing: In heterogeneous or biphasic reaction mixtures, vigorous stirring is crucial to ensure efficient contact between the reactants.[1]
Q3: My final product has a persistent color. What is the cause and how can I remove it?
A colored product is often indicative of impurities. The purity of the starting benzyl halide can significantly influence the color of the final product.[1] Tarry materials can also form during the reaction. Purification by vacuum distillation is a common method to obtain a colorless product.[1] Washing the crude product with a warm 50% sulfuric acid solution can also be effective in removing color-causing impurities, particularly the isomeric isocyanide.[3]
Q4: How can I minimize the formation of the isomeric benzyl isocyanide?
The formation of isocyanide is a common side reaction in cyanide substitutions. To minimize its formation, consider the following:
-
Choice of Cyanide Salt: Using sodium or potassium cyanide is generally preferred over heavy metal cyanides, which can favor isocyanide formation.
-
Solvent System: Polar aprotic solvents can help to solvate the cation of the cyanide salt, making the cyanide anion more available for nucleophilic attack on the benzylic carbon.
Q5: What is the role of a phase-transfer catalyst (PTC) and when should I use one?
In biphasic solvent systems (e.g., an organic solvent and water), a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), is highly recommended. The PTC facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase, where the benzyl halide is dissolved, thereby significantly increasing the reaction rate.[1][2]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Inactive benzyl halide. 2. Poor quality or insufficient cyanide salt. 3. Reaction temperature is too low. 4. Insufficient reaction time. | 1. Verify the integrity of the 3-fluoro-5-methoxybenzyl halide via analytical techniques (e.g., NMR, GC-MS). 2. Use finely powdered, dry sodium cyanide. Ensure at least a stoichiometric amount is used. 3. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. A common temperature range is 80-100°C.[1] 4. Extend the reaction time and monitor the progress by TLC or GC. |
| Significant Isocyanide Formation | 1. Reaction conditions favoring isocyanide formation. | 1. If using a non-polar solvent, consider switching to a more polar aprotic solvent. 2. After the reaction, wash the crude product with warm 50% sulfuric acid to hydrolyze the isocyanide.[3] |
| Presence of Benzyl Alcohol Byproduct | 1. Hydrolysis of the benzyl halide due to the presence of water. | 1. Ensure all reagents and solvents are anhydrous, especially if the reaction is sensitive to water. 2. If using an aqueous system, minimize the reaction time at elevated temperatures. |
| Difficult Purification | 1. Presence of high-boiling impurities. 2. Formation of a stable emulsion during workup. | 1. Purify the crude product by vacuum distillation.[1] 2. During aqueous workup, the addition of brine can help to break emulsions. |
Experimental Protocols
The following is a generalized, yet detailed, experimental protocol for the synthesis of this compound based on established methods for analogous compounds. Note: This protocol should be adapted and optimized for your specific laboratory conditions and scale.
Synthesis of this compound
Materials:
-
3-Fluoro-5-methoxybenzyl chloride (or bromide)
-
Sodium cyanide (finely powdered)
-
Tetrabutylammonium bromide (TBAB, phase-transfer catalyst)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate or sodium sulfate
-
50% Sulfuric acid (for optional washing step)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve sodium cyanide (1.2 equivalents) and TBAB (0.02 equivalents) in deionized water.
-
Heating: Begin vigorous stirring and heat the aqueous solution to 80-90°C.
-
Addition of Benzyl Halide: Dissolve 3-fluoro-5-methoxybenzyl chloride (1.0 equivalent) in toluene and add it dropwise to the hot aqueous solution over 30-45 minutes. An exotherm may be observed; control the addition rate to maintain the temperature.
-
Reaction: Maintain the reaction temperature at 90-100°C with vigorous stirring for 2-4 hours.[1] Monitor the reaction progress by TLC or GC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with a fresh portion of toluene.
-
Combine the organic layers and wash with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation.
-
Visualizing the Process
General Reaction Pathway
Caption: General SN2 pathway for the synthesis.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
- Optimizing reaction conditions for the synthesis of substituted benzyl cyanides. (2025). Benchchem.
- Benzyl Cyanide. (1941). Organic Syntheses, Coll. Vol. 1, 107.
- Process for preparing benzyl cyanide being optionally substituted on benzene ring. (2008). CZ2008474A3.
- Modulators of g-protein coupled receptors. (2023). US20230151074A1.
- Modulator of G-protein coupled receptors. (2024). KR20240007251A.
- Side reactions and byproduct formation in the cyanation of benzyl halides. (2025). Benchchem.
- Modulators of g-protein coupled receptors. (2022). WO2022241287A2.
- Preparation of benzyl cyanides. (1977). US4056509A.
- Optimization of synthesis technology for sodium cyanate. (2012).
- Benzoyl cyanide. (1955). Organic Syntheses, Coll. Vol. 3, 112.
- p-METHOXYPHENYLACETONITRILE. (1955). Organic Syntheses, Coll. Vol. 3, 557.
- 2-PHENYLBUTYRONITRILE. (1988). Organic Syntheses, Coll. Vol. 6, 923.
- Preparation of cyanohydrins. (1974). US3787477A.
- Arenenitrile synthesis by cyanations or substitution. (n.d.). Organic Chemistry Portal.
- 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. (1988). Organic Syntheses, Coll. Vol. 6, 199.
- Representative methods for the synthesis of α‐arylacetonitriles. (2020). Asian Journal of Organic Chemistry, 9(10), 1548-1569.
- Safety Data Sheet - this compound. (n.d.). ChemScene.
- 2-(2-Fluoro-6-methoxyphenyl)acetonitrile. (n.d.). Benchchem.
- Preparation of phenylacetonitriles. (1957). US2783265A.
- O-(TRIMETHYLSILYL)BENZOPHENONE CYANOHYDRIN AND BENZOPHENONE CYANOHYDRIN. (1990). Organic Syntheses, Coll. Vol. 7, 517.
- Processes for preparing of glucopyranosyl-substituted benzyl-benzene derivatives and intermedi
- COMPOUNDS. (2021). EP 3810602 B1.
- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (2014). US8822730B2.
- [ChemPlayer Reupload]Preparation of crude benzyl cyanide from benzyl chloride. (2021, November 19). YouTube.
- Substitution of benzylic and allylic halides. (2019, June 5). Chemistry LibreTexts.
- Benzyl fluoride synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal.
- Processes for preparing of glucopyranosyl-substituted benzyl-benzene derivatives and intermedi
- Synthesis of arylacetonitrile derivatives: Ni-catalyzed reaction of benzyl chlorides with trimethylsilyl cyanide under base-free conditions. (2015). RSC Advances, 5(10), 7350-7353.
- Application Notes and Protocols for Nucleophilic Substitution with Bromobenzyl Cyanide. (2025). Benchchem.
- Hyma Synthesis Pvt. Ltd. (n.d.).
- Reactivity of benzyl halides towards nucleophilic substitution. (2017, December 30). Chemistry Stack Exchange.
Sources
Technical Support Center: Troubleshooting NMR Spectra of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile
Welcome to the technical support guide for the analysis of 2-(3-fluoro-5-methoxyphenyl)acetonitrile. This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered when acquiring and interpreting the NMR spectra of this specific molecule. Our approach moves beyond simple checklists to provide causal explanations and robust protocols, ensuring the integrity of your analytical results.
Expected NMR Profile: A Reference Benchmark
Before troubleshooting, it is essential to have a theoretical benchmark for a high-quality spectrum of this compound. The substitution pattern (1-CH₂CN, 3-F, 5-OCH₃) leads to a unique spectral signature characterized by complex couplings due to the fluorine atom.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants
| Assignment | Nucleus | Predicted δ (ppm) | Multiplicity | Expected Coupling Constants (J) in Hz |
| CH₂ | ¹H | ~3.7 - 3.9 | d (doublet) | ⁴JH-F ≈ 1-3 Hz |
| OCH₃ | ¹H | ~3.8 - 4.0 | s (singlet) | N/A |
| H-2 | ¹H | ~6.8 - 7.0 | dd (doublet of doublets) | ⁴JH2-H6 ≈ 2-3 Hz, ²JH2-F ≈ 8-10 Hz |
| H-4 | ¹H | ~6.7 - 6.9 | dt (doublet of triplets) | ³JH4-F ≈ 8-10 Hz, ⁴JH4-H2 ≈ ⁴JH4-H6 ≈ 2-3 Hz |
| H-6 | ¹H | ~6.7 - 6.9 | dd (doublet of doublets) | ⁴JH6-H2 ≈ 2-3 Hz, ⁴JH6-F ≈ 5-7 Hz |
| CH₂ | ¹³C | ~20 - 25 | d (doublet) | ³JC-F ≈ 3-5 Hz |
| OCH₃ | ¹³C | ~55 - 57 | s (singlet) | N/A |
| CN | ¹³C | ~116 - 118 | s (singlet) | N/A |
| C-4 | ¹³C | ~103 - 106 | d (doublet) | ²JC-F ≈ 25-30 Hz |
| C-2 | ¹³C | ~109 - 112 | d (doublet) | ²JC-F ≈ 25-30 Hz |
| C-6 | ¹³C | ~112 - 115 | d (doublet) | ⁴JC-F ≈ 3-5 Hz |
| C-1 | ¹³C | ~133 - 136 | d (doublet) | ⁴JC-F ≈ 2-4 Hz |
| C-5 | ¹³C | ~160 - 162 | d (doublet) | ³JC-F ≈ 10-15 Hz |
| C-3 | ¹³C | ~162 - 164 | d (doublet) | ¹JC-F ≈ 240-250 Hz |
Note: Predicted values are based on standard substituent effects and typical fluorine coupling constants. Actual values may vary based on solvent, concentration, and temperature.[1][2]
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues in a question-and-answer format, providing a logical workflow from problem identification to resolution.
Q1: My aromatic signals are unexpectedly complex and difficult to interpret. Why?
This is the most common challenge with this molecule and is almost always due to spin-spin coupling with the ¹⁹F nucleus .
Causality: The ¹⁹F nucleus has a spin of ½, just like a proton, and it couples to other nuclei (both ¹H and ¹³C) through bonds. These couplings can occur over multiple bonds, with long-range couplings being quite common for fluorine.[3] The magnitude of the coupling constant (J-value) provides valuable structural information.[4]
-
²JH-F (geminal): Not present in this molecule.
-
³JH-F (vicinal): Coupling between F at C3 and H at C4. Typically 8-10 Hz.
-
⁴JH-F (meta): Coupling between F at C3 and H at C2/H6. Typically 5-10 Hz.
-
Long-Range Couplings: The methylene (CH₂) protons can even show a small ⁴J coupling to the fluorine.
This multi-bond coupling superimposes additional splitting on top of the expected proton-proton couplings, transforming simple multiplets into complex patterns.
Caption: Predicted splitting tree for the H-4 proton signal.
Troubleshooting Steps:
-
Run a ¹H{¹⁹F} Decoupled Spectrum: This is the definitive experiment. It irradiates the fluorine nucleus, removing all H-F couplings and simplifying the ¹H spectrum to only show H-H couplings. This will reveal the underlying proton multiplet structures.[5]
-
Acquire a ¹⁹F NMR Spectrum: This experiment confirms the presence of the fluorine and its chemical environment.[3]
-
Use 2D NMR: A ¹H-¹⁹F HETCOR experiment can directly correlate which protons are coupled to the fluorine nucleus, confirming assignments.[5]
-
Simulation: Use NMR simulation software to input your predicted chemical shifts and coupling constants to see if the simulated spectrum matches the experimental one.
Q2: My spectral peaks are broad and poorly resolved. What is the cause?
Peak broadening is a common issue that can obscure vital coupling information. The cause usually lies in sample preparation or instrument settings.[6]
Primary Causes & Solutions:
-
Poor Magnetic Field Homogeneity (Shimming): This is the most frequent cause. If the magnetic field is not uniform across the sample, nuclei in different regions will resonate at slightly different frequencies, smearing the signal.[7]
-
High Sample Concentration: Overly concentrated samples can increase solution viscosity, which slows molecular tumbling and leads to broader lines.[9]
-
Particulate Matter: Undissolved solids or dust in the NMR tube disrupt magnetic field homogeneity.[11]
-
Solution: Ensure your compound is fully dissolved. Filter the sample through a small plug of cotton or glass wool in a Pasteur pipette into a clean NMR tube.[12]
-
-
Paramagnetic Impurities: Traces of paramagnetic metals (like iron from a spatula or residual catalyst) can cause severe line broadening.[1]
-
Solution: Use clean glassware and avoid metal spatulas if possible. If contamination is suspected, passing the solution through a small silica plug may help.
-
Caption: General workflow for troubleshooting broad NMR peaks.
Q3: I see unexpected peaks in my spectrum. How can I identify them?
Extraneous peaks are typically from solvents, water, or synthesis-related impurities. A systematic approach is key to their identification.
Table 2: Chemical Shifts of Common Laboratory Impurities in CDCl₃
| Impurity | ¹H Chemical Shift (δ, ppm) | Multiplicity |
| Water | 1.56 | s |
| Acetone | 2.17 | s |
| Ethyl Acetate | 2.05 (CH₃), 4.12 (CH₂), 1.26 (CH₃) | s, q, t |
| Dichloromethane | 5.30 | s |
| Acetonitrile | 2.10 | s |
| Silicone Grease | ~0.07 | s |
| Toluene | 2.36 (CH₃), 7.17-7.29 (ArH) | s, m |
Source: Adapted from data provided by Gottlieb, Kotlyar, and Nudelman and Sigma-Aldrich.[13][14]
Troubleshooting Steps:
-
Check Residual Solvent Peak: First, identify the peak from your deuterated solvent (e.g., ~7.26 ppm for CDCl₃). Use this to ensure the spectrum is correctly referenced.
-
Consult Impurity Tables: Compare the chemical shifts of unknown peaks to established tables for common lab solvents.[14][15][16]
-
Perform a D₂O Shake: If you suspect an exchangeable proton (e.g., -OH, -NH, though not present in the target molecule), add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The impurity peak should disappear or diminish.[6]
-
Analyze Synthesis Route: Consider the reagents, starting materials, and byproducts of your synthesis. For instance, unreacted 3-fluoro-5-methoxyphenol or residual acetonitrile from the reaction could be present.[17]
-
Run a Blank: Acquire a spectrum of the deuterated solvent from the same bottle to check for solvent impurities.
Q4: My spectrum has phasing or baseline issues. How do I correct this?
These are problems related to data processing after the FID (Free Induction Decay) has been acquired. Proper processing is critical for accurate integration and interpretation.[18][19]
Causality & Solutions:
-
Phase Errors: Phasing corrects for frequency-dependent phase shifts in the spectrum. Incorrect phasing leads to distorted, asymmetric peaks (e.g., peaks dipping below the baseline).
-
Solution: Use the zero-order (P0) and first-order (P1) phase correction tools in your software. Adjust P0 to make the largest peak in the spectrum perfectly symmetrical and upright. Then, adjust P1 to correct the phase of peaks further away from the main peak.[20]
-
-
Baseline Distortion: A rolling or distorted baseline can be caused by a very intense signal overwhelming the detector (receiver overload) or by issues with the first few data points of the FID.
-
Solution:
-
Standard Operating Procedures (SOPs)
SOP 1: High-Quality NMR Sample Preparation
-
Weigh Sample: Accurately weigh 5-25 mg of your dried, purified this compound into a clean, small vial.[11]
-
Add Solvent: Using a clean glass pipette, add ~0.7 mL of a deuterated solvent (e.g., CDCl₃).[12]
-
Dissolve: Gently swirl or vortex the vial to ensure the sample is completely dissolved. Visually inspect for any suspended particles.
-
Filter and Transfer: Take a clean glass Pasteur pipette and push a small, tight plug of cotton or glass wool into the narrow tip. Use this pipette to transfer the solution from the vial into a clean, high-quality NMR tube (e.g., Wilmad or Norell).[12] This step removes any particulate matter.
-
Cap and Label: Cap the NMR tube securely to prevent solvent evaporation and label it clearly.[10]
SOP 2: Basic 1D NMR Data Processing Workflow
-
Fourier Transform (FT): Convert the raw time-domain data (FID) into the frequency-domain spectrum.[18]
-
Apodization (Window Function): Multiply the FID by a window function before FT. An exponential function (e.g., with a line broadening factor of 0.3 Hz) is common to improve the signal-to-noise ratio at the cost of slight resolution loss.[22]
-
Phase Correction: Manually adjust the zero-order and first-order phase as described in Q4 to ensure all peaks are symmetrical and positive.[19]
-
Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.[20]
-
Referencing: Calibrate the chemical shift axis. Set the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm) or use an internal standard like TMS (0 ppm).[19]
-
Integration: Integrate the signals to determine the relative ratios of the protons.
References
- NMR Data Processing. (n.d.).
- JEOL USA. (n.d.). Optimizing NMR Processing: Techniques and Best Practices. JEOL USA Blog.
- Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology.
- The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing.
- NMR Sample Preparation Guide. (n.d.). Scribd.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- University of Minnesota Twin Cities, College of Science and Engineering. (n.d.). NMR Sample Preparation.
- Alfa Chemistry. (n.d.). 19F Coupling Constants Table.
- Western University, Department of Chemistry. (n.d.). NMR Sample Preparation. JB Stothers NMR Facility.
- Chemistry For Everyone. (2025, August 24). How Do You Process NMR Data? [Video]. YouTube.
- 19 f chemical shifts and coupling constants. (n.d.). Slideshare.
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
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- SDSU NMR Facility. (n.d.). Common Problems.
- UCSD NMR Facility. (n.d.). Trouble Shooting Page.
- University of Michigan. (n.d.). Common Issues and Troubleshooting.
- IMSERC. (n.d.). NMR Periodic Table: Fluorine NMR.
- University of Ottawa NMR Facility Blog. (2017, January 23). PSYCHE to Evaluate 1H-19F Coupling Constants.
- Zácek, P., Dransfeld, A., Exner, O., & Schraml, J. (2006). 15N NMR Chemical Shifts of Ring Substituted Benzonitriles. Magnetic Resonance in Chemistry, 44(12), 1073-80.
- PNNL. (2024, February 22). An R Package for NMR Data Processing. Research Highlight.
- Gauthier, D. A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
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- UCL. (n.d.). Chemical shifts.
- Dharmatti, S. S., et al. (n.d.). High resolution NMR spectra of some tri-substituted benzenes.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- BMRB. (n.d.). Acetonitrile at BMRB (bmse000826).
- Pharmaceutical Technology. (n.d.). Evaluating Impurities in Drugs (Part II of III).
- Agrawal, P. K. (2011). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
- Preprints.org. (2025, January 30).
- SciSpace. (2013, December 15). Impurities in Pharmaceuticals- A Review.
- Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Prepar
- ChemScene. (n.d.). 2-(2-Fluoro-3-methoxyphenyl)acetonitrile.
- PubChem. (n.d.). (3-Methoxyphenyl)acetonitrile. National Institutes of Health.
- ChemicalBook. (n.d.). (3-Methoxyphenyl)acetonitrile(19924-43-7) 13C NMR spectrum.
- ChemicalBook. (n.d.). 2-Methoxyphenylacetonitrile(7035-03-2) 13C NMR spectrum.
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Technical Support Center: Mass Spectrometry of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile
Welcome to the technical support guide for the analysis of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile. This resource is designed for researchers and drug development professionals encountering challenges or seeking to deepen their understanding of the mass spectral behavior of this compound. The following question-and-answer guide addresses common issues from fundamental interpretation to advanced troubleshooting, ensuring scientific integrity and actionable insights for your experiments.
Section 1: Foundational Spectrum Interpretation
This section focuses on the expected mass spectrum of this compound under standard Electron Ionization (EI) conditions and how to interpret the primary data points.
Q1: What is the expected molecular ion peak (M⁺•) for this compound?
The molecular ion peak is a critical piece of information as it represents the intact molecule after ionization and provides the molecular weight.[1] To determine the expected mass-to-charge ratio (m/z) for the molecular ion, we first calculate the molecular weight of the compound.
Therefore, you should look for the molecular ion peak (M⁺•) at m/z 165 . Given the presence of a single nitrogen atom, the molecular weight is odd, which is consistent with the Nitrogen Rule.[5]
Q2: I see a peak at m/z 165. How can I be sure it's the molecular ion and not a fragment?
Confirming the molecular ion is crucial. In a standard EI spectrum, the molecular ion is the unfragmented radical cation and should appear at the highest m/z value, representing the full mass of the molecule.[5][6]
Verification Steps:
-
Check for Illogical Neutral Losses: Fragments resulting from the loss of 3 to 14 mass units directly from the proposed molecular ion are highly unlikely and suggest the peak is not the M⁺•.[7]
-
Look for the M+1 Peak: The presence of a small peak at m/z 166 (M+1) is expected due to the natural abundance of ¹³C (approx. 1.1%).[1] For a molecule with 9 carbon atoms, the expected intensity of the M+1 peak would be roughly 9 * 1.1% = 9.9% of the M⁺• peak intensity.
-
Consider the Fragmentation Pattern: The other major peaks in the spectrum should correspond to logical fragmentations from the parent ion at m/z 165. If the observed fragments cannot be rationalized as originating from a precursor of m/z 165, its assignment as the molecular ion is questionable.
Q3: What are the major predicted fragmentation pathways for this compound?
The fragmentation of a molecular ion is not random; it breaks apart to form the most stable possible fragment ions and neutral molecules.[8][9] For this compound, the aromatic ring provides stability, but the functional groups offer predictable cleavage points.
Key fragmentations include benzylic cleavage and the loss of small, stable neutral molecules like hydrogen cyanide (HCN) or a methyl radical (•CH₃). The most common fragment ions are often those that result in stable carbocations.[9]
Summary of Key Spectral Features
| m/z Value | Proposed Fragment | Neutral Loss | Comments |
|---|---|---|---|
| 165 | [C₉H₈FNO]⁺• | - | Molecular Ion (M⁺•) |
| 150 | [C₈H₅FNO]⁺• | •CH₃ | Loss of a methyl radical from the methoxy group. |
| 138 | [C₈H₈FO]⁺• | HCN | Loss of hydrogen cyanide from the acetonitrile group. |
| 125 | [C₇H₅FO]⁺ | •CH₂CN | Benzylic cleavage, loss of the acetonitrile radical to form a stable substituted benzyl cation. |
| 122 | [C₇H₅FO]⁺• | CO from m/z 150 | Subsequent loss of carbon monoxide after the initial loss of a methyl radical. |
Below is a diagram illustrating the primary fragmentation pathways originating from the molecular ion.
Section 2: Troubleshooting Common Experimental Issues
Even with a clear understanding of the expected spectrum, experimental realities can introduce complications. This section provides solutions to common problems.
Q4: I don't see a molecular ion peak at m/z 165, or it is very weak. What should I do?
The absence of a molecular ion is a common issue in high-energy electron ionization (EI-MS), especially if the molecule fragments very easily.[1][10]
Troubleshooting Steps:
-
Confirm Instrument Performance: Analyze a known standard (e.g., PFTBA, perfluorotributylamine) to ensure the instrument is properly tuned and sensitive in the higher mass range.
-
Lower the Ionization Energy: If your instrument allows, reducing the electron beam energy from the standard 70 eV to a lower value (e.g., 15-20 eV) can decrease fragmentation and increase the relative abundance of the molecular ion.[6]
-
Switch to a "Soft" Ionization Technique: This is the most effective solution. Techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) impart much less energy to the analyte, leading to significantly less fragmentation and a prominent protonated molecule peak ([M+H]⁺ at m/z 166) or other adducts.[6][10]
Q5: My spectrum has significant peaks that don't match the predicted fragments. What could they be?
Unexplained peaks are typically due to contamination or background signals.
Common Sources & Solutions:
-
Air Leaks: Look for peaks characteristic of air: m/z 28 (N₂⁺), 32 (O₂⁺), and 40 (Ar⁺). Check all seals and fittings for leaks.[11]
-
Column Bleed: If using Gas Chromatography-Mass Spectrometry (GC-MS), you may see peaks characteristic of the column's stationary phase, especially at high temperatures. These are often siloxane-based ions (e.g., m/z 73, 207, 281).
-
Phthalates (Plasticizers): These are very common contaminants from plastic labware. Look for characteristic peaks at m/z 149, 167, 279.[10] Always use high-purity, LC-MS grade solvents and glass containers where possible.
-
Solvent Impurities: Run a blank injection of your solvent to identify any peaks originating from the mobile phase or sample diluent.
Q6: The entire spectrum shows very low intensity or no signal at all. How do I troubleshoot this?
A lack of signal can stem from issues with the sample introduction, the ion source, or the detector.[11][12] A systematic approach is key to identifying the problem.[13][14]
The following workflow provides a logical sequence for troubleshooting a "no signal" issue.
Sources
- 1. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]
- 2. chemscene.com [chemscene.com]
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- 4. 2-Fluoro-5-Methoxyphenylacetonitrile | Properties, Synthesis, Uses, Safety & Supplier China [nj-finechem.com]
- 5. fiveable.me [fiveable.me]
- 6. uni-saarland.de [uni-saarland.de]
- 7. whitman.edu [whitman.edu]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gentechscientific.com [gentechscientific.com]
- 12. gmi-inc.com [gmi-inc.com]
- 13. alliancebioversityciat.org [alliancebioversityciat.org]
- 14. ssi.shimadzu.com [ssi.shimadzu.com]
Technical Support Center: Degradation of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile
Welcome to the dedicated technical support center for 2-(3-Fluoro-5-methoxyphenyl)acetonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation pathways of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to support your experimental work and ensure the integrity of your results.
Troubleshooting Guide: Investigating Unexpected Degradation
This guide addresses common issues encountered during the handling, storage, and experimental use of this compound, providing insights into the root causes and actionable solutions.
Issue: Loss of Purity or Appearance of Unknown Peaks in Chromatographic Analysis After Storage
Question: I have observed a decrease in the purity of my this compound sample and the emergence of new peaks in my HPLC/LC-MS analysis after storing it under what I believed were standard conditions. What could be the cause?
Answer:
The degradation of this compound during storage can be attributed to several factors, primarily hydrolysis and oxidation. The presence of moisture and exposure to air can initiate these degradation pathways.
-
Hydrolytic Degradation: The nitrile group (-CN) is susceptible to hydrolysis, which can occur under both acidic and basic conditions, and even with trace amounts of water over time. The hydrolysis proceeds in two main stages: first to the corresponding amide, 2-(3-fluoro-5-methoxyphenyl)acetamide, and subsequently to the carboxylic acid, 2-(3-fluoro-5-methoxyphenyl)acetic acid.[1][2]
-
Oxidative Degradation: Phenylacetonitriles can undergo oxidation, especially at the benzylic position (the CH2 group). This can lead to the formation of various oxidation products, including the corresponding benzaldehyde (3-fluoro-5-methoxybenzaldehyde) and benzoic acid (3-fluoro-5-methoxybenzoic acid). The presence of trace metal ions can catalyze such oxidative processes.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark, and dry place.[3][4][5]
-
Use of Desiccants: Store the container inside a desiccator to minimize exposure to moisture.
-
Inert Atmosphere Blanketing: For long-term storage, after opening the container, flush the headspace with an inert gas before re-sealing.
-
Characterize Degradants: If degradation has occurred, attempt to identify the new peaks using LC-MS/MS. Comparing the mass-to-charge ratio (m/z) of the parent compound with the new peaks can help identify potential hydrolysis or oxidation products (see Table 1).
Issue: Inconsistent Results in Aqueous Formulations or Reactions
Question: My experiments involving this compound in aqueous buffers are giving inconsistent results, and I suspect the compound is degrading. How does pH affect its stability?
Answer:
The stability of this compound is highly dependent on the pH of the aqueous medium. Both acidic and basic conditions can catalyze the hydrolysis of the nitrile group.
-
Acid-Catalyzed Hydrolysis: In acidic solutions, the nitrile nitrogen is protonated, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of the amide and subsequently the carboxylic acid.[6][7]
-
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the nitrile carbon. This also leads to the formation of the amide and then the carboxylate salt.[1][2]
The rate of hydrolysis is generally faster at the extremes of the pH scale. The methoxy group on the phenyl ring is generally stable under a wide range of pH conditions; however, very strong acidic conditions could potentially lead to ether cleavage. The C-F bond is typically very stable.[1]
Troubleshooting Steps:
-
pH Control: Carefully control and monitor the pH of your experimental medium.
-
Buffer Selection: Use buffers in the neutral pH range (pH 6-8) where the compound is likely to be more stable, if your experimental design allows.
-
Kinetic Studies: If working outside the neutral pH range is necessary, perform time-course studies to understand the degradation kinetics of the compound under your specific conditions. This involves analyzing samples at different time points to quantify the remaining parent compound and the formation of degradation products.
-
Freshly Prepared Solutions: Always use freshly prepared solutions of this compound for your experiments to minimize the impact of degradation.
Issue: Degradation Observed Upon Exposure to Light
Question: I've noticed that samples of this compound left on the lab bench under ambient light show signs of degradation. Is this compound light-sensitive?
Answer:
Aromatic compounds, especially those with activating groups like methoxy and fluoro substituents, can be susceptible to photodegradation. Exposure to ultraviolet (UV) or even high-intensity visible light can provide the energy to initiate photochemical reactions.
-
Photolytic Degradation Pathways: Photodegradation can involve complex radical-based mechanisms. Potential pathways include the cleavage of the C-CN bond, reactions involving the aromatic ring, and photo-oxidation if oxygen is present. The exact degradation products can be diverse and may differ from those formed through hydrolysis or thermal degradation.
Troubleshooting Steps:
-
Protect from Light: Always store the compound and its solutions in amber-colored vials or wrap containers with aluminum foil to protect them from light.[2]
-
Conduct Photostability Studies: If your application requires exposure to light, it is crucial to perform a formal photostability study as recommended by ICH guidelines (Q1B). This involves exposing the compound to a controlled source of UV and visible light and analyzing for degradation over time.
-
Minimize Exposure During Handling: When working with the compound, minimize its exposure to direct light. Work in a shaded area or use low-UV emitting light sources.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored in a cool (2-8 °C), dry, and dark place. The container should be tightly sealed, and for optimal stability, the headspace should be flushed with an inert gas like argon or nitrogen, especially after opening.[3][4][5]
Q2: What are the primary degradation products I should look for?
A2: The most common degradation products arise from hydrolysis and oxidation. You should primarily look for 2-(3-fluoro-5-methoxyphenyl)acetamide and 2-(3-fluoro-5-methoxyphenyl)acetic acid (from hydrolysis), and 3-fluoro-5-methoxybenzaldehyde and 3-fluoro-5-methoxybenzoic acid (from oxidation). A summary is provided in Table 1.
Q3: Is the fluoro group on the phenyl ring stable?
A3: The carbon-fluorine bond in aromatic compounds is generally very strong and stable under most experimental conditions, including a wide range of pH and temperatures.[1] Defluorination is not a common degradation pathway under typical laboratory conditions.
Q4: How does temperature affect the stability of this compound?
A4: Like most chemical reactions, the rate of degradation of this compound will increase with temperature. Therefore, it is important to avoid exposing the compound to high temperatures. If thermal lability is a concern, a thermogravimetric analysis (TGA) can be performed to determine its decomposition temperature. For solutions, elevated temperatures will accelerate hydrolysis.
Q5: What analytical techniques are best suited for monitoring the stability of this compound?
A5: A stability-indicating high-performance liquid chromatography (HPLC) method with UV detection is the most common and effective technique. Coupling HPLC with mass spectrometry (LC-MS) is highly recommended for the identification and characterization of unknown degradation products.[7]
Data Presentation and Protocols
Table 1: Potential Degradation Products of this compound
| Degradation Pathway | Potential Degradation Product | Molecular Formula | Molecular Weight ( g/mol ) | Change in Mass (Δm/z) |
| Parent Compound | This compound | C₉H₈FNO | 165.17 | - |
| Hydrolysis | 2-(3-Fluoro-5-methoxyphenyl)acetamide | C₉H₁₀FNO₂ | 183.18 | +18.01 |
| Hydrolysis | 2-(3-Fluoro-5-methoxyphenyl)acetic acid | C₉H₉FO₃ | 184.16 | +19.00 |
| Oxidation | 3-Fluoro-5-methoxybenzaldehyde | C₈H₇FO₂ | 154.14 | -11.03 |
| Oxidation | 3-Fluoro-5-methoxybenzoic acid | C₈H₇FO₃ | 170.14 | +4.97 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC-UV/MS method.
-
Analyze a control sample (unstressed) for comparison.
Protocol 2: Stability-Indicating HPLC-UV/MS Method
This protocol provides a starting point for developing a stability-indicating HPLC method.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 275 nm.
-
MS Detection: Electrospray ionization (ESI) in both positive and negative ion modes.
Visualizations
Caption: Potential degradation pathways of this compound.
Sources
- 1. Stability indicating uplc method for determination of impurities in verapamil hydrochloride drug substance | International Journal of Current Research [journalcra.com]
- 2. ijsdr.org [ijsdr.org]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. Verapamil Impurities | SynZeal [synzeal.com]
- 6. veeprho.com [veeprho.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: 2-(3-Fluoro-5-methoxyphenyl)acetonitrile
Welcome to the technical support center for 2-(3-Fluoro-5-methoxyphenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in scientific principles and practical laboratory experience.
I. Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems that may arise during the handling and use of this compound in experimental settings.
Question 1: I am observing a gradual discoloration (yellowing/browning) of my this compound sample upon storage. What is causing this, and how can I prevent it?
Answer:
The discoloration of your sample is likely due to slow decomposition. Phenylacetonitriles, in general, can be susceptible to degradation over time, and the presence of activating groups like the methoxy substituent on the aromatic ring can influence stability.[1]
Causality:
-
Oxidation: The benzylic position (the CH2 group) is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities. This can lead to the formation of colored polymeric byproducts.
-
Hydrolysis: Although slower, the nitrile group can undergo hydrolysis to the corresponding amide and subsequently to 2-(3-fluoro-5-methoxyphenyl)acetic acid, especially in the presence of moisture.[2][3][4][5][6] While these initial hydrolysis products are typically colorless, they may be intermediates in more complex degradation pathways that form colored species.
Preventative Measures:
| Parameter | Recommended Condition | Rationale |
| Temperature | Store at 2-8°C. | Reduces the rate of decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes oxidation by excluding atmospheric oxygen. |
| Light | Store in an amber vial or in the dark. | Prevents light-catalyzed degradation. |
| Moisture | Use a tightly sealed container and store in a desiccator. | Minimizes hydrolysis of the nitrile group. |
Workflow for Proper Storage:
Sources
- 1. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile
Welcome to the technical support guide for the synthesis of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important intermediate. Our goal is to equip you with the expertise to diagnose and resolve common experimental pitfalls, ensuring a successful and reproducible synthesis.
The primary route to this compound involves the nucleophilic substitution of a corresponding 3-fluoro-5-methoxybenzyl halide with a cyanide salt. While seemingly straightforward, this SN2 reaction is subject to several competing pathways and sensitivities that can impact yield and purity.
Caption: General synthesis pathway for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is organized by the phase of the experimental process in which a problem is most likely to be observed.
Part 1: Reaction Setup and Low Yields
Question 1: My reaction yield is consistently low. What are the most common causes?
Low yield is the most frequent issue and can stem from multiple sources. A systematic approach is crucial for diagnosis.
-
Purity of the Benzyl Halide: The starting material, 3-fluoro-5-methoxybenzyl halide, is a reactive benzylic halide. Impurities or degradation can significantly inhibit the reaction. It is advisable to use freshly prepared or purified halide. Unstable benzyl chlorides, for example, should be used on the same day they are prepared.[1]
-
Solubility of the Cyanide Salt: Alkali metal cyanides like NaCN or KCN have poor solubility in many common organic solvents.[2] If the cyanide salt is not sufficiently dissolved, its effective concentration in the reaction mixture is too low for the reaction to proceed efficiently.
-
Competing Side Reactions: The desired SN2 reaction competes with side reactions, primarily the formation of the isocyanide byproduct and hydrolysis of the nitrile product.[2]
-
Presence of Water: Water can lead to the hydrolysis of the benzyl halide to the corresponding alcohol and can also hydrolyze the final nitrile product, especially under basic conditions.[3]
Caption: Decision workflow for troubleshooting low reaction yields.
Question 2: How can I improve the solubility of my cyanide salt?
This is a critical factor for reaction success. Consider the following strategies:
-
Solvent Choice: Employ polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These solvents effectively solvate the cation (Na⁺ or K⁺), leaving the cyanide anion more "naked" and nucleophilic.[2] Anhydrous acetone can also be effective and helps prevent hydrolysis.[1]
-
Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), is highly effective. The PTC transports the cyanide anion from the solid phase or an aqueous phase into the organic phase where the benzyl halide resides, dramatically increasing the reaction rate.[2]
-
Physical Form of Salt: Use finely powdered sodium or potassium cyanide to maximize the surface area available for dissolution.
| Parameter | Recommendation | Rationale |
| Cyanide Source | Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) | Promotes C-attack (nitrile formation) over N-attack (isocyanide).[2] |
| Solvent | DMSO, DMF, or dry Acetone | Polar aprotic solvents enhance nucleophilicity of CN⁻.[1][2] |
| Temperature | 60-80 °C (Solvent Dependent) | Balances reaction rate against potential side reactions. Lower temperatures can favor substitution.[2] |
| Catalyst | Tetrabutylammonium Bromide (TBAB) or similar | A phase-transfer catalyst is highly recommended to overcome salt solubility issues.[2] |
Part 2: Side Reactions and Byproduct Formation
Question 3: I have a byproduct with a very unpleasant smell. What is it and how do I prevent it?
This is almost certainly the corresponding isocyanide (3-fluoro-5-methoxyphenyl isocyanide). The cyanide ion (⁻C≡N) is an ambident nucleophile, meaning it can attack an electrophile with either the carbon or the nitrogen atom.
-
Mechanism of Formation: Attack from the nitrogen lone pair results in the isocyanide. This pathway is more common with more "covalent" cyanides like silver cyanide (AgCN).
-
Prevention:
-
Use Ionic Cyanides: Stick to sodium cyanide (NaCN) or potassium cyanide (KCN). Their ionic nature favors the formation of the thermodynamically more stable C-C bond (nitrile) over the C-N bond (isocyanide).[2]
-
Solvent Choice: Polar aprotic solvents like DMSO help to dissociate the ion pair, making the carbon end the more available and potent nucleophile.[2]
-
Question 4: My product seems to be converting to a more polar compound during work-up. What is happening?
You are likely observing hydrolysis of the nitrile product to either the corresponding amide or the carboxylic acid (3-fluoro-5-methoxyphenylacetic acid). Nitriles can be hydrolyzed under both acidic and basic conditions, particularly when heated.[4][5][6]
-
Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen makes the carbon more electrophilic and susceptible to attack by water.[7] The reaction proceeds through an amide intermediate to the carboxylic acid.[5][6][8]
-
Base-Catalyzed Hydrolysis: Direct nucleophilic attack by hydroxide on the nitrile carbon initiates the process.[5] Under basic conditions, the final product is the carboxylate salt, which must be acidified in a separate step to yield the carboxylic acid.[6][8]
Prevention and Mitigation:
-
Control pH: During aqueous work-up, avoid strongly acidic or basic conditions. Use a saturated solution of sodium bicarbonate for washes instead of stronger bases if possible.
-
Avoid Heat: Do not heat the reaction mixture for extended periods during aqueous work-up. Perform extractions at room temperature.
-
Anhydrous Conditions: Ensure the reaction itself is run under reasonably dry conditions to prevent in-situ hydrolysis. Using dry acetone as a solvent is a good strategy to prevent hydrolysis of reactive benzyl halides.[1]
Part 3: Purification
Question 5: How do I effectively purify the final product?
This compound is typically an oil or low-melting solid. Purification can be challenging due to the presence of similarly-behaving impurities.
-
Standard Work-up: A typical work-up involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate, DCM) and washing with water and then brine. This removes the inorganic salts and highly polar solvents like DMSO.
-
Acid Wash for Isocyanide: If isocyanide formation is suspected, a wash with dilute acid (e.g., 2M HCl) can help hydrolyze and remove it. However, be cautious not to induce hydrolysis of your desired nitrile product. A previously reported method for removing benzyl isocyanide involves washing with warm (60°C) 50% sulfuric acid, but this is a harsh condition that should be approached with care.[2]
-
Silica Gel Chromatography: This is a reliable method for purification. Use a gradient of ethyl acetate in hexanes. The nitrile product is moderately polar. Monitor fractions carefully by TLC.
-
Vacuum Distillation: If the product is thermally stable, vacuum distillation can be an excellent method for purification on a larger scale. The boiling point for the target compound is approximately 249°C at atmospheric pressure, so high vacuum is required.[9]
Validated Experimental Protocol
This protocol is a robust starting point, incorporating best practices to mitigate common pitfalls.
Objective: To synthesize this compound via nucleophilic substitution.
Materials:
-
3-Fluoro-5-methoxybenzyl bromide (1.0 eq)
-
Sodium Cyanide (NaCN) (1.5 eq, finely powdered)
-
Tetrabutylammonium Bromide (TBAB) (0.1 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Deionized Water
-
Saturated Brine Solution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add finely powdered sodium cyanide (1.5 eq) and tetrabutylammonium bromide (0.1 eq).
-
Solvent Addition: Add anhydrous DMSO to the flask (approx. 5 mL per 1 g of benzyl bromide).
-
Starting Material Addition: Dissolve 3-fluoro-5-methoxybenzyl bromide (1.0 eq) in a minimal amount of anhydrous DMSO and add it dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-70°C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate/Hexanes). The disappearance of the starting benzyl bromide spot indicates completion.
-
Quenching and Extraction: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing a significant amount of water (approx. 10x the volume of DMSO). Extract the aqueous phase three times with ethyl acetate.
-
Causality Note: Diluting with a large volume of water is crucial to ensure the DMSO partitions into the aqueous layer, facilitating the extraction of the organic product.
-
-
Washing: Combine the organic layers and wash them twice with water, followed by one wash with saturated brine solution to remove residual water and DMSO.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
References
-
Nitrile to Acid - Common Conditions. [Online]. Available: [Link]
-
Hydrolysis of Nitriles - Organic Chemistry Tutor. [Online]. Available: [Link]
-
Nitrile to Carboxylic Acid - BYJU'S. [Online]. Available: [Link]
-
hydrolysis of nitriles - Chemguide. [Online]. Available: [Link]
-
Preparation of Carboxylic Acids: Hydrolysis of Nitriles - Moodle. [Online]. Available: [Link]
-
p-METHOXYPHENYLACETONITRILE - Organic Syntheses Procedure. [Online]. Available: [Link]
-
Predict the products of the following reactions. (c) benzyl bromide + sodium cyanide - Pearson. [Online]. Available: [Link]
-
A practical and instructive approach to purify acetonitrile for a wide electrochemical window. [Online]. Available: [Link]
-
Ch 11 : Nucleophilic substitution of benzylic halides - University of Calgary. [Online]. Available: [Link]
-
3-Fluoro-5-methoxyphenylacetonitrile CAS#: 914637-31-3 - ChemWhat. [Online]. Available: [Link]
- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. [Online].
-
Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation - ACS Publications. [Online]. Available: [Link]
-
nucleophilic substitution - halogenoalkanes and cyanide ions - Chemguide. [Online]. Available: [Link]
Sources
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- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 8. byjus.com [byjus.com]
- 9. chemwhat.com [chemwhat.com]
Technical Support Center: Solvent Selection and Troubleshooting for Reactions with 2-(3-Fluoro-5-methoxyphenyl)acetonitrile
Welcome to the technical support center for 2-(3-fluoro-5-methoxyphenyl)acetonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of solvent selection for reactions involving this key intermediate. We will address common experimental challenges, provide troubleshooting strategies, and explore modern, sustainable solvent alternatives to enhance reaction efficiency, yield, and safety.
Section 1: Frequently Asked Questions (FAQs)
This section directly addresses common issues encountered during reactions with this compound.
Q1: My reaction is sluggish or stalling. Besides catalysts and temperature, could the solvent be the issue?
A: Absolutely. Solvent choice is paramount and can be a frequent cause of poor reaction performance. Key factors to consider are:
-
Solubility: this compound is generally soluble in common organic solvents like acetone and ethanol[1]. However, salts, bases, or other reagents may not be. Poor solubility of any component can lead to a heterogeneous mixture and drastically slow down reaction rates.
-
Solvent Polarity: The polarity of the solvent must match the mechanism of your reaction. For reactions involving polar intermediates or transition states, such as the formation of a carbanion at the benzylic position, a polar aprotic solvent is often required to stabilize charged species and accelerate the reaction.
-
Purity: Ensure your solvent is anhydrous, especially for moisture-sensitive reactions like those using strong bases (e.g., NaH, LDA). Water can quench reagents and lead to reaction failure[2].
Q2: I'm observing significant side product formation. How can solvent choice mitigate this?
A: Solvents can influence the selectivity of a reaction by differentially stabilizing transition states leading to different products.
-
Polarity and Selectivity: In competitive reactions, a less polar solvent might favor a desired kinetic product, while a more polar solvent could promote a thermodynamic product by stabilizing a charged intermediate that allows for equilibration.
-
Hydrogen Bonding: Protic solvents (e.g., ethanol, water) can form hydrogen bonds, which may inhibit the reactivity of certain nucleophiles or bases. Switching to an aprotic solvent (e.g., acetonitrile, THF) can prevent this, potentially increasing the rate of the desired reaction over side reactions. The principles of green chemistry encourage the use of water where possible, but its protic nature must be considered for the specific reaction mechanism[3].
Q3: I need to replace hazardous solvents like DMF, NMP, or 1,4-dioxane due to new regulations and safety policies. What are viable, greener alternatives for reactions with this nitrile?
A: This is a critical consideration in modern chemical synthesis[4][5]. The industry is moving away from many traditional dipolar aprotic solvents due to toxicity concerns[4]. Excellent greener alternatives exist and should be considered:
-
Ethers: 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME) are bio-based or less hazardous alternatives to THF and 1,4-dioxane. They offer similar performance with better safety profiles.
-
Bio-based Solvents: Cyrene™ (dihydrolevoglucosenone) is a bio-based dipolar aprotic solvent that can replace DMF and NMP in many applications.
-
Binary Mixtures: A mixture of a less hazardous solvent like Dimethyl Sulfoxide (DMSO) with Ethyl Acetate (EtOAc) can be tuned to achieve the desired polarity while reducing the overall hazard profile[5].
-
Carbonates: Propylene carbonate is another replacement solvent suggested for some synthetic transformations[6].
Q4: My substrate has poor solubility in my chosen reaction solvent. What are my options?
A: Addressing solubility is crucial for reaction success.
-
Solvent Screening: First, confirm the solubility profile. While generally soluble in common organic solvents, the specific concentration required for your reaction may be an issue[1][7]. Test solubility in a range of solvents with varying polarities, such as toluene (nonpolar), 2-MeTHF (intermediate), and acetonitrile or DMSO (polar aprotic).
-
Solvent Mixtures: Using a co-solvent can be highly effective. For example, if your substrate is soluble in toluene but a reagent requires a more polar medium, a mixture of toluene and THF or 2-MeTHF might provide the necessary balance. Mixtures of a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA) can create unique solvation properties[6][8].
-
Temperature: Gently warming the reaction mixture can increase solubility, but this must be balanced with the thermal stability of your reactants and products[2].
Section 2: Troubleshooting Guide: A Case Study
This section provides a practical example of troubleshooting a common reaction involving this compound.
Reaction: Base-mediated C-alkylation of the benzylic position. This is a common transformation for phenylacetonitriles, which possess acidic benzylic protons[9].
Problem: A researcher attempts to alkylate this compound with ethyl iodide using sodium hydride (NaH) in THF at room temperature. After 24 hours, TLC analysis shows mostly unreacted starting material and a low yield of the desired product (<20%).
Analysis of the Problem
-
Base-Solvent Incompatibility: While NaH is a strong base, its effectiveness can be limited in THF. The sodium cation (Na+) is not strongly solvated by THF, meaning the deprotonated nitrile anion exists as a tight ion pair with Na+. This reduces the nucleophilicity of the carbanion, slowing the subsequent alkylation step.
-
Solubility of the Intermediate: The sodium salt of the deprotonated nitrile may have limited solubility in THF, causing it to precipitate from the solution and become unavailable for reaction.
Proposed Solution & Experimental Protocol
To address these issues, a switch to a more polar aprotic solvent is recommended. Dimethyl sulfoxide (DMSO) is an excellent choice as it strongly solvates cations, leading to a more "naked" and reactive carbanion.
Experimental Protocol: C-Alkylation using DMSO as Solvent
Objective: To achieve a high yield of 2-(3-fluoro-5-methoxyphenyl)-butanenitrile.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Ethyl iodide
-
Anhydrous DMSO
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.2 equivalents) to a dry, three-necked flask equipped with a magnetic stirrer, thermometer, and septum.
-
Solvent Addition: Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, carefully decanting the hexane each time. Add anhydrous DMSO to the flask via syringe to achieve a final reaction concentration of approximately 0.5 M.
-
Deprotonation: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMSO. Add this solution dropwise to the stirred NaH suspension at room temperature. A color change and/or gas evolution (H₂) may be observed. Stir the mixture for 30-60 minutes to ensure complete deprotonation.
-
Alkylation: Cool the reaction mixture to 0-5 °C using an ice bath. Add ethyl iodide (1.2 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly adding it to a beaker of saturated aqueous NH₄Cl solution (caution: unreacted NaH will react violently with water).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMSO.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel to obtain the pure 2-(3-fluoro-5-methoxyphenyl)-butanenitrile.
Section 3: Data-Driven Solvent Selection
Choosing the right solvent from the outset can save significant time and resources. The following table provides a comparative summary of potential solvents for the C-alkylation reaction described above.
Table 1: Comparison of Solvents for Alkylation of this compound
| Solvent | Type | Key Advantages | Potential Drawbacks | Expected Yield (%)* | Green Chemistry Rating |
| THF | Ethereal | Good for many organometallics | Poor cation solvation, can form peroxides | 15-25% | Acceptable |
| DMF | Polar Aprotic | Excellent solvating power | Reproductive toxicity, high boiling point | 85-95% | Hazardous / Restricted[5] |
| DMSO | Polar Aprotic | Superior cation solvation, high reactivity | Difficult to remove during work-up, high BP | >90% | Problematic |
| Acetonitrile | Polar Aprotic | Easier to remove than DMF/DMSO | Can be reactive itself (acidic protons) | 60-75% | Acceptable |
| 2-MeTHF | Greener Ether | Safer alternative to THF, higher BP | Moderate solvating power | 40-60% | Recommended[6] |
| CPME | Greener Ether | High stability, low peroxide formation | Higher cost, moderate solvating power | 40-60% | Recommended |
*Note: Yields are hypothetical estimates for comparison and will vary based on specific reaction conditions.
Visualization: Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting and optimizing a solvent for a new reaction involving this compound.
Caption: A decision workflow for selecting and optimizing reaction solvents.
References
- Green Synthesis of Nitriles from Biomass-Derived Aldehydes by Evoking Intrinsic Cooperative Effects of Ionic Liquids. ACS Sustainable Chemistry & Engineering.
- (2-Fluoro-5-Methoxyphenyl)Acetonitrile - Methylamine Supplier. Nanjing Finechem Holding Co.,Limited.
- How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
- A green synthesis method-nitrile hydration to synthesize amide. ResearchGate.
- Application of Nitriles as Reagents for Organic Synthesis with Loss of the Nitrile Functionality. ResearchGate.
- Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. ACS Publications.
- polar solvent acetonitrile: Topics by Science.gov. Science.gov.
- Nitrile synthesis by C-C coupling (cyanation). Organic Chemistry Portal.
- Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes. National Center for Biotechnology Information.
- Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal.
- Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI.
- Accelerated Chemical Reaction Optimization Using Multi-Task Learning. ACS Publications.
- Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. ResearchGate.
- Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions. Gyros Protein Technologies.
- A Comparative Guide to 3-Methoxyphenylacetonitrile and Its Alternatives in Organic Synthesis. Benchchem.
- (5-Fluoro-2-Methoxyphenyl)Acetonitrile - Methylamine Supplier. Nanjing Finechem Holding Co.,Limited.
Sources
- 1. 2-Fluoro-5-Methoxyphenylacetonitrile | Properties, Synthesis, Uses, Safety & Supplier China [nj-finechem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. mdpi.com [mdpi.com]
- 7. (5-Fluoro-2-Methoxyphenyl)Acetonitrile Manufacturer & Supplier China | CAS 203747-63-7 | Properties, Safety, Price & Applications [nj-finechem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile
Welcome to the technical support center for the synthesis of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this important synthetic intermediate. We will delve into the mechanistic rationale behind procedural choices and provide practical solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most effective catalytic systems for the synthesis of this compound?
The synthesis of this compound typically proceeds via the nucleophilic substitution of a suitable precursor, such as 3-fluoro-5-methoxybenzyl halide, with a cyanide source. While traditional methods exist, modern approaches heavily favor transition-metal-catalyzed cross-coupling reactions for their efficiency and functional group tolerance.[1]
Palladium-catalyzed cyanation is the most prominent and well-developed method.[2] These systems offer high catalytic efficiency and are less sensitive to air and moisture compared to other transition metals like nickel or copper.[2] A typical palladium-based system consists of three core components:
-
Palladium Precursor: Common choices include Pd(OAc)₂, Pd₂(dba)₃, or highly active palladacycle precatalysts.[3]
-
Ligand: Bulky, electron-rich phosphine ligands are essential for catalyst stability and activity.
-
Cyanide Source: A variety of cyanide-containing reagents can be used, each with distinct advantages and disadvantages.
Q2: Why is ligand selection so critical for a successful palladium-catalyzed cyanation?
Ligand selection is arguably the most crucial parameter in designing a robust cyanation protocol. The cyanide anion (CN⁻) is a notorious inhibitor of palladium catalysts because it can irreversibly bind to the palladium center, forming stable, catalytically inactive complexes (e.g., [Pd(CN)₄]²⁻).[2][3]
The primary role of a suitable ligand is to prevent this catalyst poisoning. Bulky phosphine ligands, such as those from the Buchwald biarylphosphine family (e.g., XPhos, tBuXPhos), create a sterically hindered environment around the palladium atom.[3][4] This steric shield allows the necessary reaction steps (oxidative addition and reductive elimination) to occur while physically preventing an excess of cyanide ions from accessing and deactivating the metal center.[3][4] The electron-rich nature of these ligands also promotes the rate-limiting oxidative addition step, further enhancing catalytic turnover.[4]
Q3: What are the pros and cons of different cyanide sources?
The choice of cyanide source profoundly impacts reaction performance, safety, and reproducibility. The most common sources are inorganic salts, each with a unique profile.
| Cyanide Source | Pros | Cons | Key Considerations |
| NaCN / KCN | Highly reactive, inexpensive. | Extremely toxic; high solubility in polar solvents can lead to rapid catalyst poisoning.[3][5] | Requires rigorously anhydrous conditions and careful control of addition rates to maintain a low concentration of free cyanide.[3] |
| Zn(CN)₂ | Lower toxicity; significantly less soluble in organic solvents, which provides a slow, controlled release of cyanide ions, minimizing catalyst deactivation.[3][6] | Requires higher temperatures; transmetalation from zinc to palladium can sometimes be slow. | A widely used and reliable choice for many functionalized substrates, balancing reactivity and catalyst stability.[3] |
| K₄[Fe(CN)₆] | Non-toxic, stable, and inexpensive, making it ideal for large-scale and green chemistry applications.[7][8] | Requires specific catalytic systems and conditions to efficiently release the cyanide from the stable ferrocyanide complex. Often requires higher temperatures.[7][8] | An excellent, safe alternative, but may require more optimization. Water can be a necessary co-solvent to facilitate the reaction.[7] |
| Acetone Cyanohydrin | An organic, liquid source of cyanide that can offer good results.[9] | Thermally unstable and toxic. | Used in specific protocols, often with particular palladium precursors and ligands.[9] |
Q4: What is the catalytic cycle for the palladium-catalyzed cyanation of a benzyl halide?
The reaction proceeds through a well-established catalytic cycle common to many palladium-catalyzed cross-coupling reactions.[2]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the starting material (e.g., 3-fluoro-5-methoxybenzyl bromide), breaking the carbon-halogen bond and forming a Pd(II) intermediate.
-
Halide/Cyanide Exchange (Transmetalation/Metathesis): The cyanide source exchanges its cyanide group for the halide on the Pd(II) complex. This step regenerates the halide salt.
-
Reductive Elimination: The newly formed carbon-cyanide bond is created as the organic product is expelled from the palladium center. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.
Caption: Palladium-catalyzed cyanation cycle and deactivation pathway.
Troubleshooting and Optimization Guide
Problem: My reaction has stalled or shows very low conversion.
-
Possible Cause #1: Catalyst Deactivation. This is the most common failure mode. The concentration of free cyanide in the solution is likely too high, leading to the formation of inactive palladium-cyanide complexes.[2][3]
-
Solution A (Change Cyanide Source): Switch from NaCN or KCN to a less soluble source like zinc cyanide (Zn(CN)₂).[3][6] This is often the most effective single change, as it self-regulates the cyanide concentration.
-
Solution B (Optimize Ligand): Increase the steric bulk of the phosphine ligand. If you are using a less bulky ligand like dppf, switching to XPhos or tBuXPhos can significantly improve catalyst lifetime and overall yield.[3][4]
-
Solution C (Use a Precatalyst): In-situ generation of the active Pd(0) from sources like Pd(OAc)₂ can be inefficient. Using a well-defined palladacycle precatalyst ensures more reliable and complete formation of the active catalyst, leading to more reproducible results.[3]
-
-
Possible Cause #2: Inactive Starting Material. The reactivity of benzyl halides follows the order I > Br > Cl. Benzyl chlorides are significantly less reactive and require a more potent catalytic system.
Problem: The reaction is messy, with multiple side products.
-
Possible Cause #1: Homocoupling of the Benzyl Halide. This can occur if the oxidative addition is efficient but subsequent steps are slow, or if the reaction conditions promote radical pathways.
-
Solution: Ensure your reaction is performed under an inert atmosphere (Nitrogen or Argon). Thoroughly degas your solvent before use. Using a well-defined precatalyst can also minimize side reactions by ensuring a clean and rapid initiation of the desired catalytic cycle.[3]
-
-
Possible Cause #2: Hydrolysis of the Nitrile. Although generally stable, the nitrile product can hydrolyze to the corresponding amide or carboxylic acid under harsh conditions, especially if water is present at high temperatures.
Problem: My results are not reproducible from one run to the next.
-
Possible Cause #1: Reagent Quality. The purity and physical state of the reagents are critical.
-
Solution A (Cyanide Source): Inorganic cyanides can absorb atmospheric moisture. Use a freshly opened bottle or dry the reagent in a vacuum oven before use. If milling the cyanide salt, ensure the particle size is consistent between batches, as this affects solubility and reaction rate.[3]
-
Solution B (Solvent): The presence of water or other impurities in the solvent can drastically affect the reaction. Use high-purity, anhydrous grade solvents.[11]
-
-
Possible Cause #2: Inconsistent Catalyst Activation. If you are generating the catalyst in situ from a precursor like Pd(OAc)₂, minor variations in reagent addition, temperature, or mixing can lead to inconsistent levels of the active Pd(0) species.
-
Solution: Employ a stable, well-defined palladacycle precatalyst. These are designed to cleanly and quantitatively generate the active catalyst under the reaction conditions, leading to superior reproducibility.[3]
-
Caption: Troubleshooting decision tree for cyanation reactions.
Recommended Experimental Protocol
This protocol is based on highly successful and robust palladium-catalyzed cyanation methods developed for aryl halides, adapted for the synthesis of this compound.[3][6] It utilizes a stable palladacycle precatalyst and a bulky ligand to ensure high efficiency and reproducibility.
Starting Material: 1-Bromomethyl-3-fluoro-5-methoxybenzene
Reagents & Equipment:
-
1-Bromomethyl-3-fluoro-5-methoxybenzene (1.0 equiv)
-
Zinc Cyanide (Zn(CN)₂) (0.6 equiv)
-
XPhos Palladacycle Gen. 3 (0.01 equiv, 1 mol%)
-
Anhydrous, degassed Dimethylacetamide (DMAc)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Nitrogen or Argon line
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: In a fume hood, assemble an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Place the flask under a positive pressure of inert gas (N₂ or Ar).
-
Reagent Addition: To the flask, add 1-bromomethyl-3-fluoro-5-methoxybenzene (1.0 equiv), zinc cyanide (0.6 equiv), and the XPhos Palladacycle precatalyst (0.01 equiv).
-
Solvent Addition: Add anhydrous, degassed DMAc via syringe to achieve a substrate concentration of approximately 0.5 M.
-
Reaction: With the inert gas flowing, heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
References
- Anbarasan, P., Schareina, T., & Beller, M. (2011). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives.
- Reddy, B. V. S., et al. (2021). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent.
- Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15914–15917.
- Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665-668.
- Zhu, Y., et al. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K₄[Fe(CN)₆]. Organic Letters, 13(24), 6468–6471.
- Sajith, A. M., & Muralidharan, A. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33941-33968.
- ResearchGate. (n.d.). Optimization of reaction conditions.
- Anderson, K. W., & Buchwald, S. L. (2005). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 7(19), 4153–4155.
- Roy, B. C., et al. (2019). α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols.
- Beller, M., et al. (2003). A new palladium catalyst system for the cyanation of aryl chlorides. Tetrahedron Letters, 44(14), 2913-2916.
- Jiang, Y., et al. (2017). Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis. Chemical Science, 8(10), 7192-7197.
- Ávila-Gutierrez, M., & Salvador, M. (2020). A practical and instructive approach to purify acetonitrile for a wide electrochemical window. arXiv preprint arXiv:2008.06823.
- ResearchGate. (n.d.). Representative methods for the synthesis of α‐arylacetonitriles.
- Li, Y., et al. (2018). Synthesis of phenylacetonitrile by amination of styrene oxide catalyzed by a bimetallic catalyst Zn30.1Cr4.3/γ-Al2O3. RSC Advances, 8(46), 26033-26042.
- BenchChem. (2025).
- Genç, S., et al. (2023). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. ACS Omega, 8(30), 27153–27163.
- Organic Syntheses. (n.d.). 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Organic Syntheses Procedure.
- Coetzee, J. F. (1967). Purification of acetonitrile and tests for impurities. Pure and Applied Chemistry, 13(3), 427-435.
- ResearchGate. (n.d.). The cyanation of aryl halides under different reaction conditions.
- ResearchGate. (n.d.). Catalytic cyanation with other related CN sources Reaction conditions: 0.3 mmol scale.
- Wang, D., et al. (2016). A nanoporous palladium-based heterogeneous catalyst for additive-free cyanation of aryl halides.
- Taylor & Francis. (n.d.). Cyanation – Knowledge and References. Taylor & Francis.
- Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure.
- ChemScene. (n.d.). 2-(2-Fluoro-3-methoxyphenyl)acetonitrile. ChemScene.
- BLDpharm. (n.d.). (2-Fluoro-5-methoxy-pyridin-3-yl)-acetonitrile. BLDpharm.
- ResearchGate. (n.d.). Catalytic reactions of arylacetonitriles with halonitrobenzenes in the presence of aqueous NaOH.
- ResearchGate. (n.d.). Pharmaceutical agents containing a‐arylacetonitriles.
- Kharas, G. (2023).
- Naveen, S., et al. (2006). Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. Analytical Sciences, 22(11), x265-x266.
- Roy, B. C., et al. (2019). α‐Alkylation of substituted phenylacetonitriles with benzyl alcohol; Reaction conditions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]
- 9. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 10. par.nsf.gov [par.nsf.gov]
- 11. publications.iupac.org [publications.iupac.org]
Technical Support Center: Synthesis of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile
Welcome to the technical support center for the synthesis of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their synthetic experiments. The following question-and-answer format directly addresses specific issues you may encounter, providing not just solutions but also the underlying chemical principles to empower your synthetic strategy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm seeing an unexpected peak in my HPLC/GC-MS analysis after synthesizing this compound from 3-fluoro-5-methoxybenzyl halide and a cyanide salt. What could it be?
This is a common query. The identity of the byproduct often depends on its molecular weight relative to the starting material and product. Here are the most probable culprits, categorized by their likely mode of formation:
-
Byproduct A: 2-(3-Fluoro-5-methoxyphenyl)acetamide: This is often the result of partial hydrolysis of the nitrile group of your product. This can occur during aqueous workup, especially if the conditions are basic or acidic and heated.[1][2]
-
Byproduct B: 2-(3-Fluoro-5-methoxyphenyl)acetic acid: Complete hydrolysis of the nitrile leads to the corresponding carboxylic acid. This is more likely under harsh acidic or basic conditions and prolonged reaction times or workups at elevated temperatures.[1][3]
-
Byproduct C: 1,3-Difluoro-5-methoxybenzene: This could be a starting material impurity or a degradation product.
-
Byproduct D: 3-Fluoro-5-methoxybenzaldehyde: Oxidation of the corresponding benzyl alcohol (if present as an impurity in the starting halide) or hydrolysis of the benzyl halide can lead to this aldehyde.
-
Byproduct E: Bis(3-fluoro-5-methoxyphenyl)acetonitrile (Dialkylated Product): This byproduct arises from the over-alkylation of the desired product. The benzylic proton on your product is acidic and can be deprotonated, leading to a second reaction with the starting benzyl halide.[4]
Here is a summary table of potential byproducts and their characteristics:
| Byproduct ID | Structure | Common Name | Molecular Weight | Likely Formation Mechanism |
| A | 2-(3-Fluoro-5-methoxyphenyl)acetamide | 183.18 | Partial hydrolysis of the nitrile | |
| B | 2-(3-Fluoro-5-methoxyphenyl)acetic acid | 184.16 | Complete hydrolysis of the nitrile | |
| C | 1,3-Difluoro-5-methoxybenzene | 144.11 | Starting material impurity/degradation | |
| D | 3-Fluoro-5-methoxybenzaldehyde | 154.13 | Oxidation/hydrolysis of starting material | |
| E | Bis(3-fluoro-5-methoxyphenyl)acetonitrile | 303.31 | Over-alkylation/Dialkylation |
Q2: How can I definitively identify the byproducts in my reaction mixture?
A combination of analytical techniques is the most robust approach:
-
GC-MS (Gas Chromatography-Mass Spectrometry): This is an excellent first-line technique. It will separate the components of your mixture and provide the molecular weight of each, allowing for a tentative identification based on the table above.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Useful for less volatile or thermally sensitive byproducts, such as the carboxylic acid.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H and 13C NMR are invaluable for unambiguous structure elucidation. If you can isolate the impurity (e.g., via preparative HPLC or column chromatography), a full NMR analysis will confirm its identity. Even in a mixture, characteristic peaks can often provide strong evidence. For example, the disappearance of the nitrile peak in the 13C NMR and the appearance of a carbonyl peak would suggest hydrolysis.
-
Co-injection/Spiking: If you have a commercial standard of a suspected byproduct, you can "spike" your sample with a small amount of the standard and re-run the HPLC or GC analysis. If the peak of interest increases in area, it confirms the identity of that byproduct.
Q3: What are the primary causes of byproduct formation in this synthesis, and how can I mitigate them?
Understanding the root cause is key to prevention. The following diagram illustrates the main reaction and potential side pathways.
Caption: Main synthetic route and common side reactions.
Mitigation Strategies:
-
To Prevent Hydrolysis (Byproducts A & B):
-
Control Workup Conditions: Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures, during the workup. Use a mild aqueous wash (e.g., saturated sodium bicarbonate solution, then brine) at room temperature.
-
Anhydrous Conditions: If possible, perform the reaction under anhydrous conditions and use a non-aqueous workup.
-
-
To Prevent Over-alkylation (Byproduct E):
-
Stoichiometry Control: Use a slight excess of the cyanide source relative to the benzyl halide. Avoid a large excess of the benzyl halide.
-
Slow Addition: Add the benzyl halide slowly to the reaction mixture containing the cyanide salt. This keeps the concentration of the halide low at any given time, favoring the reaction with cyanide over the deprotonated product.
-
Phase-Transfer Catalysis: Using a phase-transfer catalyst can improve the reaction rate and selectivity, often reducing the formation of dialkylated products.[4]
-
-
To Prevent Elimination:
-
Choice of Base: If a base is required, use a non-hindered, weaker base. Strong, bulky bases favor elimination.
-
Temperature Control: Lower reaction temperatures generally favor substitution over elimination.
-
Q4: Can you provide a standard protocol for analyzing the purity of this compound by HPLC?
Certainly. This is a general-purpose HPLC method that should provide good separation of the main byproducts. You may need to optimize it for your specific system.
Protocol: HPLC Purity Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
A linear gradient is often effective. Start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B.
-
Example Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 30% B
-
20-25 min: Re-equilibration at 30% B
-
-
-
Run Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of your product).
-
Injection Volume: 5-10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of your crude or purified product.
-
Dissolve in 10 mL of acetonitrile to make a 1 mg/mL solution.
-
Filter through a 0.45 µm syringe filter before injection.
-
The following diagram outlines the analytical workflow:
Caption: Workflow for HPLC purity analysis.
References
-
Organic Chemistry Tutor. Hydrolysis of Nitriles. Available at: [Link][1]
-
University of Calgary. Ch 11 : Eliminations of benzylic systems. Available at: [Link]
-
Chemistry Stack Exchange. Hydrolysis of nitriles: Amide vs Carboxylic acid. Available at: [Link]
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link][3]
-
Chemistry Steps. Converting Nitriles to Amides. Available at: [Link]
-
YouTube. Benzylic and Allylic Halides in Elimination Reactions. Available at: [Link][5]
-
Chemistry LibreTexts. 13.07: Substitution of benzylic and allylic halides. Available at: [Link][6]
-
Chemistry Stack Exchange. E1 and E2 elimination reactions in primary allylic and benzylic halides. Available at: [Link][7]
-
Michigan State University Department of Chemistry. Alkyl Halide Reactivity. Available at: [Link][8]
-
J-Stage. Alkylation of Phenylacetonitrile under Organic-aqueous Alkali Hydroxide Two Phase System in the Presence of Poly. Available at: [Link][4]
Sources
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- 2. chemguide.co.uk [chemguide.co.uk]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
Technical Support Center: Moisture Sensitivity in Reactions with 2-(3-Fluoro-5-methoxyphenyl)acetonitrile
Sources
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- 7. Karl Fischer vs Moisture Analysers Explained [scalesandbalances.co.uk]
- 8. mt.com [mt.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Synthesis of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile. Precise temperature control is paramount for achieving high yield, purity, and safety in this procedure. This document provides in-depth, experience-driven answers to common challenges, moving beyond simple procedural steps to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in the synthesis of this compound?
A1: The most common synthesis route involves the nucleophilic substitution of a 3-fluoro-5-methoxybenzyl halide with an alkali metal cyanide (e.g., NaCN or KCN). This reaction is governed by several temperature-dependent factors:
-
Exothermicity: The formation of the C-C bond is a highly exothermic process. Without adequate cooling, the reaction rate can accelerate uncontrollably, leading to a thermal runaway. This can cause vigorous boiling of the solvent, pressure buildup, and decomposition of reagents and products, posing a significant safety hazard.[1]
-
Side Reaction Pathways: Temperature dictates the competition between the desired SNAr reaction and unwanted side reactions. For instance, at elevated temperatures, the benzyl halide starting material is more susceptible to hydrolysis, especially in aqueous solvent systems, which forms the corresponding and often difficult-to-remove 3-fluoro-5-methoxybenzyl alcohol.[2][3]
-
Product Purity: Excessive heat can lead to the formation of impurities. While isonitrile formation is less common with benzyl halides compared to alkyl halides, it is still a potential side reaction that can be promoted by higher temperatures.
-
Reaction Rate: While higher temperatures increase the reaction rate, a carefully controlled, moderate temperature ensures the reaction proceeds to completion efficiently without activating the aforementioned side reactions. Some related syntheses specify heating to reflux (e.g., 75-85°C) after the initial exothermic addition is controlled, ensuring the reaction goes to completion.[4]
Q2: What is the generally accepted optimal temperature range for this cyanomethylation reaction?
A2: The process is typically biphasic. The optimal temperature depends on the stage of the reaction:
-
Reagent Addition Phase: During the dropwise addition of the benzyl halide to the cyanide solution, the primary goal is to manage the exotherm. The internal reaction temperature should be maintained in a low, controlled range, often between 20°C and 40°C .[5][6] Some protocols for sensitive substrates may even call for initial cooling in an ice bath (0-10°C) to ensure maximum control.
-
Reaction Completion Phase: After the addition is complete and the initial exotherm has subsided, the reaction mixture is often heated to a higher temperature to ensure it proceeds to completion. This range is typically between 70°C and 90°C for several hours.[4]
It is crucial to monitor the reaction's progress via techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal heating time and avoid product degradation from prolonged exposure to heat.
Q3: What are the primary consequences of failing to control the temperature?
A3: Poor temperature control can lead to a cascade of negative outcomes:
-
Drastically Reduced Yield: Due to reagent decomposition and the prevalence of side reactions.
-
Complex Purification: The formation of byproducts like 3-fluoro-5-methoxybenzyl alcohol complicates the workup and purification, often requiring column chromatography, which is undesirable for large-scale production.
-
Safety Incidents: A thermal runaway is a serious safety risk. Cyanide reactions should always be performed in a well-ventilated fume hood with appropriate safety measures and a quenching plan in place.
-
Inconsistent Results: Failure to maintain a consistent temperature profile from batch to batch will lead to unreliable and non-reproducible results, a critical issue in drug development and manufacturing.
Troubleshooting Guide: Temperature-Related Issues
This guide addresses specific problems encountered during the synthesis.
Problem 1: Low or No Product Yield
| Potential Cause | Explanation | Recommended Solution |
| Temperature Too Low During Addition | The activation energy for the reaction is not being met, resulting in an extremely slow or stalled reaction. | Ensure the initial temperature is sufficient to initiate the reaction, typically around room temperature (20-25°C), before beginning the controlled addition. Monitor for a slight exotherm as an indicator of reaction initiation. |
| Temperature Too Low During Heating Phase | The reaction has not been driven to completion, leaving a significant amount of starting material unreacted. | Increase the reflux temperature or prolong the heating time. Use TLC or GC analysis to track the consumption of the starting benzyl halide before stopping the reaction. The target is typically in the 70-90°C range.[4] |
| Temperature Too High (Runaway) | A thermal runaway has caused the decomposition of the starting material, the cyanide reagent, or the desired acetonitrile product. | This is a critical failure. Review the cooling capacity of your setup. For future runs, use a slower addition rate, more dilute reagents, or a more efficient cooling bath (e.g., ice-salt or a cryocooler). |
Problem 2: Significant Impurity Profile (e.g., presence of 3-fluoro-5-methoxybenzyl alcohol)
| Potential Cause | Explanation | Recommended Solution |
| Localized Hotspots | Inadequate stirring can create localized areas of high temperature where the benzyl halide is added, even if the thermocouple reads a normal temperature. This promotes hydrolysis. | Use a robust overhead mechanical stirrer, especially for reactions larger than 500 mL. Ensure the stirring vortex is sufficient to create a homogenous mixture. |
| Excessive Reaction Temperature | The overall reaction temperature was too high, favoring the hydrolysis side reaction over the desired cyanomethylation.[2][3] | Maintain the temperature strictly within the recommended range during addition (e.g., 20-40°C).[5][6] Ensure your thermometer or thermocouple is correctly placed to measure the internal temperature of the reaction mixture, not the bath temperature. |
| Prolonged Reaction Time at High Temp | Leaving the reaction at a high temperature for too long after completion can lead to the slow degradation of the product or unreacted starting material. | Monitor the reaction progress closely. Once the starting material is consumed, proceed with the workup. Do not heat unnecessarily for extended periods. |
Troubleshooting Workflow Diagram
This diagram provides a logical path for diagnosing issues in the synthesis.
Caption: Troubleshooting workflow for synthesis issues.
Reference Experimental Protocol
This protocol is a representative procedure synthesized from established methods for benzyl cyanomethylation and should be adapted and optimized for specific laboratory conditions.[2][3][4][7]
Reagents:
-
3-Fluoro-5-methoxybenzyl chloride (1.0 eq)
-
Sodium cyanide (NaCN) (1.2 eq)
-
Solvent (e.g., Acetone/Water mixture, or DMSO)
-
Phase-transfer catalyst (optional, e.g., TBAB)
Procedure:
-
Setup: Equip a four-necked round-bottom flask with a mechanical stirrer, a thermometer/thermocouple to measure internal temperature, a dropping funnel, and a reflux condenser. Ensure the setup is in a certified fume hood.
-
Charge Reagents: Charge the flask with sodium cyanide and the chosen solvent system (e.g., a 2:1 mixture of acetone and water). If using a phase-transfer catalyst, add it at this stage.
-
Initial Heating: Stir the mixture and heat gently to approximately 30°C to ensure the dissolution of the cyanide salt.
-
Controlled Addition: Dissolve the 3-fluoro-5-methoxybenzyl chloride in a minimal amount of the reaction solvent in the dropping funnel. Begin adding the benzyl chloride solution dropwise to the stirred cyanide mixture.
-
Temperature Monitoring (CRITICAL): Monitor the internal temperature closely. The reaction is exothermic. Maintain the internal temperature between 30-40°C by controlling the addition rate and using a water bath for cooling as necessary.[5] Do not allow the temperature to exceed 45°C during this phase. The addition should typically take 1-2 hours for a moderate scale.
-
Reaction Completion: Once the addition is complete, continue stirring at 40°C for an additional hour. Then, slowly heat the reaction mixture to reflux (typically 75-85°C ) and maintain this temperature for 2-4 hours.[4]
-
Monitoring: Follow the disappearance of the starting material by TLC or GC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Proceed with a standard aqueous workup, including extraction with an organic solvent (e.g., ethyl acetate), washing of the organic layer, drying, and concentration under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography if necessary.
References
-
Encyclopedia.pub. (2023, May 5). Cyanomethylation Reaction. Retrieved from [Link]
-
Organic Syntheses. α-PHENYLBUTYRONITRILE. Retrieved from [Link]
-
ResearchGate. Direct cyanomethylation of aliphatic and aromatic hydrocarbons with acetonitrile over metal loaded titanium oxide photocatalyst | Request PDF. Retrieved from [Link]
-
Organic Syntheses. 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Retrieved from [Link]
-
Organic Syntheses. p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]
-
Catalysis Science & Technology (RSC Publishing). Direct cyanomethylation of aliphatic and aromatic hydrocarbons with acetonitrile over a metal loaded titanium oxide photocatalyst. Retrieved from [Link]
-
Knowledge UChicago. A simplified protocol for the automated production of 2‐[18F]fluoro‐3‐[2‐((S)‐3‐pyrrolinyl)methoxy]pyridine ([18F]ni. Retrieved from [Link]
- Google Patents. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.
-
ChemRxiv. Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. Retrieved from [Link]
-
ACS Publications. Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles | ACS Omega. Retrieved from [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
OUCI. Assessment on thermal hazards of reactive chemicals in industry: State of the Art and perspectives. Retrieved from [Link]
-
NIH. Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]
-
ResearchGate. Nucleophilic Aromatic Substitution of Heterocycles Using a High-Temperature and High-Pressure Flow Reactor. Retrieved from [Link]
-
Organic Chemistry Portal. Nitrile synthesis by C-C coupling (Cyanomethylation). Retrieved from [Link]
- Google Patents. US2783265A - Preparation of phenylacetonitriles.
-
RSC Publishing. Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]
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- 2. Organic Syntheses Procedure [orgsyn.org]
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- 4. (3-Methoxyphenyl)acetonitrile synthesis - chemicalbook [chemicalbook.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Purity Analysis of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile
Introduction
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance.[1][2] 2-(3-Fluoro-5-methoxyphenyl)acetonitrile is a key building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality, safety, and efficacy of the final drug product. Therefore, robust and reliable analytical methods for its purity assessment are critical.[3][4]
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of this compound. We will delve into the technical intricacies of method development, validation considerations, and a comparative analysis of their performance, offering researchers and drug development professionals the insights needed to make informed decisions for their analytical workflows.
The Criticality of Purity Analysis
The presence of impurities in a pharmaceutical intermediate like this compound can arise from various sources, including the synthetic route, degradation, or storage.[5] These impurities, even in trace amounts, can potentially alter the pharmacological and toxicological profile of the final API. Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities.[1][2][6]
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for its versatility, sensitivity, and high resolving power in separating a wide range of compounds.[3][4][7]
Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)
A well-developed HPLC method is crucial for the accurate quantification of this compound and the separation of its potential process-related impurities and degradation products.[3]
Rationale for Method Design
The selection of the stationary phase, mobile phase, and detector is critical for achieving optimal separation.[5][7] For an aromatic nitrile like this compound, a reversed-phase HPLC method is the most suitable approach.[5]
-
Stationary Phase: A C18 (octadecylsilyl) column is a robust and widely used stationary phase for the separation of moderately polar to non-polar compounds. Its hydrophobic nature provides excellent retention and separation for aromatic compounds.
-
Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for reversed-phase HPLC.[8] Acetonitrile is a preferred organic modifier due to its low viscosity and UV transparency.[9] The addition of a buffer, such as phosphate buffer, can help to control the pH and improve peak shape, especially if any acidic or basic impurities are present.
-
Detector: A UV detector is the most common and suitable detector for this analysis, as the aromatic ring in the analyte provides strong UV absorbance.[7] The selection of the detection wavelength at the absorbance maximum (λmax) of the analyte ensures the highest sensitivity.[7]
Experimental Protocol: HPLC-UV Purity Analysis
Below is a detailed, step-by-step methodology for the HPLC purity analysis of this compound.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 272 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC Purity Analysis.
Comparative Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
For a volatile compound like this compound, Gas Chromatography (GC) coupled with a Mass Spectrometer (MS) offers a powerful alternative for purity analysis.[10] GC-MS provides excellent separation efficiency for volatile compounds and the mass spectrometer offers high sensitivity and structural information, aiding in the identification of unknown impurities.[10]
Rationale for Method Design
-
Stationary Phase: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for the analysis of aromatic compounds. This phase provides good separation based on boiling points and polarity differences.
-
Carrier Gas: Helium or hydrogen are common carrier gases in GC, providing good efficiency.
-
Injection Mode: A split injection is typically used for purity analysis to avoid column overloading.
-
Detector: A mass spectrometer provides both quantitative data and qualitative information (mass spectra) that can be used to identify impurities by comparing their spectra to a library or through interpretation.
Experimental Protocol: GC-MS Purity Analysis
Chromatographic Conditions:
| Parameter | Condition |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Injection Mode | Split (20:1) |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 40-400 amu |
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with dichloromethane.
-
Sample Solution (1 mg/mL): Accurately weigh about 10 mg of the this compound sample and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with dichloromethane.
Performance Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS for purity analysis depends on several factors, including the nature of the impurities, required sensitivity, and available instrumentation. Below is a comparative summary based on hypothetical but realistic experimental data.
| Parameter | HPLC-UV | GC-MS |
| Resolution | Excellent for non-volatile & polar impurities | Excellent for volatile & thermally stable impurities |
| Sensitivity (LOD) | ~0.01% | ~0.005% |
| Analysis Time | ~30 minutes | ~20 minutes |
| Impurity Identification | Based on retention time comparison with standards | Confident identification through mass spectral library matching |
| Solvent Consumption | High | Low |
| Instrumentation Cost | Moderate | High |
Decision-Making for Method Selection
The selection of the most appropriate analytical technique is a critical step in method development.[5] The following diagram illustrates a logical approach to choosing between HPLC and GC-MS for the purity analysis of this compound.
Sources
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A Comparative Guide to the Synthesis of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile
For researchers and professionals in drug development and medicinal chemistry, the synthesis of novel substituted phenylacetonitriles is a foundational step in the creation of a diverse array of bioactive molecules. 2-(3-Fluoro-5-methoxyphenyl)acetonitrile, a key building block, incorporates a unique fluoro and methoxy substitution pattern that can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds. This guide provides an in-depth, objective comparison of viable synthetic routes to this important intermediate, grounded in established chemical principles and supported by experimental data from analogous transformations.
The primary synthetic challenge lies in the efficient and safe introduction of the nitrile functionality. This is typically achieved via nucleophilic substitution on a corresponding 3-fluoro-5-methoxybenzyl halide. Therefore, our comparative analysis will focus on the critical cyanation step, while also detailing the necessary preparation of the prerequisite benzyl halide intermediate.
Strategic Overview: A Two-Stage Approach
The most logical and widely applicable synthetic strategy for this compound can be dissected into two principal stages:
-
Precursor Formation: The synthesis of a suitable 3-fluoro-5-methoxybenzyl halide (chloride or bromide).
-
Nucleophilic Cyanation: The displacement of the halide with a cyanide nucleophile to form the target phenylacetonitrile.
The following diagram illustrates this general synthetic workflow.
Caption: General two-stage synthetic workflow for this compound.
Part 1: Synthesis of the Benzyl Halide Precursor
The choice between using 3-fluoro-5-methoxybenzyl chloride or bromide will depend on factors such as the cost of the halogenating agent, reaction conditions, and the reactivity required for the subsequent cyanation step. Benzyl bromides are generally more reactive than benzyl chlorides but may be less stable and more expensive to prepare.
Methodology: Halogenation of 3-Fluoro-5-methoxybenzyl Alcohol
A reliable method for the preparation of the benzyl halide is the halogenation of the corresponding benzyl alcohol, which is commercially available.
Protocol 1: Synthesis of 3-Fluoro-5-methoxybenzyl Chloride
-
To a stirred solution of 3-fluoro-5-methoxybenzyl alcohol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) at 0 °C, add thionyl chloride (SOCl₂, 1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 3-fluoro-5-methoxybenzyl chloride, which can often be used in the next step without further purification.
Protocol 2: Synthesis of 3-Fluoro-5-methoxybenzyl Bromide
-
To a stirred solution of 3-fluoro-5-methoxybenzyl alcohol (1.0 eq) in a dry aprotic solvent (e.g., diethyl ether) at 0 °C, add phosphorus tribromide (PBr₃, 0.4 eq) dropwise.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
-
Monitor the reaction by TLC. Once the starting material is consumed, cool the mixture to 0 °C and slowly add water to quench the excess PBr₃.
-
Extract the product with diethyl ether, wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Part 2: Comparative Analysis of Cyanation Methods
The conversion of the benzyl halide to the phenylacetonitrile is the most critical step, with several methodologies available, each with distinct advantages and disadvantages.
Method A: Classical Cyanation with Alkali Metal Cyanides
This is the most traditional approach, typically employing sodium cyanide (NaCN) or potassium cyanide (KCN) in a suitable solvent system. The primary challenge is the poor solubility of the inorganic cyanide salt in organic solvents where the benzyl halide is soluble.
Protocol A1: Aqueous Ethanolic Conditions
-
In a round-bottom flask equipped with a reflux condenser, dissolve potassium cyanide (KCN, 1.2 eq) in a minimal amount of water.[1][2][3]
-
To this solution, add a solution of 3-fluoro-5-methoxybenzyl halide (1.0 eq) in ethanol. The ethanol acts as a co-solvent to facilitate mixing of the aqueous and organic phases.[1]
-
Heat the biphasic mixture to reflux and maintain for 4-8 hours, monitoring by TLC.
-
After cooling, add water to dissolve the inorganic salts and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by vacuum distillation or column chromatography.
Protocol A2: Anhydrous Acetone with Iodide Catalyst
-
In a flask set up for reflux, suspend finely powdered sodium cyanide (NaCN, 1.5 eq) and a catalytic amount of sodium iodide (NaI, 0.1 eq) in dry acetone.[4][5]
-
Add a solution of 3-fluoro-5-methoxybenzyl chloride (1.0 eq) in dry acetone. The iodide catalyst facilitates the reaction via an in-situ Finkelstein reaction, converting the benzyl chloride to the more reactive benzyl iodide.
-
Heat the mixture to reflux with vigorous stirring for 16-24 hours.
-
Cool the reaction, filter off the inorganic salts, and wash the filter cake with fresh acetone.
-
Combine the filtrates and concentrate under reduced pressure. The residue can then be taken up in a solvent like benzene or toluene, washed with water to remove any remaining cyanide salts, dried, and purified.[5]
Method B: Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique to overcome the mutual insolubility of reactants. A phase-transfer catalyst, typically a quaternary ammonium salt, transports the cyanide anion from the aqueous or solid phase into the organic phase where it can react with the benzyl halide.[6][7]
Caption: Mechanism of Phase-Transfer Catalyzed Cyanation.
Protocol B1: Liquid-Liquid PTC
-
Charge a flask with 3-fluoro-5-methoxybenzyl halide (1.0 eq) dissolved in an inert organic solvent like toluene or dichloromethane.
-
Add a concentrated aqueous solution of sodium cyanide (e.g., 30% w/w, 1.5 eq).
-
Add a phase-transfer catalyst (0.02-0.05 eq), such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (BTEAC).[8]
-
Stir the biphasic mixture vigorously at a temperature ranging from room temperature to 60 °C for 2-6 hours.
-
Monitor the reaction by TLC or GC. Upon completion, separate the layers.
-
Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate to obtain the product. The catalyst remains in the organic phase and can be removed during purification if necessary.
Method C: Safer Cyanating Agents - Potassium Hexacyanoferrate(II)
In response to the high toxicity of alkali metal cyanides, less hazardous alternatives have been developed. Potassium hexacyanoferrate(II), K₄[Fe(CN)₆], is an excellent example, being significantly less toxic and more stable.[9] These reactions typically require a transition metal catalyst, such as palladium or copper, to facilitate the transfer of the cyanide group.
Protocol C1: Palladium-Catalyzed Cyanation
-
In a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), combine 3-fluoro-5-methoxybenzyl chloride (1.0 eq), potassium hexacyanoferrate(II) (K₄[Fe(CN)₆], 0.3 eq, note stoichiometry as it provides multiple cyanide ions), a palladium catalyst such as Pd(OAc)₂ (0.01-0.05 eq), and a suitable phosphine ligand like triphenylphosphine (PPh₃, 0.02-0.1 eq).[9]
-
Add a dry, degassed solvent such as toluene or DMF.
-
Heat the mixture to 80-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress. Once complete, cool the mixture, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water, dry the organic layer, and concentrate. Purify the residue by column chromatography.
Performance Comparison
| Method | Cyanide Source | Key Reagents/Catalyst | Typical Conditions | Advantages | Disadvantages |
| A1: Classical (Aqueous Ethanol) | KCN / NaCN | Ethanol/Water | Reflux, 4-8 h | Inexpensive reagents, simple setup. | Biphasic reaction can be slow; potential for hydrolysis side products (benzyl alcohol); high toxicity of cyanide source.[1][2] |
| A2: Classical (Anhydrous Acetone) | NaCN | Acetone, NaI (cat.) | Reflux, 16-24 h | Homogeneous reaction, avoids water. | Requires strictly anhydrous conditions; long reaction times; high toxicity of cyanide source.[4][5] |
| B: Phase-Transfer Catalysis (PTC) | NaCN / KCN | Quaternary Ammonium Salt (e.g., TBAB) | RT to 60 °C, 2-6 h | Mild conditions, faster reaction rates, high yields, excellent for industrial scale-up.[6][7] | Catalyst cost (though used in small amounts); requires vigorous stirring; high toxicity of cyanide source. |
| C: Safer Reagent (Pd-Catalyzed) | K₄[Fe(CN)₆] | Pd(OAc)₂, PPh₃ | 80-120 °C, 12-24 h | Significantly lower toxicity of cyanide source, environmentally benign.[9][10] | Requires expensive and air-sensitive palladium catalysts and ligands; requires inert atmosphere; potentially longer reaction times and higher temperatures. |
Conclusion and Recommendation
For the laboratory-scale synthesis of this compound, the Phase-Transfer Catalysis (PTC) method (Method B) offers the most compelling balance of efficiency, mild reaction conditions, and high yield. The significantly reduced reaction times compared to classical methods and the operational simplicity make it a superior choice for research and development professionals. While it still employs a toxic cyanide source, the controlled conditions and efficient reaction minimize handling risks.
For process development and scale-up where safety and environmental concerns are paramount, exploring the palladium-catalyzed reaction with potassium hexacyanoferrate(II) (Method C) is highly recommended. Although the initial investment in catalysts is higher, the dramatic reduction in the toxicity of the cyanide source is a significant advantage that aligns with modern green chemistry principles. The reaction conditions would require optimization for the specific substrate, but it represents the future direction for safer cyanation processes.
The classical methods, while foundational, are largely superseded by these more advanced and efficient protocols. They remain viable for situations where cost is the absolute primary driver and the necessary safety infrastructure for handling large quantities of alkali cyanides is robustly in place.
References
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Synthesis of phenylacetonitrile. PrepChem.com. [Link]
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Pd-Catalyzed Cyanation of Benzyl Chlorides with Nontoxic K4[Fe(CN)6]. ResearchGate. [Link]
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Industrial Phase-Transfer Catalysis. PTC Organics. [Link]
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Benzyl cyanide. Wikipedia. [Link]
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Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. PubMed Central. [Link]
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Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Royal Society of Chemistry. [Link]
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Introduction of the Cyano Group by Substitution of a Halogen. Thieme E-Books. [Link]
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Copper‐Mediated Cyanation of Aryl Halides by Activation of Benzyl Cyanide as the Cyanide Source. European Journal of Organic Chemistry. [Link]
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Cyanation. Wikipedia. [Link]
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Cyanides-Free Cyanation of Aryl Halides Using Formamide. ResearchGate. [Link]
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α-PHENYLACETOACETONITRILE. Organic Syntheses. [Link]
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Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. ACS Publications. [Link]
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The Reaction of Alkyl Halides with Cyanide Ions. Chemistry LibreTexts. [Link]
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Catalytic Cyanation of C–N Bonds with CO2/NH3. PubMed Central. [Link]
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Why is it aqueous and ethanolic conditions for nucleophillc substitution of cyanide ion with benzyl chloride? Chemistry Stack Exchange. [Link]
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-
2-PHENYLBUTYRONITRILE. Organic Syntheses. [Link]
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2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Organic Syntheses. [Link]
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Preparation of benzyl cyanide. PrepChem.com. [Link]
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Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. Science. [Link]
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2,3-diphenylsuccinonitrile. Organic Syntheses. [Link]
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p-METHOXYPHENYLACETONITRILE. Organic Syntheses. [Link]
- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
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Navigating Bioactivity: A Comparative Analysis of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile and its Analogs in Drug Discovery
In the landscape of modern drug discovery, the phenylacetonitrile scaffold represents a versatile starting point for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer and antimicrobial effects.[1] This guide provides a comprehensive comparison of the biological activity of a focal compound, 2-(3-Fluoro-5-methoxyphenyl)acetonitrile, with a series of its structural analogs. Through a detailed examination of experimental data, we will elucidate the structure-activity relationships (SAR) that govern their efficacy and selectivity, offering valuable insights for researchers and drug development professionals.
While specific experimental data for this compound is not extensively documented in publicly available literature, this guide will proceed with a well-established understanding of related structures to present a comparative framework. The analogs discussed are designed to probe the influence of electronic and steric modifications on the phenyl ring, providing a clear illustration of the principles of medicinal chemistry in action.
The Phenylacetonitrile Core: A Privileged Scaffold
The phenylacetonitrile moiety is a key pharmacophore in a variety of biologically active molecules. The presence of the nitrile group can enhance the biological activity of drug candidates, contributing to more potent and specific therapeutic effects.[2] Furthermore, the "active methylene" group adjacent to the phenyl ring provides a reactive handle for synthetic modifications, allowing for the facile generation of diverse chemical libraries.[1] Our investigation centers on understanding how substitutions on the phenyl ring of this core structure modulate its interaction with biological targets.
Comparative Biological Evaluation: A Hypothetical Study
For the purpose of this guide, we will consider a hypothetical study comparing our lead compound, This compound (Compound A) , against a series of rationally designed analogs. The primary biological activities of interest are anticancer and antimicrobial effects, reflecting the known potential of this chemical class.[2][3]
Hypothetical Analogs for Comparative Analysis:
-
Compound B: 2-(3,5-Dimethoxyphenyl)acetonitrile (exploring the effect of replacing fluorine with a methoxy group)
-
Compound C: 2-(3-Fluorophenyl)acetonitrile (evaluating the contribution of the methoxy group)
-
Compound D: 2-Phenylacetonitrile (the unsubstituted parent compound)
-
Compound E: 2-(3,4,5-Trimethoxyphenyl)acetonitrile (a known motif in potent anticancer agents like combretastatin A-4)[3]
Anticancer Activity: Targeting Tubulin Polymerization
Several 2-phenylacrylonitrile derivatives have been identified as potent inhibitors of tubulin polymerization, a validated target in cancer chemotherapy.[4] These agents disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]
Experimental Protocol: In Vitro Cytotoxicity and Tubulin Polymerization Assays
A detailed protocol for assessing the anticancer activity of our compound series is provided below. This multi-step process begins with a broad cytotoxicity screening, followed by more specific mechanism-of-action studies.
Workflow for Anticancer Activity Evaluation
Caption: Workflow for evaluating the anticancer potential of novel phenylacetonitrile derivatives.
Table 1: Hypothetical Anticancer Activity Data
| Compound | HCT116 IC₅₀ (nM) | BEL-7402 IC₅₀ (nM) | Tubulin Polymerization Inhibition IC₅₀ (µM) | Selectivity Index (Normal vs. Cancer Cells) |
| A (Lead) | 15.2 | 21.5 | 0.8 | >10 |
| B | 35.8 | 42.1 | 1.5 | 8.5 |
| C | 89.4 | 110.2 | 5.2 | 5.1 |
| D | >1000 | >1000 | >50 | <1 |
| E | 5.9 | 7.8 | 0.3 | >20 |
Structure-Activity Relationship (SAR) Insights:
The hypothetical data in Table 1 suggests a clear SAR. The presence of both fluoro and methoxy groups at the meta positions (Compound A) appears crucial for potent anticancer activity compared to the unsubstituted parent compound (D). Replacing the fluorine with a second methoxy group (Compound B) slightly reduces activity, indicating a potential role for the electronegativity of fluorine in target binding. The removal of the methoxy group (Compound C) leads to a significant drop in potency. The trimethoxy analog (Compound E), inspired by known tubulin inhibitors, shows the highest potency, highlighting the importance of this substitution pattern for this particular biological target.[3]
Hypothetical SAR Diagram for Anticancer Activity
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A Spectroscopic Guide to Phenylacetonitrile Derivatives: A Comparative Analysis of 2-(3-Methoxyphenyl)acetonitrile and its 3-Fluoro Analogue
In the landscape of modern drug discovery and organic synthesis, phenylacetonitrile derivatives serve as pivotal structural motifs. Their versatile reactivity and presence in numerous biologically active molecules necessitate a profound understanding of their physicochemical properties. Among these, the precise structural elucidation via spectroscopic methods is paramount for ensuring purity, confirming identity, and understanding electronic effects that can influence molecular interactions.
This technical guide provides a detailed spectroscopic comparison between 2-(3-methoxyphenyl)acetonitrile and its fluorinated derivative, 2-(3-fluoro-5-methoxyphenyl)acetonitrile. While a wealth of experimental data exists for the former, the latter represents a frontier molecule with predicted, yet highly informative, spectral characteristics. This comparison will illuminate the influence of fluorine substitution on the spectroscopic signatures of this important class of molecules, offering researchers a predictive framework for characterizing similar compounds.
Molecular Structures and Spectroscopic Overview
The introduction of a fluorine atom to the aromatic ring of 2-(3-methoxyphenyl)acetonitrile is expected to induce significant, predictable changes in its spectroscopic profile. Fluorine's high electronegativity and the presence of nuclear spin (I = 1/2) will manifest in distinctive ways across various spectroscopic techniques.
Figure 1. Molecular structures of the compared phenylacetonitrile derivatives.
Comparative Spectroscopic Data
The following tables summarize the experimental data for 2-(3-methoxyphenyl)acetonitrile and the predicted data for its 3-fluoro derivative.
¹H NMR Data
Table 1. ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃.
| Proton Assignment | 2-(3-methoxyphenyl)acetonitrile | This compound (Predicted) | Key Observations |
| CH₂ | 3.65 | ~3.7 | Minimal change expected. |
| OCH₃ | 3.76 | ~3.8 | Minor downfield shift due to fluorine's electron-withdrawing effect. |
| Aromatic H | 6.82 - 7.25 | 6.6 - 7.0 | Aromatic protons will experience varied shielding/deshielding effects and show C-F coupling. |
¹³C NMR Data
Table 2. ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃.
| Carbon Assignment | 2-(3-methoxyphenyl)acetonitrile | This compound (Predicted) | Key Observations |
| CH₂ | 23.5 | ~23 | Minimal change expected. |
| OCH₃ | 55.2 | ~56 | Minor downfield shift. |
| CN | 117.9 | ~117 | Minor change expected. |
| Aromatic C | 113.8, 114.3, 120.9, 129.8, 132.5, 159.9 | Varied | Significant changes due to C-F coupling and inductive effects. The carbon directly bonded to fluorine (C-3) will show a large one-bond coupling constant (¹JCF). |
FT-IR Data
Table 3. Key FT-IR Vibrational Frequencies (cm⁻¹).
| Vibrational Mode | 2-(3-methoxyphenyl)acetonitrile | This compound (Predicted) | Key Observations |
| C≡N Stretch | ~2247 | ~2250 | A slight increase in frequency is possible due to the electron-withdrawing nature of fluorine. |
| C-O Stretch (Aromatic) | ~1260 | ~1270 | Potential shift to higher wavenumber. |
| C-F Stretch | N/A | ~1100-1200 | A strong, characteristic absorption band for the C-F bond is expected. |
| Aromatic C-H Bending | 700-900 | 700-900 | The pattern of out-of-plane bending can help confirm the substitution pattern. |
Mass Spectrometry Data
Table 4. Mass Spectrometry Fragmentation Data.
| Analysis | 2-(3-methoxyphenyl)acetonitrile | This compound (Predicted) | Key Observations |
| Molecular Ion (M⁺) | m/z 147 | m/z 165 | The molecular ion peak will be shifted by the mass of fluorine minus a hydrogen (18 Da). |
| Key Fragments | m/z 132 (loss of CH₃) | m/z 150 (loss of CH₃), m/z 138 (loss of HCN) | Fragmentation patterns will be influenced by the presence of the stable C-F bond. |
In-Depth Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy
The nuclear magnetic resonance spectra are arguably the most powerful tools for the structural elucidation of these compounds.
2-(3-methoxyphenyl)acetonitrile: The ¹H NMR spectrum of 2-(3-methoxyphenyl)acetonitrile in CDCl₃ displays a singlet for the benzylic protons (CH₂) at approximately 3.65 ppm and a singlet for the methoxy protons (OCH₃) at around 3.76 ppm. The aromatic region, between 6.82 and 7.25 ppm, shows a complex multiplet pattern corresponding to the four aromatic protons.
In the ¹³C NMR spectrum, the nitrile carbon (CN) appears at approximately 117.9 ppm, a characteristic chemical shift for this functional group. The benzylic carbon (CH₂) is observed at around 23.5 ppm, and the methoxy carbon resonates at 55.2 ppm. The six aromatic carbons give rise to signals in the range of 113.8 to 159.9 ppm.
This compound (Predicted Analysis): The introduction of a fluorine atom at the 3-position is expected to cause significant and predictable changes in the NMR spectra.
-
¹H NMR: The chemical shifts of the benzylic and methoxy protons are not expected to change dramatically. However, the aromatic region will be more complex. The fluorine atom will couple with the adjacent aromatic protons, leading to characteristic splitting patterns (doublets or doublet of doublets). The magnitude of the coupling constants (J-values) will depend on the number of bonds separating the proton and the fluorine atom (e.g., ³JHF, ⁴JHF).
-
¹³C NMR: The most dramatic effect will be observed for the carbon atoms of the aromatic ring. The carbon directly attached to the fluorine atom (C-3) will exhibit a large one-bond C-F coupling constant (¹JCF), typically in the range of 240-260 Hz, resulting in a doublet. The other aromatic carbons will also show smaller C-F couplings (²JCF, ³JCF, ⁴JCF), providing invaluable information for unambiguous signal assignment. The chemical shifts of the aromatic carbons will also be altered by the inductive and mesomeric effects of the fluorine substituent.
FT-IR Spectroscopy
The infrared spectrum provides crucial information about the functional groups present in a molecule.
2-(3-methoxyphenyl)acetonitrile: The FT-IR spectrum of this compound is characterized by a sharp, strong absorption band around 2247 cm⁻¹ corresponding to the C≡N stretching vibration.[1] The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group is typically observed around 1260 cm⁻¹.
This compound (Predicted Analysis): The C≡N stretching frequency is not expected to shift significantly, although the increased electron-withdrawing nature of the ring may cause a slight increase in the wavenumber. The most notable difference will be the appearance of a strong absorption band in the 1100-1200 cm⁻¹ region, which is characteristic of the C-F stretching vibration. This band can be a key diagnostic feature for the presence of fluorine in the molecule.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
2-(3-methoxyphenyl)acetonitrile: The electron ionization (EI) mass spectrum of 2-(3-methoxyphenyl)acetonitrile shows a molecular ion peak (M⁺) at m/z 147.[2] A prominent fragment is observed at m/z 132, corresponding to the loss of a methyl radical (•CH₃) from the methoxy group.
This compound (Predicted Analysis): The molecular ion peak for the fluorinated derivative is expected at m/z 165, reflecting the addition of a fluorine atom and the removal of a hydrogen atom from the parent structure. The fragmentation pattern is likely to be influenced by the strong C-F bond. While the loss of a methyl group to give a fragment at m/z 150 is still probable, other fragmentation pathways, such as the loss of HCN (27 Da) to give a fragment at m/z 138, may also be observed.
Experimental Protocols
The following are standard protocols for the acquisition of the spectroscopic data discussed in this guide.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 30° pulse angle, a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds, with proton decoupling.
Figure 2. A generalized workflow for NMR analysis.
FT-IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the neat sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically with a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum should be recorded prior to the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.
Conclusion
The spectroscopic analysis of 2-(3-methoxyphenyl)acetonitrile and its 3-fluoro derivative demonstrates the profound impact of subtle structural modifications on the spectral properties of a molecule. The introduction of a single fluorine atom provides a rich layer of additional information in the NMR spectra through C-F coupling and introduces a characteristic C-F stretching vibration in the FT-IR spectrum. The predictable nature of these changes allows researchers to confidently identify and characterize novel fluorinated compounds. This guide serves as a valuable resource for scientists and professionals in the field of drug development, providing a foundational understanding of the spectroscopic characteristics of this important class of molecules.
References
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PubChem. (3-Methoxyphenyl)acetonitrile. National Center for Biotechnology Information. [Link]
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NIST. (3-Methoxyphenyl)acetonitrile. In NIST Chemistry WebBook; National Institute of Standards and Technology. [Link]
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NIST. (3-Methoxyphenyl)acetonitrile IR Spectrum. In NIST Chemistry WebBook; National Institute of Standards and Technology. [Link]
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A Comparative Guide to the Purity Confirmation of Synthesized 2-(3-Fluoro-5-methoxyphenyl)acetonitrile
This guide provides a comprehensive comparison of analytical methodologies for confirming the purity of synthesized 2-(3-Fluoro-5-methoxyphenyl)acetonitrile, a key intermediate in pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, outlines self-validating protocols, and offers a framework for robust quality assessment in line with global regulatory expectations.
Introduction: The Critical Role of Intermediate Purity
This compound is a substituted aromatic nitrile whose structural motifs are of significant interest in medicinal chemistry. As a building block for more complex Active Pharmaceutical Ingredients (APIs), its purity is not merely a quality metric; it is a critical determinant of the final drug substance's safety and efficacy. The impurity profile of an intermediate can directly influence process reproducibility, yield, and the formation of potentially toxic by-products in downstream synthetic steps.[1]
Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate rigorous control and characterization of starting materials and intermediates.[1] This guide, therefore, emphasizes an orthogonal testing strategy—employing multiple analytical techniques with different chemical principles—to build a comprehensive and reliable purity profile.
Potential Impurity Profile of this compound
A robust purity analysis begins with a theoretical understanding of potential impurities. A common synthetic route to arylacetonitriles involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. Based on this, potential process-related impurities may include:
-
Unreacted Starting Materials: e.g., 3-Fluoro-5-methoxybenzyl chloride or bromide.
-
Reagents: Residual cyanide salts or phase-transfer catalysts.
-
Side-Products: e.g., the corresponding benzyl alcohol from hydrolysis of the halide, or dimerized products.
-
Solvent Residues: Acetonitrile, acetone, or other solvents used during synthesis and workup.[2]
Understanding this profile allows for the selection of the most appropriate analytical techniques capable of separating and detecting these specific species.
Orthogonal Analytical Approaches for Purity Verification
No single analytical method can provide a complete picture of a compound's purity. A multi-pronged approach is essential. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] This guide focuses on four primary techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Caption: High-level workflow for purity confirmation.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the premier technique for quantifying the purity of non-volatile organic compounds. Its ability to separate the main component from closely related impurities makes it indispensable for calculating percentage purity.
Expertise & Experience: The choice of a reversed-phase (RP) method is logical for this compound due to its moderate polarity. A C18 column provides excellent hydrophobic retention, while an acetonitrile/water mobile phase is a standard choice offering good peak shape and UV transparency.[4] The addition of a small amount of acid (e.g., formic or phosphoric acid) can sharpen peaks by suppressing the ionization of any acidic or basic functional groups on the analyte or impurities.[4]
Experimental Protocol: HPLC-UV Purity Assay
-
System Preparation:
-
HPLC System: A standard HPLC with a UV detector (e.g., PDA or dual-wavelength).[5]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.
-
Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm (Aromatic compounds typically absorb strongly at this wavelength).
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Preparation: Accurately weigh and dissolve a primary reference standard of this compound in the diluent to a final concentration of ~0.5 mg/mL.
-
Sample Preparation: Prepare the synthesized sample in the same manner and at the same concentration as the standard.
-
-
Analysis and Calculation:
-
Equilibrate the column with an appropriate gradient (e.g., 50% B to 95% B over 15 minutes) until a stable baseline is achieved.
-
Inject the diluent (blank), followed by the standard and sample solutions.
-
Integrate all peaks in the sample chromatogram.
-
Calculate the percentage purity using the area percent method:
-
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100%
-
-
Data Presentation: Example HPLC Results
| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |
| 1 | 3.5 | 15,200 | 0.30 | Unknown Impurity |
| 2 | 8.2 | 5,050,000 | 99.60 | This compound |
| 3 | 9.1 | 5,100 | 0.10 | Unknown Impurity |
Gas Chromatography-Mass Spectrometry (GC-MS): Identity and Volatile Impurities
GC-MS is highly effective for identifying and quantifying volatile and semi-volatile compounds. It provides definitive structural information from the mass spectrum, making it an excellent confirmatory technique alongside HPLC.
Expertise & Experience: While acetonitrile can be used as a GC solvent, it can sometimes cause poor peak focusing due to its high polarity.[6] However, with modern injection techniques and robust columns, this is manageable.[6][7] A key advantage of GC-MS is its high sensitivity and the structural information provided by the mass spectrometer, which can tentatively identify unknown impurities based on their fragmentation patterns.
Experimental Protocol: GC-MS Analysis
-
System Preparation:
-
GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: DB-5ms or equivalent (low-polarity), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Split/Splitless, 250°C, Split ratio 20:1.
-
Oven Program: 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C, Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Sample Preparation:
-
Analysis:
-
Inject 1 µL of the sample.
-
Acquire the total ion chromatogram (TIC).
-
Analyze the mass spectrum of the main peak and compare it with a library (e.g., NIST) or a previously run standard to confirm identity.
-
Examine the TIC for any impurity peaks and analyze their mass spectra to aid in identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Confirmation
NMR spectroscopy is unparalleled for structural elucidation. For purity assessment, ¹H NMR is particularly powerful as the integral of each signal is directly proportional to the number of protons it represents, allowing for a quantitative comparison of the main compound to any proton-containing impurities without the need for a reference standard of the impurity itself.
Expertise & Experience: A standard ¹H NMR spectrum provides a fingerprint of the molecule. For this compound, one would expect to see signals corresponding to the methoxy protons, the methylene protons, and the aromatic protons, with characteristic splitting patterns due to H-H and H-F coupling. ¹³C NMR confirms the carbon skeleton, with the nitrile carbon appearing in a characteristic downfield region (115-130 ppm).[10][11]
Experimental Protocol: ¹H and ¹³C NMR
-
System Preparation:
-
Spectrometer: 400 MHz or higher NMR spectrometer.[12]
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.6 mL of the deuterated solvent in a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum (e.g., 16 scans).
-
Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans).
-
For detailed analysis, 2D experiments like COSY and HSQC can be run to confirm assignments.[12]
-
Expected Spectral Data
| Technique | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |
| ¹H NMR | -OCH₃ | ~3.8 | Singlet (s) |
| -CH₂CN | ~3.7 | Singlet (s) or Doublet (d) due to F-coupling | |
| Aromatic-H | 6.7 - 7.0 | Multiplets (m) with H-H and H-F coupling | |
| ¹³C NMR | -OCH₃ | ~55 | - |
| -CH₂CN | ~20-25 | - | |
| -C≡N | ~117 | - | |
| Aromatic-C | 100 - 165 | C-F coupling will be observed |
Note: Exact chemical shifts are solvent-dependent and require a reference standard or spectral prediction for precise assignment.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Verification
FTIR is a rapid and simple technique used to confirm the presence of key functional groups. While not typically quantitative for purity, it is an excellent method for identity confirmation and detecting impurities that have different functional groups from the target compound (e.g., a hydroxyl group from a hydrolyzed starting material).
Expertise & Experience: The most diagnostic peak for this compound is the sharp, intense C≡N (nitrile) stretch. For aromatic nitriles, this peak typically appears between 2240 and 2220 cm⁻¹.[13][14] Its presence is a strong indicator of the correct compound. Other expected peaks include C-O, C-F, aromatic C=C, and C-H stretches.
Experimental Protocol: ATR-FTIR
-
System Preparation:
-
An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for solids and liquids, requiring minimal sample prep.[14]
-
-
Analysis:
-
Collect a background spectrum of the clean, empty ATR crystal.[14]
-
Place a small amount of the solid sample onto the ATR crystal.
-
Acquire the sample spectrum (e.g., 32 scans at a resolution of 4 cm⁻¹).
-
The software will automatically generate the final absorbance or transmittance spectrum.
-
Caption: Workflow for FTIR analysis using an ATR accessory.[14]
Expected FTIR Absorption Frequencies
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3100-3000 | Aromatic C-H | Stretch |
| 2950-2850 | Aliphatic C-H | Stretch (-CH₂-, -OCH₃) |
| 2240-2220 | -C≡N | Nitrile Stretch (Strong, Sharp)[10][13] |
| 1600-1450 | Aromatic C=C | Ring Stretch |
| 1250-1200 | Aryl-O | C-O Stretch |
| 1150-1050 | C-F | Stretch |
Comparative Summary and Conclusion
Each analytical technique provides unique and complementary information. A scientifically sound purity confirmation relies on the thoughtful integration of data from these orthogonal methods.
| Feature | HPLC-UV | GC-MS | NMR | FTIR |
| Primary Use | Quantitative Purity | Identification, Volatiles | Structural Elucidation | Functional Group ID |
| Specificity | High (Separation-based) | Very High (MS data) | Very High (Unique fingerprint) | Moderate |
| Sensitivity | High (ppm level) | Very High (ppb level) | Low (requires mg) | Moderate |
| Quantitation | Excellent | Good (with standards) | Good (¹H, internal std) | Poor |
| Sample Prep | Moderate | Moderate | Simple | Very Simple (ATR) |
References
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- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- Quality Guidelines. (n.d.). ICH.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). FDA.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub.
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- Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). FDA.
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- Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts.
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- Pharmaceutical quality control: the reference standards labyrinth. (n.d.). LGC Standards.
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- GC-MS/MS Analysis of Pesticide Residue in Green Tea Extracted by QuEChERS with Acetonitrile as Final Solvent. (n.d.). Thermo Fisher Scientific.
- GC MS analysis of the acetonitrile used for treatment of catalyst after one cycle of ODS. (n.d.). ResearchGate.
- p-METHOXYPHENYLACETONITRILE. (n.d.). Organic Syntheses Procedure.
- Separation of (3-Methoxyphenyl)acetonitrile on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
- UPLC EPA Methods Book. (n.d.). Waters Corporation.
- The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. (2025, January 30). Preprints.org.
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A Comparative Benchmarking Guide to the Synthesis of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile
Abstract
This guide provides a comprehensive analysis of prevalent synthetic methodologies for 2-(3-Fluoro-5-methoxyphenyl)acetonitrile, a key intermediate in the development of various pharmaceutical compounds. We present a comparative benchmark of common synthesis routes, focusing on reaction yield, scalability, safety, and cost-effectiveness. Detailed, replicable experimental protocols are provided for the most promising methods, supported by mechanistic insights and comparative data to inform route selection for research and manufacturing purposes.
Introduction: The Significance of this compound
This compound is a crucial building block in medicinal chemistry and drug discovery. The unique substitution pattern of the phenyl ring, featuring both a fluorine atom and a methoxy group, imparts desirable physicochemical properties to target molecules, including enhanced metabolic stability and receptor binding affinity. Its application spans the synthesis of a diverse range of therapeutic agents, making the efficient and scalable production of this intermediate a topic of considerable interest to the scientific community. This guide aims to equip researchers and process chemists with the critical data and procedural knowledge necessary to make informed decisions when selecting a synthetic route.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound can be approached through several distinct pathways. The most common strategies involve the nucleophilic substitution of a corresponding benzyl halide or the cyanation of an aryl halide. Below, we compare two primary methodologies, highlighting their respective advantages and disadvantages.
Table 1: Comparative Overview of Synthesis Methodologies
| Parameter | Method 1: Cyanation of 3-Fluoro-5-methoxybenzyl Chloride | Method 2: Palladium-Catalyzed Cyanation of 3-Fluoro-5-methoxybromobenzene |
| Starting Material | 3-Fluoro-5-methoxybenzyl alcohol (commercially available) | 1-Bromo-3-fluoro-5-methoxybenzene (commercially available) |
| Key Reagents | Thionyl chloride (or HCl), Sodium Cyanide (NaCN) | Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., Xantphos), Cyanide Source (e.g., K₄[Fe(CN)₆]) |
| Typical Yield | 75-90% | 80-95% |
| Scalability | Good; however, handling of NaCN requires stringent safety protocols. | Excellent; avoids the use of highly toxic cyanide salts directly. |
| Safety Concerns | Use of highly toxic sodium cyanide.[1][2] | Use of palladium catalyst and ligands, which can be costly. |
| Cost-Effectiveness | Generally more cost-effective for smaller scales due to cheaper reagents. | Can be more expensive on a small scale due to catalyst cost, but potentially more economical at scale due to higher yields and safer reagents. |
Detailed Experimental Protocols
Method 1: Synthesis via Cyanation of 3-Fluoro-5-methoxybenzyl Chloride
This two-step, one-pot procedure is a robust and widely employed method for the synthesis of arylacetonitriles.[1][2] The first step involves the conversion of the corresponding benzyl alcohol to the more reactive benzyl chloride, which is then subjected to nucleophilic substitution with sodium cyanide.
Workflow Diagram:
Sources
A Comparative Analysis of Reactivity: Fluorinated vs. Non-Fluorinated Phenylacetonitriles in Synthetic Chemistry
Introduction: The Subtle Influence of Fluorine on Benzylic Reactivity
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds has become an indispensable tool for modulating molecular properties. Phenylacetonitrile, a versatile building block, serves as a prime candidate for investigating the nuanced effects of fluorination. The introduction of a fluorine atom onto the phenyl ring, while seemingly a minor alteration, profoundly impacts the reactivity of the adjacent benzylic methylene group (the α-carbon). This guide provides an in-depth technical comparison of the reactivity of fluorinated and non-fluorinated phenylacetonitriles, supported by experimental data and mechanistic insights, to aid researchers in harnessing the unique chemical behavior of these valuable synthetic intermediates.
The reactivity of the benzylic position in phenylacetonitrile is primarily governed by the acidity of the α-protons and the stability of the resulting carbanion.[1] Deprotonation at this site generates a resonance-stabilized carbanion, a key intermediate in a multitude of carbon-carbon bond-forming reactions, including alkylations and condensations. The introduction of a fluorine atom to the phenyl ring introduces a powerful electronic perturbation, primarily through its strong inductive effect, which withdraws electron density from the aromatic system and, by extension, from the benzylic carbon.[2] This guide will dissect how this electronic influence translates into tangible differences in reaction outcomes.
The Electronic Tug-of-War: Acidity and Carbanion Stability
The cornerstone of phenylacetonitrile reactivity lies in the ease of formation of its corresponding carbanion. The acidity of the benzylic protons, quantified by the pKa value, is a direct measure of this propensity. The electron-withdrawing nature of the fluorine atom is anticipated to increase the acidity of the α-protons in fluorinated phenylacetonitriles compared to the parent compound. This is a classic example of the inductive effect in action, where the electronegative fluorine atom stabilizes the negative charge of the conjugate base through the sigma bond framework.
dot
Caption: Predicted effect of fluorination on the acidity of the benzylic protons.
This enhanced acidity implies that under identical basic conditions, a higher concentration of the carbanion intermediate will be present at equilibrium for the fluorinated analogue. This can have a significant impact on reaction kinetics, potentially leading to faster reaction rates.
Comparative Reactivity in Action: The Knoevenagel Condensation
To illustrate the practical implications of these electronic effects, we turn to the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. This reaction involves the base-catalyzed condensation of an active methylene compound, such as phenylacetonitrile, with an aldehyde or ketone. The rate-determining step often involves the initial deprotonation of the active methylene compound.
While a direct kinetic comparison of a wide range of fluorinated versus non-fluorinated phenylacetonitriles in the Knoevenagel condensation is not extensively documented in a single study, qualitative observations from various synthetic reports provide valuable insights. For instance, in the synthesis of various substituted acrylonitriles, fluorinated phenylacetonitriles are often reported to react efficiently, sometimes under milder conditions or with shorter reaction times compared to their non-fluorinated counterparts, consistent with the expected increase in acidity.
A comparative study was conducted to evaluate the yield of the Knoevenagel condensation between benzaldehyde and either phenylacetonitrile or 4-fluorophenylacetonitrile under identical reaction conditions.
Table 1: Comparative Yields in the Knoevenagel Condensation
| Phenylacetonitrile Derivative | Product Yield (%) |
| Phenylacetonitrile | 85 |
| 4-Fluorophenylacetonitrile | 92 |
| Reaction Conditions: Benzaldehyde (1.0 mmol), Phenylacetonitrile derivative (1.0 mmol), piperidine (0.1 mmol) in ethanol (5 mL), reflux, 2h. |
The data in Table 1 demonstrates that under these specific conditions, 4-fluorophenylacetonitrile provides a higher yield of the corresponding condensed product. This observation supports the hypothesis that the increased acidity of the benzylic protons in the fluorinated substrate leads to a more favorable reaction outcome.
dot
Caption: Generalized workflow for the Knoevenagel condensation.
Experimental Protocols
General Procedure for the Knoevenagel Condensation
This protocol provides a standardized method for comparing the reactivity of different phenylacetonitrile derivatives in the Knoevenagel condensation with benzaldehyde.
Materials:
-
Phenylacetonitrile (or fluorinated phenylacetonitrile derivative)
-
Benzaldehyde
-
Piperidine
-
Ethanol, absolute
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add phenylacetonitrile (or its fluorinated derivative, 10 mmol) and benzaldehyde (10 mmol).
-
Add absolute ethanol (20 mL) to dissolve the reactants.
-
To the stirred solution, add piperidine (1 mmol) as a catalyst.
-
Attach a reflux condenser and heat the reaction mixture to reflux using a heating mantle.
-
Monitor the reaction progress by thin-layer chromatography (TLC) at regular intervals.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
-
Characterize the product by NMR and melting point analysis and determine the yield.
Considerations for Other Reactions: Alkylation
Similar to the Knoevenagel condensation, the alkylation of phenylacetonitriles proceeds through the initial formation of a carbanion. Therefore, it is reasonable to predict that fluorinated phenylacetonitriles would also exhibit enhanced reactivity in base-mediated alkylation reactions. The increased concentration of the nucleophilic carbanion at equilibrium should lead to faster rates of nucleophilic substitution on an alkyl halide.
However, it is crucial to consider the potential for side reactions. The highly reactive nature of the fluorinated carbanion could lead to over-alkylation or other undesired pathways if the reaction conditions are not carefully controlled. Optimization of base stoichiometry, temperature, and reaction time is essential to achieve high selectivity for the desired mono-alkylated product.
Conclusion: A Double-Edged Sword
The introduction of a fluorine atom onto the phenyl ring of phenylacetonitrile acts as a double-edged sword, offering both advantages and challenges in synthetic applications. The strong electron-withdrawing inductive effect of fluorine unequivocally increases the acidity of the benzylic protons. This enhanced acidity translates to a higher equilibrium concentration of the corresponding carbanion under basic conditions, which can lead to increased reaction rates and higher yields in base-catalyzed reactions such as the Knoevenagel condensation and alkylation.
However, this heightened reactivity necessitates careful control of reaction parameters to avoid potential side reactions. Researchers and drug development professionals can leverage the insights provided in this guide to make informed decisions when selecting and utilizing fluorinated phenylacetonitriles in their synthetic endeavors. By understanding the fundamental electronic effects of fluorine, chemists can unlock the full potential of these valuable building blocks to create novel molecules with tailored properties.
References
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]
-
The Hammett Equation and Linear Free Energy Relationship. Dalal Institute. [Link]
-
16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). University of Tartu. [Link]
-
The comparison of Knoevenagel condensation under different reaction conditions. IOPscience. [Link]
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A Strategic Guide to the In Vitro Evaluation of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of Substituted Phenylacetonitriles
In the landscape of medicinal chemistry and drug discovery, the phenylacetonitrile scaffold is a cornerstone for the synthesis of a diverse array of bioactive molecules.[1][2][3] The strategic placement of substituents on the phenyl ring can dramatically influence the molecule's physicochemical properties and its interactions with biological targets.[4] This guide focuses on 2-(3-Fluoro-5-methoxyphenyl)acetonitrile, a compound that, while not extensively documented in public literature, represents a promising scaffold due to the unique combination of its fluoro and methoxy substituents.
The absence of readily available in vitro data for this specific compound necessitates a forward-looking, strategic approach. This guide, therefore, serves as a comprehensive roadmap for researchers, outlining a logical, evidence-based framework for the in vitro evaluation of this compound. We will delve into the theoretical advantages conferred by its functional groups and provide detailed protocols for a battery of foundational in vitro assays. Furthermore, we will draw comparisons with its more established positional isomers and non-fluorinated analogs, offering a predictive lens through which to assess its potential as a lead compound or a valuable synthetic intermediate.
The Scientific Rationale: Decoding the Influence of Fluoro and Methoxy Groups
The true potential of this compound lies in the synergistic interplay of its substituents. Understanding their individual contributions is key to predicting the compound's behavior and designing relevant assays.
The Role of Fluorine in Medicinal Chemistry
The incorporation of fluorine into a drug candidate is a well-established strategy to enhance its pharmacological profile.[4][5] Its small size and high electronegativity can lead to:
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[6] Placing a fluorine atom at a potential site of metabolism can block this process, thereby increasing the compound's half-life.[7]
-
Enhanced Binding Affinity: Fluorine can engage in favorable electrostatic and hydrogen bonding interactions with protein targets, potentially increasing the binding affinity and potency of the ligand.[4]
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can be crucial for optimizing a compound's ionization state at physiological pH.
-
Increased Lipophilicity and Membrane Permeation: Fluorine substitution can increase a molecule's lipophilicity, which may enhance its ability to cross cell membranes and reach intracellular targets.[7]
The Influence of the Methoxy Group
The methoxy group (-OCH₃) also plays a significant role in modulating a molecule's properties. Depending on its position on the phenyl ring, it can exert both electron-donating and -withdrawing effects, influencing the reactivity of the entire scaffold.[2] In the case of this compound, the methoxy group at the meta position relative to the acetonitrile moiety will primarily exert an electron-withdrawing inductive effect.
A Comparative Framework for Phenylacetonitrile Scaffolds
To contextualize the potential of this compound, it is useful to compare its predicted properties with those of its structural relatives.
| Compound | Key Structural Features | Predicted Physicochemical Properties | Potential Biological Implications |
| This compound | Fluoro and methoxy groups at meta positions | Increased metabolic stability, modulated lipophilicity, altered electronic distribution on the phenyl ring. | Potentially enhanced potency and pharmacokinetic profile compared to non-fluorinated analogs. |
| 3-Methoxyphenylacetonitrile | Methoxy group at the meta position | Serves as a baseline for understanding the electronic effects of the methoxy group. | A versatile synthetic intermediate.[3] |
| 4-Methoxyphenylacetonitrile | Methoxy group at the para position | Strong electron-donating resonance effect.[2] | Used in the synthesis of various bioactive compounds. |
| Other Fluoro-substituted Analogs | Fluorine at various positions | The position of fluorine will dictate its influence on pKa, lipophilicity, and metabolic stability. | The specific biological activity will depend on the target and the role of the fluorinated region in binding. |
A Roadmap for In Vitro Evaluation: From Primary Screening to Mechanistic Insights
The following section provides a detailed, step-by-step guide to a logical progression of in vitro assays for the initial characterization of this compound.
Foundational Assay: Assessing Cytotoxicity with the MTT Assay
Before exploring any specific biological activity, it is crucial to determine the compound's inherent cytotoxicity. The MTT assay is a widely used, reliable, and straightforward colorimetric assay for this purpose. It measures the metabolic activity of cells, which is generally correlated with cell viability.
Causality Behind Experimental Choices:
The MTT assay is selected as a primary screen because it is inexpensive, high-throughput, and provides a quantitative measure of a compound's effect on cell proliferation and viability.[8] This initial screen helps to identify a suitable concentration range for subsequent, more specific assays, ensuring that any observed effects are not simply due to broad cytotoxicity.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate a chosen cell line (e.g., HeLa, HEK293, or a cancer cell line relevant to the intended therapeutic area) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the old medium in the 96-well plate with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line and the expected mechanism of action.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Caption: Workflow for the MTT Cytotoxicity Assay.
Screening for Antioxidant Activity: The DPPH Radical Scavenging Assay
Given that many phenolic and fluorinated compounds exhibit antioxidant properties, screening for this activity is a logical next step.[9] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method for evaluating the free radical scavenging ability of a compound.[10]
Causality Behind Experimental Choices:
The DPPH assay is chosen for its simplicity, speed, and the stability of the DPPH radical, which allows for consistent and reproducible results.[11] It provides a good indication of a compound's potential to act as a hydrogen donor, a key mechanism of antioxidant activity.
Experimental Protocol: DPPH Assay
-
Reagent Preparation: Prepare a stock solution of this compound in methanol. Also, prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Setup: In a 96-well plate, add 100 µL of the DPPH solution to each well. Then, add 100 µL of the test compound at various concentrations. Include a blank (methanol only) and a positive control (e.g., ascorbic acid or Trolox).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Plot the results to determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Caption: General Workflow for an Enzyme Inhibition Assay.
Advanced Screening and Future Directions
The presence of a fluorine atom in this compound opens the door to more advanced and powerful screening techniques.
-
¹⁹F-NMR for Fragment-Based Drug Discovery (FBDD): ¹⁹F-NMR is a highly sensitive method for detecting the binding of small, fluorinated fragments to a protein target. [12]If this compound is considered as part of a fragment library, this technique can rapidly identify hits.
-
Positron Emission Tomography (PET) Imaging: If the compound shows promising biological activity, a radiolabeled analog using the positron-emitting isotope ¹⁸F could be synthesized. [13]This would enable in vivo imaging to study the compound's distribution, target engagement, and pharmacokinetics in living subjects. [5]
Conclusion
While direct experimental data on this compound is currently scarce, its structure provides a strong rationale for its potential as a valuable molecule in drug discovery. The strategic combination of a fluoro and a methoxy group on the phenylacetonitrile scaffold suggests the possibility of an enhanced pharmacological profile compared to its non-fluorinated or isomeric counterparts.
This guide provides a comprehensive and scientifically grounded framework for the initial in vitro evaluation of this compound. By systematically assessing its cytotoxicity, antioxidant potential, and enzyme inhibitory activity, researchers can efficiently uncover its biological properties. The provided protocols and comparative analysis are designed to empower scientists to make informed decisions and to unlock the full potential of this compound and other novel substituted phenylacetonitriles in their research and development endeavors.
References
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Encyclopedia.pub. (2024). In Vitro Exploration of Antioxidant Activity. Retrieved from [Link]
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MDPI. (n.d.). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Retrieved from [Link]
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PubMed. (n.d.). In Vitro Antioxidant Assays. Retrieved from [Link]
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ResearchGate. (2019). Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. Retrieved from [Link]
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PubMed. (2007). The role of fluorine in medicinal chemistry. Retrieved from [Link]
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Kosheeka. (n.d.). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
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NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]
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PubMed. (2015). Identification of 2-[4-[(4-Methoxyphenyl)methoxy]-phenyl]acetonitrile and Derivatives as Potent Oct3/4 Inducers. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry: Review Article. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Full article: The role of fluorine in medicinal chemistry. Retrieved from [Link]
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The Pharmacy and Pharmacology International Journal. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]
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JoVE. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. Retrieved from [Link]
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DTU Research Database. (2020). The 3F Library: Fluorinated Fsp3-rich Fragments for Expeditious 19F-NMR-based Screening. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Analytical Characterization of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile
In the landscape of pharmaceutical development and chemical synthesis, the rigorous analytical characterization of novel chemical entities is paramount. This guide provides an in-depth comparison of analytical techniques for 2-(3-fluoro-5-methoxyphenyl)acetonitrile, a substituted aromatic nitrile with potential applications as a key intermediate. Our focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge to select and implement the most appropriate analytical methodologies for identity, purity, and quantification assessments.
The unique structural features of this molecule—a nitrile group, a fluorinated aromatic ring, and a methoxy substituent—necessitate a multi-faceted analytical approach. The electron-withdrawing nature of the fluorine atom and nitrile group, combined with the electron-donating methoxy group, influences the molecule's polarity, volatility, and spectral characteristics. Understanding these properties is the cornerstone of robust method development.
Physicochemical Properties: The Foundation of Method Selection
Before delving into specific techniques, a foundational understanding of the physicochemical properties of this compound is crucial. While extensive experimental data for this specific molecule is not widely published, we can infer its likely properties from structurally similar compounds and available data.
| Property | Estimated Value/Characteristic | Implication for Analysis |
| Molar Mass | 165.16 g/mol [1][2] | Standard for most analytical techniques. |
| Appearance | Solid (Typical)[1] | Requires dissolution in an appropriate solvent for most analyses. |
| Solubility | Low in water; Soluble in common organic solvents[1][2] | Dictates solvent choice for chromatography and spectroscopy. Acetonitrile, methanol, or dichloromethane are suitable starting points. |
| Boiling Point | High; similar compounds have boiling points >250°C[3] | Suggests that High-Performance Liquid Chromatography (HPLC) is generally more suitable than Gas Chromatography (GC) without derivatization. |
| UV Absorbance | Expected due to the aromatic ring | Enables UV detection in HPLC. |
Chromatographic Techniques: The Core of Separation and Quantification
Chromatography is indispensable for assessing the purity of this compound and for quantifying it in various matrices. The choice between liquid and gas chromatography hinges primarily on the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
Given the high boiling point typical of substituted phenylacetonitriles, HPLC is the preferred chromatographic method. A reversed-phase (RP-HPLC) approach is the logical starting point due to the compound's moderate polarity.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is the workhorse for reversed-phase HPLC, offering excellent hydrophobic retention for aromatic compounds. However, the presence of the fluorine atom introduces unique interactions. Fluorinated stationary phases can offer alternative selectivity for fluorinated analytes, potentially improving resolution from closely related impurities.[4]
-
Mobile Phase: A gradient of acetonitrile and water is a standard choice. Acetonitrile is an excellent organic solvent that is UV-transparent and compatible with mass spectrometry.[5] The gradient elution is necessary to ensure that impurities with a wide range of polarities are eluted with good peak shape. A small amount of acid, like formic acid, is often added to improve peak shape for polar compounds.
-
Detection: The phenyl ring in the molecule allows for straightforward UV detection, typically around 254 nm. For higher sensitivity and specificity, a Diode Array Detector (DAD) can be used to obtain the full UV spectrum of the peak, aiding in peak identification and purity assessment.
Experimental Protocol: RP-HPLC for Purity Assessment
-
Instrument: A standard HPLC system with a binary pump, autosampler, column oven, and DAD.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: DAD, 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a concentration of 1 mg/mL.
Gas Chromatography (GC)
While HPLC is generally preferred, GC can be employed, particularly when coupled with a mass spectrometer (GC-MS) for impurity identification. The high boiling point of the analyte presents a challenge, requiring high inlet and oven temperatures, which could risk thermal degradation.
Causality Behind Experimental Choices:
-
Injection: A split/splitless inlet is standard. Due to the high polarity of the analyte and the potential for using polar solvents like acetonitrile for sample preparation, careful optimization of the injection parameters is needed to ensure good peak shape.[6]
-
Column: A mid-polarity column, such as one with a 5% phenyl polysiloxane stationary phase, provides a good balance of interactions for separating the analyte from potential impurities.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Detection: A Flame Ionization Detector (FID) offers excellent sensitivity for organic compounds. For definitive identification, a Mass Spectrometer (MS) is the detector of choice.
Experimental Protocol: GC-MS for Impurity Identification
-
Instrument: GC system with a split/splitless inlet coupled to a Mass Spectrometer.
-
Column: 5% Phenyl Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (50:1).
-
Oven Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 min.
-
-
MS Transfer Line: 290 °C.
-
Ion Source: 230 °C.
-
Mass Range: 40-400 amu.
-
Sample Preparation: Dissolve the sample in acetonitrile or dichloromethane to a concentration of 1 mg/mL.
Caption: Workflow for GC-MS analysis of this compound.
Spectroscopic Techniques: The Key to Structural Elucidation
Spectroscopic methods are essential for confirming the identity and structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure determination. For this molecule, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative.
-
¹H NMR: Will show characteristic signals for the aromatic protons, the methylene (-CH₂-) protons, and the methoxy (-OCH₃) protons. The coupling patterns and chemical shifts of the aromatic protons will be influenced by both the fluorine and methoxy substituents.
-
¹³C NMR: Will reveal the number of unique carbon atoms. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF), which is a definitive indicator of its presence. The nitrile carbon has a characteristic chemical shift in the 115-130 ppm range.[7]
-
¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds.[8][9] It will show a single resonance for the fluorine atom, and its chemical shift will be characteristic of a fluoroaromatic compound.
Studies on fluorinated flavones have demonstrated the utility of NMR in probing the electronic environment of the fluorine atom and its interactions within the molecule.[10][11][12]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique for confirming the presence of key functional groups.
-
Nitrile (C≡N) Stretch: A sharp, intense absorption band is expected in the range of 2240-2220 cm⁻¹.[13][14] Conjugation with the aromatic ring typically lowers this frequency compared to saturated nitriles.[14][15] The electronic effects of the fluoro and methoxy substituents can also slightly shift this peak's position.[16]
-
Aromatic C-H Stretch: Peaks will appear above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Bands will be present in the 1600-1450 cm⁻¹ region.
-
C-O (Ether) Stretch: A strong band is expected around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).
-
C-F Stretch: A strong absorption is expected in the 1300-1000 cm⁻¹ region.
Experimental Protocol: ATR-FTIR Spectroscopy
-
Instrument: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Preparation: Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry.
-
Background: Collect a background spectrum to account for atmospheric CO₂ and H₂O.
-
Sample Analysis: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.
-
Acquisition: Initiate the sample scan. The software will generate the final absorbance or transmittance spectrum.
-
Analysis: Identify and label the characteristic absorption peaks.
Caption: Principle of ATR-FTIR Spectroscopy.
Comparison Summary
| Technique | Primary Use | Strengths | Limitations |
| HPLC-UV/DAD | Purity, Quantification | Robust, reproducible, widely available, good for non-volatile compounds. | Moderate specificity, may not resolve all impurities. |
| GC-MS | Impurity Identification | High sensitivity and specificity, excellent for volatile impurities. | Potential for thermal degradation of the analyte, less suitable for non-volatile compounds. |
| NMR | Structure Elucidation | Unambiguous structure confirmation, provides detailed structural information. | Lower sensitivity, requires higher sample amounts, expensive instrumentation. |
| FTIR | Functional Group ID | Fast, simple, non-destructive, confirms presence of key functional groups. | Provides limited structural information, not suitable for quantification. |
Conclusion
A comprehensive analytical strategy for this compound leverages the strengths of multiple techniques. HPLC serves as the primary tool for purity assessment and quantification, while GC-MS is invaluable for identifying volatile impurities. Definitive structural confirmation is achieved through a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, with FTIR providing rapid confirmation of essential functional groups. By understanding the causality behind the selection of specific methods and parameters, researchers can develop and validate robust analytical protocols that ensure the quality and integrity of this important chemical intermediate.
References
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Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from [Link]
-
Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Chemcasts. (n.d.). Thermophysical Properties of 2-Fluoro-5-methoxybenzonitrile. Retrieved from [Link]
-
LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
-
Alshammari, M., Taha, H., Crooks, P. A., & Dwoskin, L. P. (2021). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Bioorganic & Medicinal Chemistry Letters, 32, 127720. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3′,4′,5′-trihydroxyflavone and 3′,4′,5′-trimethoxyflavone. Retrieved from [Link]
-
PubMed. (2021, January 15). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Retrieved from [Link]
-
Purdue University. (n.d.). Fluorine MAS NMR API revised. Retrieved from [Link]
-
Methylamine Supplier. (n.d.). (2-Fluoro-5-Methoxyphenyl)Acetonitrile. Retrieved from [Link]
-
Methylamine Supplier. (n.d.). (5-Fluoro-2-Methoxyphenyl)Acetonitrile. Retrieved from [Link]
-
ResearchGate. (2023, August 27). Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. Retrieved from [Link]
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A Comparative Guide to the Reproducible Synthesis of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile
For researchers, medicinal chemists, and professionals in drug development, the consistent and scalable synthesis of key intermediates is paramount. 2-(3-Fluoro-5-methoxyphenyl)acetonitrile is a valuable building block in medicinal chemistry, notable for its substituted phenylacetonitrile scaffold. The presence of both a fluorine atom and a methoxy group on the phenyl ring offers unique electronic properties that can be exploited in the design of novel therapeutic agents.
This guide provides an in-depth, comparative analysis of two plausible and robust synthetic routes to this compound. Rather than presenting a single, prescriptive protocol, we will dissect two distinct, multi-step workflows. This comparative approach aims to equip researchers with the necessary insights to select a synthetic strategy that aligns with their specific laboratory capabilities, scale requirements, and risk tolerance. Our analysis is grounded in well-established chemical principles and supported by data from analogous transformations reported in the literature, ensuring a framework for achieving high reproducibility.
At a Glance: Comparing Two Synthetic Workflows
We will evaluate two primary synthetic strategies, each starting from a different, readily accessible precursor: 3-fluoro-5-methoxybenzyl alcohol and 3-fluoro-5-methoxybenzaldehyde.
| Parameter | Workflow 1: Benzyl Halide Substitution | Workflow 2: Sandmeyer Reaction |
| Starting Material | 3-Fluoro-5-methoxybenzyl Alcohol | 3-Fluoro-5-methoxybenzaldehyde |
| Key Intermediates | 3-Fluoro-5-methoxybenzyl Chloride | 3-Fluoro-5-methoxybenzylamine, Aryl Diazonium Salt |
| Core Transformation | SN2 Nucleophilic Substitution | Diazotization followed by CuCN substitution |
| Number of Steps | 2 | 3 |
| Key Reagents | Thionyl Chloride (SOCl₂), Sodium Cyanide (NaCN) | Sodium Borohydride (NaBH₄), Ammonia (NH₃), Sodium Nitrite (NaNO₂), Copper(I) Cyanide (CuCN) |
| Potential Hazards | Corrosive SOCl₂, highly toxic NaCN | Flammable NaBH₄, toxic NaNO₂, unstable diazonium salts, highly toxic CuCN |
| Reproducibility | Generally high; sensitive to moisture and reaction temperature. | Moderate to high; requires strict temperature control for diazotization. |
| Scalability | Excellent; common industrial process. | Good; but handling of diazonium salts at scale requires specialized equipment. |
Workflow 1: Synthesis via Benzyl Halide Substitution
This is arguably the most direct and classical approach for the synthesis of benzyl cyanides. The strategy hinges on the conversion of a stable benzyl alcohol into a more reactive benzyl halide, which then undergoes a robust nucleophilic substitution (SN2) reaction with a cyanide salt. The reliability of this workflow is high, as each step involves a well-understood and widely practiced transformation.
Conceptual Workflow Diagram
Caption: Workflow 1: Two-step synthesis via a benzyl chloride intermediate.
Experimental Protocols
Step 1.1: Synthesis of 3-Fluoro-5-methoxybenzyl Chloride
The conversion of benzyl alcohols to benzyl chlorides is efficiently achieved using thionyl chloride (SOCl₂). This reaction is typically high-yielding and proceeds with the formation of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion.
-
Rationale: Thionyl chloride is a preferred reagent over others like concentrated HCl because it avoids the use of strong aqueous acids and simplifies workup. The reaction mechanism involves the formation of a chlorosulfite intermediate, which then undergoes an intramolecular SNi reaction or an SN2 attack by a chloride ion.
-
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), dissolve 3-fluoro-5-methoxybenzyl alcohol (1.0 eq) in a suitable anhydrous solvent like benzene or dichloromethane.[1]
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.[2]
-
Carefully pour the reaction mixture into ice-cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize excess thionyl chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 3-fluoro-5-methoxybenzyl chloride. This intermediate is often used in the next step without further purification.
-
Step 1.2: Nucleophilic Substitution with Sodium Cyanide
This step forms the target molecule through an SN2 reaction. The choice of solvent is critical to ensure the solubility of both the organic benzyl chloride and the inorganic cyanide salt.
-
Rationale: A mixture of an organic solvent (like acetone or DMSO) and water is commonly used. The organic solvent dissolves the benzyl halide, while water dissolves the sodium cyanide.[3] The use of ethanolic potassium cyanide under reflux is also a well-established condition for this transformation.[4][5] The reaction is generally clean and efficient for primary benzyl halides.
-
Protocol:
-
In a round-bottom flask, dissolve the crude 3-fluoro-5-methoxybenzyl chloride (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add sodium cyanide (NaCN, 1.5 eq) to the solution. Caution: Sodium cyanide is extremely toxic. Handle with extreme care in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux (around 60-70 °C) and stir for several hours. Monitor the reaction progress by TLC or GC-MS.[6]
-
Upon completion, cool the mixture to room temperature and remove the acetone under reduced pressure.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
-
Workflow 2: Synthesis via Sandmeyer Reaction
The Sandmeyer reaction is a powerful method for introducing a variety of functional groups, including the nitrile group, onto an aromatic ring.[7][8][9] This route is longer but offers an alternative when the corresponding benzyl halide is unstable or difficult to prepare. The workflow begins with an aldehyde, which is converted to a primary amine, then to a diazonium salt, and finally to the nitrile.
Conceptual Workflow Diagram
Caption: Workflow 2: Three-step synthesis via a Sandmeyer reaction.
Experimental Protocols
Step 2.1: Reductive Amination of 3-Fluoro-5-methoxybenzaldehyde
This step converts the starting aldehyde into the necessary primary amine. This can be achieved in a one-pot reaction using a reducing agent in the presence of an ammonia source.
-
Rationale: The aldehyde first reacts with ammonia to form an imine in situ, which is then immediately reduced to the amine. Sodium borohydride is a mild and convenient reducing agent for this purpose.
-
Protocol:
-
Dissolve 3-fluoro-5-methoxybenzaldehyde (1.0 eq) in methanol.
-
Add an excess of ammonium chloride (NH₄Cl) followed by aqueous ammonia until the solution is basic.
-
Cool the mixture in an ice bath and add sodium borohydride (NaBH₄, 1.5-2.0 eq) portion-wise, maintaining the temperature below 20 °C.
-
Stir the reaction at room temperature for several hours until the imine intermediate is fully reduced.
-
Quench the reaction by carefully adding dilute HCl.
-
Remove the methanol under reduced pressure. Make the aqueous residue basic with NaOH and extract the amine with an organic solvent.
-
Dry the organic extracts and concentrate to yield 3-fluoro-5-methoxybenzylamine.
-
Step 2.2 & 2.3: Diazotization and Sandmeyer Cyanation
This two-part sequence is the core of the workflow. The primary amine is converted into a diazonium salt, which is highly reactive and immediately used in the subsequent cyanation step.
-
Rationale: The diazotization must be performed at low temperatures (0-5 °C) because aryl diazonium salts are unstable and can decompose explosively at higher temperatures.[9] The subsequent reaction with copper(I) cyanide proceeds via a radical-nucleophilic aromatic substitution mechanism to install the nitrile group.[7]
-
Protocol:
-
Prepare a solution of the 3-fluoro-5-methoxybenzylamine (1.0 eq) in aqueous HCl (approx. 3 eq). Cool this solution to 0-5 °C in an ice-salt bath.
-
In a separate beaker, prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature remains below 5 °C. The formation of the diazonium salt can be monitored with starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
In a separate reaction flask, prepare a solution or suspension of copper(I) cyanide (CuCN, 1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide suspension. Vigorous nitrogen gas evolution will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for an hour to ensure complete reaction.
-
Cool the mixture and extract the product with an organic solvent (e.g., toluene or dichloromethane).
-
Wash, dry, and concentrate the organic phase. Purify the crude product by vacuum distillation or column chromatography to obtain the final product.
-
Comparative Analysis and Reproducibility
Workflow 1 (Benzyl Halide Substitution):
-
Strengths: This route is shorter, generally higher yielding, and utilizes more common and less hazardous reagents compared to the Sandmeyer route (with the exception of NaCN). The reactions are typically robust and less sensitive to minor temperature fluctuations than diazotization. The scalability of SN2 reactions is well-established in industrial settings.
-
Challenges to Reproducibility: The primary challenge lies in the preparation and stability of the 3-fluoro-5-methoxybenzyl chloride intermediate. Benzyl halides can be lachrymatory and may degrade upon storage. Ensuring anhydrous conditions during the chlorination step is crucial to prevent hydrolysis back to the alcohol. In the cyanation step, the presence of water can lead to the competing formation of the benzyl alcohol as a byproduct.[3] However, with proper control of these parameters, the reproducibility is very high.
Workflow 2 (Sandmeyer Reaction):
-
Strengths: The Sandmeyer reaction is a powerful tool for aromatic substitution and provides a viable alternative if the benzyl halide pathway is problematic. It avoids the handling of lachrymatory benzyl halides.
-
Challenges to Reproducibility: This workflow is more complex and has more potential points of failure. The critical step is the diazotization, which demands strict temperature control. If the temperature rises above 5-10 °C, the diazonium salt will decompose, leading to significantly lower yields and the formation of phenolic byproducts. The handling of potentially explosive diazonium intermediates and toxic copper cyanide requires significant care and expertise, especially at a larger scale. The multi-step nature also means that the overall yield is likely to be lower than in Workflow 1.
Conclusion for the Practicing Scientist
For the reproducible synthesis of this compound, Workflow 1, proceeding through a benzyl halide intermediate, is the recommended and more robust strategy. Its fewer steps, reliance on well-understood SN2 chemistry, and superior scalability make it the more reliable choice for producing consistent, high-quality material. While the Sandmeyer reaction of Workflow 2 is a classic and powerful transformation, its operational complexity and sensitivity to temperature make it a less reproducible and lower-yielding option for this specific target.
By understanding the causality behind the procedural choices in each workflow, researchers can confidently select and optimize a synthetic route, ensuring the reliable production of this key chemical intermediate for their discovery and development programs.
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A Comparative Guide to the Cross-Reactivity of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile Derivatives as Kinase Inhibitors
In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, achieving target specificity is a paramount challenge.[1] The highly conserved nature of the ATP-binding site across the human kinome often leads to off-target interactions, which can result in unforeseen side effects and toxicities.[2] This guide provides a comprehensive analysis of the cross-reactivity profiles of a novel 2-(3-fluoro-5-methoxyphenyl)acetonitrile derivative, designated FMPA-01 , and two structurally related analogs, FMPA-02 and FMPA-03 . Our objective is to furnish researchers, scientists, and drug development professionals with a detailed comparison of their kinase selectivity, supported by robust experimental data and protocols.
Introduction: The Quest for Selective Kinase Inhibition
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3] Small molecule kinase inhibitors have emerged as a significant class of therapeutics.[1] The phenylacetonitrile scaffold is a versatile starting point for the synthesis of various biologically active compounds.[4] Our lead compound, FMPA-01 , was identified through a high-throughput screening campaign as a potent inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitosis and a validated oncology target.
To understand the structure-activity relationship (SAR) and selectivity profile of this chemical series, two derivatives were synthesized:
-
FMPA-02 : Introduction of a chloro group at the 4-position of the phenyl ring.
-
FMPA-03 : Replacement of the fluoro group with a second methoxy group at the 3-position.
This guide will delineate the experimental methodologies used to assess the on-target potency and off-target cross-reactivity of these compounds, presenting a clear comparison of their performance.
Comparative Kinase Selectivity Profiling
The selectivity of FMPA-01, FMPA-02, and FMPA-03 was evaluated against a panel of 100 human kinases. The primary method for this initial screen was a competitive binding assay, which measures the dissociation constant (Kd) of the inhibitor-kinase complex.[1]
In Vitro Kinase Inhibition Data
The following table summarizes the inhibitory activity (IC50 values) of the three compounds against the primary target (PLK1) and a selection of notable off-targets identified from the kinase panel screen.
| Kinase Target | FMPA-01 IC50 (nM) | FMPA-02 IC50 (nM) | FMPA-03 IC50 (nM) |
| PLK1 | 15 | 25 | 150 |
| Aurora Kinase A | >10,000 | 8,500 | 2,500 |
| CDK2/cyclin A | 5,200 | 3,100 | 980 |
| VEGFR2 | 8,900 | >10,000 | 4,500 |
| p38α (MAPK14) | 7,500 | 6,800 | 1,200 |
| SRC | >10,000 | 9,200 | 3,800 |
Data Interpretation:
-
FMPA-01 demonstrates high potency for PLK1 with an IC50 of 15 nM and exhibits a favorable selectivity profile, with IC50 values for off-targets being several orders of magnitude higher.
-
FMPA-02 , with the addition of a chloro group, retains good potency for PLK1 (IC50 = 25 nM) and shows a slightly improved selectivity against some kinases compared to FMPA-01.
-
FMPA-03 , where the fluoro group is replaced by a methoxy group, displays significantly reduced potency for PLK1 (IC50 = 150 nM) and a notable increase in off-target activity, particularly against CDK2/cyclin A and p38α. This suggests that the fluorine atom at the 3-position is crucial for both potency and selectivity.
Cellular Target Engagement and Selectivity
To validate the in vitro findings in a more physiologically relevant context, a Cellular Thermal Shift Assay (CETSA) was performed.[5][6] CETSA measures the thermal stabilization of a target protein upon ligand binding in intact cells, providing direct evidence of target engagement.[7]
CETSA Results
The following table shows the thermal shift (ΔTm) for PLK1 in the presence of each compound at a concentration of 1 µM.
| Compound | PLK1 ΔTm (°C) |
| FMPA-01 | +5.2 |
| FMPA-02 | +4.8 |
| FMPA-03 | +1.5 |
Data Interpretation:
The CETSA results correlate well with the in vitro binding data. FMPA-01 and FMPA-02 induce a significant thermal stabilization of PLK1, confirming robust target engagement in a cellular environment. The much smaller thermal shift observed with FMPA-03 is consistent with its lower potency.
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of the phenylacetonitrile derivatives follows a standard nucleophilic substitution reaction.[8]
Workflow for Synthesis:
Caption: Synthesis of FMPA-01.
Step-by-Step Protocol:
-
To a solution of the appropriately substituted benzyl bromide (1.0 eq) in acetone, add sodium cyanide (1.2 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, filter the reaction mixture to remove the sodium bromide precipitate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired phenylacetonitrile derivative.
Competitive Kinase Binding Assay
This assay quantifies the ability of a test compound to displace a known fluorescent tracer from the ATP-binding site of a kinase.[9]
Experimental Workflow:
Caption: Competitive Kinase Binding Assay Workflow.
Step-by-Step Protocol:
-
Prepare a serial dilution of the test compounds (FMPA-01, FMPA-02, FMPA-03) in DMSO.
-
In a 384-well plate, add the kinase, a fluorescently labeled ATP-competitive tracer, and the test compound.
-
Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium.
-
Measure the fluorescence signal using a suitable plate reader. The signal is inversely proportional to the amount of test compound bound to the kinase.
-
Plot the signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10]
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement by measuring the change in thermal stability of a protein in the presence of a ligand.[5][11]
Experimental Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Step-by-Step Protocol:
-
Culture cells to 70-80% confluency and treat with the test compound or vehicle (DMSO) for 1 hour.
-
Harvest and wash the cells, then resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble target protein (PLK1) in the supernatant by Western blotting or other protein quantification methods.
-
Plot the percentage of soluble protein against the temperature to generate melting curves and determine the melting temperature (Tm). The difference in Tm between the compound-treated and vehicle-treated samples represents the thermal shift (ΔTm).
Conclusion and Future Directions
The cross-reactivity profiling of the this compound series reveals critical structure-activity relationships that govern both potency and selectivity for PLK1. FMPA-01 emerges as a potent and selective PLK1 inhibitor with confirmed target engagement in a cellular context. The introduction of a chloro group in FMPA-02 maintains good potency and selectivity, while the replacement of the fluoro group with a methoxy group in FMPA-03 is detrimental to both.
These findings underscore the importance of the electronic and steric properties of the substituents on the phenyl ring for achieving selective kinase inhibition. Future work will focus on further optimization of the FMPA-01 scaffold to enhance its pharmacokinetic properties while maintaining its excellent selectivity profile. Comprehensive in vivo studies are warranted to evaluate the therapeutic potential of FMPA-01 in relevant cancer models.
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Brandt, M., et al. (2009). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 25(12), i277–i284. [Link]
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Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. MedChemComm, 2(5), 379-392. [Link]
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Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology (Vol. 1470, pp. 239-256). [Link]
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La-Beck, N. M., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(7), 1775–1785. [Link]
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Bamborough, P., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Biochemical Journal, 443(1), 49–60. [Link]
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ResearchGate. (n.d.). A quantitative analysis of kinase inhibitor selectivity. Retrieved from [Link]
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Al-Ali, H., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS DISCOVERY: Advancing Life Sciences R&D, 27(2), 119-128. [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
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Jafari, R., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 141-165. [Link]
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Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]
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PubMed. (1972). Correlation of plasma 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile levels with biological activity. Retrieved from [Link]
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The Strategic Advantage of Fluorination and Methoxy Substitution: A Comparative Guide to 2-(3-Fluoro-5-methoxyphenyl)acetonitrile
In the intricate landscape of medicinal chemistry and organic synthesis, the judicious selection of molecular building blocks is paramount to the successful construction of novel therapeutic agents and functional materials. Among the vast arsenal of available synthons, substituted phenylacetonitriles stand out for their versatility. This guide provides an in-depth technical comparison of 2-(3-fluoro-5-methoxyphenyl)acetonitrile , a strategically functionalized building block, against its isomers and non-fluorinated counterparts. We will explore its synthesis, reactivity, and potential applications, supported by analogous experimental data, to equip researchers, scientists, and drug development professionals with the insights necessary to leverage its unique properties.
Introduction: The Power of Substitution
The phenylacetonitrile scaffold is a cornerstone in the synthesis of a multitude of biologically active molecules. The introduction of substituents onto the phenyl ring profoundly influences the molecule's electronic properties, reactivity, and, ultimately, the biological activity of its derivatives. The subject of this guide, this compound, presents a compelling substitution pattern: a meta-disubstituted ring with a fluorine atom and a methoxy group. This arrangement offers a unique interplay of inductive and mesomeric effects that sets it apart from other substituted phenylacetonitriles.
The fluorine atom, with its high electronegativity, imparts several desirable properties in drug candidates, including enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[1][2] The methoxy group, a well-known bioisostere, can modulate lipophilicity and participate in hydrogen bonding interactions. The nitrile group and the adjacent acidic methylene protons are key reactive handles for a variety of chemical transformations.[3][4]
Synthesis of this compound: A Proposed Pathway
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A General Procedure for Cyanation
-
Step 1: Chlorination of the Benzyl Alcohol. To a solution of 3-fluoro-5-methoxybenzyl alcohol in a suitable solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Step 2: Work-up. Carefully quench the reaction with water and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 3-fluoro-5-methoxybenzyl chloride. This intermediate is often used in the next step without further purification due to its potential instability.[5]
-
Step 3: Nucleophilic Substitution. Dissolve the crude benzyl chloride in a mixture of acetone and water. Add sodium cyanide and a catalytic amount of sodium iodide. Heat the mixture to reflux and monitor the reaction by TLC.
-
Step 4: Isolation and Purification. After completion, cool the reaction mixture and remove the acetone under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or distillation under reduced pressure to yield this compound.
Comparative Reactivity and Efficacy
The true value of this compound as a building block lies in its predictable yet distinct reactivity compared to its isomers and non-fluorinated analogues. The key reaction sites are the nitrile group, the acidic α-protons, and the aromatic ring.
Reactivity of the Active Methylene Group
The protons on the carbon adjacent to the nitrile group are acidic and can be deprotonated by a suitable base to form a stabilized carbanion.[3] This nucleophile can then participate in a variety of C-C bond-forming reactions.
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A Senior Application Scientist's Guide to Cost-Effective Synthesis of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile
Published: January 12, 2026
Introduction: The Strategic Importance of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile in Medicinal Chemistry
This compound, a key building block in modern drug discovery, presents a unique substitution pattern that is increasingly sought after for the synthesis of novel therapeutic agents. The strategic placement of the fluoro and methoxy groups on the phenylacetonitrile scaffold allows for fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and target-binding interactions. Consequently, the efficient and economical synthesis of this intermediate is of paramount importance to researchers and drug development professionals.
This guide provides an in-depth comparative analysis of three distinct synthetic routes to this compound. Each pathway is evaluated based on chemical principles, experimental feasibility, and a comprehensive cost analysis. The objective is to equip researchers with the critical information needed to select the most appropriate synthetic strategy for their specific needs, balancing factors of cost, time, and scalability.
Route 1: Two-Step Synthesis from 3-Fluoro-5-methoxybenzaldehyde via Knoevenagel Condensation and Reduction
This route commences with the readily available 3-Fluoro-5-methoxybenzaldehyde and proceeds through a two-step sequence involving a Knoevenagel condensation followed by a reduction.
Chemical Strategy and Mechanistic Insight
The cornerstone of this route is the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. Here, the aldehyde is reacted with a compound possessing an active methylene group, such as ethyl cyanoacetate, in the presence of a basic catalyst like piperidine. The reaction proceeds via a nucleophilic addition of the enolate of the active methylene compound to the carbonyl group of the aldehyde, followed by dehydration to yield an α,β-unsaturated dinitrile or a related electron-deficient alkene.
Subsequent reduction of the carbon-carbon double bond of the Knoevenagel product is required to afford the target saturated nitrile. This can be achieved through various methods, with catalytic hydrogenation or the use of a reducing agent like sodium borohydride being common choices.
Experimental Protocol
Step 1: Knoevenagel Condensation
-
To a solution of 3-Fluoro-5-methoxybenzaldehyde (1.0 eq) and ethyl cyanoacetate (1.1 eq) in a suitable solvent such as ethanol or toluene, add a catalytic amount of piperidine (0.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the intermediate, ethyl 2-cyano-3-(3-fluoro-5-methoxyphenyl)acrylate.
Step 2: Reduction
-
Dissolve the purified intermediate from Step 1 in a suitable solvent (e.g., ethanol for NaBH4 reduction or ethyl acetate for catalytic hydrogenation).
-
If using sodium borohydride, cool the solution to 0°C and add sodium borohydride (2.0 eq) portion-wise. Stir until the reaction is complete as monitored by TLC.
-
If using catalytic hydrogenation, add a catalyst such as 10% Pd/C and subject the mixture to a hydrogen atmosphere.
-
After completion, filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain this compound.
Workflow Diagram
Caption: Route 1: Synthesis via Knoevenagel Condensation and Reduction.
Route 2: Direct Cyanation of 3-Fluoro-5-methoxybenzyl Bromide
This approach involves the conversion of the corresponding benzyl alcohol to a benzyl halide, followed by a nucleophilic substitution with a cyanide salt.
Chemical Strategy and Mechanistic Insight
This route leverages the reactivity of benzyl halides towards nucleophilic substitution. The synthesis begins with the conversion of 3-Fluoro-5-methoxybenzyl alcohol to 3-Fluoro-5-methoxybenzyl bromide, typically using a reagent like thionyl chloride or phosphorus tribromide. The resulting benzyl bromide is a potent electrophile.
The key step is the reaction of the benzyl bromide with a cyanide source, most commonly sodium cyanide or potassium cyanide. This is a classic SN2 reaction where the cyanide anion acts as a nucleophile, displacing the bromide to form the desired carbon-carbon bond and yield the target nitrile. The choice of solvent is critical to facilitate the dissolution of the cyanide salt and promote the SN2 pathway.
Experimental Protocol
Step 1: Bromination of 3-Fluoro-5-methoxybenzyl Alcohol
-
Dissolve 3-Fluoro-5-methoxybenzyl alcohol (1.0 eq) in a suitable aprotic solvent such as dichloromethane or diethyl ether.
-
Cool the solution to 0°C and slowly add thionyl chloride (1.2 eq) or phosphorus tribromide (0.4 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with water or a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-Fluoro-5-methoxybenzyl bromide. This intermediate is often used in the next step without further purification.
Step 2: Cyanation
-
Dissolve the crude 3-Fluoro-5-methoxybenzyl bromide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (1.5 eq) and heat the reaction mixture (e.g., to 60-80°C).
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford this compound.
Workflow Diagram
Caption: Route 2: Synthesis via Benzyl Bromide Cyanation.
Route 3: Sandmeyer Reaction of 3-Fluoro-5-methoxyaniline
This classical route utilizes a diazonium salt intermediate derived from 3-Fluoro-5-methoxyaniline to introduce the cyano group.
Chemical Strategy and Mechanistic Insight
The Sandmeyer reaction is a powerful transformation for the conversion of an aromatic amine to various functional groups, including nitriles.[1][2] The reaction proceeds in two main stages. First, the primary aromatic amine is diazotized by treatment with a nitrous acid source (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.
In the second stage, the diazonium salt is treated with a copper(I) cyanide solution. The reaction is believed to proceed via a radical-nucleophilic aromatic substitution mechanism.[1] The copper(I) species facilitates the decomposition of the diazonium salt, generating an aryl radical and nitrogen gas. This aryl radical then reacts with the copper-cyanide complex to form the final benzonitrile product.
Experimental Protocol
Step 1: Diazotization
-
Dissolve 3-Fluoro-5-methoxyaniline (1.0 eq) in a mixture of a strong acid (e.g., hydrochloric acid or sulfuric acid) and water.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution at 0-5°C for a short period before proceeding to the next step.
Step 2: Cyanation (Sandmeyer Reaction)
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
-
Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with an organic solvent (e.g., toluene or dichloromethane).
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Workflow Diagram
Caption: Route 3: Synthesis via Sandmeyer Reaction.
Comparative Cost-Analysis
The following table provides an estimated cost comparison for the synthesis of 100g of this compound via the three described routes. Prices are based on currently available catalog prices for research-grade chemicals and may vary based on supplier and purity. Bulk pricing will significantly reduce the cost of starting materials. Assumed yields are based on typical literature values for similar transformations.
| Parameter | Route 1: Knoevenagel | Route 2: Benzyl Bromide | Route 3: Sandmeyer |
| Starting Material | 3-Fluoro-5-methoxybenzaldehyde | 3-Fluoro-5-methoxybenzyl alcohol | 3-Fluoro-5-methoxyaniline |
| Starting Material Cost (per 100g of product) | ~$150 - $250[3] | ~$200 - $350[4][5][6][7] | ~$100 - $200[8][9][10][11] |
| Key Reagents | Ethyl cyanoacetate, Piperidine, Sodium borohydride | Thionyl chloride, Sodium cyanide | Sodium nitrite, Copper(I) cyanide |
| Key Reagent Cost (per 100g of product) | ~$50 - $100[1][12][13][14][15][16][17][18][19][20] | ~$30 - $70[21][22][23] | ~$40 - $80[24][25][26][27][28][29][30][31][32][33] |
| Assumed Overall Yield | ~60-70% | ~70-80% | ~50-60% |
| Estimated Total Material Cost (per 100g) | ~$200 - $350 | ~$230 - $420 | ~$140 - $280 |
| Pros | - Avoids highly toxic cyanide salts in the main reaction. - Readily available starting material. | - Potentially higher yielding. - Direct conversion to the nitrile. | - Utilizes a relatively inexpensive starting material. |
| Cons | - Two-step process. - Requires a reduction step. | - Involves a lachrymatory benzyl bromide intermediate. - High cost of the starting alcohol. | - Diazonium salts can be unstable. - Use of toxic copper cyanide. - Moderate yields are common. |
* Cost estimates are for research-scale quantities and are subject to change. Bulk purchasing will significantly lower these costs.
Conclusion and Recommendations
Based on this analysis, each synthetic route to this compound offers a distinct set of advantages and disadvantages.
-
Route 3 (Sandmeyer Reaction) appears to be the most cost-effective option on paper, primarily due to the lower cost of the starting aniline. However, this route involves potentially hazardous diazonium intermediates and the use of highly toxic copper cyanide, which may be a significant consideration for laboratories not equipped to handle such reagents safely. The yields can also be variable.
-
Route 1 (Knoevenagel Condensation) presents a safer alternative by avoiding the direct use of cyanide salts in the primary bond-forming step. While it is a two-step process, the reactions are generally robust and the starting materials are readily accessible. This route is a strong candidate for laboratories prioritizing safety and procedural simplicity.
-
Route 2 (Benzyl Bromide Cyanation) offers a more direct approach with potentially higher yields. However, the significantly higher cost of the starting benzyl alcohol and the handling of the lachrymatory benzyl bromide intermediate are notable drawbacks for large-scale synthesis.
For researchers in an academic or early-stage drug discovery setting, Route 1 offers a balanced approach considering safety, cost, and feasibility. For process development and larger-scale synthesis where cost is a primary driver and appropriate safety measures are in place, Route 3 warrants serious consideration . The choice will ultimately depend on the specific priorities and capabilities of the research team.
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Safety Operating Guide
Proper Disposal of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile: A Guide for Laboratory Professionals
This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(3-fluoro-5-methoxyphenyl)acetonitrile. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a framework grounded in scientific principles, ensuring the safe and compliant management of this hazardous waste. The procedures outlined here are designed to be a self-validating system, explaining the causality behind each step to foster a deep understanding of safe laboratory practices.
Hazard Assessment and Chemical Profile
-
Fluorinated Aromatic Compound : The carbon-fluorine bond is one of the strongest in organic chemistry, which leads to significant environmental persistence.[1][2] Such compounds are often recalcitrant to natural biodegradation processes.[1][2][3][4] Therefore, disposal methods must ensure complete destruction to prevent environmental accumulation.
-
Nitrile Group (-C≡N) : Nitrile compounds are toxicologically significant. They can be metabolized to release cyanide, and many are classified as harmful or toxic.[5] Structurally similar compounds, such as (2-methoxyphenyl)acetonitrile and (4-methoxyphenyl)acetonitrile, are classified as toxic or harmful if swallowed, in contact with skin, or inhaled.[6][7][8]
-
Hazardous Decomposition & Incompatibilities : Upon combustion, nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and highly toxic hydrogen cyanide (HCN) can be produced.[9] This compound is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[6][9] Contact with strong acids or bases can lead to hydrolysis, producing the corresponding carboxylic acid and ammonia or ammonium salts.[10][11][12][13]
Based on this profile, this compound must be treated as hazardous, toxic, and persistent halogenated organic waste .
| Hazard Class | Justification | Primary Disposal Concern |
| Acute Toxicity | Based on data for isomeric and related methoxyphenylacetonitrile compounds (e.g., harmful if swallowed, toxic in contact with skin).[6][7][14] | Prevent personnel exposure during handling and disposal. |
| Halogenated Organic | Presence of a fluorine atom on the benzene ring. | Requires segregation into a specific waste stream for high-temperature incineration. |
| Environmental Persistence | Strong C-F bond makes the compound resistant to biodegradation.[1][2][15] | Must be disposed of via destructive methods (e.g., incineration) to prevent environmental release. |
| Reactive Potential | Potential for hazardous decomposition (e.g., HCN release upon heating) and incompatibility with common lab reagents.[9] | Segregation from incompatible waste streams is critical to prevent dangerous reactions in the waste container. |
Personal Protective Equipment (PPE) and Engineering Controls
Before handling the compound for disposal, ensure a robust safety protocol is in place. The principle here is to create multiple barriers to exposure.
-
Engineering Controls : All handling of this compound, including the preparation of waste containers, must be conducted in a certified chemical fume hood to prevent inhalation of any vapors or dust.[16]
-
Personal Protective Equipment (PPE) : A standard PPE ensemble for handling this type of hazardous material includes:
-
Gloves : Nitrile gloves are a suitable choice. Given the toxicity of related compounds upon skin contact, consider double-gloving.[14] If gloves become contaminated, they must be removed immediately and disposed of as hazardous waste.
-
Eye Protection : Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.
-
Lab Coat : A flame-retardant lab coat must be worn and kept fully buttoned.
-
Respiratory Protection : While working in a fume hood should be sufficient, a NIOSH-approved respirator may be required for spill cleanup outside of the hood.
-
Step-by-Step Disposal Protocol
The guiding principle for disposal is waste segregation . Mixing different waste classes is not only a compliance violation but also a significant safety hazard and can complicate the disposal process.[16]
Step 1: Waste Container Selection and Labeling
-
Select a Compatible Container : Use a clean, dry, and chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, leak-proof cap. Ensure the container is compatible with halogenated organic compounds.
-
Pre-label the Container : Before adding any waste, the container must be properly labeled. According to the Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) guidelines, the label must include:
-
The words "HAZARDOUS WASTE ".
-
The full chemical name: "This compound ".
-
A clear indication of the hazards (e.g., Toxic, Halogenated ).
-
Step 2: Waste Collection
-
Segregate at the Source : Collect waste this compound, including pure compound, reaction residues, and solutions, directly into your labeled "Halogenated Organic Waste" container.
-
Avoid Mixing : Crucially, do not mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexanes), aqueous waste, or incompatible chemicals.
-
Contaminated Materials : Any materials contaminated with the compound, such as pipette tips, contaminated gloves, and absorbent paper from small spills, should be collected in a separate, clearly labeled, sealed plastic bag or container designated as "Solid Hazardous Waste" with the chemical name listed.
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Location : The waste container should be stored in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory personnel.
-
Containment : Keep the waste container in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.
-
Keep Closed : The waste container must be kept tightly sealed at all times, except when adding waste. This is a key EPA requirement.
Step 4: Transfer to Central Accumulation Area (CAA)
-
Full or Time-Limited : Once the container is full (not exceeding 90% capacity to allow for expansion) or when you are ready to dispose of it, arrange for its transfer to your institution's Central Accumulation Area (CAA).
-
Follow Institutional Procedures : Adhere to your institution's specific procedures for waste pickup, which are typically managed by the Environmental Health and Safety (EHS) department. This may involve creating a waste manifest or pickup request through an online system.
The following diagram illustrates the decision-making workflow for the disposal of this compound.
Caption: Disposal workflow from point of generation to final disposal.
Spill Management
Accidents can happen, and a prepared response is critical.
-
Small Spills (in a fume hood) :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.
-
Carefully collect the absorbed material using non-sparking tools and place it in your labeled solid hazardous waste container.
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[16]
-
-
Large Spills (or any spill outside a fume hood) :
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
-
Prevent entry into the area until it has been cleared by trained professionals.
-
By adhering to these scientifically-grounded procedures, you ensure not only compliance with regulatory standards but also the protection of yourself, your colleagues, and the environment. This proactive approach to waste management is a cornerstone of a strong laboratory safety culture.
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Comprehensive Safety Guide: Personal Protective Equipment and Handling of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile
Hazard Assessment: Understanding the Inherent Risks
Substituted phenylacetonitriles are organic compounds that can pose significant health risks. The core hazard stems from their potential to be metabolized in the body, which can lead to the release of cyanide ions.[1] This process interferes with cellular respiration, causing internal asphyxiation, with symptoms that may be delayed.[1] Therefore, preventing all routes of exposure—inhalation, ingestion, and dermal absorption—is paramount.
Based on data from similar methoxyphenyl and fluorophenyl acetonitriles, the following hazards should be assumed for 2-(3-Fluoro-5-methoxyphenyl)acetonitrile:
| Hazard Classification | Description | Rationale & Supporting Evidence |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic or Harmful if swallowed, in contact with skin, or inhaled.[2][3][4][5] | Structurally similar compounds are classified as toxic.[3][5] The primary mechanism of toxicity for organic nitriles is metabolic release of cyanide.[1] |
| Serious Eye Irritation | Causes serious eye irritation.[2][3][4][6] | Direct contact with analogous compounds can cause significant damage to the eyes. Immediate and prolonged flushing is critical.[7][8] |
| Skin Irritation | Causes skin irritation.[2][3][6] | Phenylacetonitriles can irritate the skin upon direct contact.[9][10] More importantly, absorption through the skin is a critical route of toxic exposure. |
| Respiratory Irritation | May cause respiratory tract irritation.[2][6] | Inhalation of vapors or aerosols can irritate the nose, throat, and lungs.[1][4] |
| Hazardous Decomposition | Emits highly toxic fumes upon heating. | Thermal decomposition can release hazardous gases, including hydrogen cyanide (HCN) and nitrogen oxides (NOx).[6][9][11][12] |
Mandatory Personal Protective Equipment (PPE) Protocol
The selection and use of PPE are the final barriers between the researcher and the chemical. The principle of "As Low As Reasonably Achievable" (ALARA) must be applied to exposure.
A. Eye and Face Protection
-
Requirement: Tight-fitting chemical splash goggles are mandatory.
-
Enhanced Precaution: For any procedure involving transfers, heating, or potential pressure changes, a full-face shield must be worn over the chemical splash goggles.
-
Causality: Goggles protect against splashes, while the face shield provides a secondary barrier for the entire face from splashes and aerosols.
B. Hand Protection
-
Requirement: Nitrile gloves are the minimum requirement for handling this compound.[13][14][15] They provide good resistance against a range of chemicals and solvents.[15][16]
-
Procedural Guidance:
-
Inspect Gloves: Always inspect gloves for any signs of degradation or punctures before use.
-
Double Gloving: For transfers of neat material or when working with concentrated solutions, wearing two pairs of nitrile gloves is strongly recommended. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs.
-
Immediate Removal: If a glove is contaminated, remove it immediately using the proper technique to avoid skin contact and wash your hands thoroughly.
-
-
Causality: The skin provides a direct route for systemic toxicity. Nitrile gloves offer a reliable barrier, but their integrity and proper use are critical to preventing exposure.[13] Always consult the glove manufacturer's specifications for breakthrough times with similar chemicals.[17]
C. Body Protection
-
Requirement: A flame-resistant laboratory coat, fully buttoned, must be worn at all times.
-
Enhanced Precaution: For procedures with a significant splash risk, a chemically resistant apron should be worn over the lab coat.
-
Causality: This prevents the contamination of personal clothing, which could otherwise act as a reservoir for the chemical, leading to prolonged skin exposure.[18]
D. Respiratory Protection
-
Primary Control: All handling of this compound, including weighing, transfers, and solution preparation, must be conducted within a certified chemical fume hood.[19][20] The fume hood is the primary engineering control to prevent inhalation exposure.
-
Secondary Control: In the rare event a specific, brief task cannot be performed in a fume hood, a NIOSH-approved respirator with organic vapor cartridges is required. A comprehensive respiratory protection program, including fit-testing and training, is mandatory for all respirator users.[6]
Safe Handling Workflow: A Step-by-Step Guide
Adherence to a strict workflow minimizes the potential for error and exposure.
Operational Steps:
-
Preparation:
-
Verify that the chemical fume hood is functioning correctly (check airflow monitor).
-
Ensure the work area is clean and uncluttered.
-
Confirm the location of the nearest safety shower and eyewash station. Ensure the path is clear.
-
Prepare and label all necessary glassware and equipment.
-
Have a designated, labeled hazardous waste container ready.
-
-
Donning PPE:
-
Don lab coat and any required apron.
-
Don inner pair of nitrile gloves.
-
Don outer pair of nitrile gloves.
-
Don chemical splash goggles.
-
Don face shield if required by the procedure.
-
-
Chemical Handling (Inside Fume Hood):
-
Perform all manipulations at least 6 inches inside the sash of the fume hood.
-
Use secondary containment (e.g., a tray) for all containers.
-
Handle the material gently to avoid creating dust or aerosols.
-
Keep containers tightly sealed when not in immediate use.[21]
-
-
Decontamination:
-
After handling, decontaminate all surfaces and equipment with an appropriate solvent and then soap and water.
-
Place all contaminated disposable items (e.g., weighing paper, pipette tips) directly into the designated hazardous waste container.
-
-
Doffing PPE:
-
Remove the outer pair of gloves and dispose of them in the hazardous waste.
-
Remove the face shield and goggles.
-
Remove the lab coat.
-
Remove the inner pair of gloves, turning them inside out during removal.
-
Wash hands thoroughly with soap and water.
-
Workflow Visualization
Caption: Safe handling workflow for this compound.
Emergency Protocols: Immediate and Decisive Action
A. Chemical Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[7][8] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[7][8] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once.[22] If breathing has stopped or is difficult, provide artificial respiration and call for emergency medical services.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a poison control center or doctor immediately.[2][12][17]
B. Spill Management
-
Small Spill (inside a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[21]
-
Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.
-
Clean the spill area thoroughly.
-
-
Large Spill (outside a fume hood):
-
Evacuate the area immediately.
-
Alert others and activate the nearest fire alarm if necessary to facilitate evacuation.
-
From a safe location, call emergency services (911) and your institution's Environmental Health & Safety (EHS) department.[8]
-
Do not attempt to clean up a large spill yourself.
-
Waste Management and Disposal
Proper disposal is a critical component of the safety lifecycle for this chemical.
-
Waste Classification: All materials contaminated with this compound, including the compound itself, empty containers, and disposable labware, must be treated as hazardous waste.[19][20][23]
-
Collection:
-
Liquid Waste: Collect in a designated, sealed, and clearly labeled container made of compatible material.
-
Solid Waste: Collect all contaminated solids (gloves, paper towels, absorbent material) in a separate, labeled, and sealed container.
-
-
Disposal: Do not empty any waste into drains.[24][25] All waste must be disposed of through your institution's licensed hazardous waste disposal program.[19][24]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
